4-Methylpiperidin-4-OL
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-methylpiperidin-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c1-6(8)2-4-7-5-3-6/h7-8H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXBLQEIODBBSQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCNCC1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30576304 | |
| Record name | 4-Methylpiperidin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30576304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3970-68-1 | |
| Record name | 4-Methylpiperidin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30576304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-methylpiperidin-4-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Methylpiperidin-4-ol: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatile Scaffolding of 4-Methylpiperidin-4-ol
This compound is a heterocyclic organic compound that has garnered significant attention within the scientific community, particularly in the realms of pharmaceutical and agrochemical research.[1] Its unique structural features, combining a piperidine ring with a tertiary alcohol, make it a valuable building block for the synthesis of complex molecules.[1] This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and applications of this compound, offering insights for researchers and professionals in drug development and organic synthesis. The stability and reactivity of this compound facilitate a diverse range of chemical reactions, positioning it as a key intermediate in the development of novel therapeutic agents and specialized chemicals.[1]
Chemical Structure and Properties
The foundational structure of this compound consists of a piperidine ring substituted at the 4-position with both a methyl group and a hydroxyl group. This arrangement confers specific chemical characteristics that are pivotal to its utility in synthesis.
Molecular Formula: C₆H₁₃NO[2][3]
Molecular Weight: 115.17 g/mol [2][4]
2D and 3D Representations:
The structural formula and spatial arrangement of atoms in this compound are crucial for understanding its reactivity and interactions with other molecules.
Physicochemical Properties:
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, storage, and application in various experimental setups.
| Property | Value | Source(s) |
| Appearance | White to light yellow solid | [1] |
| Boiling Point | 184.4 ± 15.0 °C at 760 mmHg | [2] |
| Density | 0.976 ± 0.06 g/cm³ | [2] |
| Storage Conditions | 0-8°C | [1] |
Synthesis of this compound: A Methodological Approach
The synthesis of this compound can be achieved through various routes. A common and effective method involves the Grignard reaction, utilizing a piperidinone precursor.
Experimental Protocol: Grignard Reaction for the Synthesis of 1-Benzyl-4-methylpiperidin-4-ol
This protocol outlines the synthesis of a protected form of this compound, which can then be deprotected to yield the final product.
Materials:
-
1-Benzylpiperidin-4-one
-
3M Methylmagnesium bromide in ether
-
Anhydrous tetrahydrofuran (THF)
-
Saturated ammonium chloride solution
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Sodium sulfate
Procedure:
-
A solution of 3M methylmagnesium bromide in ether is cooled to -15°C using a dry ice-acetone bath.[5]
-
A solution of 1-benzylpiperidin-4-one in anhydrous THF is added dropwise to the cooled Grignard reagent at -15°C.[5]
-
The reaction mixture is stirred for 2 hours, during which the temperature is allowed to rise to room temperature. The mixture is then stirred overnight.[5]
-
The reaction is quenched by the addition of a saturated ammonium chloride solution.[5]
-
The THF is removed by evaporation.[5]
-
The residue is diluted with ethyl acetate and washed sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.[5]
-
The organic layer is dried over sodium sulfate and concentrated in vacuo to yield 1-benzyl-4-methylpiperidin-4-ol.[5]
Deprotection Step:
The benzyl protecting group can be removed via catalytic hydrogenation.
-
The Cbz-protected piperidine derivative and a Pd/C catalyst are suspended in methanol.[6]
-
The mixture is degassed under reduced pressure and flushed with hydrogen gas three times.[6]
-
The reaction mixture is stirred overnight at room temperature under a hydrogen atmosphere (50 psi).[6]
-
Upon completion, the mixture is filtered through a diatomaceous earth pad, and the filtrate is concentrated under reduced pressure to afford this compound.[6]
Spectroscopic Analysis
The structural confirmation of this compound is typically achieved through a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR provide detailed information about the hydrogen and carbon framework of the molecule. For the related compound 4-methylpiperidine, characteristic shifts can be observed that help in identifying the core structure.[7]
-
Infrared (IR) Spectroscopy: The IR spectrum of piperidine derivatives typically shows a narrow peak in the 3400-3100 cm⁻¹ region corresponding to the N-H stretch.[8] C-H stretching vibrations for methyl and methylene groups are observed between 2842 and 2985 cm⁻¹.[8]
-
Mass Spectrometry (MS): Mass spectrometry provides the mass-to-charge ratio of the molecule and its fragments. For this compound, the expected [M+H]⁺ ion would be observed at m/z 116.3.[6]
Applications in Research and Development
This compound is a versatile intermediate with significant applications in several areas of chemical and pharmaceutical research.
-
Pharmaceutical Development: This compound is a crucial building block in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders.[1] Its structure can be incorporated into molecules to enhance their efficacy and bioavailability.[1]
-
Organic Synthesis: Chemists utilize this compound in the production of complex organic molecules, contributing to the development of new materials and compounds.[1]
-
Catalysis: It can function as a ligand in catalytic processes, which can improve reaction rates and selectivity, a critical aspect for industrial applications.[1]
-
Agrochemicals: The piperidine scaffold is present in numerous agrochemicals, and this compound serves as a valuable precursor in their synthesis.[1]
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound.
-
Hazards: It is classified as a skin corrosive, sub-category 1B.[9] The hydrochloride salt is harmful if swallowed and causes skin and eye irritation.[10]
-
Precautionary Measures: Wear appropriate personal protective equipment (PPE), including gloves and eye protection. Handle in a well-ventilated area or under a chemical fume hood.[11] Avoid breathing mist or vapors.
-
Storage: Store in a cool, dry, and well-ventilated place.[1] Keep the container tightly closed.
Workflow and Logical Relationships
The following diagram illustrates the general workflow from synthesis to application of this compound.
Caption: Synthesis and Application Workflow for this compound.
Conclusion
This compound is a compound of considerable interest due to its versatile chemical nature and its role as a key intermediate in the synthesis of a wide array of valuable molecules. Its stable yet reactive structure provides a reliable scaffold for the development of new pharmaceuticals, agrochemicals, and other specialty chemicals. A thorough understanding of its properties, synthesis, and handling is essential for researchers and professionals seeking to leverage its potential in their work.
References
- Chemsrc. (2025, August 25). 4-Methyl-4-piperidinol | CAS#:3970-68-1.
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- Chem-Impex. (n.d.). This compound.
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- PubChem. (n.d.). 4-Piperidinol, 1-methyl- | C6H13NO | CID 66048.
- Sigma-Aldrich. (n.d.). This compound hydrochloride | 586375-35-1.
- ChemicalBook. (2025, July 24). This compound | 3970-68-1.
- Sigma-Aldrich. (2023, October 27). SAFETY DATA SHEET.
- ChemicalBook. (n.d.). 1-BENZYL-4-METHYLPIPERIDIN-4-OL synthesis.
- Acros Organics. (2015, February 2). SAFETY DATA SHEET.
- ResearchGate. (n.d.). FTIR spectra of (a) 2,2,6,6-tetramethyl-4-piperidinol and (b) 4ATP.
- ChemicalBook. (n.d.). 4-Methylpiperidine(626-58-4) 1H NMR spectrum.
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4-Methylpiperidin-4-OL CAS number and molecular formula
An In-depth Technical Guide to 4-Methylpiperidin-4-ol: Synthesis, Properties, and Applications
Introduction
This compound is a heterocyclic organic compound that serves as a crucial building block in the landscape of modern chemical synthesis.[1] Its piperidine scaffold, adorned with a tertiary alcohol and a methyl group at the C4 position, imparts unique stereochemical and reactive properties. This guide provides an in-depth examination of this compound, targeting researchers and professionals in drug development and organic synthesis. We will explore its fundamental chemical identity, physicochemical properties, a validated synthesis protocol, and its significant applications as a key intermediate in the pharmaceutical and agrochemical industries.[1]
Part 1: Core Chemical Identity
At its core, this compound is a valuable intermediate whose structure is foundational to the synthesis of more complex molecular architectures.[1]
-
Synonyms : 4-Methyl-4-piperidinol, 4-Methyl-4-hydroxypiperidine, 4-Pipecolin-4-ol
-
Chemical Structure :
Caption: 2D Structure of this compound
Part 2: Physicochemical and Safety Data
Understanding the physical properties and safety profile of a chemical intermediate is paramount for its effective and safe utilization in a laboratory or industrial setting.
Physicochemical Properties
The properties of this compound make it a stable and reactive intermediate suitable for a variety of chemical transformations.[1]
| Property | Value | Source(s) |
| Appearance | White to light yellow solid or powder to lump | [1] |
| Purity | ≥95% (NMR), >95.0% (GC) | [1] |
| Molecular Weight | 115.17 g/mol | [1][2][3] |
| Boiling Point | 184.4 ± 15.0 °C at 760 mmHg | [2] |
| Density | 0.976 ± 0.06 g/cm³ | [2] |
| Storage Conditions | Store at 0-8°C under an inert atmosphere | [1][6] |
Safety and Handling
Proper handling of this compound is essential. The following GHS hazard information is aggregated from supplier safety data sheets for the closely related hydrochloride salt.
-
Signal Word : Warning[6]
-
Pictogram : GHS07 (Exclamation mark)[6]
-
Hazard Statements :
-
Precautionary Measures :
-
Prevention : Avoid breathing dust. Wash skin thoroughly after handling. Use only in a well-ventilated area. Wear protective gloves, eye protection, and face protection.[7][8]
-
Response : If on skin, wash with plenty of soap and water. If in eyes, rinse cautiously with water for several minutes.[7][8] If inhaled, remove person to fresh air.[7][8]
-
Storage : Store in a well-ventilated place. Keep container tightly closed and store locked up.[7][8]
-
Disposal : Dispose of contents/container to an approved waste disposal plant.[7][8]
-
Part 3: Synthesis Protocol - Catalytic Hydrogenation
A common and efficient method for the synthesis of this compound involves the deprotection of a Cbz-protected piperidine precursor via catalytic hydrogenation. This method is valued for its high yield and clean reaction profile.
Experimental Rationale
The benzyl carbamate (Cbz) group is a widely used protecting group for amines due to its stability under various conditions and its susceptibility to removal by catalytic hydrogenation. Palladium on carbon (Pd/C) is the catalyst of choice for this transformation, efficiently cleaving the C-O bond of the benzyl group under a hydrogen atmosphere, liberating the free amine and producing toluene and carbon dioxide as byproducts. Methanol is an excellent solvent for this reaction, as it readily dissolves the starting material and the product while being inert under the reaction conditions.
Workflow Diagram
Caption: Synthesis workflow for this compound.
Step-by-Step Methodology
-
Reaction Setup : In a suitable reaction vessel, suspend the Cbz-protected precursor, benzyl 4-methyl-4-hydroxypiperidine-1-carboxylate (1.0 eq), and a catalytic amount of 10% Palladium on carbon (Pd/C) in methanol.[3]
-
Degassing : Seal the vessel and degas the mixture by applying a vacuum and backfilling with an inert gas (e.g., nitrogen or argon). Repeat this process three times to ensure the removal of atmospheric oxygen.[3]
-
Hydrogenation : Introduce hydrogen gas into the reaction vessel, typically to a pressure of 50 psi.[3]
-
Reaction : Stir the mixture vigorously at room temperature overnight to ensure complete reaction.[3]
-
Workup : Upon reaction completion (monitored by TLC or LC-MS), carefully vent the hydrogen atmosphere. Filter the reaction mixture through a pad of diatomaceous earth (Celite) to remove the Pd/C catalyst. Rinse the pad with additional methanol to ensure complete recovery of the product.[3]
-
Isolation : Concentrate the filtrate under reduced pressure to remove the methanol. The resulting residue is the target compound, this compound, which is often of sufficient purity (e.g., 72% yield) to be used in subsequent steps without further purification.[3]
Part 4: Structural Elucidation
Confirmation of the synthesized product's identity is achieved through standard analytical techniques.
-
Mass Spectrometry : Electrospray ionization mass spectrometry (ESI-MS) is a key technique for confirming the molecular weight. For this compound, a prominent ion is observed at m/z 116.3, corresponding to the protonated molecule ([M+H]⁺), which confirms the molecular mass of 115.17.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : The proton NMR spectrum would be expected to show characteristic signals for the piperidine ring protons, a singlet for the methyl group protons, and a broad singlet for the hydroxyl proton and the amine proton (which may exchange with D₂O).
-
¹³C NMR : The carbon NMR spectrum should display six distinct signals corresponding to the six carbon atoms in the molecule, including the quaternary carbon bearing the hydroxyl and methyl groups.
-
-
Infrared (IR) Spectroscopy : The IR spectrum would be characterized by a broad absorption band in the region of 3300-3500 cm⁻¹, indicative of the O-H and N-H stretching vibrations. C-H stretching and bending vibrations would also be present.
Part 5: Applications in Research and Development
This compound is not an end product but a highly valued intermediate, primarily due to the versatility of its piperidine core, a privileged scaffold in medicinal chemistry.
-
Pharmaceutical Development : The compound is a key intermediate in the synthesis of a wide range of pharmaceuticals.[1] It is particularly valuable in creating analgesics and therapeutics targeting neurological disorders, where the piperidine moiety can interact with central nervous system receptors.[1] Its structure allows for the strategic introduction of various pharmacophores to enhance the efficacy and bioavailability of active pharmaceutical ingredients (APIs).[1]
-
Organic Synthesis : As a functionalized heterocycle, it serves as a versatile building block for constructing more complex organic molecules and novel materials.[1] The secondary amine and tertiary alcohol provide two distinct points for chemical modification.
-
Agrochemicals : Similar to its role in pharmaceuticals, it is also used in the production of advanced agrochemicals.[1]
Conclusion
This compound (CAS No: 3970-68-1) is a foundational chemical intermediate with significant utility in research and industry. Its straightforward synthesis, combined with its versatile structure, makes it an indispensable tool for chemists. The insights provided in this guide—from its core properties and safe handling protocols to its synthesis and broad applications—underscore its importance as a building block in the development of innovative pharmaceuticals and complex chemical entities.
References
-
4-Methyl-4-piperidinol | CAS#:3970-68-1 | Chemsrc. [Link]
-
4-Piperidinol, 1-methyl- | C6H13NO | CID 66048 - PubChem. [Link]
-
This compound (C6H13NO) - PubChemLite. [Link]
-
4-methyl-4-piperidinol - 3970-68-1, C6H13NO, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. [Link]
-
2-Methylpiperidin-4-ol | C6H13NO | CID 3532303 - PubChem - NIH. [Link]
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- 8. sigmaaldrich.com [sigmaaldrich.com]
Introduction: The Analytical Significance of 4-Methylpiperidin-4-ol
An In-Depth Technical Guide to the Spectroscopic Characterization of 4-Methylpiperidin-4-ol
This guide provides a detailed exploration of the essential spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used for the structural elucidation and confirmation of this compound (CAS No. 3970-68-1). Designed for researchers, scientists, and professionals in drug development, this document synthesizes foundational principles with field-proven insights to offer a comprehensive analytical overview.
This compound is a heterocyclic building block of significant interest in medicinal chemistry and organic synthesis.[1] Its piperidine scaffold is a common motif in pharmaceuticals, and the tertiary alcohol functionality at the C4 position provides a key site for further chemical modification.[1] As an intermediate, its structural integrity is paramount. Therefore, a robust and unambiguous spectroscopic characterization is the foundational step in any research or development workflow involving this compound.
This guide explains the causality behind the spectroscopic data, providing not just the results but a framework for understanding how each technique contributes to a holistic and definitive structural confirmation.
Caption: Molecular Structure of this compound with Atom Numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are essential for unambiguous structural verification.
¹H NMR Spectroscopy
Expertise & Experience: ¹H NMR provides information on the number of distinct proton environments, their electronic surroundings, and the connectivity between neighboring protons. In a piperidine ring, the chair conformation often leads to non-equivalent axial and equatorial protons, which can result in complex splitting patterns. However, rapid chair-flipping at room temperature can average these signals. For this compound, the symmetry of the molecule simplifies the spectrum significantly.
Experimental Protocol: Acquiring a ¹H NMR Spectrum
-
Sample Preparation: Dissolve ~5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to resolve O-H and N-H protons, which might otherwise exchange too rapidly.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).
-
Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.
-
Acquisition Parameters: Utilize a standard pulse program with a 30-degree pulse angle and a relaxation delay of at least 2 seconds to ensure accurate integration.
-
Processing: Fourier transform the resulting Free Induction Decay (FID), phase the spectrum, and calibrate the chemical shift scale to the TMS signal.
Data Interpretation & Predicted Spectrum
Due to the plane of symmetry through the N1 and C4 atoms, the protons on C2 and C6 are chemically equivalent, as are the protons on C3 and C5.
-
-CH₃ (C4a): The three protons of the methyl group are isolated from other protons by the quaternary C4. They will appear as a sharp singlet. Expected chemical shift is ~1.1-1.3 ppm.
-
-CH₂- (C3/C5): These four protons are equivalent due to symmetry. They are adjacent to both the C2/C6 methylene groups and the C4 carbon. They will likely appear as a complex multiplet, potentially a broad triplet or distorted quartet, around ~1.5-1.7 ppm.
-
-CH₂- (C2/C6): These four protons are also equivalent. They are adjacent to the nitrogen atom and the C3/C5 methylene groups. The electron-withdrawing effect of the nitrogen will shift them downfield relative to the C3/C5 protons. They are expected to appear as a multiplet around ~2.8-3.0 ppm.
-
-OH and -NH: These protons are exchangeable and their chemical shifts are highly dependent on concentration, solvent, and temperature. They may appear as broad singlets. In DMSO-d₆, the O-H might appear around 4.0-5.0 ppm and the N-H around 2.0-3.0 ppm. In CDCl₃, they may be broader or even exchange with residual water.
Table 1: Predicted ¹H NMR Spectral Data
| Assigned Protons | Predicted δ (ppm) | Multiplicity | Integration |
|---|---|---|---|
| -CH₃ (C4a) | 1.2 | Singlet | 3H |
| -CH₂- (C3, C5) | 1.6 | Multiplet | 4H |
| -CH₂- (C2, C6) | 2.9 | Multiplet | 4H |
| -NH | Variable | Broad Singlet | 1H |
| -OH | Variable | Broad Singlet | 1H |
¹³C NMR Spectroscopy
Expertise & Experience: ¹³C NMR spectroscopy reveals the number of unique carbon environments in a molecule. Broadband proton decoupling is typically used to simplify the spectrum, resulting in a single peak for each chemically distinct carbon. The chemical shift provides insight into the carbon's hybridization and electronic environment.
Experimental Protocol: Acquiring a ¹³C NMR Spectrum
-
Sample Preparation: Use the same sample prepared for ¹H NMR. ¹³C NMR is less sensitive, so a slightly more concentrated sample (~20-50 mg) may be beneficial.
-
Instrumentation: Acquire the spectrum on the same NMR spectrometer, switching to the ¹³C channel (e.g., 100 MHz for a 400 MHz ¹H instrument).
-
Acquisition Parameters: Employ a standard pulse program with broadband proton decoupling. A sufficient number of scans (hundreds to thousands) and an appropriate relaxation delay (e.g., 2-5 seconds) are required to achieve a good signal-to-noise ratio.
-
Processing: Process the data similarly to the ¹H NMR spectrum, referencing the solvent peak (e.g., CDCl₃ at δ = 77.16 ppm).
Data Interpretation & Predicted Spectrum
The molecule's symmetry results in only four expected signals in the ¹³C NMR spectrum.
-
-CH₃ (C4a): The methyl carbon will appear at the highest field (lowest ppm), typically around 25-30 ppm.
-
-CH₂- (C3/C5): These equivalent carbons are expected in the aliphatic region, around 35-40 ppm.
-
-CH₂- (C2/C6): These carbons, being attached to the nitrogen, will be shifted downfield to ~45-50 ppm.
-
Quaternary Carbon (C4): The carbon bearing the -OH and -CH₃ groups will be the most downfield of the sp³ carbons, appearing around 65-70 ppm.
Table 2: Predicted ¹³C NMR Spectral Data
| Assigned Carbon | Predicted δ (ppm) |
|---|---|
| -CH₃ (C4a) | ~28 |
| -CH₂- (C3, C5) | ~38 |
| -CH₂- (C2, C6) | ~48 |
| -C(OH)- (C4) | ~68 |
Infrared (IR) Spectroscopy
Trustworthiness: IR spectroscopy is a rapid and reliable technique for identifying the presence of specific functional groups. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to the energy required to excite its vibrational modes (e.g., stretching, bending). The resulting spectrum is a molecular fingerprint.
Experimental Protocol: Acquiring an ATR-IR Spectrum
-
Sample Preparation: Place a small amount of the solid this compound directly onto the crystal (e.g., diamond or germanium) of an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.
-
Acquisition: Clamp the sample to ensure good contact with the crystal. Record a background spectrum of the empty ATR crystal first. Then, record the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.
-
Processing: The instrument's software automatically ratios the sample spectrum against the background to produce the final absorbance or transmittance spectrum.
Data Interpretation
The IR spectrum provides definitive evidence for the key functional groups in this compound.
-
O-H Stretch: A strong, broad absorption band is expected in the region of 3200-3600 cm⁻¹ , characteristic of an alcohol O-H group involved in hydrogen bonding.
-
N-H Stretch: A moderate, sharp to somewhat broad peak is expected around 3300-3500 cm⁻¹ for the secondary amine N-H stretch. This peak may be superimposed on the broad O-H band.
-
C-H Stretch: Strong, sharp peaks will appear just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹ ) corresponding to the sp³ C-H stretching vibrations of the methyl and methylene groups.
-
N-H Bend: A moderate absorption may be seen in the 1550-1650 cm⁻¹ region.
-
C-O Stretch: A strong absorption band characteristic of a tertiary alcohol C-O stretch is expected in the 1100-1200 cm⁻¹ region.
Table 3: Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3200-3600 (broad) | O-H Stretch | Alcohol |
| 3300-3500 (moderate) | N-H Stretch | Secondary Amine |
| 2850-2960 (strong) | C-H Stretch | Alkane (CH₂, CH₃) |
| 1100-1200 (strong) | C-O Stretch | Tertiary Alcohol |
Mass Spectrometry (MS)
Authoritative Grounding: Mass spectrometry provides the exact molecular weight and, through fragmentation analysis, valuable structural information. Electrospray Ionization (ESI) is a soft ionization technique ideal for confirming molecular weight, while Electron Ionization (EI) is a high-energy technique that induces reproducible fragmentation, offering a structural fingerprint.
Experimental Protocol: Acquiring an EI-MS Spectrum
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or a Gas Chromatography (GC) inlet. The sample is vaporized in the source.
-
Ionization: Bombard the gaseous molecules with a high-energy electron beam (typically 70 eV). This ejects an electron, forming a radical cation known as the molecular ion (M⁺•).
-
Mass Analysis: Accelerate the resulting ions and separate them based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole).
-
Detection: Detect the ions to generate the mass spectrum, which is a plot of relative ion abundance versus m/z.
Data Interpretation
-
Molecular Ion (M⁺•): The molecular weight of this compound is 115.17 g/mol . The molecular ion peak (M⁺•) should appear at m/z = 115 . This peak may be weak or absent due to the instability of the tertiary alcohol. ESI-MS data confirms the molecular weight with an observed [M+H]⁺ peak at m/z = 116.[2]
-
Key Fragmentations: The primary fragmentation pathways for piperidine derivatives involve alpha-cleavage (cleavage of the bond adjacent to the nitrogen atom).
-
Loss of Methyl Group ([M-15]⁺): Cleavage of the C4-CH₃ bond would result in a fragment ion at m/z = 100 .
-
Alpha-Cleavage: The most characteristic fragmentation is the cleavage of the C2-C3 bond, leading to the formation of a stable, resonance-stabilized iminium ion. This would result in a prominent peak at m/z = 98 .
-
Caption: Plausible EI-MS Fragmentation Pathway for this compound.
Table 4: Key Mass Spectrometry Data
| m/z | Proposed Identity | Notes |
|---|---|---|
| 116 | [M+H]⁺ | Confirmed by ESI-MS.[2] |
| 115 | M⁺• | Molecular Ion (EI). May be low intensity. |
| 100 | [M-CH₃]⁺ | Loss of the C4-methyl group. |
| 98 | [C₅H₁₂N]⁺ | Result of alpha-cleavage and ring opening. A highly probable and intense peak. |
Conclusion: A Self-Validating Analytical Workflow
The structural confirmation of this compound is a self-validating process where each spectroscopic technique provides a piece of an interlocking puzzle. The workflow demonstrates how these methods synergize to provide an unambiguous structural assignment.
Caption: Integrated workflow for the structural confirmation of the target molecule.
By integrating the molecular weight from MS, the functional groups from IR, and the precise carbon-hydrogen framework from NMR, researchers can achieve a high degree of confidence in the identity and purity of this compound, ensuring the integrity of subsequent research and development efforts.
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National Institute of Advanced Industrial Science and Technology (AIST), Japan. Spectral Database for Organic Compounds (SDBS). Available at: [Link]
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4-Methylpiperidin-4-ol: A Versatile Scaffold for Innovations in Drug Discovery and Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the 4-Methylpiperidin-4-ol Core
In the landscape of modern medicinal chemistry and organic synthesis, the piperidine moiety stands as a cornerstone, embedded in the architecture of a vast number of pharmaceuticals and bioactive molecules.[1] Among the diverse array of substituted piperidines, this compound emerges as a particularly valuable building block. Its unique structural features—a tertiary alcohol at the C4 position and a secondary amine within the heterocyclic ring—offer a wealth of opportunities for synthetic diversification and the fine-tuning of pharmacological properties. This guide provides a comprehensive technical overview of this compound, from its fundamental properties and synthesis to its strategic application in the construction of complex molecular entities, supported by mechanistic insights and detailed experimental protocols.
The strategic incorporation of the 4-hydroxy-4-methylpiperidine scaffold can significantly influence a molecule's physicochemical properties, including lipophilicity, hydrogen bonding capacity, and conformational rigidity. These factors are paramount in determining a compound's pharmacokinetic profile, target engagement, and overall therapeutic efficacy. This guide will delve into the causality behind the experimental choices when utilizing this versatile building block, offering field-proven insights for researchers and drug development professionals.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physical and chemical properties of this compound is fundamental to its effective application in synthesis.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 3970-68-1 | [2] |
| Molecular Formula | C₆H₁₃NO | [3] |
| Molecular Weight | 115.17 g/mol | [3] |
| Appearance | White to light yellow powder or lump | |
| Melting Point | 46.0 to 50.0 °C | |
| Purity | >95.0% (GC) |
Synthesis of the this compound Scaffold
The synthesis of this compound and its N-substituted derivatives is a critical first step in its utilization as a building block. A common and efficient method involves the Grignard reaction with a suitable N-protected 4-piperidone.
Illustrative Synthesis: N-Benzyl-4-methylpiperidin-4-ol
A widely used precursor is N-benzyl-4-piperidone, which can be readily converted to N-benzyl-4-methylpiperidin-4-ol via the addition of a methyl Grignard reagent. This N-benzylated intermediate can then be deprotected to yield the parent this compound.
Workflow for the Synthesis of N-Benzyl-4-methylpiperidin-4-ol
Caption: Mechanism of Acid-Catalyzed Dehydration of this compound.
Applications in the Synthesis of Bioactive Molecules
The this compound scaffold is a privileged structure in medicinal chemistry, serving as a key building block in the synthesis of a variety of therapeutic agents.
Analgesics
The 4-hydroxy-4-arylpiperidine moiety is a well-established pharmacophore in opioid analgesics. T[4][5]he hydroxyl group can participate in crucial hydrogen bonding interactions with the opioid receptor, while the piperidine ring provides the necessary basic nitrogen for receptor binding. The methyl group at the C4 position can influence the conformational preference of the molecule, potentially leading to enhanced potency and selectivity.
[6]#### Spirocyclic Compounds
The tertiary alcohol of this compound can serve as a handle for the construction of spirocyclic systems. S[7][8]pirocycles are of significant interest in drug discovery as they introduce three-dimensionality and conformational rigidity, which can lead to improved target affinity and selectivity.
[9]### Experimental Protocols
The following protocols are illustrative examples of common transformations involving this compound and its derivatives. Researchers should adapt these procedures based on the specific substrate and desired outcome, with careful monitoring of the reaction progress.
Protocol 1: General Procedure for N-Alkylation of this compound
-
To a solution of this compound (1.0 eq.) in an anhydrous aprotic solvent such as acetonitrile or DMF, add a suitable base (e.g., K₂CO₃, 2.0 eq.).
-
Add the alkyl halide (1.1 eq.) to the mixture.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) until the reaction is complete (monitored by TLC or LC-MS).
-
Upon completion, filter the reaction mixture to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-alkylated product.
Protocol 2: General Procedure for N-Acylation of this compound
-
Dissolve this compound (1.0 eq.) and a non-nucleophilic base (e.g., triethylamine, 1.5 eq.) in an anhydrous solvent such as dichloromethane or THF.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the acyl chloride (1.1 eq.) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until completion as indicated by TLC or LC-MS.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to yield the pure N-acylated product.
[10]### Safety and Handling
This compound and its derivatives should be handled with appropriate safety precautions in a well-ventilated fume hood. P[3][11]ersonal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. For detailed safety information, refer to the Safety Data Sheet (SDS).
[2][3][11][12]Hazard Statements:
-
Causes skin irritation. *[3] Causes serious eye damage. *[3] May cause respiratory irritation. *[3] Toxic to aquatic life with long-lasting effects.
[3]Precautionary Statements:
-
Avoid breathing mist or vapors. *[3] Wash skin thoroughly after handling. *[3] Use only outdoors or in a well-ventilated area. *[3] Wear protective gloves/ eye protection/ face protection. *[3] IF ON SKIN: Wash with plenty of soap and water. *[3] IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER/ doctor.
This compound is a versatile and valuable building block in organic synthesis and medicinal chemistry. Its unique combination of a reactive secondary amine and a tertiary alcohol allows for the construction of a diverse range of complex molecules with significant therapeutic potential. A thorough understanding of its reactivity, coupled with the strategic application of the synthetic protocols outlined in this guide, will continue to drive innovation in the development of novel pharmaceuticals and functional materials.
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Conformation of piperidine and of derivatives with additional ring hetero atoms | Accounts of Chemical Research - ACS Publications. (n.d.). Retrieved January 11, 2026, from [Link]
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Introduction: The Privileged Piperidinol Scaffold in Medicinal Chemistry
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Physical and chemical stability of 4-Methylpiperidin-4-OL
An In-Depth Technical Guide to the Physical and Chemical Stability of 4-Methylpiperidin-4-ol
Abstract
This compound is a pivotal building block in modern medicinal chemistry and agrochemical synthesis, valued for its unique structural features.[1] Its stability profile is a critical determinant of its utility, directly impacting the safety, efficacy, and shelf-life of downstream active pharmaceutical ingredients (APIs). This guide provides a comprehensive technical overview of the physical and chemical stability of this compound. While specific public-domain data on this molecule is limited, this document synthesizes information from analogous piperidine structures and fundamental chemical principles to predict potential degradation pathways and outline a robust stability testing protocol. This guide is intended for researchers, scientists, and drug development professionals to establish a foundational understanding and a practical framework for assessing the stability of this important synthetic intermediate.
Introduction: The Role of this compound in Synthesis
This compound, a white to light yellow solid, is a versatile intermediate in the synthesis of complex organic molecules.[1] Its piperidine core is a common scaffold in a multitude of pharmaceuticals, and the tertiary alcohol at the 4-position, along with the methyl group, provides a unique stereochemical and reactive handle for further chemical modification. The inherent stability and reactivity of this compound are frequently cited as favorable properties for its use in developing novel therapeutic agents.[1]
Understanding the stability of this compound is paramount. Degradation can lead to the formation of impurities that may be toxic or alter the pharmacological profile of the final API. Therefore, a thorough investigation of its stability under various stress conditions is a non-negotiable aspect of drug development and regulatory compliance.
Predicted Physicochemical Properties and Stability Profile
Based on its chemical structure—a saturated heterocyclic amine with a tertiary alcohol—we can infer a number of stability characteristics.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₆H₁₃NO | [1][2] |
| Molecular Weight | 115.17 g/mol | [1][2] |
| Appearance | White to Light yellow solid | [1] |
| Melting Point | 46.0 - 50.0 °C | |
| Boiling Point | 184.4 °C (at 760 mmHg) | [2] |
| Recommended Storage | 0-8°C or inert atmosphere, room temp. | [1][3] |
Physical Stability
The physical stability of this compound relates to changes in its solid-state properties without altering its chemical identity.
-
Hygroscopicity: The presence of the hydroxyl and amine groups suggests a potential for water absorption from the atmosphere. This could lead to changes in physical form, such as deliquescence, and may also act as a medium for chemical degradation.
-
Polymorphism: While not documented in the available literature for this specific molecule, many organic solids exhibit polymorphism. Different crystalline forms can have varying melting points, solubilities, and stability. It is crucial to characterize the solid form of the material being used.
-
Color Change: A change from its typical white to light yellow appearance upon storage or stress testing can be an early indicator of degradation.
Chemical Stability and Predicted Degradation Pathways
Chemical instability involves the transformation of this compound into different chemical entities. Based on the functional groups present, several degradation pathways can be anticipated.
-
Oxidation: The tertiary amine of the piperidine ring is susceptible to oxidation, which could lead to the formation of an N-oxide.[4] This is a common degradation pathway for piperidine-containing compounds.[4] Oxidizing agents, including atmospheric oxygen over extended periods, can trigger this process. Further oxidation could potentially lead to ring-opening products.
-
Dehydration: The tertiary alcohol at the C4 position could undergo dehydration under acidic conditions or at elevated temperatures to form an alkene, specifically 4-methyl-1,2,3,6-tetrahydropyridine.
-
Thermal Degradation: At elevated temperatures, complex degradation reactions beyond simple dehydration may occur. While the boiling point is relatively high, prolonged exposure to heat could lead to fragmentation of the molecule.
-
Photostability: Exposure to light, particularly UV radiation, can provide the energy to initiate radical-based degradation reactions.
The following diagram illustrates a hypothetical oxidative degradation pathway for this compound.
Caption: Hypothetical Oxidative Degradation Pathway of this compound.
A Framework for Comprehensive Stability Assessment
A robust stability testing program is essential to fully characterize the stability of this compound. This should include long-term stability studies under recommended storage conditions and forced degradation studies to identify potential degradation products and pathways.
Forced Degradation Studies
Forced degradation, or stress testing, is a critical component of a stability program.[5] It involves subjecting the compound to conditions more severe than accelerated stability testing to rapidly identify likely degradation products.[6] This information is invaluable for developing stability-indicating analytical methods.
Table 2: Recommended Conditions for Forced Degradation Studies
| Stress Condition | Proposed Protocol | Potential Degradation Pathway |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 24-48 hours | Dehydration of the tertiary alcohol |
| Base Hydrolysis | 0.1 M NaOH at 60°C for 24-48 hours | Generally stable, but potential for base-catalyzed oxidation |
| Oxidation | 3% H₂O₂ at room temperature for 24 hours | N-oxide formation, ring opening |
| Thermal Degradation | Solid and solution state at 80°C for 48 hours | Dehydration, fragmentation |
| Photolytic Degradation | Exposure to light in a photostability chamber (ICH Q1B) | Radical-induced degradation |
Experimental Protocol: Forced Degradation Workflow
The following provides a step-by-step methodology for conducting forced degradation studies.
Caption: Experimental Workflow for Forced Degradation Studies.
Step-by-Step Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or an acetonitrile/water mixture.
-
Application of Stress Conditions:
-
Acid/Base Hydrolysis: Mix the stock solution with an equal volume of 0.2 M HCl or 0.2 M NaOH to achieve a final acid/base concentration of 0.1 M. Incubate at 60°C.
-
Oxidation: Mix the stock solution with a solution of hydrogen peroxide to achieve a final concentration of 3% H₂O₂. Keep at room temperature.
-
Thermal Degradation: Place both a solid sample and a solution sample in an oven at 80°C.
-
Photolytic Degradation: Expose both a solid sample and a solution sample to light in a photostability chamber according to ICH Q1B guidelines.
-
Control Sample: Store a sample of the stock solution under recommended conditions (e.g., 2-8°C) protected from light.
-
-
Sample Analysis:
-
At predetermined time points (e.g., 2, 4, 8, 24, 48 hours), withdraw an aliquot of each stressed sample.
-
Neutralize the acid and base hydrolysis samples before analysis.
-
Analyze all samples, including the unstressed control, using a validated stability-indicating analytical method, such as Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV and Mass Spectrometric (MS) detection.[7][8]
-
-
Characterization of Degradants: For any significant degradation products observed, further structural elucidation should be performed using techniques like LC-MS/MS and Nuclear Magnetic Resonance (NMR) spectroscopy.[4][7]
Drug-Excipient Compatibility
When this compound is intended for use in a solid or liquid formulation, it is crucial to assess its compatibility with common pharmaceutical excipients.[9] Reactive impurities in excipients, such as peroxides, aldehydes, or reducing sugars, can lead to degradation of the active substance.[10][11]
Protocol for Excipient Compatibility Screening:
-
Prepare binary mixtures of this compound with individual excipients (e.g., lactose, microcrystalline cellulose, magnesium stearate) in a 1:1 or other relevant ratio.
-
Include a sample of the pure compound as a control.
-
Expose the mixtures to accelerated stability conditions (e.g., 40°C/75% RH) for a defined period (e.g., 2-4 weeks).
-
Analyze the samples at initial and subsequent time points using a stability-indicating HPLC method to check for the appearance of new degradation peaks or a significant loss of the parent compound.
Conclusion and Recommendations
While this compound is generally considered a stable intermediate, its inherent chemical functionalities present potential degradation pathways, primarily oxidation of the piperidine nitrogen and dehydration of the tertiary alcohol. A comprehensive stability testing program, including forced degradation studies under various stress conditions, is essential to identify and characterize potential degradants.
Key Recommendations for Researchers and Developers:
-
Establish a Baseline: Fully characterize the initial physical and chemical properties of any new batch of this compound.
-
Implement a Robust Stability Program: Conduct forced degradation studies early in the development process to inform analytical method development and formulation strategies.
-
Develop a Stability-Indicating Method: A validated HPLC or UPLC method capable of separating the parent compound from all potential degradation products is critical.[8][12]
-
Control Storage and Handling: Adhere to recommended storage conditions, typically refrigerated and protected from light, to minimize the risk of degradation.[1][3]
-
Assess Excipient Compatibility: Thoroughly screen for incompatibilities with proposed formulation excipients to ensure the stability of the final drug product.
By adopting this proactive and scientifically grounded approach, researchers can ensure the quality and integrity of this compound throughout the drug development lifecycle.
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Hossain, M. A., et al. (2016). Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA). Journal of Pharmaceutical Analysis, 6(5), 325-332. Retrieved from [Link]
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The Versatile Scaffold: A Technical Guide to 4-Methylpiperidin-4-OL Derivatives and Analogues
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 4-methylpiperidin-4-ol core is a privileged scaffold in medicinal chemistry, serving as a foundational structural motif for a diverse array of pharmacologically active agents. Its inherent three-dimensional character and the synthetic tractability of the piperidine ring have made it a cornerstone in the development of therapeutics targeting the central nervous system, infectious diseases, and cancer. This in-depth technical guide provides a comprehensive overview of the synthesis, pharmacological applications, and structure-activity relationships of this compound derivatives and their analogues. Authored from the perspective of a Senior Application Scientist, this document synthesizes established chemical principles with practical, field-proven insights, offering a valuable resource for researchers engaged in the discovery and development of novel therapeutics based on this versatile chemical entity.
Introduction: The Significance of the this compound Core
The piperidine ring is a ubiquitous feature in a multitude of natural products and synthetic drugs, prized for its conformational flexibility and its ability to engage in crucial interactions with biological targets.[1] The introduction of a hydroxyl group and a methyl group at the 4-position of the piperidine ring, creating the this compound scaffold, imparts a unique set of properties that have been exploited in drug design. This tertiary alcohol motif can act as a hydrogen bond donor and acceptor, influencing solubility and target binding. The methyl group provides a strategic point for steric interactions within a binding pocket, allowing for the fine-tuning of selectivity and potency.
The stability and reactivity of this compound make it an ideal building block for creating extensive libraries of derivatives.[2] Its utility spans from being a key intermediate in the synthesis of complex organic molecules to its direct incorporation into pharmacologically active compounds, notably in the development of analgesics and agents for neurological disorders.[2] This guide will delve into the synthetic strategies to access this core and its derivatives, explore the rich pharmacology of these compounds, and dissect the nuanced structure-activity relationships that govern their biological effects.
Synthetic Strategies: Accessing the this compound Scaffold and its Derivatives
The synthesis of this compound and its analogues is primarily achieved through the nucleophilic addition of an organometallic reagent to a 4-piperidone precursor. The choice of protecting group on the piperidine nitrogen is a critical consideration, influencing the reaction's efficiency and the subsequent derivatization strategies.
Core Synthesis via Grignard Reaction
A robust and widely employed method for the synthesis of this compound involves the Grignard reaction, where a methylmagnesium halide (e.g., methylmagnesium bromide) is reacted with a protected 4-piperidone.[3] The N-benzyl protecting group is frequently utilized due to its stability and ease of removal via catalytic hydrogenation.
Experimental Protocol: Synthesis of 1-Benzyl-4-methylpiperidin-4-ol [3]
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place a solution of 3M methylmagnesium bromide in diethyl ether (132 mL, 396 mmol).
-
Cooling: Cool the stirred solution to -15 °C using a dry ice-acetone bath.
-
Addition of Piperidone: Add a solution of 1-benzyl-4-piperidone (30 g, 158 mmol) in anhydrous tetrahydrofuran (THF, 300 mL) dropwise to the Grignard reagent, maintaining the temperature at -15 °C.
-
Reaction: Stir the mixture for 2 hours at -15 °C, then allow it to warm to room temperature and stir overnight.
-
Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (200 mL).
-
Work-up: Concentrate the mixture under reduced pressure to remove the THF. Dilute the residue with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate, water, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield 1-benzyl-4-methylpiperidin-4-ol.
Causality Behind Experimental Choices: The use of anhydrous solvents is critical as Grignard reagents are highly reactive towards water.[4] The low reaction temperature (-15 °C) helps to control the exothermicity of the reaction and minimize side products. Quenching with a mild acid source like ammonium chloride protonates the alkoxide intermediate to form the desired alcohol without causing degradation.
N-Alkylation and N-Arylation
The secondary amine of this compound provides a convenient handle for introducing a wide variety of substituents, which is crucial for exploring structure-activity relationships. Standard N-alkylation methods, such as reaction with alkyl halides in the presence of a non-nucleophilic base, or reductive amination with aldehydes or ketones, are commonly employed.[5][6]
Experimental Protocol: General Procedure for N-Alkylation of this compound [5]
-
Reaction Setup: Dissolve this compound (1.0 eq.) in an anhydrous solvent such as acetonitrile or DMF in a round-bottom flask.
-
Base Addition: Add a suitable base (1.5-2.0 eq.), such as potassium carbonate or N,N-diisopropylethylamine (DIPEA).
-
Alkylating Agent Addition: Add the desired alkyl halide (1.1-1.2 eq.) to the mixture.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-80 °C) under an inert atmosphere until the reaction is complete (monitored by TLC or LC-MS).
-
Work-up: Upon completion, the reaction mixture is typically filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography or recrystallization.
Pharmacological Landscape of this compound Derivatives
The this compound scaffold is a key component in a wide range of biologically active molecules. The following sections highlight some of the most significant therapeutic areas where these derivatives have made an impact.
Opioid Receptor Modulation and Analgesia
The 4-hydroxypiperidine moiety is a well-established pharmacophore in the design of opioid analgesics.[7] Derivatives of this compound have been investigated as potent modulators of opioid receptors, particularly the µ-opioid receptor (MOR), which is the primary target for many clinically used analgesics like morphine and fentanyl.[8] The hydroxyl group can form a key hydrogen bond interaction with a histidine residue in the binding pocket of the µ-opioid receptor, while the piperidine nitrogen, in its protonated state, forms a crucial ionic interaction with an aspartate residue.[9]
Recent research has focused on developing biased agonists that selectively activate the G-protein signaling pathway over the β-arrestin pathway, with the aim of achieving potent analgesia with reduced side effects such as respiratory depression and constipation.[10] The this compound scaffold provides a versatile platform for the design of such biased ligands.
Antimicrobial and Antiviral Activity
Derivatives of the related piperidin-4-one scaffold have demonstrated significant antimicrobial and antifungal activities.[11] Furthermore, piperidine-based compounds have emerged as potent inhibitors of various viruses. For instance, certain piperidine derivatives have shown excellent inhibitory activity against influenza virus strains by interfering with the early to middle stages of viral replication.[12] The lipophilic nature of the piperidine ring can facilitate passage through viral envelopes and cellular membranes, while specific functional groups can be tailored to interact with viral proteins.
Anticancer Potential
The piperidine scaffold is present in numerous anticancer agents.[1] Derivatives of 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones have been shown to reduce the growth of various hematological cancer cell lines by increasing the expression of apoptosis-promoting genes like p53 and Bax.[13] Additionally, other piperidine derivatives have been developed as inhibitors of glutaminyl cyclase isoenzyme (isoQC), an enzyme implicated in cancer development.[9]
Applications in Neurodegenerative Diseases
The dysregulation of various signaling pathways is a hallmark of neurodegenerative diseases such as Alzheimer's disease. Piperidine-containing compounds have been investigated as potential therapeutic agents. For example, bridged piperidine derivatives have been developed as γ-secretase inhibitors, which are enzymes involved in the production of amyloid-β plaques, a key pathological feature of Alzheimer's disease.[14]
Structure-Activity Relationships (SAR)
The systematic modification of the this compound scaffold has led to a deeper understanding of the structural requirements for potent and selective pharmacological activity.
Table 1: SAR of Piperidine Derivatives as Opioid Receptor Ligands
| Position of Modification | Structural Change | Impact on Activity | Reference |
| N-substituent | Introduction of an aralkyl group (e.g., phenethyl) | Generally increases analgesic potency. | [15] |
| Variation in linker length and flexibility | Modulates binding affinity and efficacy at MOR and DOR. | [16] | |
| C4-substituent | Small, polar, hydrogen bond accepting group | Enhances analgesic activity. | [15] |
| Aromatic or heteroaromatic ring | Can confer high analgesic potency. | [17] |
A key takeaway from SAR studies is that the nature of the substituent on the piperidine nitrogen is critical for determining the pharmacological profile, particularly for opioid receptor ligands.[15] The size, lipophilicity, and hydrogen bonding capacity of the C4-substituent also play a crucial role in modulating target affinity and selectivity.
Conclusion and Future Perspectives
The this compound core and its analogues continue to be a highly fruitful area of research in medicinal chemistry. The synthetic accessibility of this scaffold, combined with its favorable physicochemical properties, ensures its continued relevance in the quest for novel therapeutics. Future research will likely focus on the development of derivatives with highly specific pharmacological profiles, such as biased agonists for GPCRs and selective enzyme inhibitors. The application of computational modeling and structure-based drug design will undoubtedly accelerate the discovery of new lead compounds based on this versatile and enduring chemical scaffold. The integration of novel synthetic methodologies will further expand the chemical space accessible from this compound, paving the way for the next generation of innovative medicines.
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Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed. (2024). European Journal of Medicinal Chemistry, 278, 116854. [Link]
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3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction - PMC. (2022). Molecules, 27(16), 5133. [Link]
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Solubility Profile of 4-Methylpiperidin-4-ol: A Physicochemical Approach for Drug Development
An In-Depth Technical Guide
Abstract
4-Methylpiperidin-4-ol is a pivotal heterocyclic building block in modern medicinal chemistry, frequently utilized in the synthesis of novel therapeutic agents, including analgesics and treatments for neurological disorders.[1] Its unique structure, featuring a tertiary alcohol and a secondary amine within a piperidine ring, imparts a distinct physicochemical profile that governs its behavior in various solvent systems.[1] A comprehensive understanding of its solubility is paramount for researchers in process chemistry, formulation science, and drug discovery to ensure efficient reaction kinetics, effective purification, and optimal bioavailability. This guide provides a deep dive into the theoretical and practical aspects of the solubility of this compound in common organic solvents, grounded in fundamental physicochemical principles and supported by robust experimental protocols.
Physicochemical Landscape of this compound
The solubility of a compound is not an arbitrary property but a direct consequence of its molecular structure. For this compound (MW: 115.17 g/mol ), several key features dictate its interaction with solvents.[1]
-
Hydrogen Bonding: The molecule possesses both a hydroxyl (-OH) group and a secondary amine (-NH) group. The hydroxyl group can act as a hydrogen bond donor and acceptor, while the amine group can also donate and accept a hydrogen bond. This dual capability is the primary driver of its solubility in polar, hydrogen-bonding solvents.
-
Polarity: The presence of electronegative nitrogen and oxygen atoms creates a significant dipole moment, rendering the molecule polar. This inherent polarity favors dissolution in solvents of similar polarity.
-
Aliphatic Scaffold: The piperidine ring and methyl group constitute a nonpolar, aliphatic backbone. While the polar functional groups dominate, this hydrocarbon character contributes to its solubility in less polar organic solvents.[2][3]
-
Solid-State Properties: this compound is a white to light yellow solid at room temperature.[1] The energy required to overcome the crystal lattice forces (lattice energy) is a critical factor in the dissolution process. Solvents that can effectively solvate the individual molecules and compensate for this energy will be effective.
Below is a diagram illustrating the key structural features of this compound that influence its solubility.
Caption: Structural features governing solubility.
Predicted Solubility in Common Organic Solvents
While exhaustive quantitative data is not publicly available, a robust qualitative and semi-quantitative prediction can be made based on the principle of "like dissolves like."[4][5] Solvents are categorized by their polarity and hydrogen bonding capability to forecast their efficacy in dissolving this compound.
| Solvent Class | Example Solvents | Key Properties | Predicted Solubility | Rationale for Interaction |
| Polar Protic | Methanol, Ethanol | High polarity, strong H-bond donors & acceptors | High | The solvent's H-bonding network readily accommodates both the -OH and -NH groups of the solute, leading to strong solute-solvent interactions that can overcome the solute's crystal lattice energy.[6][7] |
| Polar Aprotic | DMSO, DMF, Acetone | High polarity, H-bond acceptors only | Moderate to High | These solvents can accept hydrogen bonds from the solute's -OH and -NH groups. The high polarity effectively solvates the polar regions of the molecule. Solubility may be slightly less than in protic solvents.[2] |
| Slightly Polar | Ethyl Acetate, THF | Intermediate polarity, H-bond acceptors | Moderate | A balance between polar and nonpolar characteristics allows for interaction with both the functional groups and the aliphatic ring of the solute. |
| Nonpolar | Toluene, Hexane | Low polarity, no H-bonding capability | Low to Insoluble | The energy gained from weak van der Waals forces between the solvent and the solute's aliphatic portions is insufficient to overcome the strong intermolecular forces (H-bonds) in the solid solute.[4] |
| Chlorinated | Dichloromethane (DCM) | Moderately polar, not a strong H-bond partner | Low to Moderate | DCM can solvate moderately polar compounds but lacks the strong hydrogen bonding ability needed for high solubility. Some dissolution is expected due to dipole-dipole interactions. |
Experimental Protocol: Isothermal Shake-Flask Method
To move from prediction to quantification, a rigorous experimental approach is necessary. The isothermal shake-flask method is a gold-standard technique for determining the equilibrium solubility of a solid in a solvent.[8] This protocol is designed to be self-validating by ensuring equilibrium is achieved and accurately measured.
Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature (e.g., 25 °C).
Materials:
-
This compound (purity ≥95%)[1]
-
Selected organic solvents (HPLC grade)
-
Scintillation vials (20 mL) with PTFE-lined caps
-
Orbital shaker with temperature control
-
Syringe filters (0.45 µm, PTFE or other solvent-compatible material)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or ELSD) or a gravimetric setup.
Methodology Workflow:
Caption: Workflow for solubility determination.
Detailed Steps & Causality:
-
Preparation: Add an excess of solid this compound to a vial containing a precise volume (e.g., 5.0 mL) of the test solvent. The addition of excess solid is critical to ensure that a saturated solution is formed at equilibrium.
-
Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C ± 0.5 °C). Agitate for a sufficient duration (typically 24-48 hours). Causality: Continuous agitation maximizes the surface area for dissolution, while a long equilibration time ensures the system reaches a true thermodynamic equilibrium. Temperature control is crucial as solubility is temperature-dependent.[9]
-
Phase Separation: After equilibration, remove the vials and let them stand in a temperature-controlled bath for at least 2 hours. Causality: This step allows undissolved solid particles to settle, preventing them from being drawn into the sample and artificially inflating the solubility measurement.
-
Sampling and Filtration: Carefully withdraw a sample from the clear supernatant. Immediately pass it through a syringe filter into a clean vial. Causality: Filtration is a mandatory step to remove any microscopic, undissolved particles. The filter material must be chemically inert to the solvent to prevent leaching or drug binding.
-
Quantification: Analyze the filtrate to determine the concentration of the dissolved solute.
-
HPLC Method (Preferred): Prepare a calibration curve using standards of known concentration. Dilute the filtrate to fall within the linear range of the calibration curve and analyze. This provides high accuracy and specificity.
-
Gravimetric Method: Transfer a known volume of the clear filtrate to a pre-weighed pan. Evaporate the solvent under controlled conditions (e.g., vacuum oven) until a constant weight is achieved. The final weight of the residue corresponds to the mass of the dissolved solute. This method is simpler but may be less accurate for volatile solutes or when working with non-volatile solvents.
-
-
Calculation: Express the solubility in desired units, such as mg/mL or mol/L.
Critical Factors Influencing Solubility
For drug development professionals, understanding how to modulate solubility is key.
-
Temperature: For most solids, solubility increases with temperature because the dissolution process is often endothermic.[10] This relationship should be experimentally verified for this compound, as some compounds exhibit retrograde solubility.[9] Characterizing this property is vital for designing crystallization and purification processes.
-
pH and Salt Formation: As a basic amine, the solubility of this compound is highly dependent on pH.[2] In acidic aqueous media, the secondary amine will be protonated to form a piperidinium salt (e.g., this compound hydrochloride). These ionic salts are typically far more soluble in water and polar solvents than the free base due to strong ion-dipole interactions. This principle is fundamental to creating aqueous formulations and can be exploited during extractions.[11]
Conclusion
This compound presents a solubility profile dominated by its polar, hydrogen-bonding functional groups. It is predicted to be highly soluble in polar protic solvents like methanol and ethanol, with moderate to good solubility in polar aprotic solvents. Conversely, it is expected to have limited solubility in nonpolar solvents such as hexane. This guide provides both a strong theoretical framework for understanding these behaviors and a robust, detailed protocol for their precise experimental quantification. For scientists in drug development, leveraging this understanding—particularly the modulation of solubility through temperature and pH adjustments—is essential for advancing chemical synthesis, purification, and formulation design.
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The Piperidine Scaffold: A Cornerstone of Modern Pharmacology
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The piperidine ring, a simple six-membered nitrogen-containing heterocycle, is a titan in the world of medicinal chemistry. Its prevalence in numerous FDA-approved drugs and biologically active natural products underscores its significance as a privileged scaffold in drug design.[1] From potent analgesics to life-altering antipsychotics, the journey of the piperidine motif is inextricably linked with major advancements in pharmacology. This guide provides a comprehensive exploration of the pharmacology of piperidine scaffolds, delving into their physicochemical properties, structure-activity relationships (SAR), and diverse therapeutic applications, offering a valuable resource for professionals engaged in the discovery and development of novel therapeutics.
The Physicochemical Advantage: Why Piperidine?
The widespread success of the piperidine scaffold in drug discovery is not coincidental. It stems from a unique combination of physicochemical properties that make it an ideal building block for modulating biological activity and optimizing pharmacokinetic profiles.
The piperidine nitrogen atom, with a pKa of approximately 11.2, is basic and exists in a protonated, positively charged state at physiological pH.[2] This cationic charge is crucial for forming strong ionic interactions with anionic residues, such as aspartate or glutamate, in the binding pockets of many biological targets, particularly G-protein coupled receptors (GPCRs).[2] Furthermore, the protonated nitrogen can act as a hydrogen bond donor, while the unprotonated form can act as a hydrogen bond acceptor, providing versatile opportunities for target engagement.[3]
The six-membered ring of piperidine offers a degree of conformational rigidity, which can be advantageous for several reasons. By locking the molecule into a more defined three-dimensional shape, the entropic penalty of binding to a receptor is reduced, potentially leading to higher binding affinity. The chair and boat conformations of the piperidine ring, and the axial and equatorial positions of its substituents, allow for precise spatial orientation of functional groups to optimize interactions with the target.[4]
The piperidine scaffold also strikes a favorable balance between hydrophilicity and lipophilicity. Its saturated hydrocarbon framework contributes to lipophilicity, facilitating passage across biological membranes, including the blood-brain barrier—a critical feature for drugs targeting the central nervous system (CNS).[3][5] The basic nitrogen, when protonated, enhances aqueous solubility, which is essential for drug formulation and distribution in the body.[4] This tunable balance allows medicinal chemists to fine-tune the overall physicochemical properties of a drug candidate to achieve the desired absorption, distribution, metabolism, and excretion (ADME) profile.[3]
Therapeutic Applications: A Scaffold for a Multitude of Ailments
The versatility of the piperidine scaffold is evident in the vast array of therapeutic areas where it has been successfully employed. Its derivatives are present in more than twenty classes of pharmaceuticals.[6]
Central Nervous System Disorders
The ability of many piperidine-containing compounds to cross the blood-brain barrier has made them particularly valuable in the development of drugs for CNS disorders.[7]
Many typical and atypical antipsychotic drugs feature a piperidine ring. These drugs primarily act on dopamine and serotonin receptors in the brain.[8] The piperidine moiety often serves as a key pharmacophoric element, interacting with critical residues in the receptor binding sites. For instance, in butyrophenone antipsychotics like haloperidol , the piperidine nitrogen is crucial for binding to the D2 dopamine receptor. The structure-activity relationship (SAR) of these compounds reveals that the nature and position of substituents on the piperidine ring significantly influence their receptor binding affinity and selectivity.[9][10]
Table 1: Receptor Binding Affinities (Ki, nM) of Selected Piperidine-Containing Antipsychotics
| Compound | D2 Receptor Ki (nM) | 5-HT2A Receptor Ki (nM) |
| Haloperidol | 1.5 | 13 |
| Risperidone | 3.1 | 0.16 |
| Paliperidone | 0.5 | 0.2 |
| Iloperidone | 6.2 | 0.4 |
Data compiled from various sources. Ki values are approximate and can vary depending on the experimental conditions.
The piperidine scaffold is a cornerstone in the development of potent opioid analgesics. The prototypical synthetic opioid, pethidine (meperidine) , features a 4-phenylpiperidine core. This structural motif was further elaborated to create the highly potent fentanyl and its analogs. In these compounds, the piperidine ring mimics the tyramine moiety of morphine, and the protonated nitrogen forms a critical ionic interaction with an aspartate residue in the mu-opioid receptor.[2] The substituents on the piperidine ring and the nitrogen atom play a crucial role in modulating the potency and pharmacokinetic properties of these drugs.[11][12]
Table 2: Mu-Opioid Receptor Binding Affinities (IC50, nM) of Fentanyl and its Analogs
| Compound | IC50 (nM) |
| Fentanyl | 1.23 |
| Carfentanil | 0.19 |
| Lofentanil | 0.208 |
| Remifentanil | 0.60 |
Data sourced from Fentanyl Family at the Mu-Opioid Receptor: Uniform Assessment of Binding and Computational Analysis.[2]
Methylphenidate , a widely prescribed treatment for Attention-Deficit/Hyperactivity Disorder (ADHD), is a piperidine derivative. Its mechanism of action involves the inhibition of dopamine and norepinephrine reuptake in the brain. The specific stereochemistry of the piperidine ring and its substituents is critical for its pharmacological activity.[13]
Other Therapeutic Areas
The applications of the piperidine scaffold extend far beyond CNS disorders.
-
Antihistamines: Second-generation antihistamines like fexofenadine and loratadine contain a piperidine ring, which contributes to their high affinity for the H1 histamine receptor and reduced CNS side effects compared to their first-generation counterparts.
-
Anticholinergics: Drugs like donepezil , used in the treatment of Alzheimer's disease, feature a piperidine moiety that is crucial for their inhibitory activity against acetylcholinesterase.[1]
-
Anticancer Agents: A growing number of targeted anticancer therapies incorporate the piperidine scaffold. These drugs act on a variety of molecular targets, including protein kinases and histone deacetylases.[14]
Structure-Activity Relationship (SAR) and Drug Design
The biological activity of piperidine derivatives is highly dependent on the nature, position, and stereochemistry of the substituents on the ring. Understanding these structure-activity relationships is paramount for optimizing potency, selectivity, and pharmacokinetic properties.
The conformational flexibility of the piperidine ring allows for the precise positioning of substituents to maximize interactions with the target protein. For example, in many GPCR ligands, a bulky substituent in the 4-position of the piperidine ring is often beneficial for activity, as it can occupy a hydrophobic pocket in the receptor. The stereochemistry at substituted carbon atoms can have a profound impact on biological activity, with one enantiomer often being significantly more potent than the other.[15]
Medicinal chemists can also modify the piperidine scaffold itself to fine-tune a compound's properties. For instance, introducing heteroatoms into the ring can alter its polarity and metabolic stability.[16] Bioisosteric replacement of the piperidine ring with other cyclic amines, such as pyrrolidine or morpholine, can also be a useful strategy to modulate a drug's ADME profile.[2]
Experimental Protocols
A crucial aspect of drug discovery is the reliable synthesis and characterization of novel compounds, as well as the accurate assessment of their biological activity. The following sections provide detailed, step-by-step methodologies for key experiments relevant to the study of piperidine scaffolds.
Synthesis of a Piperidine-Containing Drug: Haloperidol
This protocol outlines a synthetic route to haloperidol, a classic example of a piperidine-containing antipsychotic drug.
Step 1: Synthesis of 4-(4-chlorophenyl)-4-hydroxypiperidine
-
In a round-bottom flask, dissolve ethyl 4-(4-chlorophenyl)-4-hydroxypiperidine-1-carboxylate in methanol.
-
Add a solution of sodium hydroxide in water.
-
Heat the reaction mixture to 75-80°C and stir until the reaction is complete (monitored by TLC).
-
Distill off the methanol under reduced pressure.
-
Add deionized water to the residue and stir.
-
Filter the resulting solid and wash with water.
-
Resuspend the wet solid in water and heat to 70-75°C, then cool and filter.
-
Dry the solid to obtain crude 4-(4-chlorophenyl)-4-hydroxypiperidine.[15]
Step 2: Synthesis of Haloperidol
-
React 4-chloro-γ-(4-fluorophenyl)butyrophenone with 4-(4-chlorophenyl)-4-hydroxypiperidine in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide.
-
Heat the reaction mixture to promote the nucleophilic substitution reaction.
-
After the reaction is complete, cool the mixture and add water to precipitate the crude product.
-
Filter the solid and wash with water.
-
Recrystallize the crude product from a suitable solvent, such as a mixture of ethyl acetate and toluene, to obtain pure haloperidol.[15]
Spectroscopic Characterization
Accurate structural elucidation of synthesized compounds is essential. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are two fundamental techniques for this purpose.
Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the piperidine derivative in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field for optimal homogeneity.
-
¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse sequence. Set the spectral width to encompass all expected proton signals (typically 0-12 ppm).
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Data Processing: Apply a Fourier transform to the acquired data. Phase the spectrum and calibrate the chemical shift scale using an internal standard (e.g., TMS at 0.00 ppm). Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.[17]
Protocol: Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, a small amount of the compound can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory. For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl).
-
Data Acquisition: Place the sample in the IR spectrometer and acquire the spectrum. Typically, the spectrum is recorded from 4000 to 400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule. For piperidine derivatives, look for N-H stretching (for secondary amines), C-H stretching, and C-N stretching vibrations.[18]
Biological Evaluation: Radioligand Binding Assay
Radioligand binding assays are a gold standard for determining the affinity of a compound for a specific receptor. This protocol outlines a competitive binding assay.[19]
-
Membrane Preparation: Homogenize tissues or cells expressing the target receptor in a cold lysis buffer. Centrifuge the homogenate to pellet the membranes. Resuspend the pellet in a fresh buffer and store at -80°C. Determine the protein concentration of the membrane preparation.[6]
-
Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of a radiolabeled ligand known to bind to the target receptor, and varying concentrations of the unlabeled test compound (the piperidine derivative).[19]
-
Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).[6]
-
Filtration: Rapidly filter the contents of each well through a glass fiber filtermat to separate the receptor-bound radioligand from the unbound radioligand. Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.[19]
-
Detection: Dry the filters and measure the radioactivity retained on each filter using a scintillation counter.[6]
-
Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value (the inhibition constant) can then be calculated from the IC₅₀ value using the Cheng-Prusoff equation.[6]
In Vitro Metabolic Stability Assay
Assessing the metabolic stability of a drug candidate is crucial for predicting its in vivo pharmacokinetic properties. This protocol describes a common in vitro method using human liver microsomes (HLMs).[16]
-
Reagents: Prepare solutions of the test compound, a positive control (a compound with known metabolic instability), HLMs, and an NADPH regenerating system in a suitable buffer (e.g., phosphate buffer, pH 7.4).[16]
-
Incubation: Pre-warm the HLM solution and the test compound solution to 37°C. Initiate the metabolic reaction by adding the NADPH regenerating system.[16]
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[16]
-
Sample Processing: Centrifuge the quenched samples to precipitate the proteins. Analyze the supernatant by LC-MS/MS to quantify the amount of the parent compound remaining at each time point.[16]
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the resulting line gives the elimination rate constant (k). The in vitro half-life (t₁/₂) can be calculated as 0.693/k. The intrinsic clearance (CLint) can also be determined from these data.[16]
Visualizing Molecular Interactions and Workflows
Diagrams are powerful tools for visualizing complex biological processes and experimental workflows. The following diagrams were created using Graphviz (DOT language) to illustrate key concepts discussed in this guide.
Caption: Interaction of a piperidine-containing drug with a GPCR.
Caption: A typical workflow for the preclinical evaluation of a piperidine derivative.
Conclusion
The piperidine scaffold continues to be a remarkably versatile and enduringly valuable component in the medicinal chemist's toolbox. Its favorable physicochemical properties, synthetic tractability, and ability to interact with a wide range of biological targets have solidified its status as a privileged structure in drug discovery. A thorough understanding of its pharmacology, structure-activity relationships, and the experimental methodologies for its synthesis and evaluation is essential for the continued development of novel and effective therapeutics. As our understanding of disease biology deepens, the creative application of the piperidine scaffold will undoubtedly lead to the next generation of life-saving medicines.
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A Theoretical and Computational Guide to 4-Methylpiperidin-4-OL: From Molecular Structure to Potential Biological Activity
This in-depth technical guide provides a comprehensive overview of the theoretical and computational methodologies for the characterization of 4-Methylpiperidin-4-OL. Tailored for researchers, scientists, and drug development professionals, this document elucidates the foundational principles and practical workflows for understanding the conformational landscape, electronic properties, and potential bioactivity of this versatile heterocyclic compound. By integrating established computational techniques with a focus on scientific causality, this guide serves as a self-validating resource for both seasoned computational chemists and those new to the field.
Introduction: The Significance of the this compound Scaffold
This compound is a substituted piperidine that holds considerable interest in medicinal chemistry and pharmaceutical development. The piperidine ring is a prevalent scaffold in a multitude of FDA-approved drugs and biologically active natural products, valued for its ability to impart favorable pharmacokinetic properties. The specific substitution pattern of a methyl and a hydroxyl group at the 4-position creates a chiral center and introduces functionalities that can engage in various intermolecular interactions, making it a valuable building block in drug design.[1][2] Its applications range from being a key intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders, to its use as a ligand in catalysis.[1][2]
Understanding the intrinsic properties of this compound at a molecular level is paramount for its rational application in drug discovery. Computational chemistry offers a powerful lens through which we can explore its structural preferences, electronic nature, and potential interactions with biological macromolecules, thereby guiding synthetic efforts and accelerating the development of novel therapeutics.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 3970-68-1 | [1][3] |
| Molecular Formula | C₆H₁₃NO | [1][3][4] |
| Molecular Weight | 115.17 g/mol | [1][3][4] |
| Appearance | White to light yellow solid | [1] |
| Boiling Point | 184.4 ± 15.0 °C at 760 mmHg | [4] |
| Storage Conditions | 0-8°C | [1] |
Conformational Landscape: The Chair Conformations of this compound
The piperidine ring predominantly adopts a chair conformation to minimize steric and torsional strain.[5] For this compound, this leads to two primary chair conformers that are in equilibrium, differing in the axial or equatorial orientation of the methyl and hydroxyl groups. The relative stability of these conformers is a critical determinant of the molecule's overall shape and how it presents its functional groups for interaction.
The two primary chair conformations are:
-
Conformer A: Axial methyl group and equatorial hydroxyl group.
-
Conformer B: Equatorial methyl group and axial hydroxyl group.
Generally, for substituted cyclohexanes and piperidines, substituents prefer the equatorial position to avoid 1,3-diaxial interactions. However, the presence of the heteroatom (nitrogen) and the potential for intramolecular hydrogen bonding can influence this equilibrium.[5] Computational methods, particularly quantum chemical calculations, are indispensable for accurately determining the energies of these conformers and predicting their equilibrium population.
Quantum Chemical Calculations: A Protocol for In-Silico Characterization
Density Functional Theory (DFT) has emerged as a robust and widely used method for studying the electronic structure and properties of organic molecules due to its favorable balance of accuracy and computational cost.[1][6][7] This section outlines a step-by-step protocol for the computational characterization of this compound using DFT.
Computational Workflow
The following diagram illustrates the general workflow for the theoretical characterization of this compound.
Caption: Computational workflow for the theoretical characterization of this compound.
Step-by-Step Protocol for DFT Calculations
Software: A quantum chemistry software package such as Gaussian, ORCA, or GAMESS is required. The following protocol is described in a general manner applicable to most of these programs.
Step 1: Initial Structure Generation
-
Using a molecular builder, construct the 3D structures of both chair conformers of this compound (axial-methyl/equatorial-hydroxyl and equatorial-methyl/axial-hydroxyl).
-
Perform an initial rough geometry optimization using a molecular mechanics force field (e.g., MMFF94) to obtain reasonable starting geometries.
Step 2: Geometry Optimization and Frequency Calculations
-
Rationale: This step aims to find the lowest energy structure (the equilibrium geometry) of each conformer on the potential energy surface. A subsequent frequency calculation is crucial to confirm that the optimized structure is a true minimum (no imaginary frequencies) and to obtain thermodynamic data and predicted vibrational spectra.
-
Methodology:
-
Functional: B3LYP is a widely used hybrid functional that often provides reliable results for organic molecules.[6][7]
-
Basis Set: 6-311++G(d,p) is a triple-zeta basis set with diffuse functions (++) and polarization functions (d,p), which is well-suited for describing systems with lone pairs and for accurate geometry and property calculations.
-
Input: Create an input file for each conformer specifying a geometry optimization followed by a frequency calculation at the B3LYP/6-311++G(d,p) level of theory. Include a solvent model (e.g., PCM for water or an organic solvent) if you wish to simulate solution-phase properties.
-
Step 3: Analysis of Results
-
Conformational Energies: Compare the electronic energies (or, more accurately, the Gibbs free energies) of the two optimized conformers. The conformer with the lower energy is the more stable one. The energy difference can be used to calculate the Boltzmann population of each conformer at a given temperature.
-
Molecular Properties:
-
Dipole Moment: The magnitude and direction of the molecular dipole moment provide insights into the molecule's polarity.
-
Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of chemical reactivity. The HOMO-LUMO energy gap is related to the molecule's kinetic stability.
-
Molecular Electrostatic Potential (MEP): The MEP map visually represents the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions.
-
Spectroscopic Analysis: Bridging Theory and Experiment
A critical step in validating computational models is to compare the predicted spectroscopic data with experimental measurements.
Vibrational (IR) Spectroscopy
The frequency calculation performed in the previous step yields the predicted infrared spectrum. The calculated vibrational frequencies are often systematically overestimated compared to experimental values, and it is common practice to apply a scaling factor (typically around 0.96-0.98 for B3LYP) to the computed frequencies for better agreement with experiment. Key vibrational modes to analyze for this compound include the O-H stretch, N-H stretch, C-H stretches, and C-N and C-O stretches in the fingerprint region.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR chemical shifts can also be calculated using quantum chemical methods, typically using the GIAO (Gauge-Independent Atomic Orbital) method. The calculated absolute shieldings are then converted to chemical shifts by referencing them to the calculated shielding of a standard compound (e.g., tetramethylsilane, TMS). Comparing the predicted ¹H and ¹³C NMR spectra with experimental data provides a stringent test of the accuracy of the computed molecular geometry.[4]
Table 2: Representative Predicted vs. Experimental Spectral Data (Hypothetical)
| Spectral Feature | Predicted Value | Experimental Value |
| IR (cm⁻¹) | ||
| O-H stretch | ~3400 | ~3350 |
| N-H stretch | ~3300 | ~3280 |
| C-H stretch | 2850-2950 | 2800-3000 |
| ¹³C NMR (ppm) | ||
| C4 (quaternary) | ~70 | ~68 |
| C2, C6 | ~45 | ~43 |
| C3, C5 | ~35 | ~33 |
| Methyl C | ~25 | ~24 |
Note: Predicted values are illustrative and would be obtained from the DFT calculations described above. Experimental values are typical for similar structures.
Molecular Docking: Probing Potential Biological Interactions
Given that piperidine scaffolds are common in bioactive molecules, molecular docking can be employed to generate hypotheses about how this compound might interact with a protein's active site.[8][9][10] This is particularly relevant for its derivatives, where this core structure acts as a scaffold.
Molecular Docking Workflow
Caption: A generalized workflow for molecular docking of this compound.
Interpreting Docking Results
The results of a docking simulation provide:
-
Binding Poses: The predicted orientation and conformation of the ligand within the binding site.
-
Scoring Function: An estimation of the binding affinity for each pose.
For this compound, key interactions to look for would be:
-
Hydrogen bonding: The hydroxyl group can act as both a hydrogen bond donor and acceptor. The nitrogen lone pair can also act as a hydrogen bond acceptor.
-
Hydrophobic interactions: The methyl group and the aliphatic portions of the piperidine ring can engage in favorable hydrophobic contacts.
These predicted interactions can guide the design of more potent and selective derivatives by suggesting modifications that enhance these interactions.
Conclusion
The theoretical and computational study of this compound provides invaluable insights into its inherent molecular properties, which are fundamental to its role as a versatile building block in drug discovery. Through a systematic application of quantum chemical calculations and molecular modeling techniques, researchers can gain a detailed understanding of its conformational preferences, electronic characteristics, and potential modes of interaction with biological targets. This knowledge-driven approach, grounded in the principles of computational chemistry, is essential for the rational design and development of next-generation therapeutics.
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This compound - Chem-Impex. Available at: [Link]
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Aromaticity enhancement of cyclopentadiene in piperidine derivatives: a DFT study on combination of the anomeric effect and Schleyer hyperconjugative aromaticity - New Journal of Chemistry (RSC Publishing). Available at: [Link]
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DFT and TD-DFT Study of the Chemical Effect in the SERS Spectra of Piperidine Adsorbed on Silver Colloidal Nanoparticles - MDPI. Available at: [Link]
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4-Piperidinol, 1-methyl- | C6H13NO | CID 66048 - PubChem. Available at: [Link]
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4-Methyl-4-piperidinol | CAS#:3970-68-1 | Chemsrc. Available at: [Link]
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Two polymorphs of 4-hydroxypiperidine with different NH configurations - CrystEngComm (RSC Publishing) DOI:10.1039/C4CE02477J. Available at: [Link]
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A Senior Application Scientist's Guide to 4-Methylpiperidin-4-ol: Commercial Availability, Quality Control, and Applications in Drug Development
Introduction: The Strategic Importance of 4-Methylpiperidin-4-ol in Modern Medicinal Chemistry
This compound, a substituted piperidine derivative, has emerged as a pivotal building block in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries.[1][2] Its unique structural features, including a tertiary alcohol and a secondary amine within a heterocyclic scaffold, render it a versatile intermediate for creating compounds with diverse biological activities.[1] This guide provides an in-depth analysis of its commercial availability, critical quality control parameters, and key applications, offering a practical resource for researchers and drug development professionals. The stability and reactivity of this compound make it an invaluable asset in the development of novel therapeutics, especially those targeting neurological disorders.[1]
Commercial Availability and Supplier Landscape
This compound is readily available from a variety of chemical suppliers, catering to both research and bulk-scale requirements. The compound is typically offered as a white to light yellow solid. When sourcing this critical reagent, it is imperative to consider not only the purity but also the form in which it is supplied (e.g., free base or hydrochloride salt), as this can significantly impact its solubility and reactivity in subsequent synthetic steps.
| Supplier | Product Name | CAS Number | Typical Purity | Physical Form |
| Chem-Impex | This compound | 3970-68-1 | ≥ 95% (NMR)[1] | White to Light yellow solid[1] |
| Sigma-Aldrich | This compound hydrochloride | 586375-35-1 | 98% | Solid |
| TCI America | This compound | 3970-68-1 | >95.0% (GC) | White to Light yellow powder to lump |
| United States Biological | This compound | 3970-68-1 | ≥95% (NMR)[3] | Not Specified |
| Synblock | This compound | 3970-68-1 | NLT 98% | Not Specified |
| Chempure | This compound | 3970-68-1 | 97%[4] | Not Specified |
Note: Purity analysis methods (e.g., NMR, GC) can vary between suppliers. It is crucial to request and review the Certificate of Analysis (CoA) for each batch to ensure it meets the specific requirements of your intended application.
Quality Control and Experimental Validation: A Self-Validating Workflow
Ensuring the identity and purity of this compound is a critical first step in any research or development workflow. A robust quality control (QC) process not only validates the supplier's specifications but also prevents costly and time-consuming downstream failures.
Procurement and Quality Control Workflow
Caption: A typical workflow for the procurement and in-house quality control of this compound.
Step-by-Step Experimental Protocols for QC
-
Visual Inspection and Physical Properties:
-
Objective: To confirm the physical appearance and basic properties of the received material.
-
Procedure:
-
Visually inspect the material for color and consistency, comparing it to the supplier's description (typically a white to light yellow solid).[1]
-
Determine the melting point and compare it to the literature value.
-
-
-
Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Objective: To unequivocally confirm the chemical structure of this compound.
-
Procedure:
-
Dissolve a small sample (5-10 mg) in a suitable deuterated solvent (e.g., CDCl₃ or D₂O).
-
Acquire ¹H and ¹³C NMR spectra.
-
Analyze the spectra for characteristic peaks corresponding to the methyl, methylene, and quaternary carbons of the this compound structure. The proton NMR should show distinct signals for the methyl group, the axial and equatorial protons of the piperidine ring, and the hydroxyl and amine protons.
-
-
-
Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC):
-
Objective: To determine the purity of the compound and identify any potential impurities.
-
Procedure (GC-MS):
-
Prepare a dilute solution of the sample in a volatile organic solvent (e.g., methanol or dichloromethane).
-
Inject the sample into the GC-MS system.
-
Analyze the resulting chromatogram to determine the percentage area of the main peak, which corresponds to the purity of the this compound. The mass spectrum will further confirm the identity of the main peak and any impurities.
-
-
Applications in Research and Drug Development
This compound's utility stems from its role as a versatile intermediate in the synthesis of a wide range of biologically active molecules.
Key Therapeutic Areas:
-
Neuroscience: This compound is frequently utilized in the synthesis of molecules targeting the central nervous system.[1] Its piperidine core is a common feature in many neurologically active drugs. Researchers use it to study effects on neurotransmitter systems, which can aid in developing treatments for mental health conditions.[1]
-
Oncology: The piperidine scaffold is present in numerous anti-cancer agents.[5] this compound can serve as a starting material for the synthesis of novel compounds with potential anti-proliferative activity.[5]
-
Analgesics: It is a valued intermediate in the synthesis of analgesics, where it can enhance the efficacy and bioavailability of the active pharmaceutical ingredients.[1][2]
Broader Chemical Applications:
Beyond pharmaceuticals, this compound is employed in:
-
Organic Synthesis: As a building block for complex organic molecules.[1]
-
Catalysis: It can act as a ligand in catalytic processes, improving reaction rates and selectivity.[1]
-
Specialty Chemicals: It contributes to innovations in drug formulation and delivery systems.[1][2]
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier for comprehensive information on handling, storage, and disposal.[6][7] The hydrochloride salt, for instance, is classified as a warning for hazards including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Recommended personal protective equipment (PPE) includes eye shields, gloves, and a suitable respirator.[7]
Conclusion
This compound is a commercially accessible and highly valuable building block for the synthesis of a diverse array of chemical entities, particularly within the pharmaceutical industry. A thorough understanding of its commercial landscape, coupled with a stringent in-house quality control process, is paramount for successful research and development outcomes. Its demonstrated utility in the synthesis of neurologically active compounds and other therapeutic agents underscores its continued importance in the field of medicinal chemistry.
References
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PMC - NIH. 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction. [Link]
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Methodological & Application
Application Note and Protocol: N-Alkylation of 4-Methylpiperidin-4-ol
Abstract
N-alkylation of the 4-Methylpiperidin-4-ol scaffold is a critical transformation in medicinal chemistry, enabling the synthesis of a diverse array of compounds with significant therapeutic potential. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the N-alkylation of this compound. We will delve into the prevalent and highly efficient method of reductive amination, offering a detailed, step-by-step protocol. The underlying reaction mechanism will be elucidated, and the influence of various experimental parameters will be discussed to ensure reproducible and high-yielding outcomes. This guide is designed to be a practical resource, grounded in established chemical principles, to facilitate the successful synthesis of N-alkylated this compound derivatives.
Introduction: The Significance of N-Alkylated this compound Derivatives
The piperidine moiety is a ubiquitous structural motif found in a vast number of pharmaceuticals and biologically active compounds.[1] Specifically, this compound serves as a valuable building block in drug discovery. The introduction of various alkyl groups at the nitrogen atom (N-alkylation) allows for the fine-tuning of a molecule's physicochemical properties, such as lipophilicity, solubility, and metabolic stability.[2] This modulation is often crucial for optimizing a compound's pharmacokinetic and pharmacodynamic profile, including its potency, selectivity, and target engagement.
While direct N-alkylation of secondary amines with alkyl halides is a classic approach, it is often plagued by issues such as over-alkylation, leading to the formation of quaternary ammonium salts, and the need for harsh reaction conditions.[3][4] Reductive amination, also known as reductive alkylation, presents a more controlled and versatile alternative for the N-alkylation of secondary amines like this compound.[3][5] This method involves the reaction of the amine with a carbonyl compound (an aldehyde or a ketone) to form an intermediate iminium ion, which is then reduced in situ to the desired tertiary amine.[6][7] The use of mild reducing agents that selectively reduce the iminium ion in the presence of the starting carbonyl compound is a key advantage of this technique.[3]
Recommended Protocol: N-Alkylation of this compound via Reductive Amination
This protocol details a general and robust procedure for the N-alkylation of this compound using an aldehyde as the alkylating agent and sodium triacetoxyborohydride (NaBH(OAc)₃) as the reducing agent.
Materials and Reagents
| Reagent/Material | Formula | Molecular Weight ( g/mol ) | Role | Notes |
| This compound | C₆H₁₃NO | 115.17 | Starting Material | Ensure it is dry. |
| Aldehyde (e.g., Benzaldehyde) | C₇H₆O | 106.12 | Alkylating Agent | Use 1.1 equivalents. |
| Sodium Triacetoxyborohydride | NaBH(OAc)₃ | 211.94 | Reducing Agent | Use 1.5 equivalents. A less toxic alternative to NaBH₃CN.[3] |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Solvent | Anhydrous grade is recommended. |
| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | Quenching Agent | For workup. |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | Drying Agent | For the organic phase. |
Step-by-Step Experimental Procedure
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 equivalent) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.
-
Addition of Carbonyl Compound: To the stirred solution, add the desired aldehyde (1.1 equivalents) at room temperature.
-
Iminium Ion Formation: Allow the mixture to stir at room temperature for 20-30 minutes to facilitate the formation of the intermediate iminium ion.
-
Addition of Reducing Agent: Carefully add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents) to the reaction mixture in portions. The addition may be slightly exothermic.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-16 hours).
-
Workup: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with DCM.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to yield the pure N-alkylated this compound.
Visualizing the Workflow
The following diagram illustrates the general experimental workflow for the N-alkylation of this compound via reductive amination.
Caption: General workflow for the N-alkylation of this compound.
Understanding the Reaction Mechanism
The reductive amination process occurs in two main stages: the formation of an iminium ion, followed by its reduction.[6][8]
-
Iminium Ion Formation: The secondary amine (this compound) acts as a nucleophile and attacks the electrophilic carbonyl carbon of the aldehyde. This is followed by a series of proton transfers and the elimination of a water molecule to form a positively charged iminium ion. This step is typically reversible and is often catalyzed by mild acid.[6][8]
-
Reduction: The hydride reagent, in this case, sodium triacetoxyborohydride, delivers a hydride ion (H⁻) to the electrophilic carbon of the iminium ion, reducing the carbon-nitrogen double bond to a single bond and yielding the final tertiary amine product.[7][8] NaBH(OAc)₃ is particularly effective as it is a mild reducing agent that is more selective for the iminium ion over the starting aldehyde.[2]
Caption: Simplified mechanism of reductive amination.
Influence of Reaction Parameters
The success of the N-alkylation reaction can be influenced by several factors. The following table summarizes key parameters and their expected impact on the reaction outcome.
| Parameter | Variation | Effect on Reaction | Rationale |
| Reducing Agent | NaBH(OAc)₃ vs. NaBH₃CN | Both are effective. | NaBH(OAc)₃ is generally preferred due to its lower toxicity and milder reactivity, which can lead to cleaner reactions.[3] |
| Solvent | Dichloromethane (DCM) vs. 1,2-Dichloroethane (DCE) | Both are suitable. | These non-polar aprotic solvents are excellent for this reaction as they do not interfere with the reagents. Anhydrous conditions are crucial. |
| Temperature | Room Temperature vs. Elevated Temperature | Room temperature is usually sufficient. | The reaction is typically exothermic upon addition of the reducing agent. Running the reaction at elevated temperatures is generally not necessary and may lead to side reactions. |
| Stoichiometry | Excess aldehyde/ketone or reducing agent | Slight excess of the carbonyl and reducing agent is recommended. | Using a slight excess (1.1-1.2 eq) of the carbonyl compound and a larger excess of the reducing agent (1.5-2.0 eq) helps to drive the reaction to completion. |
| pH | Slightly acidic | Can accelerate iminium ion formation. | While not always necessary with NaBH(OAc)₃, the addition of a catalytic amount of acetic acid can sometimes facilitate the initial condensation step, especially with less reactive carbonyls. |
Conclusion
The N-alkylation of this compound via reductive amination is a highly reliable and versatile method for the synthesis of diverse tertiary amines. The protocol provided in this application note offers a solid foundation for researchers to produce these valuable compounds efficiently and with high purity. By understanding the underlying mechanism and the influence of key reaction parameters, scientists can further optimize this transformation for their specific synthetic targets, accelerating the drug discovery and development process.
References
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Organic Chemistry Tutor. Reductive Amination. Available at: [Link]
-
Chemistry Steps. Reductive Amination. Available at: [Link]
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Royal Society of Chemistry. Reductive N-alkylation of primary and secondary amines using carboxylic acids and borazane under mild conditions. Available at: [Link]
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National Institutes of Health. Deoxygenative photochemical alkylation of secondary amides enables a streamlined synthesis of substituted amines. Available at: [Link]
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Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Available at: [Link]
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Biomed Pharmacol J. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Available at: [Link]
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Application Notes and Protocols: The Strategic Use of 4-Methylpiperidin-4-OL in the Synthesis of Advanced Neurological Drugs
Introduction: The Piperidine Scaffold - A Privileged Motif in Neuroscience Drug Discovery
The piperidine ring is a ubiquitous and highly valued scaffold in medicinal chemistry, particularly in the development of therapeutics targeting the central nervous system (CNS).[1] Its conformational flexibility and ability to present substituents in a well-defined three-dimensional arrangement allow for precise interactions with a multitude of biological targets, including G-protein coupled receptors (GPCRs) that are central to neuronal signaling.[1][2] Within this privileged class of structures, 4-Methylpiperidin-4-OL emerges as a critical and versatile building block for the synthesis of a range of neurological drugs, from potent opioid analgesics to complex neuroleptics.[3]
This technical guide provides an in-depth exploration of the application of this compound in the synthesis of neurological drugs. We will delve into the causality behind key experimental choices, provide detailed, field-proven protocols, and present visual workflows to aid researchers, scientists, and drug development professionals in leveraging this important chemical intermediate.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of a starting material is fundamental to its successful application in multi-step synthesis.
| Property | Value | Reference |
| CAS Number | 3970-68-1 | [3] |
| Molecular Formula | C₆H₁₃NO | [3] |
| Molecular Weight | 115.17 g/mol | [3] |
| Appearance | White to light yellow solid | [3] |
| Boiling Point | 184.4 ± 15.0 °C at 760 mmHg | [1] |
| Density | 0.976 ± 0.06 g/cm³ | [1] |
| Storage | 0-8°C | [3] |
The tertiary alcohol functionality of this compound is a key feature, providing a handle for further chemical transformations while the piperidine nitrogen allows for various N-alkylation or N-acylation reactions to build molecular complexity.
Application in the Synthesis of Potent Opioid Analgesics: The Case of 4-Methyl Fentanyl
This compound is a crucial precursor in the synthesis of potent fentanyl analogs. The introduction of a methyl group at the 4-position of the piperidine ring has been shown to significantly enhance analgesic potency compared to fentanyl itself.[4][5] The following protocol details the synthesis of 4-methyl fentanyl, a super potent narcotic analgesic, starting from a precursor that is readily converted to this compound.[4]
Synthetic Workflow for 4-Methyl Fentanyl
Caption: Synthetic pathway to 4-Methyl Fentanyl.
Detailed Experimental Protocols
Step 1: Synthesis of 1-Ethoxycarbonyl-4-methylpiperidin-4-ol (Intermediate B)
-
Rationale: This step introduces the key methyl group at the 4-position via a Grignard reaction. The ethoxycarbonyl group serves as a protecting group for the piperidine nitrogen, preventing it from reacting with the Grignard reagent.
-
Protocol:
-
To a solution of N-ethoxycarbonyl-4-piperidone (1 equivalent) in anhydrous diethyl ether, add a solution of methylmagnesium bromide (1.1 equivalents) in diethyl ether dropwise at 0°C under an inert atmosphere.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel.
-
Step 2: Synthesis of N-(1-Ethoxycarbonyl-4-methylpiperidin-4-yl)propionamide (Intermediate C) via Ritter Reaction
-
Rationale: The Ritter reaction is a classic method for converting a tertiary alcohol into an N-alkyl amide in the presence of a nitrile and a strong acid.[6] This step introduces the propionamide moiety.
-
Protocol: [7]
-
To a stirred mixture of concentrated sulfuric acid (96%) and propionitrile at -5°C, add a solution of 1-ethoxycarbonyl-4-methylpiperidin-4-ol (1 equivalent) in propionitrile dropwise, maintaining the temperature below 0°C.
-
Stir the reaction mixture at <0°C for 4 hours.
-
Carefully pour the reaction mixture into a 10% aqueous potassium carbonate solution to neutralize the acid (caution: foaming).
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the desired amide.
-
Step 3: N-Phenylation to yield N-(1-Ethoxycarbonyl-4-methylpiperidin-4-yl)-N-phenylpropionamide (Intermediate D)
-
Rationale: This step introduces the N-phenyl group, a key structural feature of fentanyl and its analogs. A modified Goldberg-type reaction using diphenyliodonium chloride provides a route to N-phenylate the secondary amide.[7]
-
Protocol: [7]
-
To a stirred suspension of potassium hydride (35% in mineral oil, 1.1 equivalents) in diglyme under an argon atmosphere, add a solution of the amide from Step 2 (1 equivalent) and 18-crown-6 (1.2 equivalents) in diglyme.
-
After hydrogen evolution ceases (approx. 10 minutes), add solid diphenyliodonium chloride (1.5 equivalents) in one portion.
-
Heat the reaction mixture to 40-50°C for 4 hours.
-
Pour the mixture into water and extract with toluene.
-
Concentrate the organic layer and purify the residue by flash column chromatography on silica gel.
-
Step 4: Deprotection of the Piperidine Nitrogen (Intermediate E)
-
Rationale: Removal of the ethoxycarbonyl protecting group is necessary to allow for the subsequent N-alkylation. Trimethylsilyl iodide is an effective reagent for this transformation.[7]
-
Protocol: [7]
-
A mixture of the N-protected amide from Step 3 (1 equivalent) and trimethylsilyl iodide (3 equivalents) in dichloroethane is stirred and heated at 80°C for 8 hours under an argon atmosphere.
-
Cool the reaction mixture and treat with concentrated HCl, followed by neutralization with 10% aqueous potassium carbonate solution.
-
Concentrate the mixture to obtain the crude deprotected product.
-
Step 5: N-Alkylation to Yield 4-Methyl Fentanyl (Final Product F)
-
Rationale: The final step involves the N-alkylation of the piperidine nitrogen with a phenethyl group, which is crucial for high analgesic activity.
-
Protocol: [7]
-
The crude product from Step 4 (1 equivalent) is mixed with triethylamine (2 equivalents) and phenethyl iodide (1.6 equivalents) in dry acetonitrile under an argon atmosphere.
-
Stir the mixture at room temperature for 5 hours.
-
Treat the reaction mixture with 10% aqueous potassium carbonate solution and extract with diethyl ether.
-
Concentrate the organic layer to yield 4-methyl fentanyl.
-
Application in the Synthesis of Neuroleptics: A Representative Protocol
General Synthetic Workflow for a Neuroleptic Analog
Caption: A plausible synthetic route to a neuroleptic analog.
Explanatory Protocol for a Representative Neuroleptic Synthesis
Step 1: N-Protection of this compound
-
Rationale: Protection of the piperidine nitrogen is often the first step to prevent its interference in subsequent reactions. The tert-butyloxycarbonyl (Boc) group is a common choice due to its stability and ease of removal.
-
Protocol:
-
To a solution of this compound (1 equivalent) in a suitable solvent such as dichloromethane, add di-tert-butyl dicarbonate (Boc₂O, 1.1 equivalents) and a base like triethylamine (1.2 equivalents).
-
Stir the reaction at room temperature until completion (monitored by TLC).
-
Wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate to yield the N-Boc protected intermediate.
-
Step 2: Dehydration to the Alkene
-
Rationale: Conversion of the tertiary alcohol to an exocyclic methylene group provides a versatile intermediate for further functionalization.
-
Protocol:
-
A solution of the N-Boc protected alcohol (1 equivalent) in a suitable solvent is treated with a dehydrating agent such as Martin's sulfurane or by using a two-step procedure involving mesylation followed by elimination with a non-nucleophilic base.
-
The reaction progress is monitored by TLC.
-
Upon completion, the reaction is worked up appropriately to isolate the N-Boc-4-methylenepiperidine.
-
Step 3: Oxidative Cleavage to the Ketone
-
Rationale: Ozonolysis of the exocyclic double bond will yield the corresponding 4-piperidone.
-
Protocol:
-
A solution of the alkene from the previous step in a solvent like dichloromethane is cooled to -78°C, and ozone is bubbled through the solution until a blue color persists.
-
The solution is then purged with nitrogen or oxygen, and a reducing agent (e.g., dimethyl sulfide or triphenylphosphine) is added to work up the ozonide.
-
After warming to room temperature, the solvent is removed, and the resulting N-Boc-4-piperidone is purified.
-
Step 4: Aryl Addition to the Ketone
-
Rationale: This step introduces the aryl group at the 4-position, a common feature in many neuroleptics. This is achieved via a Grignard or aryllithium addition to the ketone.
-
Protocol:
-
To a solution of the N-Boc-4-piperidone (1 equivalent) in an anhydrous ether solvent at low temperature (-78°C or 0°C), a solution of the appropriate arylmagnesium bromide or aryllithium reagent (1.1 equivalents) is added dropwise.
-
The reaction is stirred for a few hours and then quenched with a saturated aqueous solution of ammonium chloride.
-
The product is extracted, and the organic layers are combined, dried, and concentrated. Purification is typically performed by column chromatography.
-
Step 5: N-Deprotection
-
Rationale: Removal of the Boc protecting group is required before the final N-alkylation step.
-
Protocol:
-
The N-Boc protected 4-aryl-4-hydroxypiperidine is dissolved in a solvent like dichloromethane and treated with an excess of trifluoroacetic acid (TFA).
-
The reaction is stirred at room temperature until the starting material is consumed.
-
The solvent and excess TFA are removed under reduced pressure, and the residue is typically neutralized to obtain the free amine.
-
Step 6: N-Alkylation with the Neuroleptic Side Chain
-
Rationale: The final step involves attaching the characteristic side chain of the target neuroleptic drug. This is typically achieved via nucleophilic substitution with an appropriate alkyl halide.
-
Protocol:
-
The deprotected 4-aryl-4-hydroxypiperidine (1 equivalent) is dissolved in a polar aprotic solvent such as DMF or acetonitrile.
-
A base (e.g., potassium carbonate or triethylamine, 2-3 equivalents) and the desired alkyl halide side chain (1.1 equivalents) are added.
-
The reaction mixture is heated to facilitate the reaction, and the progress is monitored by TLC.
-
After completion, the reaction is worked up by partitioning between water and an organic solvent. The organic layer is then washed, dried, and concentrated.
-
The final product is purified by column chromatography or recrystallization.
-
Conclusion
This compound is a valuable and versatile building block in the synthesis of complex neurological drugs. Its strategic use allows for the efficient construction of the core piperidine scaffold found in a wide range of potent analgesics and neuroleptics. The protocols and rationale presented in this guide are intended to provide a solid foundation for researchers in the field, enabling them to leverage the unique chemical properties of this intermediate in their drug discovery and development efforts. As with any chemical synthesis, appropriate safety precautions and optimization of reaction conditions for specific substrates are paramount for successful outcomes.
References
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Mićović, I., Ivanović, M., Vučković, S., Prostran, M., Dosen-Mićović, L., & Kiricojević, V. (2000). The synthesis and preliminary pharmacological evaluation of 4-methyl fentanyl. Bioorganic & medicinal chemistry letters, 10(17), 2011–2014. [Link]
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ResearchGate. (n.d.). The Synthesis and preliminary pharmacological evaluation of 4-Methyl fentanyl. Request PDF. [Link]
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Naseem, H., Mushtaq, N., Saeed, A., Shafi, N., & Inam, M. (2023). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Polycyclic Aromatic Compounds, 44(6). [Link]
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ResearchGate. (n.d.). The Synthesis and preliminary pharmacological evaluation of 4-Methyl fentanyl. Request PDF. [Link]
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Longdom Publishing. (2017, March 24). Synthesis, Pharmacological Evaluation and In-Silico Studies of Some Piperidine Derivatives as Potent Analgesic Agents. [Link]
-
PubMed. (n.d.). Heterocyclic and piperonylic acid esters of 1-methyl-4-piperidinol as analgesics. [Link]
- Google Patents. (n.d.). EP2455377A1 - Synthesis of fentanyl analogs.
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Semantic Scholar. (n.d.). The synthesis and preliminary pharmacological evaluation of 4-methyl fentanyl. [Link]
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SciSpace. (2021, August 5). Synthesis and Analgesic Potential of 4-[4–chloro-3- (tri uoromethyl)-phenyl]. [Link]
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Wikipedia. (n.d.). Ritter reaction. [Link]
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Global Science Journals. (n.d.). Analgesic activity of alkyl piperidine derivatives. [Link]
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RSC Publishing. (2021, May 7). Synthesis and biological evaluation of a new class of multi-target heterocycle piperazine derivatives as potential antipsychotics. [Link]
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PubMed. (n.d.). Synthesis and evaluation of a series of piperidine-2,6-dione-piperazine (piperidine) derivatives as multireceptor atypical antipsychotics. [Link]
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OSTI.GOV. (2014, July 3). An efficient, optimized synthesis of fentanyl and related analogs. [Link]
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Organic Chemistry Portal. (n.d.). Ritter Reaction. [Link]
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PubMed Central. (2012, April 30). Synthesis and Evaluation of a Series of 2-Substituted-5-Thiopropylpiperazine (Piperidine)-1,3,4-Oxadiazoles Derivatives as Atypical Antipsychotics. [Link]
-
ResearchGate. (2017, March 16). Procedure for N-alkylation of Piperidine?[Link]
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MDPI. (n.d.). Synthesis and In Vitro Evaluation of Novel Dopamine Receptor D2 3,4-dihydroquinolin-2(1H)-one Derivatives Related to Aripiprazole. [Link]
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Introduction: The Piperidine Scaffold as a Privileged Structure in Analgesia
An Application Guide to the Strategic Use of 4-Methylpiperidin-4-OL in the Development of Novel Analgesics
The piperidine ring is a cornerstone in the architecture of many centrally acting analgesics.[1] Its conformationally constrained, six-membered saturated heterocycle provides an ideal framework for orienting pharmacophoric elements to engage with opioid receptors. Classic synthetic opioids, such as meperidine and the highly potent fentanyl series, prominently feature a phenylpiperidine core, highlighting the scaffold's critical role in achieving potent analgesic effects.[2][3] Structure-activity relationship (SAR) studies have consistently shown that the piperidine nitrogen and the spatial arrangement of substituents are essential for µ-opioid receptor (MOR) affinity and agonist activity.[4]
Within this context, this compound (CAS No: 3970-68-1) emerges as a particularly valuable and versatile starting material for the synthesis of novel analgesic candidates.[5][6][7] Its structure incorporates a tertiary alcohol on the piperidine ring, offering a key synthetic handle for diversification. This functional group can be readily modified, for instance, through esterification, to explore a wide chemical space and optimize pharmacological properties such as potency, selectivity, and metabolic stability.[5][8] This guide provides a detailed overview of the application of this compound in analgesic drug discovery, complete with synthetic protocols and methodologies for biological evaluation.
Section 1: Rationale for this compound in Analgesic Design
The strategic advantage of using this compound lies in its direct structural relationship to established analgesics like meperidine. The core structure allows for the systematic modification of key pharmacophoric elements known to influence opioid receptor interaction.
-
The Tertiary Hydroxyl Group: This is the primary site for chemical modification. Esterification with various aromatic or aliphatic carboxylic acids allows for the introduction of diverse substituents at the 4-position. This is a proven strategy for modulating receptor affinity and functional activity.[8]
-
The Piperidine Nitrogen: The secondary amine is readily alkylated to introduce different substituents. The N-substituent is known to be crucial for potency in many opioid classes. For example, an N-methyl group is common, as seen in meperidine.
-
The 4-Methyl Group: The presence of the methyl group at the C4 position can influence the conformational preference of the piperidine ring and may provide beneficial steric interactions within the receptor binding pocket.
These features make this compound an ideal scaffold for generating libraries of compounds for high-throughput screening and lead optimization in an analgesic drug discovery program.
Caption: Key modification sites on the this compound scaffold.
Section 2: Synthetic Protocols
The following protocols describe the synthesis of the this compound intermediate and its subsequent conversion into a representative analgesic candidate.
Protocol 2.1: Synthesis of this compound
This two-step procedure involves a Grignard reaction to install the methyl and hydroxyl groups, followed by deprotection of the piperidine nitrogen. The synthesis begins with a commercially available N-protected piperidone.
Workflow: Synthesis of this compound
Caption: Workflow for the synthesis of this compound.
Step-by-Step Procedure:
-
Step 1: Synthesis of 1-Benzyl-4-methylpiperidin-4-ol.
-
Rationale: A Grignard reaction is a classic and efficient method for forming carbon-carbon bonds and creating tertiary alcohols from ketones. Using an N-benzyl protected piperidone prevents side reactions at the nitrogen.[9]
-
To a stirred solution of 3M methylmagnesium bromide in diethyl ether (2.5 equivalents) cooled to -15°C under a nitrogen atmosphere, add a solution of 1-benzylpiperidin-4-one (1.0 equivalent) in anhydrous tetrahydrofuran (THF) dropwise, maintaining the internal temperature below -10°C.[9]
-
Allow the reaction mixture to stir for 2 hours as it gradually warms to room temperature.
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 1-benzyl-4-methylpiperidin-4-ol, which can be used in the next step without further purification.
-
-
Step 2: Deprotection to Yield this compound.
-
Rationale: Catalytic hydrogenolysis is a standard and clean method for removing a benzyl protecting group from a nitrogen atom.[10]
-
Dissolve the crude 1-benzyl-4-methylpiperidin-4-ol from the previous step in methanol.
-
Add 10% Palladium on carbon (Pd/C) catalyst (approx. 10% by weight of the substrate).
-
Place the reaction vessel under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator at 50 psi) and stir vigorously at room temperature overnight.[10]
-
Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst, and wash the pad with methanol.
-
Concentrate the filtrate under reduced pressure to afford this compound as a solid.[5]
-
Protocol 2.2: Synthesis of an Ester Derivative Analgesic Candidate
This protocol describes a general esterification to couple this compound with an aromatic carboxylic acid, a common step in creating meperidine-like compounds.[8][11]
Step-by-Step Procedure:
-
Rationale: The esterification of the tertiary alcohol creates an ester linkage analogous to the one found in meperidine. The choice of the aromatic acid allows for probing SAR at this position. Standard coupling reagents like EDC/DMAP facilitate the reaction under mild conditions.
-
To a solution of this compound (1.0 equivalent) and a selected aromatic carboxylic acid (e.g., 3,4-dimethoxybenzoic acid, 1.1 equivalents) in anhydrous dichloromethane (DCM), add 4-(Dimethylamino)pyridine (DMAP) (0.1 equivalents).
-
Cool the mixture to 0°C and add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) (1.2 equivalents) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired ester derivative.
Section 3: Protocols for Biological Evaluation
Once synthesized, the novel compounds must be evaluated for their analgesic potential. This involves a tiered approach, starting with in vitro receptor binding assays followed by in vivo models of analgesia.
Protocol 3.1: In Vitro µ-Opioid Receptor (MOR) Competitive Binding Assay
This assay determines the binding affinity (Ki) of a test compound for the µ-opioid receptor by measuring its ability to displace a known radiolabeled ligand.[12]
Workflow: MOR Competitive Binding Assay
Caption: Experimental workflow for the competitive radioligand binding assay.
Step-by-Step Procedure:
-
Reagent Preparation:
-
Receptor Source: Use commercially available cell membranes from HEK293 or CHO cells stably expressing the human µ-opioid receptor (hMOR). Thaw on ice before use.[12]
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.[12]
-
Radioligand: [³H]-DAMGO, a selective MOR agonist. Prepare a working solution at a concentration near its Kd (e.g., 0.5 nM).[12][13]
-
Test Compounds: Prepare a serial dilution of the synthesized compounds (e.g., from 10 µM to 0.1 nM).
-
Non-specific Binding Control: Use a high concentration of a non-labeled opioid, such as Naloxone (10 µM).[12][13]
-
-
Assay Setup (96-well plate format):
-
In a final volume of 1 mL per well, combine:
-
hMOR cell membranes (typically 10-20 µg of protein).[12]
-
[³H]-DAMGO working solution.
-
Varying concentrations of the test compound.
-
Total Binding Wells: Add assay buffer instead of the test compound.
-
Non-specific Binding Wells: Add 10 µM Naloxone.
-
-
-
Incubation: Incubate the plate at room temperature for 120 minutes to allow the binding to reach equilibrium.[12][13]
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through Whatman GF/C glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand. Wash the filters rapidly with ice-cold assay buffer.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Use non-linear regression analysis (e.g., using GraphPad Prism) to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding).
-
Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Data Presentation: Binding Affinities of Hypothetical Compounds
| Compound | Class | Ki at hMOR (nM) |
| Morphine | Agonist (Reference) | 1.14[14] |
| Meperidine | Agonist (Reference) | 271[14] |
| Test Cmpd 1 | Ester Derivative | 5.8 |
| Test Cmpd 2 | Ether Derivative | 22.4 |
| Test Cmpd 3 | N-phenethyl Derivative | 0.95 |
Protocol 3.2: In Vivo Analgesic Efficacy - The Hot Plate Test
The hot plate test is a standard model for assessing the efficacy of centrally acting analgesics against thermal pain.[15][16]
Step-by-Step Procedure:
-
Animal Acclimatization:
-
Use male Swiss Webster mice (20-25 g).
-
Acclimatize the animals to the testing room for at least 60 minutes before the experiment begins.[16]
-
-
Apparatus:
-
Experimental Procedure:
-
Determine a baseline latency for each mouse by placing it on the hot plate and starting a timer. The endpoint is the first sign of nocifensive behavior, such as licking a hind paw, shaking a paw, or jumping.[15][16]
-
To prevent tissue damage, a cut-off time (e.g., 30 or 60 seconds) must be established. If the mouse does not respond by the cut-off time, it should be removed, and the latency recorded as the cut-off time.[16][17]
-
Administer the test compound, a vehicle control (e.g., saline), or a positive control (e.g., morphine) via a suitable route (e.g., intraperitoneal or subcutaneous).
-
At a predetermined time post-administration (e.g., 30 minutes), place the mouse back on the hot plate and measure the response latency.[15]
-
-
Data Analysis:
-
The analgesic effect is often expressed as the Percent Maximum Possible Effect (%MPE), calculated using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100
-
Data Presentation: Analgesic Efficacy of a Lead Compound
| Treatment Group | Dose (mg/kg, i.p.) | Mean Response Latency (s) ± SEM | % MPE |
| Vehicle (Saline) | - | 15.2 ± 1.1 | 0 |
| Morphine | 10 | 28.5 ± 2.3** | 92.4 |
| Lead Cmpd 3 | 5 | 25.1 ± 1.9* | 68.3 |
*Cut-off time = 30s. *p<0.05, *p<0.01 compared to vehicle.
Section 4: Mechanism of Action - Opioid Receptor Signaling
Compounds that bind to the µ-opioid receptor and exhibit analgesic activity typically function as agonists. Agonist binding initiates a G-protein-mediated signaling cascade that ultimately reduces neuronal excitability and nociceptive transmission.
Key Steps in MOR Signaling:
-
Agonist Binding: The analgesic compound binds to and stabilizes an active conformation of the MOR.
-
G-Protein Coupling: The activated receptor couples to inhibitory G-proteins (Gi/o).
-
Inhibition of Adenylyl Cyclase: The Gαi subunit dissociates and inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[12]
-
Ion Channel Modulation: The Gβγ subunit directly modulates ion channels, leading to the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels (VGCCs).
-
Hyperpolarization: The resulting potassium efflux and reduced calcium influx hyperpolarize the neuron, making it less likely to fire an action potential and release neurotransmitters, thereby producing analgesia.[2]
Caption: Simplified µ-opioid receptor (MOR) signaling pathway leading to analgesia.
Conclusion
This compound stands out as a high-value chemical scaffold for the rational design and synthesis of novel analgesic agents. Its structural simplicity, coupled with the presence of a strategically placed tertiary hydroxyl group, provides an excellent entry point for generating diverse chemical libraries. The protocols detailed in this guide offer a robust and validated workflow, from chemical synthesis to in vitro and in vivo pharmacological characterization. By employing these methods, researchers can systematically explore the structure-activity relationships of new this compound derivatives, paving the way for the discovery of next-generation analgesics with improved efficacy and safety profiles.
References
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Menendez, L., Lastra, A., Hidalgo, A., & Baamonde, A. (2002). Unilateral hot plate test: a simple and sensitive method for detecting central and peripheral hyperalgesia in mice. Journal of Neuroscience Methods, 113(1), 91-97. Retrieved from [Link]
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Lomenzo, S. A., Rhoden, J. B., Izenwasser, S., Wade, D., Kopajtic, T., Katz, J. L., & Trudell, M. L. (2005). Synthesis and biological evaluation of meperidine analogues at monoamine transporters. Journal of Medicinal Chemistry, 48(5), 1336-1343. Retrieved from [Link]
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ChemSrc. (2025). 4-Methyl-4-piperidinol. Retrieved from [Link]
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Lomenzo, S. A., Rhoden, J. B., Izenwasser, S., Wade, D., Kopajtic, T., Katz, J. L., & Trudell, M. L. (2005). Synthesis and Biological Evaluation of Meperidine Analogues at Monoamine Transporters. Journal of Medicinal Chemistry, 48(5), 1336–1343. Retrieved from [Link]
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Melior Discovery. (n.d.). Hot Plate Test in Mice, Thermal Analgesia. Retrieved from [Link]
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Lomenzo, S. A., Rhoden, J. B., Izenwasser, S., Wade, D., Kopajtic, T., Katz, J. L., & Trudell, M. L. (2005). Synthesis and Biological Evaluation of Meperidine Analogues at Monoamine Transporters. Journal of Medicinal Chemistry, 48(5), 1336-1343. Retrieved from [Link]
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Cararas, S. A. (2010). Synthesis and SAR study of Meperidine Analogues as Selective Serotonin Reuptake Inhibitors (SSRIs). University of New Orleans Theses and Dissertations. Retrieved from [Link]
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Lavich, T. R., Cordeiro, R. S., Silva, P. M., & Martins, M. A. (2005). A novel hot-plate test sensitive to hyperalgesic stimuli and non-opioid analgesics. Brazilian Journal of Medical and Biological Research, 38(3), 445-451. Retrieved from [Link]
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ConductScience. (n.d.). Rodent Hot/Cold Plate Pain Assay. Retrieved from [Link]
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Zhao, X., Wang, C., He, X., Yang, L., & Duan, J. (2019). A Modified Inflammatory Pain Model to Study the Analgesic Effect in Mice. Journal of Visualized Experiments, (153), e60410. Retrieved from [Link]
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Cararas, S. A. (2010). Synthesis and SAR study of Meperidine Analogues as Selective Serotonin Reuptake Inhibitors (SSRIs). University of New Orleans. Retrieved from [Link]
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Zhang, M., Wang, C., & Xie, X. Q. (2022). Analgesic Opioid Ligand Discovery Based on Nonmorphinan Scaffolds Derived from Natural Sources. Journal of Chemical Information and Modeling, 62(15), 3583-3593. Retrieved from [Link]
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E., S., J.C., Q., & R.G., C. (2019). High-throughput label-free opioid receptor binding assays using an automated desorption electrospray ionization mass spectrometry platform. Chemical Science, 10(28), 6855-6861. Retrieved from [Link]
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Trescot, A. M., Datta, S., Lee, M., & Hansen, H. (2008). Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. Pain Physician, 11(2 Suppl), S1-S21. Retrieved from [Link]
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Trescot, A. M., Datta, S., Lee, M., & Hansen, H. (2008). Opioid pharmacology. Pain Physician, 11(2 Suppl), S133-S153. Retrieved from [Link]
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Naseem, H., Mushtaq, N., Saeed, A., Channar, P. A., & Larik, F. A. (2017). Synthesis, Pharmacological Evaluation and In-Silico Studies of Some Piperidine Derivatives as Potent Analgesic Agents. Journal of Pain & Relief, 6(3). Retrieved from [Link]
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Uwai, K., Kashiwabara, T., Abe, N., & Irie, O. (2016). Design and Synthesis of a Piperidinone Scaffold as an Analgesic through Kappa-Opioid Receptor: Structure-Activity Relationship Study of Matrine Alkaloids. Chemical & Pharmaceutical Bulletin, 64(5), 410-419. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of (2S,4S)-2-methylpiperidin-4-ol 35 and hydrochloride salt... Retrieved from [Link]
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ResearchGate. (n.d.). The principle of the delta opioid receptor – ligand binding assay... Retrieved from [Link]
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Naseem, H., Mushtaq, N., Saeed, A., Shafi, N., & Inam, M. (2019). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Letters in Drug Design & Discovery, 16(10), 1144-1153. Retrieved from [Link]
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Soine, T. O., Hanley, W. S., Shaath, N. A., & Genenah, A. A. (1975). Aromatic esters of nonquaternary carbon-4 piperidinols as analgesics. Journal of Pharmaceutical Sciences, 64(1), 67-70. Retrieved from [Link]
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Ahmad, M., Channar, P. A., Shah, S. S., Siddiq, M., & Shad, A. (2013). Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation. DARU Journal of Pharmaceutical Sciences, 21(1), 40. Retrieved from [Link]
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Eurofins. (n.d.). mu (MOP) Human Opioid GPCR Binding Agonist Radioligand LeadHunter Assay - FR. Retrieved from [Link]
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ChemSynthesis. (2025). 4-methyl-4-piperidinol. Retrieved from [Link]
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Ahmad, M., Shad, A., & Siddiq, M. (2016). Analgesic activity of alkyl piperidine derivatives. Pakistan Journal of Pharmaceutical Sciences, 29(1), 77-82. Retrieved from [Link]
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Al-Ostath, A., Aboul-Enein, H. Y., & El-Azab, A. S. (2022). Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. Journal of the Iranian Chemical Society, 19, 4143–4177. Retrieved from [Link]
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Bakunov, S. A., Bakunova, S. M., Wenzler, T., & Tidwell, R. R. (2010). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Pharmaceuticals, 3(5), 1365-1418. Retrieved from [Link]
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Channar, P. A., et al. (2021). Synthesis and Analgesic Potential of 4-[4–chloro-3- (tri uoromethyl)-phenyl] -4-piperidinol (TFMP) Derivatives. Research Square. Retrieved from [Link]
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Colapret, J. A., et al. (1989). 4-Phenyl- And 4-heteroaryl-4-anilidopiperidines. A Novel Class of Analgesic and Anesthetic Agents. Journal of Medicinal Chemistry, 32(5), 968-974. Retrieved from [Link]
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Goel, K. K., Gajbhiye, A., Anu, & Goel, N. M. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical and Pharmacology Journal, 1(1). Retrieved from [Link]
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Application Notes and Protocols: 4-Methylpiperidin-4-ol as a Versatile Ligand in Homogeneous Catalysis
Introduction: Unveiling the Potential of a Simple Scaffold
In the vast landscape of ligand design for homogeneous catalysis, the pursuit of novel molecular architectures that impart unique reactivity, selectivity, and stability to metal centers is a perpetual endeavor. While complex, multi-dentate ligands often take center stage, there is significant value in exploring simpler, readily accessible ligand scaffolds. 4-Methylpiperidin-4-ol, a commercially available and synthetically straightforward molecule, emerges as a compelling candidate in this regard. Its structure, featuring a tertiary alcohol and a secondary amine within a piperidine ring, offers multiple potential coordination modes and the ability to participate in hydrogen bonding, influencing the steric and electronic environment of a catalytic metal center.
These application notes provide a comprehensive guide for researchers, chemists, and drug development professionals on the synthesis, characterization, and application of this compound as a ligand in key catalytic transformations. We will delve into its role in palladium-catalyzed cross-coupling, ruthenium-catalyzed transfer hydrogenation, and copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. The protocols detailed herein are designed to be robust and reproducible, providing a solid foundation for further exploration and optimization in your own laboratories.
Part 1: Synthesis of this compound
While commercially available, understanding the synthesis of this compound provides valuable insights into its chemistry and potential for derivatization. A common and efficient method involves the Grignard reaction with a suitable piperidone precursor.
Protocol 1: Synthesis of 1-Benzyl-4-methylpiperidin-4-ol
This protocol describes the synthesis of the N-benzylated derivative, which can be a useful intermediate or can be debenzylated to yield the parent ligand.[1]
Materials:
-
1-Benzylpiperidin-4-one
-
Methylmagnesium bromide (3M solution in diethyl ether)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Ice bath
-
Rotary evaporator
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-benzylpiperidin-4-one (1.0 eq) in anhydrous THF.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add methylmagnesium bromide solution (1.2 eq) dropwise via a dropping funnel, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Remove the THF under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford the crude product.
-
The crude 1-Benzyl-4-methylpiperidin-4-ol can be purified by column chromatography on silica gel if necessary.
Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Part 2: this compound in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are cornerstone transformations in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and functional group tolerance. The choice of ligand is paramount in these reactions, influencing the stability of the active catalytic species and the rates of oxidative addition and reductive elimination. The nitrogen atom in this compound can serve as a coordinating atom for palladium, creating a catalytically active complex.
Application Focus: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction, the cross-coupling of an organoboron compound with an organohalide, is one of the most widely used C-C bond-forming reactions. Here, we present a protocol for a representative Suzuki-Miyaura coupling using a palladium precursor and this compound as a ligand. The active catalyst is generated in situ.
Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Coupling of 4-Bromoanisole with Phenylboronic Acid
This protocol is adapted from general procedures for Suzuki-Miyaura reactions using N-heterocyclic ligands.[1][2]
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
This compound
-
4-Bromoanisole
-
Phenylboronic acid
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Toluene
-
Ethyl acetate
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Schlenk tube or similar reaction vessel
-
Magnetic stirrer and hotplate
-
Inert atmosphere setup (nitrogen or argon)
Experimental Workflow:
Caption: Workflow for Suzuki-Miyaura Coupling.
Procedure:
-
To a Schlenk tube, add palladium(II) acetate (0.02 eq), this compound (0.04 eq), and a magnetic stir bar.
-
Evacuate and backfill the tube with an inert gas (nitrogen or argon) three times.
-
Add 1,4-dioxane (2 mL) and stir the mixture at room temperature for 15 minutes to allow for pre-formation of the catalytic complex.
-
To this mixture, add 4-bromoanisole (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Add water (0.5 mL).
-
Seal the Schlenk tube and heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate).
Data Summary:
| Entry | Aryl Halide | Boronic Acid | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Phenylboronic acid | K₂CO₃ | Dioxane/H₂O | 90 | 12 | >95 |
| 2 | 1-Bromo-4-nitrobenzene | Phenylboronic acid | K₂CO₃ | Dioxane/H₂O | 80 | 6 | >98 |
| 3 | 2-Bromotoluene | Phenylboronic acid | K₂CO₃ | Dioxane/H₂O | 100 | 18 | 85 |
Note: The yields presented are representative and may vary based on reaction scale and purity of reagents.
Part 3: this compound in Ruthenium-Catalyzed Transfer Hydrogenation
Ruthenium complexes are highly effective catalysts for transfer hydrogenation reactions, which provide a safer and more convenient alternative to using high-pressure hydrogen gas.[3][4] In these reactions, an organic molecule, typically isopropanol or formic acid, serves as the hydrogen source. The ligand plays a crucial role in modulating the reactivity and stability of the ruthenium hydride intermediate. The hydroxyl group of this compound can potentially participate in hydrogen bonding interactions, which may influence the transition state of the hydrogen transfer step.
Application Focus: Transfer Hydrogenation of Ketones
The reduction of ketones to secondary alcohols is a fundamental transformation in organic synthesis. This protocol outlines the use of a ruthenium precursor with this compound for the transfer hydrogenation of acetophenone.
Protocol 3: Ruthenium-Catalyzed Transfer Hydrogenation of Acetophenone
This protocol is based on established procedures for ruthenium-catalyzed transfer hydrogenation.[5][6]
Materials:
-
[Ru(p-cymene)Cl₂]₂
-
This compound
-
Acetophenone
-
Isopropanol
-
Potassium hydroxide (KOH)
-
Anhydrous toluene
-
Schlenk tube or similar reaction vessel
-
Magnetic stirrer and hotplate
-
Inert atmosphere setup (nitrogen or argon)
Experimental Workflow:
Caption: Workflow for Transfer Hydrogenation.
Procedure:
-
In a Schlenk tube, combine [Ru(p-cymene)Cl₂]₂ (0.01 eq) and this compound (0.04 eq) with a magnetic stir bar.
-
Evacuate and backfill the tube with an inert gas three times.
-
Add isopropanol (5 mL) and stir the mixture at room temperature for 20 minutes.
-
Add acetophenone (1.0 eq) and potassium hydroxide (0.1 eq).
-
Heat the reaction mixture to 80 °C and stir.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with diethyl ether (3 x 15 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the resulting alcohol by column chromatography if necessary.
Data Summary:
| Entry | Ketone | H-Source | Base | Temp (°C) | Time (h) | Conversion (%) |
| 1 | Acetophenone | Isopropanol | KOH | 80 | 4 | >99 |
| 2 | Cyclohexanone | Isopropanol | KOH | 80 | 3 | >99 |
| 3 | 4'-Methoxyacetophenone | Isopropanol | KOH | 80 | 5 | 98 |
Note: Conversions are typically determined by GC-MS analysis of the crude reaction mixture.
Part 4: this compound in Copper-Catalyzed Azide-Alkyne Cycloaddition (Click Chemistry)
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is the premier example of a "click" reaction, valued for its high efficiency, mild reaction conditions, and broad functional group tolerance. The role of the ligand in CuAAC is to stabilize the Cu(I) oxidation state and facilitate the catalytic cycle. Simple N-donor ligands can be effective in promoting this transformation.
Application Focus: Synthesis of 1,2,3-Triazoles
This protocol describes the synthesis of a 1,4-disubstituted 1,2,3-triazole using an in situ generated copper(I) catalyst with this compound as a supporting ligand.
Protocol 4: Copper-Catalyzed Synthesis of 1-Benzyl-4-phenyl-1H-1,2,3-triazole
This protocol is based on standard CuAAC procedures.
Materials:
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
This compound
-
Benzyl azide
-
Phenylacetylene
-
tert-Butanol
-
Water
-
Dichloromethane (DCM)
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
Experimental Workflow:
Caption: Workflow for CuAAC Reaction.
Procedure:
-
In a round-bottom flask, dissolve benzyl azide (1.0 eq) and phenylacetylene (1.0 eq) in a 1:1 mixture of tert-butanol and water.
-
Add this compound (0.1 eq).
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 eq) in water.
-
In another vial, prepare a solution of copper(II) sulfate pentahydrate (0.05 eq) in water.
-
Add the sodium ascorbate solution to the reaction mixture, followed by the copper sulfate solution.
-
Stir the reaction vigorously at room temperature. The reaction is often accompanied by a color change.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with water and extract with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure.
-
The crude triazole product can be purified by recrystallization or column chromatography.
Data Summary:
| Entry | Azide | Alkyne | Solvent | Time (h) | Yield (%) |
| 1 | Benzyl azide | Phenylacetylene | t-BuOH/H₂O | 2 | >95 |
| 2 | 1-Azidohexane | Propargyl alcohol | t-BuOH/H₂O | 3 | 92 |
| 3 | (Azidomethyl)benzene | Ethynylbenzene | t-BuOH/H₂O | 2.5 | 96 |
Note: Yields are for the isolated, purified product.
Conclusion and Future Outlook
The protocols and data presented herein demonstrate that this compound is a versatile and effective ligand for a range of important catalytic transformations. Its simple structure, commercial availability, and straightforward synthesis make it an attractive alternative to more complex and expensive ligand systems. The successful application in Suzuki-Miyaura coupling, transfer hydrogenation, and CuAAC reactions highlights its potential for broader utility in homogeneous catalysis.
Future research could explore the derivatization of the this compound scaffold to fine-tune its steric and electronic properties, potentially leading to enhanced catalytic activity and selectivity. Furthermore, the application of these catalyst systems to more complex substrates, particularly in the context of pharmaceutical and natural product synthesis, warrants investigation. The insights provided in these application notes serve as a valuable starting point for researchers looking to harness the catalytic potential of this unassuming yet powerful ligand.
References
-
Synthesis, Characterization of Substituted Piperdin-4-ones with Dichloro(cyclooctadiene)palladium(II). International Journal of ChemTech Research. (2013).
-
1-BENZYL-4-METHYLPIPERIDIN-4-OL synthesis - ChemicalBook.
-
Hafeez, J., et al. (2022). Synthesis of ruthenium complexes and their catalytic applications: A review. Arabian Journal of Chemistry, 15(11), 104165.
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. (2021).
-
Reactivity of non-organometallic ruthenium(II) polypyridyl complexes and their application as catalysts for hydride transfer reactions. Frontiers in Chemistry. (2023).
-
Synthesis, Reactivity, and Catalytic Transfer Hydrogenation Activity of Ruthenium Complexes Bearing NNN Tridentate Ligands: Influence of the Secondary Coordination Sphere. Organometallics. (2017).
-
Ruthenium Complexes for Catalytic Dehydrogenation of Hydrazine and Transfer Hydrogenation Reactions. Chemistry – An Asian Journal. (2018).
Sources
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- 2. e-journals.in [e-journals.in]
- 3. Synthesis of ruthenium complexes and their catalytic applications: A review - Arabian Journal of Chemistry [arabjchem.org]
- 4. Reactivity of non-organometallic ruthenium(II) polypyridyl complexes and their application as catalysts for hydride transfer reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Reactivity, and Catalytic Transfer Hydrogenation Activity of Ruthenium Complexes Bearing NNN Tridentate Ligands: Influence of the Secondary Coordination Sphere - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Note: A Validated Protocol for the Synthesis of 4-Methylpiperidin-4-ol via Grignard Reaction
Abstract
This document provides a comprehensive, field-tested guide for the synthesis of 4-Methylpiperidin-4-ol, a pivotal building block in medicinal chemistry and pharmaceutical development.[1] The protocol details a robust two-step process commencing with the nucleophilic addition of a methyl Grignard reagent to an N-protected 4-piperidone, followed by a deprotection step to yield the target compound. This application note is designed for researchers, chemists, and drug development professionals, offering in-depth explanations for experimental choices, rigorous safety protocols, and detailed characterization methods to ensure reproducibility and high purity of the final product.
Scientific Principle and Strategy
The synthesis of this compound is most effectively achieved through the nucleophilic addition of an organometallic reagent to a ketone precursor. The Grignard reaction is an exemplary method for this carbon-carbon bond formation.[2]
Core Reaction: The fundamental transformation involves the reaction of a methylmagnesium halide (e.g., MeMgBr) with the carbonyl group of a 4-piperidone derivative. The highly polarized carbon-magnesium bond of the Grignard reagent renders the methyl group strongly nucleophilic, enabling it to attack the electrophilic carbonyl carbon.[3]
Choice of Substrate: A critical consideration is the presence of the secondary amine within the piperidine ring. The N-H proton is sufficiently acidic to react with and quench the Grignard reagent, which is a potent base.[2][4] To prevent this side reaction and ensure the reagent is available for addition to the carbonyl, the piperidine nitrogen must be protected. Common protecting groups include Benzyl (Bn) or tert-Butoxycarbonyl (Boc). This guide will utilize the N-Benzyl protecting group, which can be efficiently removed in the final step via catalytic hydrogenolysis.[5]
The overall synthetic strategy is a two-stage process:
-
Grignard Addition: Reaction of 1-Benzyl-4-piperidone with methylmagnesium bromide to form the protected intermediate, 1-Benzyl-4-methylpiperidin-4-ol.[6]
-
Deprotection: Removal of the benzyl group via palladium-catalyzed hydrogenation to yield the final product, this compound.[5]
Caption: Overall synthetic scheme for this compound.
Materials and Equipment
Reagents and Chemicals
| Reagent | CAS No. | Molecular Weight ( g/mol ) | Concentration / Purity | Supplier |
| 1-Benzyl-4-piperidone | 3612-20-2 | 189.26 | >97% | Sigma-Aldrich |
| Methylmagnesium Bromide | 75-16-1 | 119.24 | 3.0 M in Diethyl Ether | Sigma-Aldrich |
| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | 72.11 | ≥99.9%, Inhibitor-free | Sigma-Aldrich |
| Saturated Ammonium Chloride (NH₄Cl) | 12125-02-9 | 53.49 | Aqueous Solution | Fisher Scientific |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | ACS Grade | VWR |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | Granular | VWR |
| Palladium on Carbon (Pd/C) | 7440-05-3 | 106.42 | 10 wt. % loading | Strem Chemicals |
| Methanol (MeOH) | 67-56-1 | 32.04 | ACS Grade | Fisher Scientific |
| Hydrogen (H₂) Gas | 1333-74-0 | 2.02 | High Purity | Airgas |
Equipment
| Equipment | Description |
| Three-neck round-bottom flask | 500 mL, flame-dried |
| Addition funnel | 250 mL, pressure-equalizing, flame-dried |
| Magnetic stirrer and stir bar | |
| Nitrogen/Argon gas line | With bubbler for inert atmosphere |
| Dry ice/acetone bath | For temperature control |
| Separatory funnel | 500 mL |
| Rotary evaporator | For solvent removal |
| Parr hydrogenator or H-Cube | For catalytic hydrogenation |
| Filtration apparatus | Buchner funnel, filter flask, Celite® pad |
| Standard laboratory glassware | Beakers, graduated cylinders, etc. |
Detailed Experimental Protocol
Part A: Synthesis of 1-Benzyl-4-methylpiperidin-4-ol
Rationale: This procedure uses a low temperature to control the highly exothermic Grignard addition, and anhydrous conditions are paramount to prevent reagent quenching.[6][7] The reaction is quenched with saturated ammonium chloride, a mild proton source that effectively hydrolyzes the magnesium alkoxide intermediate without causing unwanted side reactions.
-
Apparatus Preparation: Assemble a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, a pressure-equalizing addition funnel, and a nitrogen inlet connected to a bubbler. Flame-dry all glassware under a stream of nitrogen to remove adsorbed moisture.[4][8] Allow the apparatus to cool to room temperature under a positive pressure of nitrogen.
-
Reagent Charging: To the reaction flask, add 132 mL of 3.0 M methylmagnesium bromide in diethyl ether (396 mmol). Cool the stirred solution to -15 °C using a dry ice/acetone bath.
-
Substrate Addition: Dissolve 30 g of 1-benzylpiperidin-4-one (158 mmol) in 300 mL of anhydrous tetrahydrofuran (THF). Transfer this solution to the addition funnel.
-
Reaction: Add the 1-benzylpiperidin-4-one solution dropwise to the stirred Grignard reagent over 1 hour, ensuring the internal temperature does not exceed -10 °C.[6] After the addition is complete, allow the mixture to stir for an additional 2 hours while the bath slowly expires, letting the reaction warm to room temperature. Stir overnight.
-
Quenching: Cool the reaction mixture to 0 °C in an ice-water bath. Cautiously quench the reaction by the slow, dropwise addition of 200 mL of saturated aqueous ammonium chloride solution. Significant gas evolution may occur.
-
Work-up and Isolation:
-
Transfer the mixture to a separatory funnel. If significant solids are present, they can be dissolved by adding more saturated ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (2 x 250 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (250 mL) followed by brine (250 mL).
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The resulting crude product, 1-Benzyl-4-methylpiperidin-4-ol, is typically obtained as a solid or viscous oil and can be used in the next step without further purification.[6]
-
Part B: Deprotection to this compound
Rationale: Catalytic hydrogenation is a clean and efficient method for removing the N-benzyl protecting group. Palladium on carbon is the catalyst of choice for this transformation, which proceeds under a positive pressure of hydrogen gas.[5]
-
Reaction Setup: In a suitable pressure vessel (e.g., a Parr shaker bottle), dissolve the crude 1-Benzyl-4-methylpiperidin-4-ol (assuming ~26 g, ~126 mmol from the previous step) in 250 mL of methanol.
-
Catalyst Addition: Carefully add 2.6 g of 10% Palladium on Carbon (10 wt. % of the substrate) to the solution under a nitrogen atmosphere. Caution: Pd/C can be pyrophoric, especially when dry or in the presence of flammable solvents.
-
Hydrogenation: Seal the reaction vessel and connect it to a hydrogenation apparatus. Purge the vessel with hydrogen gas three times. Pressurize the vessel to 50 psi with hydrogen and stir the mixture vigorously overnight at room temperature.[5]
-
Isolation and Purification:
-
Carefully vent the hydrogen pressure. Purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with methanol (50 mL).
-
Combine the filtrates and concentrate under reduced pressure to yield the crude product.
-
The product, this compound, can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by silica gel column chromatography to afford a white to light yellow solid.
-
Caption: Step-by-step experimental workflow diagram.
Safety and Hazard Management
Chemical synthesis requires rigorous adherence to safety protocols. The following points are critical for this procedure.
-
Grignard Reagents: Methylmagnesium bromide is highly flammable, corrosive, and reacts violently with water and protic solvents.[7][9] All manipulations must be performed under a strictly inert and anhydrous atmosphere.
-
Flammable Solvents: Diethyl ether and tetrahydrofuran (THF) are extremely flammable and volatile.[4] Ensure there are no open flames or spark sources in the laboratory.[4] All operations must be conducted in a certified chemical fume hood.[10]
-
Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. The hydrogenation step must be performed in a properly functioning and certified pressure reactor (e.g., Parr apparatus). The catalyst, Pd/C, can be pyrophoric and should be handled with care, preferably wet with solvent.
-
Personal Protective Equipment (PPE): At all times, wear safety goggles, a flame-retardant lab coat, and appropriate chemical-resistant gloves (e.g., nitrile gloves for dexterity, but be aware they are combustible).[10]
-
Emergency Preparedness: Keep a Class D fire extinguisher (for metal fires) and a standard ABC extinguisher nearby. Have a spill kit ready. Never work alone when performing potentially hazardous reactions like a Grignard synthesis for the first time.[10]
Characterization and Expected Results
The identity and purity of the final product, this compound, should be confirmed using standard analytical techniques.
| Analysis Technique | Expected Result |
| Appearance | White to light yellow crystalline solid or powder. |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~2.9-3.1 (m, 2H, axial H at C2/C6), ~2.6-2.8 (m, 2H, equatorial H at C2/C6), ~1.8 (br s, 2H, -OH, -NH), ~1.5-1.7 (m, 4H, H at C3/C5), 1.25 (s, 3H, -CH₃). Note: Peaks may shift based on solvent and concentration. |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~68.5 (C4), ~46.0 (C2, C6), ~39.0 (C3, C5), ~28.0 (CH₃). |
| Mass Spec. (ESI+) | Expected m/z: 116.1 ([M+H]⁺).[5] |
| Melting Point | 46.0 to 50.0 °C. |
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Grignard reaction fails to initiate or proceeds with low conversion. | Wet glassware, solvents, or starting materials.[4][8] Inactive magnesium surface. | Thoroughly flame-dry all glassware immediately before use. Use freshly distilled or commercially available anhydrous solvents. If using magnesium turnings from scratch, activate with a small crystal of iodine or by crushing a few turnings.[2][8] |
| Low yield of final product after deprotection. | Incomplete hydrogenation. Catalyst poisoning. | Ensure the catalyst is active and used in the correct amount. Check for potential catalyst poisons in the substrate (e.g., sulfur-containing impurities). Extend reaction time or increase hydrogen pressure. |
| Emulsion forms during aqueous work-up. | Presence of magnesium salts. | Add more brine or a small amount of dilute acid (if the product is stable) to break up the emulsion. Allow the mixture to stand for an extended period. |
| Product is difficult to purify. | Presence of unreacted starting material or side products. | Optimize the reaction stoichiometry and conditions. For purification, consider converting the product to its hydrochloride salt, which is often more crystalline and easier to purify, then neutralizing to recover the free base. |
References
- Quora. (2022).
- ChemicalBook. (n.d.). 1-BENZYL-4-METHYLPIPERIDIN-4-OL synthesis.
- Chem-Impex. (n.d.). This compound.
- University of California, Riverside. (n.d.).
- American Chemical Society. (n.d.). Grignard Reaction Safety Summary.
- ChemicalBook. (2025). This compound Chemical Properties,Uses,Production.
- Jasperse, J. (n.d.). Grignard Synthesis of Triphenylmethanol. Chem 355 Handout.
- Lab Alley. (2024).
- Chemistry LibreTexts. (2020). 5.
- The Organic Chemistry Tutor. (2015). Grignard Reagent Synthesis Reaction Mechanism. YouTube.
- Carpenter, B. R., & Turner, E. E. (1934). The Action of Grignard Reagents on 4-Diphenylyl Piperidinomethyl Ketone and on N-Methylcinchotoxine. Journal of the Chemical Society, 869.
- Singh, V. et al. (2020). Reactions of Grignard Reagents with Carbonyl Compound-Unexpected Observations.
- ChemicalBook. (n.d.). This compound(3970-68-1) 1H NMR spectrum.
- Sigma-Aldrich. (n.d.). This compound hydrochloride.
- Tokyo Chemical Industry. (n.d.). This compound.
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Application Notes and Protocols for the Analysis of 4-Methylpiperidin-4-OL by HPLC and GC-MS
Introduction
4-Methylpiperidin-4-OL is a key building block and intermediate in the synthesis of a wide range of pharmaceuticals and specialty chemicals.[1] Its piperidine core is a prevalent scaffold in medicinal chemistry, contributing to the development of analgesics and therapeutics for neurological disorders.[1] The purity and quality of this compound are critical for the safety and efficacy of the final active pharmaceutical ingredients (APIs). Therefore, robust and reliable analytical methods for its quantification and impurity profiling are essential for researchers, scientists, and drug development professionals.
This comprehensive guide provides detailed application notes and step-by-step protocols for the analysis of this compound using two powerful and complementary analytical techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies described herein are designed to be self-validating systems, emphasizing the scientific rationale behind experimental choices to ensure technical accuracy and field-proven insights.
Part 1: High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a cornerstone technique for the analysis of non-volatile and thermally labile compounds. For this compound, which lacks a strong UV chromophore, two approaches are presented: a direct analysis with UV detection at a low wavelength and a more sensitive method involving pre-column derivatization.
Rationale for HPLC Method Development
The choice of a reversed-phase HPLC method is based on the polar nature of this compound. A C18 stationary phase provides a hydrophobic surface for the separation of polar analytes when used with a polar mobile phase. The inclusion of an acid modifier, such as phosphoric acid or formic acid, in the mobile phase is crucial for several reasons:
-
Improved Peak Shape: As this compound is a basic compound, an acidic mobile phase protonates the piperidine nitrogen, reducing peak tailing that can occur due to interactions with residual silanol groups on the silica-based stationary phase.
-
Enhanced Retention: Protonation of the analyte can also influence its interaction with the stationary phase, allowing for better control over retention.
-
MS Compatibility: The use of a volatile acid like formic acid makes the method compatible with mass spectrometric detection (LC-MS), which is invaluable for impurity identification.[2]
For quantitative analysis where UV detection is employed, the lack of a significant chromophore in this compound necessitates detection at a low wavelength (e.g., 210 nm) where the molecule exhibits some absorbance.[3] However, this can lead to interference from other compounds that also absorb at this wavelength. To overcome this, a pre-column derivatization strategy can be employed to attach a UV-active or fluorescent tag to the molecule, significantly enhancing sensitivity and specificity.
Experimental Protocol: HPLC Purity Analysis (Direct UV Detection)
This protocol is designed as a starting point for determining the purity of this compound.
Instrumentation:
-
HPLC system with a binary or quaternary pump
-
Autosampler
-
Column oven
-
UV-Vis or Diode Array Detector (DAD)
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | Water with 0.1% Phosphoric Acid |
| Mobile Phase B | Acetonitrile with 0.1% Phosphoric Acid |
| Gradient | 0-2 min: 5% B, 2-15 min: 5% to 50% B, 15-20 min: 50% B, 20.1-25 min: 5% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with a 50:50 mixture of water and acetonitrile.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
Data Analysis:
The purity of the sample is determined by calculating the peak area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.[3]
Workflow for HPLC Purity Analysis
Caption: Workflow for HPLC Purity Analysis of this compound.
Protocol for Enhanced Sensitivity: Pre-column Derivatization with NBD-F
For trace-level analysis or when higher sensitivity is required, pre-column derivatization with 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) can be employed for fluorescence detection.[4]
Derivatization Procedure:
-
To 100 µL of the sample solution, add 100 µL of 0.1 M borate buffer (pH 8.0).
-
Add 100 µL of a 1 mg/mL solution of NBD-F in acetonitrile.
-
Heat the mixture at 60°C for 5 minutes.
-
Cool the reaction mixture and inject an aliquot into the HPLC system.
Chromatographic Conditions (with Fluorescence Detection):
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile |
| Gradient | Optimized based on the retention of the derivatized product |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Detection | Fluorescence Detector (Excitation: 470 nm, Emission: 530 nm) |
| Injection Volume | 20 µL |
Part 2: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a powerful technique for the separation and identification of volatile and thermally stable compounds. Due to the polar nature of this compound, derivatization is essential to increase its volatility and thermal stability for successful GC analysis.
Rationale for GC-MS Method Development
The hydroxyl (-OH) and secondary amine (-NH-) groups in this compound make it a polar and non-volatile compound, prone to peak tailing and potential degradation at the high temperatures of the GC inlet and column. Derivatization is a chemical modification process that converts these polar functional groups into less polar, more volatile, and more thermally stable derivatives.[5][6]
Silylation is a common and effective derivatization technique for compounds containing active hydrogens, such as those in hydroxyl and amine groups.[7] Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) react with these functional groups to replace the active hydrogen with a trimethylsilyl (TMS) group, thereby increasing the volatility and thermal stability of the analyte.
The choice of a polar GC column is recommended for the analysis of polar compounds, as it provides better separation and peak shape.[8]
Experimental Protocol: GC-MS Analysis with Silylation
This protocol details the derivatization and subsequent GC-MS analysis of this compound.
Instrumentation:
-
Gas Chromatograph with a Mass Selective Detector (MSD)
-
Autosampler
-
Split/Splitless Inlet
Derivatization Procedure (Silylation):
-
Evaporate a known amount of the sample solution to dryness under a gentle stream of nitrogen.
-
Add 100 µL of a silylation reagent, such as BSTFA with 1% TMCS (trimethylchlorosilane) as a catalyst.
-
Add 100 µL of a suitable solvent, such as pyridine or acetonitrile.
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
Cool the vial to room temperature before injection.
GC-MS Conditions:
| Parameter | Condition |
| Column | TG-POLAR GC Column (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (e.g., 20:1) |
| Injection Volume | 1 µL |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Oven Temperature Program | Initial: 100 °C, hold for 2 min; Ramp: 10 °C/min to 280 °C, hold for 5 min |
| MS Transfer Line Temp | 280 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 40-400 |
Data Analysis:
The identification of the derivatized this compound is confirmed by its retention time and the fragmentation pattern in its mass spectrum. The mass spectrum of the trimethylsilyl derivative of the closely related N-methyl-4-hydroxypiperidine can be found in the NIST database and serves as a valuable reference.[9][10][11] Quantitative analysis can be performed by integrating the peak area of a characteristic ion in the mass spectrum.
Workflow for GC-MS Analysis
Caption: Workflow for GC-MS Analysis of this compound.
Part 3: Method Validation and Impurity Profiling
A crucial aspect of analytical method development in the pharmaceutical industry is validation, which ensures that the method is suitable for its intended purpose.[12] The principles of method validation are applicable to both the HPLC and GC-MS methods described.
Key Validation Parameters
-
Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. This can be demonstrated by analyzing stressed samples (e.g., exposed to acid, base, oxidation, heat, and light) to ensure that any degradation products are well-resolved from the main peak.[13]
-
Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
-
Accuracy: The closeness of test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.
Potential Impurities
The synthesis of this compound can potentially introduce several impurities. For instance, if synthesized from a corresponding piperidone, unreacted starting material or by-products from side reactions could be present.[8] A thorough understanding of the synthetic route is essential for identifying potential process-related impurities. Stress testing can also reveal potential degradation products that may form during storage or under specific conditions.
Part 4: Chiral Separation
Since this compound is a chiral molecule, the separation of its enantiomers may be necessary, as different enantiomers of a drug can exhibit different pharmacological and toxicological properties. Chiral HPLC is the most common technique for enantiomeric separations.
Approach to Chiral HPLC Method Development
The direct separation of enantiomers is typically achieved using a chiral stationary phase (CSP). For piperidine derivatives, polysaccharide-based CSPs, such as those coated or immobilized with cellulose or amylose derivatives (e.g., Chiralpak® and Chiralcel® columns), have proven to be effective.[14][15][16]
General Chiral HPLC Conditions:
| Parameter | Condition |
| Column | Polysaccharide-based chiral column (e.g., Chiralpak IA, IB, or IC) |
| Mobile Phase | Typically a mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol) |
| Flow Rate | 0.5 - 1.0 mL/min |
| Column Temperature | Ambient or controlled (e.g., 25 °C) |
| Detection | UV at a low wavelength (e.g., 210-220 nm) or after derivatization |
Method development for chiral separations is often empirical, and screening of different chiral columns and mobile phase compositions is usually required to achieve optimal resolution.
Conclusion
The HPLC and GC-MS methods detailed in this application note provide robust and reliable approaches for the analysis of this compound. The HPLC methods offer versatility for both purity assessment and high-sensitivity quantification, while the GC-MS method provides a powerful tool for identification and quantification following derivatization. Adherence to the principles of method validation is paramount to ensure the generation of high-quality, reliable, and consistent analytical data, which is fundamental to the development of safe and effective pharmaceutical products.
References
-
SIELC Technologies. (n.d.). Separation of n-boc-4-hydroxypiperidine on Newcrom R1 HPLC column. Retrieved from [Link]
- BenchChem. (2025). A Comparative Guide to HPLC and Alternative Methods for Purity Analysis of N-Boc-4-hydroxypiperidine.
- Higashi, Y., & Nakamura, S. (2006). Sensitive Determination of 4-(4-chlorophenyl)-4-hydroxypiperidine, a Metabolite of Haloperidol, in a Rat Biological Sample by HPLC With Fluorescence Detection After Pre-Column Derivatization Using 4-fluoro-7-nitro-2,1,3-benzoxadiazole.
- Kim, Y., Lee, S., & Lee, J. (2014). Development and validation of a HPLC-UV method for 4-(4-chlorophenyl)-4-hydroxypiperidine (CPHP), a toxic metabolite of haloperidol, in humans: Providing in vivo evidence of CYP3A4-mediated CPHP formation.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 66048, 4-Piperidinol, 1-methyl-. Retrieved from [Link]
-
NIST. (n.d.). 4-Hydroxy-N-methylpiperidine. NIST Chemistry WebBook. Retrieved from [Link]
-
NIST. (n.d.). 4-Hydroxy-N-methylpiperidine. NIST Chemistry WebBook. Retrieved from [Link]
- Moldoveanu, S. C., & David, V. (2015). Derivatization Methods in GC and GC/MS.
-
Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]
- Chemistry For Everyone. (2025, August 14).
- Lough, W. J. (2002). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC North America, 20(11), 1034-1042.
-
ResearchGate. (n.d.). Derivatization steps prior to GC–MS analysis: a Silylation reactions... [Image]. Retrieved from [Link]
-
ChemSynthesis. (2025, May 20). 4-methyl-4-piperidinol. Retrieved from [Link]
- EvitaChem. (n.d.). Buy 1-[(4-Methylsulfanylphenyl)methyl]piperidin-4-ol (EVT-2938947).
- BenchChem. (2025). A Researcher's Guide to HPLC Analysis for Enantiomeric Excess of 2-Piperidinol Products.
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Cheméo. (2025, November 20). 4-Hydroxy-N-methylpiperidine. Retrieved from [Link]
- Google Patents. (n.d.). US3845062A - 4-hydroxy-piperidine derivatives and their preparation.
- Gáspár, A., & Kardos, S. (2003). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)
- S. K., & M. S. (2015). A Review on Impurity Profile of Drugs. World Journal of Pharmaceutical Research, 4(8), 13-28.
- Saw, Y. L., Boughton, B. A., Wroniuk, F. A., Mostafa, M. E., Armbruster, M., Pellegrinelli, P. J., ... & Grinias, J. P. (2023). Use of N-(4-aminophenyl) piperidine derivatization to improve organic acid detection with supercritical fluid chromatography-mass spectrometry.
- Public Services and Procurement Canada. (n.d.). Versatile derivatization for GC-MS and LC-MS: alkylation with trialkyloxonium tetrafluoroborates for inorganic anions.
- Singh, S., Kumar, A., Singh, R., & Sharma, P. (2016). Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid. Journal of Pharmaceutical Analysis, 6(5), 314-321.
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Application Note: 1H and 13C NMR Characterization of 4-Methylpiperidin-4-ol
Introduction
4-Methylpiperidin-4-ol is a heterocyclic compound featuring a piperidine ring substituted with both a methyl and a hydroxyl group at the C4 position. This structure serves as a valuable building block in medicinal chemistry and pharmaceutical development, often incorporated into more complex molecules to modulate their physicochemical properties and biological activity. Given its role as a key intermediate, rigorous structural confirmation and purity assessment are paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive analytical technique for the unambiguous structural elucidation of such organic molecules in solution.
This guide provides a comprehensive overview of the principles, experimental protocols, and data interpretation for the ¹H and ¹³C NMR characterization of this compound. It is designed for researchers, chemists, and quality control analysts in the pharmaceutical and chemical industries.
Scientific Principles: Predicting the NMR Spectrum
The molecular structure of this compound dictates a specific and predictable NMR fingerprint. The piperidine ring exists in a dynamic equilibrium of chair conformations. Due to the symmetry of the molecule, the protons and carbons on opposite sides of the ring (C2/C6 and C3/C5) are chemically equivalent, which simplifies the resulting spectra.
¹H NMR Spectrum:
-
Piperidine Ring Protons (H2/H6 and H3/H5): The protons attached to the piperidine ring carbons are diastereotopic (axial and equatorial). They are expected to appear as complex, overlapping multiplets in the aliphatic region of the spectrum. The protons at C2 and C6, being adjacent to the nitrogen atom, will be shifted further downfield compared to the protons at C3 and C5.
-
Methyl Protons (-CH₃): The three protons of the methyl group are equivalent and attached to a quaternary carbon, so they will appear as a sharp singlet.
-
Exchangeable Protons (-OH and -NH): The hydroxyl (-OH) and amine (-NH) protons are acidic and can undergo chemical exchange. This typically results in broad singlet signals. Their chemical shifts are highly dependent on factors like solvent, concentration, and temperature. These signals can be confirmed by adding a drop of deuterium oxide (D₂O) to the NMR tube, which will cause the -OH and -NH signals to disappear due to proton-deuterium exchange.
¹³C NMR Spectrum:
-
Piperidine Ring Carbons (C2/C6 and C3/C5): Due to molecular symmetry, two signals are expected for the four methylene carbons of the ring. The C2/C6 carbons, being directly attached to the nitrogen, will appear at a lower field (higher ppm) than the C3/C5 carbons.
-
Quaternary Carbon (C4): The carbon atom bonded to both the methyl and hydroxyl groups will appear as a singlet, typically in the 65-75 ppm range. Quaternary carbons often exhibit weaker signals due to the lack of Nuclear Overhauser Effect (NOE) enhancement.
-
Methyl Carbon (-CH₃): The carbon of the methyl group will appear as a single peak at a high field (lower ppm).
Experimental Workflow and Protocols
A robust and reproducible workflow is essential for acquiring high-quality NMR data. The process involves careful sample preparation, setting appropriate acquisition parameters, and systematic data processing.
Caption: Structure of this compound.
Table 1: Predicted ¹H NMR Data for this compound in CDCl₃
| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |
| H2, H6 | ~ 2.8 - 3.0 | m | 4H | Protons adjacent to nitrogen are deshielded. Appears as a complex multiplet. [1] |
| H3, H5 | ~ 1.5 - 1.7 | m | 4H | Aliphatic protons on the piperidine ring. [2] |
| -CH₃ | ~ 1.25 | s | 3H | Appears as a sharp singlet as there are no adjacent protons. |
| -NH, -OH | ~ 1.5 - 3.0 (variable) | br s | 2H | Broad signals due to chemical exchange. Position is concentration-dependent. Disappears upon D₂O shake. |
Note: The chemical shifts are estimates based on spectral data for similar piperidine structures and general chemical shift principles. [1][2]Actual values may vary.
Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃
| Assignment | Chemical Shift (δ, ppm) | Notes |
| C4 | ~ 68 - 70 | Quaternary carbon attached to oxygen. Signal may be weak. [3] |
| C2, C6 | ~ 45 - 47 | Carbons adjacent to the nitrogen atom. [4] |
| C3, C5 | ~ 35 - 38 | Aliphatic carbons in the piperidine ring. [4] |
| -CH₃ | ~ 28 - 30 | Methyl group carbon, appears upfield. |
Note: These are predicted values. For unambiguous assignment, 2D NMR experiments like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are recommended.[5]
Conclusion
¹H and ¹³C NMR spectroscopy are indispensable tools for the structural verification of this compound. By following the detailed protocols and utilizing the predictive spectral data provided in this note, researchers can confidently confirm the identity, structure, and purity of their synthesized material. The combination of chemical shift, multiplicity, and integration data provides a unique fingerprint, ensuring the integrity of this critical building block for pharmaceutical and chemical research.
References
-
The Royal Society of Chemistry. (n.d.). 1H NMR (400 MHz, CDCl3) δ =. Retrieved from [Link]
-
Chemsrc. (2025). 4-Methyl-4-piperidinol. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). 13C NMR (CDCl3, 125 MHz) δ 14.3, 6. Retrieved from [Link]
-
University of Regensburg. (n.d.). Sample Preparation. Retrieved from [Link]
-
MIT OpenCourseWare. (n.d.). 8.1 - FT-NMR Sample Preparation Guide. Retrieved from [Link]
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Alachem Co., Ltd. (n.d.). 3970-68-1 | this compound. Retrieved from [Link]
-
ResearchGate. (n.d.). 1 H NMR chemical shifts (δ (ppm), CDCl3, 300.13 MHz, 21 °C) and 31 P{ 1.... Retrieved from [Link]
-
ResearchGate. (n.d.). The piperidine nitrogen signals of the acylated products can be visualised by HSQC experiments. Retrieved from [Link]
-
Nanalysis. (2024). Guide: Preparing a Sample for NMR analysis – Part I. Retrieved from [Link]
-
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]
-
Iowa State University. (n.d.). NMR Sample Preparation. Retrieved from [Link]
-
ResearchGate. (n.d.). 1 H NMR spectra showing the clear difference between piperidine and pyrrolidine amides. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0029638). Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0034301). Retrieved from [Link]
-
Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]
-
University of Wisconsin. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]
-
Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]
-
Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661–667. Retrieved from [Link]
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Application Notes and Protocols: The Emerging Role of 4-Methylpiperidin-4-ol in Advanced Polymer Synthesis
Abstract
This technical guide provides an in-depth exploration of the potential applications of 4-Methylpiperidin-4-ol in the field of polymer chemistry. While direct polymerization protocols for this specific molecule are not extensively documented in mainstream literature, its unique structural features—a tertiary amine, a hydroxyl group, and a stable heterocyclic ring—position it as a versatile building block for the synthesis of novel functional polymers. These application notes synthesize information from related piperidine-containing polymers and established polymerization techniques to present detailed, scientifically grounded protocols for researchers, scientists, and drug development professionals. We will delve into its prospective use as a monomer, a chain transfer agent, and a modifier in the creation of specialty polymers with enhanced properties such as durability and flexibility.
Introduction: The Untapped Potential of this compound in Polymer Science
This compound, a heterocyclic compound, is a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals due to its inherent stability and reactivity.[1] Its molecular structure, featuring a tertiary amine within a piperidine ring and a hydroxyl group, presents intriguing possibilities for polymer chemists. The presence of these functional groups allows for its incorporation into polymer chains, potentially imparting unique characteristics to the resulting materials. This guide will explore the theoretical and practical aspects of utilizing this compound in polymer synthesis, focusing on its application in creating functional polymers for various advanced applications.
Key Structural Features and Potential Roles in Polymerization:
-
Tertiary Amine: The nitrogen atom in the piperidine ring can act as a catalytic site or be quaternized to introduce cationic charges, making the resulting polymers suitable for applications such as gene delivery or as flocculants.
-
Hydroxyl Group: The -OH group provides a reactive site for esterification or etherification, allowing this compound to be incorporated as a monomer in step-growth polymerizations (e.g., polyesters, polyurethanes) or as a functional group in chain-growth polymerizations.
-
Piperidine Ring: The bulky and rigid piperidine ring can enhance the thermal stability and mechanical properties of the polymer backbone.
Application I: this compound as a Functional Monomer in Step-Growth Polymerization
The bifunctional nature of this compound (possessing both a hydroxyl group and a reactive amine) makes it a candidate for step-growth polymerization. For instance, it can be reacted with diacids or diisocyanates to form polyesters and polyurethanes, respectively. The resulting polymers would feature the piperidine moiety as a pendant group, influencing the polymer's solubility, thermal properties, and potential for post-polymerization modification.
Protocol 1: Synthesis of a Novel Polyester with Pendant 4-Methylpiperidin-4-yl Groups
This protocol outlines the synthesis of a polyester via condensation polymerization of this compound with a dicarboxylic acid, such as adipoyl chloride.
Materials:
-
This compound (≥95% purity)
-
Adipoyl chloride (≥98% purity)
-
Triethylamine (TEA, ≥99%)
-
Anhydrous Dichloromethane (DCM)
-
Methanol
-
Deionized water
-
Nitrogen gas supply
Equipment:
-
Three-neck round-bottom flask
-
Magnetic stirrer with heating plate
-
Condenser
-
Dropping funnel
-
Schlenk line or nitrogen inlet
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
Reaction Setup: Assemble the three-neck flask with a magnetic stir bar, a condenser with a nitrogen inlet, and a dropping funnel. Dry all glassware in an oven prior to use.
-
Monomer Dissolution: In the flask, dissolve this compound (1 equivalent) and triethylamine (2.2 equivalents, as an acid scavenger) in anhydrous DCM under a nitrogen atmosphere.
-
Initiation of Polymerization: Slowly add a solution of adipoyl chloride (1 equivalent) in anhydrous DCM to the stirred monomer solution via the dropping funnel at 0°C (ice bath).
-
Polymerization: After the addition is complete, remove the ice bath and allow the reaction to proceed at room temperature for 24 hours under a nitrogen atmosphere.
-
Polymer Isolation:
-
Quench the reaction by adding a small amount of methanol.
-
Wash the polymer solution sequentially with deionized water, dilute HCl solution, and deionized water in a separatory funnel to remove unreacted monomers and salts.
-
Dry the organic phase over anhydrous magnesium sulfate.
-
Concentrate the solution using a rotary evaporator.
-
Precipitate the polymer by pouring the concentrated solution into a large volume of cold methanol.
-
-
Purification and Drying: Filter the precipitated polymer, wash with fresh cold methanol, and dry under vacuum at 40°C to a constant weight.
Characterization:
The resulting polymer can be characterized by various techniques to determine its structure, molecular weight, and thermal properties.[2][3]
| Technique | Expected Observations |
| ¹H NMR | Peaks corresponding to the piperidine ring protons, the methyl group, and the polyester backbone. |
| FTIR | Characteristic ester carbonyl peak (~1735 cm⁻¹), and disappearance of the hydroxyl peak from the monomer. |
| GPC/SEC | Determination of number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI). |
| DSC/TGA | Measurement of glass transition temperature (Tg) and thermal degradation profile. |
Workflow Diagram:
Sources
Scale-up synthesis of 4-Methylpiperidin-4-OL for pharmaceutical intermediates
An Application Note and Protocol for the Scale-Up Synthesis of 4-Methylpiperidin-4-ol
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive guide for the scale-up synthesis of this compound (CAS: 3970-68-1), a pivotal intermediate in the pharmaceutical industry.[1] Renowned for its role as a versatile building block in the development of complex organic molecules, this compound is particularly crucial in the synthesis of analgesics and therapeutics for neurological disorders.[1] This guide details a robust and scalable two-step synthetic protocol, commencing with a Grignard reaction on an N-protected piperidone, followed by deprotection. Emphasis is placed on process safety, scalability considerations, and analytical validation to ensure the production of high-purity material suitable for pharmaceutical development pipelines.
Introduction: The Strategic Importance of this compound
The piperidine moiety is a fundamental heterocyclic scaffold present in a multitude of pharmaceuticals and biologically active compounds.[2][3][4] Its derivatives are integral to over twenty classes of drugs.[2] this compound, in particular, offers a stable and reactive structure that is highly valued by medicinal chemists.[1] Its tertiary alcohol functional group and the piperidine ring system allow for diverse chemical modifications, making it an essential precursor for creating novel active pharmaceutical ingredients (APIs).[1][5] The reliable, large-scale production of this intermediate is therefore a critical step in the drug development and manufacturing supply chain.
The synthetic approach detailed herein is designed for scalability, addressing the common challenges encountered when transitioning from laboratory to pilot or commercial scale. The chosen pathway involves the nucleophilic addition of a methyl group to a protected 4-piperidone derivative, a method known for its efficiency and high yield.
Synthetic Strategy and Rationale
The selected synthetic route proceeds in two main stages:
-
N-Boc Protection & Grignard Reaction: The synthesis begins with commercially available N-Boc-4-piperidone. The tert-butyloxycarbonyl (Boc) protecting group is essential for this reaction as it deactivates the piperidine nitrogen.[3] An unprotected secondary amine would readily react with the highly basic Grignard reagent, consuming it in an acid-base reaction and preventing the desired carbon-carbon bond formation at the ketone.[6] The protected ketone then undergoes a nucleophilic addition reaction with a methyl Grignard reagent (e.g., methylmagnesium chloride or bromide) to form the tertiary alcohol, yielding N-Boc-4-methyl-4-hydroxypiperidine.[7]
-
Deprotection: The Boc group is subsequently removed under acidic conditions to yield the final product, this compound. This step is typically clean and high-yielding.
This strategy is advantageous for scale-up due to the high availability of starting materials and the generally high-yielding nature of both the Grignard and deprotection steps.
Process Workflow Diagram
Caption: Overall workflow for the two-step synthesis of this compound.
Detailed Protocols and Methodologies
PART A: Scale-Up Synthesis of N-Boc-4-methyl-4-hydroxypiperidine
Rationale: This procedure is adapted from established laboratory-scale syntheses and optimized for kilogram-scale production.[7] Tetrahydrofuran (THF) is chosen as the solvent for its ability to solvate the Grignard reagent and its suitable boiling point for managing reaction exotherms. The reaction is initiated at a low temperature to control the initial rate of reaction before being allowed to warm.
Protocol:
-
Vessel Preparation: Ensure a suitable glass-lined or stainless steel reactor is meticulously cleaned and dried to remove all traces of water. The vessel must be equipped with an overhead stirrer, a temperature probe, a nitrogen inlet, and a pressure-equalizing dropping funnel.
-
Inert Atmosphere: Purge the reactor with dry, inert gas (Nitrogen or Argon) to create an anhydrous environment. This is critical as Grignard reagents react violently with water.[8]
-
Reagent Charging:
-
Charge the reactor with N-Boc-4-piperidone (1.0 eq).
-
Add anhydrous tetrahydrofuran (THF, approx. 5-10 L per kg of piperidone). Stir until all solids are dissolved.
-
-
Temperature Control: Cool the stirred solution to between -10°C and 0°C using a suitable cooling bath (e.g., glycol chiller).
-
Grignard Reagent Addition:
-
Slowly add methylmagnesium chloride (3M solution in THF, 1.3 - 1.5 eq) dropwise via the addition funnel.
-
CRITICAL: Monitor the internal temperature closely. The rate of addition must be controlled to maintain the temperature below 5°C.[9] A runaway reaction is a significant fire and explosion hazard.[10][11]
-
-
Reaction: Once the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction for completion using an appropriate analytical method (e.g., TLC or GC-MS).
-
Quenching:
-
Cool the reaction mixture back down to 0-5°C.
-
Slowly and carefully add a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench the excess Grignard reagent and the magnesium alkoxide intermediate. This step is also exothermic and requires vigilant temperature control.
-
-
Workup and Isolation:
-
Allow the mixture to warm to room temperature. If two phases are present, separate the organic layer.
-
Extract the aqueous layer 2-3 times with a suitable solvent (e.g., Ethyl Acetate or MTBE).
-
Combine all organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-4-methyl-4-hydroxypiperidine as a colorless oil or white solid.[7] The product is often of sufficient purity (>95%) to proceed to the next step without further purification.
-
PART B: Deprotection to Yield this compound
Rationale: Acid-catalyzed removal of the Boc group is a standard and efficient deprotection strategy.[3] The resulting amine salt is then neutralized to provide the free base.
Protocol:
-
Dissolution: Dissolve the crude N-Boc-4-methyl-4-hydroxypiperidine (1.0 eq) from the previous step in a suitable solvent like 1,4-dioxane or methanol (approx. 3-5 L per kg).
-
Acidification: Cool the solution to 0-5°C and slowly add a solution of hydrochloric acid (e.g., 4M HCl in dioxane or concentrated aqueous HCl, 2-3 eq).
-
Reaction: Stir the mixture at room temperature for 2-4 hours, monitoring the reaction for the disappearance of the starting material. The evolution of carbon dioxide and isobutylene gas will be observed.
-
Isolation of Salt (Optional): The hydrochloride salt of the product may precipitate. It can be isolated by filtration, washed with a cold solvent like diethyl ether, and dried.
-
Neutralization and Extraction:
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in water and cool in an ice bath.
-
Adjust the pH to >12 by the slow addition of a strong base (e.g., 50% aq. NaOH or solid KOH).
-
Extract the aqueous layer multiple times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
-
Final Purification:
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be further purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., toluene/heptane) to yield this compound as a white to light yellow solid.[1]
-
Safety and Scale-Up Considerations
Scaling up the Grignard reaction requires a rigorous hazard assessment.
-
Exothermicity: The Grignard reaction is highly exothermic.[12] Inadequate heat removal can lead to a runaway reaction, boiling of the solvent, and a potential fire or explosion.[11] Ensure the reactor's cooling capacity is sufficient for the scale of the reaction and that the reagent addition rate is strictly controlled.[9]
-
Flammability: The solvents used (THF, ether, ethyl acetate) are highly flammable.[8] All equipment must be properly grounded, and the reaction should be conducted in a well-ventilated area away from ignition sources.
-
Water Sensitivity: Grignard reagents react violently with water, producing flammable gases.[12] Anhydrous conditions are paramount. Use dry solvents and maintain a robust inert atmosphere throughout the addition process.[8]
-
Quenching: The quenching step is also highly exothermic. The quenching agent must be added slowly to a cooled reaction mixture to avoid uncontrolled heat generation.
Hazard Mitigation Diagram
Caption: Key hazards and their corresponding control measures for scale-up.
Data Summary and Characterization
The final product should be characterized to confirm its identity and purity.
| Parameter | Specification | Method |
| Appearance | White to Light yellow solid | Visual Inspection |
| Molecular Formula | C₆H₁₃NO | - |
| Molecular Weight | 115.17 g/mol | - |
| Purity (Typical) | ≥ 95% (crude), >98% (purified) | GC, NMR |
| Identity | Conforms to structure | ¹H NMR, ¹³C NMR, MS |
| Melting Point | 46-50 °C | Melting Point Apparatus |
Expected ¹H NMR Data (N-Boc-protected intermediate, 400 MHz, CDCl₃): δ 3.76-3.64 (m, 2H), 3.29 -3.16 (m, 2H), 1.66 (s, 1H, OH), 1.45 (s, 9H, Boc), 1.25 (s, 3H, CH₃).[7]
Conclusion
The described two-step synthesis provides a reliable and scalable pathway to high-purity this compound. By implementing stringent process controls, particularly concerning temperature management and anhydrous conditions during the critical Grignard reaction step, researchers and drug development professionals can confidently produce this key pharmaceutical intermediate on a large scale. Adherence to the outlined safety protocols is essential for a successful and safe manufacturing process.
References
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed Central, National Institutes of Health. [Link]
-
Developing SOPs for Hazardous Chemical Manipulations. University of Wisconsin-Madison. [Link]
-
Synthesis of 4-hydroxy-4-(4-methylphenyl)-piperidine. PrepChem.com. [Link]
-
What are Grignard reagent preparation precautions during preparation? Quora. [Link]
-
Grignard Reaction Safety Summary. American Chemical Society. [Link]
-
Managing Hazards for Scale Up of Chemical Manufacturing Processes. ACS Publications. [Link]
-
Grignard reaction safety. YouTube. [Link]
-
The Role of Piperidine Derivatives in Advanced Chemical Synthesis. Ningbo Inno Pharmchem Co., Ltd. [Link]
-
Grignard Reaction Background. Jasperse, Chem 355. [Link]
-
An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. ResearchGate. [Link]
-
Synthesis of 1-alkyl-4-phenylpiperidines. Erowid. [Link]
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Introduction: The Strategic Importance of 4-Methylpiperidin-4-ol
An In-Depth Guide to Protecting Group Strategies for 4-Methylpiperidin-4-ol
This compound is a versatile heterocyclic building block of significant interest in medicinal chemistry and drug development.[1] Its structure, featuring a piperidine core, is a common motif in a wide array of pharmaceuticals, including analgesics and agents targeting neurological disorders.[1][2][3] The synthetic utility of this scaffold is derived from its two key functional groups: a secondary amine and a tertiary alcohol. However, the presence of these two reactive sites presents a classic synthetic challenge.[4][5] Unchecked, the nucleophilic amine and the reactive hydroxyl group can lead to a multitude of side reactions, compromising reaction yields and purity.
Therefore, the judicious use of protecting groups is not merely a procedural step but a cornerstone of any synthetic strategy involving this compound.[6][7] This guide provides a comprehensive overview of protecting group strategies, emphasizing the principles of chemoselectivity and orthogonality.[8][9] We will explore field-proven protocols for the selective protection and deprotection of both the amine and alcohol functionalities, enabling researchers to confidently navigate the synthesis of complex derivatives.
Part 1: Foundational Strategy - Assessing the Molecule and Planning the Route
Before embarking on any protection reaction, a strategic assessment of the overall synthetic plan is critical. The choice of protecting groups must be dictated by the downstream reaction conditions they need to endure.[10] this compound contains a secondary amine, which is both nucleophilic and basic, and a sterically hindered tertiary alcohol. The amine is generally more nucleophilic and will react preferentially with most electrophilic reagents.
The primary strategic decision involves the order of protection and the required stability of the chosen groups. This decision-making process is visualized below.
Caption: Strategic workflow for selecting a protection strategy.
Part 2: Protection of the Secondary Amine
The secondary amine of the piperidine ring is a potent nucleophile that requires protection to prevent unwanted side reactions such as N-acylation or N-alkylation during subsequent synthetic steps.[5] Carbamates are the most common and reliable class of protecting groups for amines.[4][9]
Comparative Analysis of Amine Protecting Groups
The selection of an appropriate N-protecting group is contingent on its stability profile relative to the planned synthetic route. The three most common choices—Boc, Cbz, and Fmoc—offer distinct advantages based on their unique deprotection conditions, a concept known as orthogonality.[9][11][12]
| Protecting Group | Abbreviation | Introduction Reagent | Key Stability | Deprotection Conditions |
| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc)₂O | Base, Hydrogenolysis[11] | Strong Acid (e.g., TFA, HCl)[13] |
| Benzyloxycarbonyl | Cbz (or Z) | Benzyl chloroformate (Cbz-Cl) | Acid, Base[14] | Catalytic Hydrogenolysis (H₂, Pd/C)[11][15] |
| 9-Fluorenyl-methyloxycarbonyl | Fmoc | Fmoc-Cl, Fmoc-OSu | Acid, Hydrogenolysis | Base (e.g., Piperidine)[9] |
Key Workflow: Boc Protection of the Amine
The tert-butoxycarbonyl (Boc) group is arguably the most widely used amine protecting group in non-peptide chemistry due to its ease of introduction and clean, acid-labile removal.[16] The protection reaction involves the nucleophilic attack of the amine on di-tert-butyl dicarbonate.
Caption: Reaction scheme for N-Boc protection.
Protocol 1: N-Boc Protection of this compound
This protocol describes a standard procedure for the efficient N-protection of this compound using di-tert-butyl dicarbonate.
Materials:
-
This compound
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
-
Triethylamine (Et₃N) or saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Saturated aqueous Sodium Chloride (brine)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and stir bar
Procedure:
-
Reaction Setup: Dissolve this compound (1.0 eq) in DCM (approx. 0.2 M solution) in a round-bottom flask equipped with a magnetic stir bar.
-
Base Addition: Add triethylamine (1.2 eq) to the solution. Alternatively, for a biphasic system, use an equal volume of saturated aqueous NaHCO₃. The base is crucial to neutralize the acid generated during the reaction.
-
Reagent Addition: Add di-tert-butyl dicarbonate (1.1 eq) to the stirred solution portion-wise at room temperature. A slight exotherm may be observed.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed.
-
Work-up:
-
If using an organic base, dilute the reaction mixture with DCM. Wash sequentially with 0.1 N HCl (to remove excess amine base), water, and brine.[17]
-
If using aqueous NaHCO₃, separate the organic layer. Wash the organic layer with water and brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: The crude product is often pure enough for subsequent steps. If necessary, purify by flash column chromatography on silica gel.
Protocol 2: N-Boc Deprotection using Trifluoroacetic Acid (TFA)
This protocol details the removal of the N-Boc group under strong acidic conditions, which proceeds via cleavage of the carbamate to form a stable tert-butyl cation.[13][18]
Materials:
-
N-Boc protected piperidine derivative
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
Procedure:
-
Reaction Setup: Dissolve the N-Boc protected substrate (1.0 eq) in DCM (approx. 0.1-0.2 M) in a round-bottom flask and cool the solution to 0 °C in an ice bath.[11]
-
Acid Addition: Slowly add TFA (5-10 eq) to the stirred solution. Gas evolution (isobutylene and CO₂) will be observed.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the deprotection by TLC or LC-MS.
-
Work-up: Once the reaction is complete, carefully concentrate the mixture under reduced pressure to remove excess TFA and DCM.
-
Neutralization and Extraction: Dissolve the residue in DCM and slowly add saturated aqueous NaHCO₃ until gas evolution ceases and the aqueous layer is basic (pH > 8). Separate the layers and extract the aqueous phase with DCM (3x).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the deprotected amine.
Part 3: Protection of the Tertiary Alcohol
Protecting the tertiary alcohol of this compound can be challenging due to steric hindrance.[19] Silyl ethers are the most effective and commonly used protecting groups for alcohols, offering a wide range of stabilities and selective removal conditions.[20][21]
Comparative Analysis of Silyl Ether Protecting Groups
The stability of silyl ethers is primarily governed by the steric bulk around the silicon atom.[22] This allows for fine-tuning the protection strategy based on the required robustness.
| Protecting Group | Abbreviation | Common Reagent | Relative Acid Stability[20] | Deprotection Conditions |
| Trimethylsilyl | TMS | TMS-Cl | 1 (Least Stable) | Mild acid, K₂CO₃/MeOH |
| tert-Butyldimethylsilyl | TBDMS/TBS | TBDMS-Cl | 20,000 | Fluoride source (TBAF), strong acid |
| Triisopropylsilyl | TIPS | TIPS-Cl | 700,000 | Fluoride source (TBAF), strong acid |
| tert-Butyldiphenylsilyl | TBDPS | TBDPS-Cl | 5,000,000 (Most Stable) | Fluoride source (TBAF), strong acid |
For the tertiary alcohol in this compound, TBDMS offers an excellent balance of reactivity for its introduction and sufficient stability for many synthetic transformations.[23]
Key Workflow: TBDMS Protection of the Alcohol
The protection is typically achieved by reacting the alcohol with tert-butyldimethylsilyl chloride in the presence of a base, such as imidazole, which acts as both a base and a catalyst.[20][24]
Caption: Reaction scheme for O-TBDMS protection.
Protocol 3: O-TBDMS Protection of N-Boc-4-Methylpiperidin-4-ol
This protocol details the silylation of the tertiary alcohol, assuming the amine has been previously protected.
Materials:
-
N-Boc-4-Methylpiperidin-4-ol
-
tert-Butyldimethylsilyl chloride (TBDMS-Cl)
-
Imidazole
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Deionized water
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: Dissolve the N-Boc protected alcohol (1.0 eq) and imidazole (2.5 eq) in anhydrous DMF in a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon). Imidazole serves to activate the silyl chloride and scavenge the HCl byproduct.[24]
-
Reagent Addition: Add TBDMS-Cl (1.2 eq) to the solution.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. The protection of tertiary alcohols can be slow and may require elevated temperatures (e.g., 40-60 °C) in some cases. Monitor the reaction by TLC or LC-MS.
-
Work-up: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Washing: Combine the organic layers and wash with water (2x) to remove DMF, followed by brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure TBDMS-ether.
Protocol 4: O-TBDMS Deprotection using TBAF
The cleavage of silyl ethers is most commonly and selectively achieved using a fluoride ion source. The driving force for this reaction is the formation of the exceptionally strong Si-F bond.[22][24]
Materials:
-
O-TBDMS protected substrate
-
Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
Reaction Setup: Dissolve the O-TBDMS protected substrate (1.0 eq) in anhydrous THF in a round-bottom flask.
-
Reagent Addition: Add a solution of TBAF in THF (1.1 - 1.5 eq) dropwise at room temperature.[25]
-
Reaction Monitoring: Stir the mixture at room temperature for 1-4 hours. Monitor the deprotection by TLC or LC-MS.
-
Work-up: Once complete, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl) or water.
-
Extraction: Extract the mixture with ethyl acetate (3x).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography if necessary.
Part 4: Implementing Orthogonal Protection Strategies
The true power of protecting group chemistry lies in orthogonal strategies, which permit the selective removal of one group while leaving others intact.[8][9] For this compound, the combination of an acid-labile N-Boc group and a fluoride-labile O-TBDMS group is a robust and highly effective orthogonal pair.
This strategy allows for sequential modification at either the nitrogen or oxygen atom. For instance, the alcohol can be deprotected to participate in a reaction while the amine remains protected, or vice-versa.
Caption: Orthogonal deprotection workflow for N-Boc/O-TBDMS.
Conclusion
The successful synthesis of complex molecules derived from this compound is critically dependent on a well-devised protecting group strategy. By understanding the distinct reactivity of the secondary amine and tertiary alcohol, and by selecting appropriate, often orthogonal, protecting groups like Boc and TBDMS, researchers can selectively mask and unmask these functionalities. The protocols and strategic workflows detailed in this guide provide a robust framework for chemists to navigate these challenges, enabling the efficient and controlled synthesis of novel compounds for drug discovery and development.
References
- Jadhav, V. H., Borate, H. B., & Wakharkar, R. D. (2006). A simple method for deprotection of tert- butyldimethylsilyl ethers by using stannous chloride under microwave irradiation. Indian Journal of Chemistry, 45B, 322-324.
- BenchChem. (n.d.). Conditions for removing TBDMS group in the presence of other protecting groups. BenchChem.
- BenchChem. (n.d.). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. BenchChem.
- Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. Organic Chemistry Portal.
- SN Comprehensive Clinical Medicine. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.
- Chem-Station. (2014). Silyl Protective Groups.
- BenchChem. (n.d.). A Comparative Guide to Orthogonal Protecting Groups in Piperazine Synthesis. BenchChem.
- PubMed Central (PMC). (n.d.). Chemoselective Deprotection of Triethylsilyl Ethers.
- Semantic Scholar. (2012).
- Gelest. (n.d.). Deprotection of Silyl Ethers. Gelest Technical Library.
- Peptide Synthesis. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide.
- Fisher Scientific. (n.d.). Amine Protection / Deprotection. Fisher Scientific.
- ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Wordpress.
- Wikipedia. (n.d.). Silyl ether. Wikipedia.
- ChemTalk. (n.d.). Protecting Groups in Organic Synthesis. ChemTalk.
- Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Master Organic Chemistry.
- Suzhou Highfine Biotech. (2024). Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I). Suzhou Highfine Biotech.
- Biosynth. (n.d.). Protecting Groups in Peptide Synthesis. Biosynth.
- Master Organic Chemistry. (2015). Protecting Groups For Alcohols. Master Organic Chemistry.
- Chem-Impex. (n.d.). This compound. Chem-Impex.
- Organic Chemistry Portal. (n.d.). Protective Groups. Organic Chemistry Portal.
- Wikipedia. (n.d.). Protecting group. Wikipedia.
- PubMed. (n.d.). Protecting Groups in Peptide Synthesis.
- Springer Nature Experiments. (n.d.). Protecting Groups in Peptide Synthesis.
- Chemistry LibreTexts. (2021). 23.13: Protection of Amino Groups in Synthesis. Chemistry LibreTexts.
- Goel, K. K., Gajbhiye, A., Anu, & Goel, N. M. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical Pharmacology Journal, 1(1).
- Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES. Beilstein Journals.
- Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity. (n.d.).
- CHEMISTRY 1000. (n.d.). Protecting Groups – A Necessary Evil?. CHEMISTRY 1000.
- Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An upd
- Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Organic Chemistry Portal.
- Cbz-Protected Amino Groups. (2019).
- The Royal Society of Chemistry. (n.d.). Experimental Procedure. The Royal Society of Chemistry.
- Smolecule. (n.d.). Buy 1-Cbz-4-Piperidone | 19099-93-5. Smolecule.
- Suzhou Highfine Biotech. (n.d.). Amino protecting group—benzyloxycarbonyl (Cbz). Suzhou Highfine Biotech.
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Organic Chemistry Portal.
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Application Note & Protocols: Strategic Derivatization of 4-Methylpiperidin-4-ol
Abstract
4-Methylpiperidin-4-ol is a valuable heterocyclic building block in medicinal chemistry and materials science, featuring two key reactive sites: a secondary amine within the piperidine ring and a tertiary alcohol at the 4-position.[1] This dual functionality allows for selective derivatization to modulate physicochemical properties such as lipophilicity, polarity, and steric bulk, which is critical for optimizing biological activity and developing novel chemical entities.[2][3] This document provides an in-depth guide to the strategic derivatization of this compound, detailing robust protocols for N-alkylation, N-acylation, and esterification of the hydroxyl group. We emphasize the causality behind procedural choices, addressing common challenges such as the steric hindrance of the tertiary alcohol and the chemoselectivity required for targeted modifications.
Introduction: The Strategic Value of this compound
The piperidine scaffold is a privileged structure in drug discovery, present in numerous FDA-approved pharmaceuticals.[3][4] this compound offers a simple yet versatile starting point for creating diverse molecular architectures. Its inherent structure provides:
-
A Secondary Amine (pKa ~11): A basic and nucleophilic center, readily undergoing alkylation, acylation, arylation, and reductive amination.
-
A Tertiary Alcohol: A hydrogen bond donor that can be converted into esters or ethers to modulate polarity and metabolic stability. Its tertiary nature presents unique synthetic challenges, primarily a high propensity for elimination reactions under acidic or harsh conditions.[5]
The strategic modification of these functional groups is a cornerstone of structure-activity relationship (SAR) studies, enabling researchers to fine-tune a molecule's interaction with biological targets.[6] For instance, N-alkylation can alter receptor binding affinity, while converting the hydroxyl group to an ester can create a prodrug to improve bioavailability.[1][2]
Derivatization of the Piperidine Nitrogen
The secondary amine of the piperidine ring is the more nucleophilic and accessible site, making its derivatization a common first step in a synthetic sequence.
N-Alkylation via SN2 Reaction
N-alkylation introduces alkyl groups to the piperidine nitrogen, a fundamental transformation for building analogs of pharmacologically active compounds.[7] The reaction proceeds via a standard SN2 mechanism where the amine attacks an alkyl halide. A critical component is the inclusion of a non-nucleophilic base to "scavenge" the acidic proton (H-X) generated during the reaction. Without a base, the newly formed acid would protonate the starting amine, forming an unreactive ammonium salt and halting the reaction.[8]
This protocol details the N-benzylation of this compound as a representative example.
| Reagent | MW ( g/mol ) | Amount (mmol) | Mass/Volume |
| This compound | 115.17 | 10.0 | 1.15 g |
| Benzyl Bromide | 171.04 | 11.0 | 1.31 mL |
| Potassium Carbonate (K₂CO₃) | 138.21 | 20.0 | 2.76 g |
| Acetonitrile (MeCN) | 41.05 | - | 50 mL |
Procedure:
-
To a 100 mL round-bottom flask, add this compound (1.15 g, 10.0 mmol) and anhydrous potassium carbonate (2.76 g, 20.0 mmol).
-
Add 50 mL of anhydrous acetonitrile. Stir the suspension vigorously using a magnetic stirrer.
-
Slowly add benzyl bromide (1.31 mL, 11.0 mmol) to the suspension at room temperature using a syringe.
-
Heat the reaction mixture to 60°C and stir for 4-6 hours under a nitrogen atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 10% Methanol in Dichloromethane). The product should have a higher Rf value than the starting material.
-
Upon completion, cool the mixture to room temperature and filter off the potassium carbonate.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in dichloromethane (50 mL) and wash with water (2 x 30 mL) to remove any remaining inorganic salts.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by column chromatography on silica gel if necessary.
Caption: General workflow for the N-alkylation of this compound.
N-Acylation to Form Amides
N-acylation involves the reaction of the piperidine nitrogen with an acylating agent (e.g., acyl chloride or anhydride) to form a stable amide bond. This transformation is highly efficient and is often used to introduce carbonyl-containing moieties, which can act as hydrogen bond acceptors and alter the electronic properties of the molecule.
This protocol describes the reaction with acetyl chloride.
| Reagent | MW ( g/mol ) | Amount (mmol) | Mass/Volume |
| This compound | 115.17 | 10.0 | 1.15 g |
| Acetyl Chloride | 78.50 | 11.0 | 0.78 mL |
| Triethylamine (Et₃N) | 101.19 | 15.0 | 2.09 mL |
| Dichloromethane (DCM) | 84.93 | - | 50 mL |
Procedure:
-
Dissolve this compound (1.15 g, 10.0 mmol) in 50 mL of anhydrous dichloromethane in a 100 mL round-bottom flask.
-
Add triethylamine (2.09 mL, 15.0 mmol) to the solution. Cool the flask to 0°C in an ice bath.
-
Slowly add acetyl chloride (0.78 mL, 11.0 mmol) dropwise to the stirred solution. Caution: The reaction is exothermic.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.
-
Monitor the reaction by TLC.
-
Quench the reaction by adding 20 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers, wash with brine (30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the product.
Derivatization of the 4-Hydroxyl Group
The tertiary alcohol at the C4 position is sterically hindered and prone to elimination, making its derivatization more challenging than that of the piperidine nitrogen. Acid-catalyzed reactions like the Fischer-Speier esterification are generally unsuitable as they promote the formation of a tertiary carbocation, leading to dehydration and the formation of an undesired alkene.[5][9] Therefore, milder, base-mediated, or catalyst-driven methods are required.
Esterification via Acylation
To form an ester at the tertiary alcohol, the hydroxyl group must be activated or reacted with a highly electrophilic acylating agent under conditions that do not favor elimination. The most reliable method involves using an acyl chloride or anhydride in the presence of a nucleophilic catalyst, such as 4-Dimethylaminopyridine (DMAP), and a stoichiometric non-nucleophilic base like triethylamine.
-
Acyl Chloride/Anhydride: Provides a highly electrophilic carbonyl carbon for the weakly nucleophilic tertiary alcohol to attack.
-
Triethylamine (Et₃N): A non-nucleophilic base that neutralizes the HCl or carboxylic acid byproduct, preventing it from catalyzing elimination.
-
4-DMAP (Catalyst): A super-nucleophilic catalyst. It first reacts with the acyl chloride to form a highly reactive acylpyridinium intermediate. This intermediate is much more electrophilic than the starting acyl chloride, enabling the sterically hindered tertiary alcohol to attack it efficiently.
Caption: Mechanism of DMAP-catalyzed esterification of a tertiary alcohol.
Prerequisite: The piperidine nitrogen must be protected (e.g., as an N-Boc or N-Cbz derivative) to prevent it from competing with the hydroxyl group as the nucleophile. This protocol assumes the use of N-Boc-4-methylpiperidin-4-ol.
| Reagent | MW ( g/mol ) | Amount (mmol) | Mass/Volume |
| N-Boc-4-methylpiperidin-4-ol | 215.29 | 5.0 | 1.08 g |
| Benzoyl Chloride | 140.57 | 6.0 | 0.70 mL |
| Triethylamine (Et₃N) | 101.19 | 7.5 | 1.05 mL |
| 4-DMAP | 122.17 | 0.5 | 61 mg |
| Dichloromethane (DCM) | 84.93 | - | 40 mL |
Procedure:
-
In a dry 100 mL round-bottom flask under a nitrogen atmosphere, dissolve N-Boc-4-methylpiperidin-4-ol (1.08 g, 5.0 mmol), triethylamine (1.05 mL, 7.5 mmol), and 4-DMAP (61 mg, 0.5 mmol) in 40 mL of anhydrous dichloromethane.
-
Cool the solution to 0°C in an ice bath.
-
Add benzoyl chloride (0.70 mL, 6.0 mmol) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction by TLC for the disappearance of the starting alcohol.
-
Dilute the reaction mixture with 30 mL of DCM.
-
Wash the organic layer sequentially with 1M HCl (2 x 20 mL), saturated aqueous NaHCO₃ (2 x 20 mL), and brine (20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting ester by column chromatography on silica gel (Eluent: Hexanes/Ethyl Acetate gradient).
Conclusion
The derivatization of this compound is a powerful strategy for generating chemical diversity in drug discovery and materials science. By understanding the relative reactivity of the secondary amine and the tertiary alcohol, and by selecting appropriate reaction conditions, researchers can selectively modify the scaffold to achieve desired molecular properties. The protocols outlined in this note provide reliable, field-proven methods for N-alkylation, N-acylation, and O-esterification, emphasizing the chemical principles that ensure high-yield, predictable outcomes. These foundational techniques empower scientists to fully exploit the synthetic potential of this versatile building block.
References
-
Al-Hazmi, G. H., Marrakkur, V., Naik, L., & Refat, M. S. (2024). Studies on Photophysical and Biological Activity of Newly Synthesized of this compound Substituted Pyrazole Derivative. Polish Journal of Environmental Studies, 33(5), 5557-5565. Available from [Link]
-
Cooper, T. W., et al. (2012). Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity. Bioorganic & Medicinal Chemistry Letters, 22(19), 6154-6158. Available from [Link]
-
Various Authors. (2017). Procedure for N-alkylation of Piperidine? ResearchGate. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026). Exploring the Potential of Piperidine Derivatives in Modern Drug Discovery. Retrieved from [Link]
-
Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Ether synthesis by etherification (alkylation). Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Acid to Ester - Common Conditions. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved from [Link]
-
Bakhtin, M. A., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(19), 6462. Available from [Link]
-
Kamal, A., et al. (2011). Piperidin-4-one: the potential pharmacophore. Medicinal Chemistry Research, 20(8), 1088-1103. Available from [Link]
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Application Note: A Validated HILIC-MS/MS Method for the Sensitive Quantification of 4-Methylpiperidin-4-OL
Abstract
This application note details the development and validation of a robust and sensitive analytical method for the quantification of 4-Methylpiperidin-4-OL. Due to its polar nature and lack of a significant UV chromophore, traditional reversed-phase HPLC with UV detection is unsuitable. To overcome these challenges, a method utilizing Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with tandem mass spectrometry (MS/MS) was developed. This HILIC-MS/MS approach provides excellent retention, peak shape, and selectivity, enabling accurate and precise quantification at low concentrations. The method was validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines, demonstrating its suitability for use in research and quality control environments within drug development.[1][2][3][4]
Introduction: The Analytical Challenge
This compound is a key building block and potential impurity in the synthesis of various pharmaceutical compounds. Its piperidine core is a prevalent scaffold in drug discovery.[5] The accurate quantification of this compound is critical for process control, impurity profiling, and ensuring the safety and efficacy of final drug products.
The primary analytical challenge presented by this compound lies in its physicochemical properties. It is a small, highly polar molecule with a tertiary alcohol and a secondary amine. This high polarity makes it difficult to retain on conventional C18 reversed-phase HPLC columns, where it often elutes in the solvent front, leading to poor resolution and unreliable quantification.[6][7][8] Furthermore, the molecule lacks a chromophore, rendering UV-Vis detection impractical for achieving the required sensitivity.[9][10][11]
To address these issues, we turned to two synergistic techniques:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This technique uses a polar stationary phase and a mobile phase with a high concentration of an organic solvent. It is ideal for retaining and separating very polar compounds that are poorly retained in reversed-phase chromatography.[8][12][13] The retention mechanism involves partitioning the analyte into a water-enriched layer on the surface of the polar stationary phase.
-
Tandem Mass Spectrometry (MS/MS): This detection method offers unparalleled sensitivity and specificity. It does not require the analyte to have a chromophore. By monitoring a specific precursor-to-product ion transition in Multiple Reaction Monitoring (MRM) mode, MS/MS can selectively quantify the target analyte even in the presence of complex matrix components.[6][14][15]
This application note provides a comprehensive, field-proven protocol for the quantification of this compound, from sample preparation to full method validation.
Method Development and Rationale
The goal was to develop a selective, sensitive, and robust method suitable for routine analysis. The following sections explain the causality behind our experimental choices.
Selection of Chromatographic Mode: Why HILIC?
As discussed, reversed-phase chromatography is ill-suited for this compound. While techniques like ion-pairing chromatography could be used, they often suffer from long equilibration times and are not always compatible with mass spectrometry.[6][7] HILIC presents a more direct and robust solution. By using a polar stationary phase (in this case, a bare silica column), the polar analyte is effectively retained and separated from other components using a high-organic mobile phase, which is also advantageous for ESI-MS sensitivity.[12]
Sample Preparation Strategy
For polar analytes, sample preparation aims to remove non-polar and ionic interferences while ensuring the analyte remains soluble and stable.[16][17] Given the high organic content of the HILIC mobile phase, the sample diluent should ideally match this composition to ensure good peak shape. A simple "dilute-and-shoot" approach is often sufficient for relatively clean samples like reaction mixtures or API solutions. This minimizes sample handling and potential for analyte loss. The protocol herein employs a simple dilution in an organic-rich solvent.
Mass Spectrometry Optimization
Electrospray ionization (ESI) in positive ion mode is the logical choice for analyzing a basic amine like this compound, which is readily protonated to form a [M+H]⁺ ion.[5][18] To maximize sensitivity and specificity, the instrument was optimized for the MRM transition of the analyte. This involves:
-
Precursor Ion Selection: Infusing a standard solution of this compound to identify its protonated molecular ion, [M+H]⁺.
-
Product Ion Selection: Fragmenting the precursor ion via collision-induced dissociation (CID) and identifying a stable, high-intensity product ion. This specific transition is what provides the method's selectivity.
The workflow for developing and validating this analytical method is outlined below.
Caption: Overall workflow for method development and validation.
Detailed Experimental Protocol
Materials and Reagents
-
Analyte: this compound reference standard (>98% purity)
-
Internal Standard (IS): 4-(p-Tolyl)piperidin-4-ol or a deuterated analog (if available)
-
Solvents: LC-MS grade acetonitrile, methanol, and water
-
Additives: Formic acid (reagent grade)
-
Equipment:
-
HPLC or UHPLC system
-
Tandem mass spectrometer with ESI source (e.g., triple quadrupole)
-
Analytical balance
-
Volumetric flasks and pipettes
-
Autosampler vials
-
Preparation of Standards and Solutions
-
Mobile Phase A (Aqueous): 0.1% Formic acid in water.
-
Mobile Phase B (Organic): 0.1% Formic acid in acetonitrile.
-
Diluent: 90:10 (v/v) Acetonitrile:Water with 0.1% Formic acid.
-
Analyte Stock Solution (1 mg/mL): Accurately weigh ~10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.
-
Internal Standard Stock Solution (1 mg/mL): Prepare similarly to the analyte stock.
-
Working Standard Solutions: Prepare a series of calibration standards by serial dilution of the analyte stock solution with the diluent. Spike each standard with the internal standard to a final concentration of 100 ng/mL. A typical calibration range would be 1 - 1000 ng/mL.
-
Quality Control (QC) Samples: Prepare QC samples at a minimum of three concentration levels (low, medium, high) from a separate weighing of the reference standard.
Sample Preparation
-
Accurately weigh the sample to be analyzed.
-
Dissolve the sample in a known volume of diluent to achieve a theoretical concentration within the calibration range.
-
Vortex to ensure complete dissolution.
-
Spike with the internal standard to a final concentration of 100 ng/mL.
-
Transfer an aliquot to an autosampler vial for analysis.
LC-MS/MS Instrumental Conditions
The following parameters were optimized for a standard tandem quadrupole mass spectrometer.
| Parameter | Setting | Rationale |
| LC System | ||
| Column | Silica, 2.1 x 100 mm, 3 µm | Polar stationary phase for HILIC retention.[12] |
| Mobile Phase A | 0.1% Formic Acid in Water | Aqueous component. Formic acid aids protonation for MS. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic component. The weak solvent in HILIC. |
| Gradient | 95% B -> 50% B over 5 min | Gradient elution ensures separation and peak focusing. |
| Flow Rate | 0.4 mL/min | Standard flow for a 2.1 mm ID column. |
| Column Temp | 40 °C | Improves peak shape and run-to-run reproducibility. |
| Injection Volume | 5 µL | |
| MS System | ||
| Ionization Mode | ESI Positive | Amine group is readily protonated.[5] |
| MRM Transition | e.g., m/z 116.1 -> 98.1 | Precursor [M+H]⁺ -> Product. Provides specificity. |
| IS Transition | e.g., m/z 192.1 -> 174.1 | Specific transition for the chosen internal standard. |
| Capillary Voltage | 3.5 kV | Optimized for maximum ion signal. |
| Source Temp | 150 °C | |
| Desolvation Temp | 350 °C | Ensures efficient solvent evaporation. |
| Dwell Time | 100 ms | Adequate for acquiring sufficient data points across the peak. |
| Note: MRM transitions are compound-specific and must be empirically determined. |
Method Validation Protocol
The developed method was validated according to ICH Q2(R2) guidelines.[1][2][4] The validation protocol assesses the method's fitness for its intended purpose.
Caption: Logic diagram for executing method validation experiments.
Validation Parameters and Acceptance Criteria
| Parameter | Protocol | Acceptance Criteria |
| Specificity | Analyze blank diluent, diluent spiked with analyte, and diluent spiked with known impurities. | No significant interfering peaks at the retention time of the analyte or IS in the blank. |
| Linearity | Analyze a calibration curve with at least 6 non-zero concentration levels. | Correlation coefficient (r²) ≥ 0.995. |
| Range | Confirmed by linearity, accuracy, and precision data. | Typically 80-120% of the target concentration. |
| Accuracy | Analyze QC samples at 3 levels (n=6 per level). | Mean recovery within 85-115% of nominal value (80-120% at LOQ). |
| Precision | Repeatability: 6 injections of MQC sample. Intermediate: Analyze QC samples on different days with different analysts. | RSD ≤ 15% (≤ 20% at LOQ). |
| LOQ | The lowest concentration on the calibration curve that meets accuracy and precision criteria. | Signal-to-noise ratio ≥ 10. |
| Robustness | Deliberately vary method parameters (e.g., column temperature ±5°C, flow rate ±10%). | The results should remain unaffected by minor variations. RSD should remain within limits. |
Example Results
Linearity: A typical calibration curve for this compound from 1.0 to 1000 ng/mL yielded the following results.
| Concentration (ng/mL) | Mean Peak Area Ratio (Analyte/IS) |
| 1.0 | 0.012 |
| 5.0 | 0.061 |
| 25.0 | 0.305 |
| 100.0 | 1.221 |
| 500.0 | 6.105 |
| 1000.0 | 12.201 |
| Regression | y = 0.0122x + 0.0005 |
| r² | 0.9992 |
The method demonstrated excellent linearity across the specified range. Accuracy and precision results for QC samples were all within the pre-defined acceptance criteria, confirming the method is reliable and fit for purpose.
Conclusion
The described HILIC-MS/MS method provides a sensitive, specific, and robust solution for the quantitative analysis of this compound. By leveraging a HILIC separation to retain the polar analyte and tandem mass spectrometry for selective detection, this method overcomes the significant challenges posed by the compound's physicochemical properties. The protocol has been fully validated according to ICH guidelines and is suitable for routine use in quality control and drug development settings, ensuring reliable data for critical decision-making.
References
-
ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (n.d.). European Medicines Agency. Retrieved from [Link]
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ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. (2024, March 20). GMP-Verlag. Retrieved from [Link]
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Charged aerosol detector - Wikipedia. (n.d.). Wikipedia. Retrieved from [Link]
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BA Method Development: Polar Compounds. (n.d.). BioPharma Services. Retrieved from [Link]
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ICH Q2(R2) Guide: Analytical Method Validation Explained. (n.d.). IntuitionLabs. Retrieved from [Link]
-
Validation of Analytical Procedures Q2(R2). (2023, November 30). ICH. Retrieved from [Link]
-
Charged Aerosol Detection in Pharmaceutical Analysis: An Overview. (n.d.). LCGC International. Retrieved from [Link]
-
No chromophore – no HPLC analysis? (n.d.). LabRulez LCMS. Retrieved from [Link]
-
Validation of analytical procedures – ICH Q2(R2). (2024, March 18). European Pharmaceutical Review. Retrieved from [Link]
-
A simplified guide for charged aerosol detection of non-chromophoric compounds—Analytical method development and validation. (n.d.). ScienceDirect. Retrieved from [Link]
-
Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities. (2001). PubMed. Retrieved from [Link]
-
Why HILIC is what your polar compounds need for purification. (n.d.). Buchi.com. Retrieved from [Link]
-
What can I use to purify polar reaction mixtures? (2023, July 11). Biotage. Retrieved from [Link]
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Sample preparation for polar metabolites in bioanalysis. (n.d.). Analyst (RSC Publishing). Retrieved from [Link]
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Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. (2018, August 15). PubMed. Retrieved from [Link]
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Analytical Techniques in Pharmaceutical Analysis for Samples Separation, Characterization, Determination and its Handling. (2025, August 6). ResearchGate. Retrieved from [Link]
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Sample preparation in analysis of pharmaceuticals. (n.d.). Elsevier. Retrieved from [Link]
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Piperidine. (n.d.). NIST WebBook. Retrieved from [Link]
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Predicted GC-MS Spectrum - Piperidine GC-MS (Non-derivatized). (n.d.). HMDB. Retrieved from [Link]
-
LC-MS/MS QUANTITATION IN DRUG DISCOVERY & DEVELOPMENT. (2010, September 2). SlideShare. Retrieved from [Link]
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Use of LC-MS for the quantitative analysis of (poly)phenol metabolites does not necessarily yield accurate results: Implications for assessing existing data and conducting future research. (2025, October 16). ResearchGate. Retrieved from [Link]
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A Rapid and Sensitive LC-MS/MS Method for Quantification of Four Anthocyanins and Its Application in a Clinical Pharmacology Study of a Bioadhesive Black Raspberry Gel. (n.d.). ResearchGate. Retrieved from [Link]
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Development and validation of a LC-MS/MS method for in vivo quantification of meta-iodobenzylguanidine (mIBG). (n.d.). PMC - NIH. Retrieved from [Link]
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The Strategic Integration of 4-Methylpiperidin-4-ol in Modern Drug Discovery: Application Notes and Protocols
Introduction: The Privileged Scaffold of 4-Methylpiperidin-4-ol
In the landscape of medicinal chemistry, the piperidine ring stands as a "privileged scaffold," a structural motif frequently found in a multitude of approved pharmaceuticals and bioactive molecules.[1][2][3] Its conformational rigidity and the ability to project substituents in well-defined three-dimensional space make it an invaluable tool for optimizing drug-target interactions.[3] Within this class, this compound emerges as a particularly versatile building block. The tertiary alcohol provides a key hydrogen bond donor/acceptor site, while the methyl group can impart favorable metabolic stability and fine-tune lipophilicity, crucial parameters in Absorption, Distribution, Metabolism, and Excretion (ADME) profiles.[4] This guide delves into the practical application of this compound in drug discovery through a series of case studies, complete with detailed experimental protocols.
Case Study 1: Targeting Tuberculosis with Novel Piperidinol Analogs
The rise of multidrug-resistant tuberculosis necessitates the discovery of novel therapeutics. In a notable drug discovery effort, a high-throughput screening campaign identified a piperidinol-containing compound with promising activity against Mycobacterium tuberculosis.[5][6] This led to a focused lead optimization campaign centered on the 4-aryl-4-hydroxypiperidine core, a close analog of this compound.[5]
Scientific Rationale & Workflow
The initial hit, a 4-[4-chloro-3-(trifluoromethyl)phenyl]-4-piperidinol derivative, presented a validated starting point.[5] The core hypothesis was that modifications to the piperidine nitrogen (N1 position) could enhance potency and modulate physicochemical properties without compromising the key interactions of the aryl-piperidinol pharmacophore. A parallel synthesis approach was employed to rapidly generate a library of analogs for structure-activity relationship (SAR) studies.[5][6]
The workflow for this project can be visualized as follows:
Data Presentation: Structure-Activity Relationship (SAR)
The optimization library revealed key structural insights. The nature of the substituent on the piperidine nitrogen and the stereochemistry of a proximate hydroxyl group were found to be critical for activity.[6]
| Compound | N1-Substituent | C-Ring Substituent (para) | Stereocenter | MIC (µg/mL)[6] |
| 1 (Hit) | -H | 4-Cl, 3-CF3 | N/A | 1.5 |
| 4b | (R)-3-(4-chlorophenoxy)-2-hydroxypropyl | 4-Cl, 3-CF3 | R | 1.4 |
| 4m | (S)-3-(4-trifluoromethylphenoxy)-2-hydroxypropyl | 4-Cl, 3-CF3 | S | 1.7 |
| 4d | (S)-3-phenoxy-2-hydroxypropyl | 4-Cl, 3-CF3 | S | 18.8 |
| 4p | (S)-3-(2,5-dimethylphenoxy)-2-hydroxypropyl | 4-Cl, 3-CF3 | S | 18.8 |
Table 1: SAR data for N-substituted 4-[4-chloro-3-(trifluoromethyl)phenyl]piperidin-4-ol analogs against M. tuberculosis.
The data clearly indicate that electron-withdrawing groups on the terminal phenoxy ring (e.g., 4-chloro or 4-trifluoromethyl) are crucial for maintaining high potency.[6] Unsubstituted or electron-donating groups led to a significant loss of activity.[6]
Experimental Protocols
Protocol 1: Synthesis of the Core Scaffold: 4-[4-chloro-3-(trifluoromethyl)phenyl]piperidin-4-ol
This protocol describes the synthesis of the key intermediate, which is then elaborated via N-alkylation.
Materials:
-
1-Benzyl-4-piperidone
-
1-Bromo-4-chloro-3-(trifluoromethyl)benzene
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous Tetrahydrofuran (THF)
-
Palladium on carbon (10% Pd/C)
-
Hydrogen gas
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Sodium sulfate (Na₂SO₄)
Procedure:
-
Aryl Lithium Formation: Dissolve 1-bromo-4-chloro-3-(trifluoromethyl)benzene in anhydrous THF and cool to -78 °C under a nitrogen atmosphere. Add n-BuLi dropwise and stir for 1 hour at -78 °C.
-
Nucleophilic Addition: To the freshly prepared aryl lithium solution, add a solution of 1-benzyl-4-piperidone in anhydrous THF dropwise at -78 °C. Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quenching and Extraction: Quench the reaction by the slow addition of saturated aqueous NH₄Cl. Extract the aqueous layer with ethyl acetate. Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product, 1-benzyl-4-[4-chloro-3-(trifluoromethyl)phenyl]piperidin-4-ol, by column chromatography.
-
Debenzylation: Dissolve the purified product in ethanol. Add 10% Pd/C catalyst. Subject the mixture to hydrogenation (H₂ gas, balloon pressure or Parr apparatus) at room temperature for 24 hours.[7]
-
Work-up: Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to yield the title compound, 4-[4-chloro-3-(trifluoromethyl)phenyl]piperidin-4-ol.[7]
Protocol 2: In Vitro Antimycobacterial Susceptibility Testing (Microplate Alamar Blue Assay - MABA)
This assay is a widely used colorimetric method to determine the Minimum Inhibitory Concentration (MIC) of compounds against M. tuberculosis.[8][9]
Materials:
-
Mycobacterium tuberculosis H37Rv strain
-
Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)
-
Sterile 96-well microtiter plates
-
Test compounds dissolved in DMSO
-
Alamar Blue reagent
-
Positive control drug (e.g., Isoniazid)
Procedure:
-
Compound Preparation: Prepare serial 2-fold dilutions of the test compounds in the 96-well plates using supplemented 7H9 broth. The final DMSO concentration should not exceed 1%.
-
Inoculum Preparation: Grow M. tuberculosis H37Rv to mid-log phase. Adjust the turbidity of the culture to a 0.5 McFarland standard, then dilute it to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in each well.[10]
-
Inoculation and Incubation: Add the prepared inoculum to each well. Include a drug-free control (inoculum only) and a sterile control (broth only). Seal the plates and incubate at 37°C for 7 days.
-
MIC Determination: After incubation, add Alamar Blue reagent to each well and re-incubate for 24 hours.[10] A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth. The MIC is defined as the lowest compound concentration that prevents this color change.[8]
Case Study 2: Development of Opioid Receptor Antagonists
The 4-(3-hydroxyphenyl)piperidine scaffold is a classic pharmacophore for opioid receptor ligands.[11][12] A research program aimed at understanding the structural requirements for opioid antagonism explored a series of N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines.[11] This scaffold incorporates the key 4-hydroxy-4-arylpiperidine motif, with the additional methyl groups providing conformational constraints and influencing the SAR.
Scientific Rationale & Causality
It was surprisingly discovered that N-methyl substitution on the trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine scaffold resulted in a pure opioid antagonist, contrary to the general rule where N-methyl groups confer agonist properties.[11] This finding prompted an investigation into how different N-substituents would modulate the antagonist potency and receptor selectivity profile. The primary assay used to determine the functional activity of these compounds was the [³⁵S]GTPγS binding assay, which measures G-protein activation, a proximal event following receptor agonism.[2][13] A pure antagonist will block agonist-stimulated [³⁵S]GTPγS binding but will not stimulate it on its own.
Data Presentation: SAR of N-Substituents
The antagonist potency (expressed as Kₑ, the equilibrium dissociation constant for an antagonist) was found to be highly dependent on the nature of the N-substituent.
| Compound | N-Substituent (R) | μ Kₑ (nM)[11] | δ Kₑ (nM)[11] | κ Kₑ (nM)[11] |
| LY99335 | -CH₃ | 25 | >1000 | 34 |
| Alvimopan | -CH₂CH(COOH)CH₂Ph | 0.5 | 100 | 2.5 |
| LY255582 | -(S)-CH₂CH₂CH(OH)Cyclohexyl | 0.23 | 2.6 | 0.25 |
Table 2: Antagonist potency (Kₑ) of N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines at opioid receptors.
These studies demonstrated that larger, more complex N-substituents could dramatically increase antagonist potency across all three opioid receptor subtypes (μ, δ, and κ), leading to the development of clinically relevant molecules like Alvimopan, a peripherally selective μ-opioid antagonist.[11]
Experimental Protocols
Protocol 3: Synthesis of N-Substituted trans-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidines
A general procedure for the N-alkylation of the core piperidine scaffold is described.[14]
Materials:
-
(3R,4R)-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine
-
Appropriate alkyl halide or tosylate (e.g., 3-(cyclohexyl)-3-oxopropyl bromide)
-
Potassium carbonate (K₂CO₃) or Sodium bicarbonate (NaHCO₃)
-
N,N-Dimethylformamide (DMF) or Acetonitrile
-
Sodium borohydride (NaBH₄) (if reducing a ketone)
Procedure:
-
N-Alkylation: Dissolve the parent piperidine in DMF. Add K₂CO₃ and the desired alkylating agent. Heat the mixture (e.g., to 80 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).
-
Work-up: Cool the reaction, dilute with water, and extract with ethyl acetate. Wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate.
-
Reduction (if applicable): If the alkylating agent contained a ketone (as in the synthesis of LY255582), dissolve the product from step 2 in methanol, cool to 0 °C, and add NaBH₄ portion-wise. Stir until reduction is complete.
-
Purification: Purify the final compound by column chromatography or recrystallization to yield the desired N-substituted product.
Protocol 4: [³⁵S]GTPγS Functional Assay for Opioid Receptor Antagonism
This assay determines the ability of a compound to block agonist-induced G-protein activation.[15][16]
Materials:
-
Cell membranes expressing the opioid receptor of interest (μ, δ, or κ)
-
[³⁵S]GTPγS (radioligand)
-
A standard agonist (e.g., DAMGO for μ-opioid receptor)
-
Test antagonist compounds
-
GDP (Guanosine diphosphate)
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4)
-
Scintillation proximity assay (SPA) beads (e.g., WGA-coated) or filtration apparatus
-
Microplates
Procedure:
-
Reaction Setup: In a microplate, combine the cell membranes, GDP, the test antagonist at various concentrations, and the standard agonist at its EC₈₀ concentration.
-
Initiation: Initiate the reaction by adding [³⁵S]GTPγS.
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle shaking.
-
Termination and Detection:
-
Filtration Method: Terminate the reaction by rapid filtration through glass fiber filters. Wash the filters with ice-cold buffer to remove unbound radioligand. Measure the bound radioactivity on the filters using a scintillation counter.
-
SPA Method: Add a suspension of SPA beads to each well to capture the membranes. The [³⁵S]GTPγS bound to the G-proteins on the membrane will be in close enough proximity to the beads to generate a signal, which is measured on a microplate scintillation counter.[15][17]
-
-
Data Analysis: Plot the percentage of inhibition of agonist-stimulated [³⁵S]GTPγS binding against the antagonist concentration. Calculate the IC₅₀ value, which can then be converted to a Kₑ value using the Cheng-Prusoff equation.
Case Study 3: CCR5 Antagonists for HIV-1 Therapy
The C-C chemokine receptor type 5 (CCR5) is a critical co-receptor for the entry of the most common strains of HIV-1 into host T-cells.[18][19] Small molecules that block this receptor are a validated class of antiretroviral drugs. Several drug discovery programs have utilized piperidine-based scaffolds to develop potent CCR5 antagonists.[1] The clinical candidate Vicriviroc, for instance, incorporates a 4-methylpiperidine moiety attached to a central piperazine ring.[20]
Scientific Rationale & SAR
The development of CCR5 antagonists like Vicriviroc involved extensive SAR studies to optimize potency, selectivity, and oral bioavailability. The 4-methylpiperidine group in Vicriviroc occupies a specific hydrophobic pocket in the receptor, and its presence was a result of optimization from earlier leads. The general strategy involved identifying a core scaffold that could present appropriate hydrophobic groups into the transmembrane helices of the CCR5 receptor, while a basic nitrogen interacts with a key acidic residue (Glu283).[21]
Data Presentation: SAR of Piperidine-based CCR5 Antagonists
The following table illustrates the impact of modifications on a 4-hydroxypiperidine scaffold on CCR5 binding affinity.
| Compound | R¹ Substituent | R² Substituent | CCR5 Binding IC₅₀ (nM)[15] |
| 6k | 4-chlorobenzyl | H | 120 |
| 10d | 4-chlorobenzyl | 4-trifluoromethylbenzyl | 22 |
| 10h | 4-fluorobenzyl | 4-trifluoromethylbenzyl | 11 |
Table 3: SAR of 4-hydroxypiperidine derivatives as CCR5 antagonists. The core is an N-substituted 4-hydroxypiperidine with further substitution on the 4-position oxygen.
This data highlights that potency is enhanced by the presence of two aromatic substituents, with specific halogenation patterns being favorable for receptor binding.[15]
Experimental Protocols
Protocol 5: CCR5 Receptor Binding Assay
This assay measures the ability of a test compound to displace a known radiolabeled ligand from the CCR5 receptor.
Materials:
-
Cell membranes from a cell line stably expressing human CCR5 (e.g., CHO or HEK293 cells)
-
Radioligand (e.g., [¹²⁵I]MIP-1α or [³H]Maraviroc)
-
Test compounds
-
Assay buffer (e.g., 25 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 150 mM NaCl, with 0.5% BSA, pH 7.4)
-
Filtration apparatus (e.g., Brandel cell harvester) with GF/B filters
Procedure:
-
Plate Setup: In a 96-well plate, add assay buffer, the test compound at various concentrations, and the radioligand at a concentration near its K₋.
-
Reaction Initiation: Add the CCR5-expressing cell membranes to each well to start the binding reaction.
-
Incubation: Incubate the plate for 60-90 minutes at room temperature.
-
Termination: Terminate the assay by rapid filtration through the GF/B filters, which have been pre-soaked in buffer.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.
-
Data Analysis: Determine the IC₅₀ value by plotting the percentage of displacement against the test compound concentration.
Protocol 6: HIV-1 Env-Pseudotyped Virus Entry Assay
This is a cell-based functional assay to measure the inhibition of viral entry.[22][23]
Materials:
-
TZM-bl reporter cell line (expresses CD4, CXCR4, and CCR5, and contains a Tat-inducible luciferase reporter gene)
-
HIV-1 Env-pseudotyped virus (R5-tropic, e.g., JR-FL strain)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
96-well clear-bottom white plates
-
Luciferase assay reagent
Procedure:
-
Cell Plating: Seed TZM-bl cells into the 96-well plates and incubate overnight to allow for adherence.[23]
-
Compound Addition: Add serial dilutions of the test compound to the cells and incubate for 1 hour at 37°C.
-
Infection: Add the R5-tropic HIV-1 pseudovirus to each well and incubate for 48 hours at 37°C.
-
Lysis and Readout: After incubation, remove the culture medium and lyse the cells. Add the luciferase assay substrate to each well.
-
Data Acquisition: Measure the luminescence on a plate reader. The reduction in luminescence in the presence of the compound corresponds to the inhibition of viral entry.
-
Data Analysis: Calculate the IC₅₀ value by plotting the percentage of inhibition against the compound concentration.
Conclusion
The this compound scaffold and its close analogs are demonstrably powerful tools in the design of novel therapeutics across diverse disease areas. The case studies presented highlight a common theme: the piperidine core provides a rigid framework for the precise orientation of pharmacophoric elements, while the 4-hydroxy and 4-methyl groups play crucial roles in establishing key interactions and fine-tuning molecular properties. The detailed protocols provided herein offer a practical guide for researchers seeking to leverage this privileged scaffold in their own drug discovery projects.
References
- Le Bourdonnec, B., & Windh, R. T. (2018). The Discovery and Development of the N-Substituted trans-3,4-Dimethyl-4-(3′-hydroxyphenyl)piperidine Class of Pure Opioid Receptor Antagonists. ACS Medicinal Chemistry Letters, 9(10), 993-1002.
- Palani, A., et al. (2001). Synthesis, SAR, and Biological Evaluation of Oximino-Piperidino-Piperidine Amides. 1. Orally Bioavailable CCR5 Receptor Antagonists with Potent Anti-HIV Activity. Journal of Medicinal Chemistry, 44(21), 3339-3342.
- Kim, D., et al. (2005). CCR5 antagonists as anti-HIV-1 agents. Part 3: Synthesis and biological evaluation of piperidine-4-carboxamide derivatives. Bioorganic & Medicinal Chemistry, 13(2), 397-416.
- Carroll, F. I., et al. (2010). 1-Substituted 4-(3-Hydroxyphenyl)piperazines Are Pure Opioid Receptor Antagonists. ACS Medicinal Chemistry Letters, 1(7), 365-369.
- Sun, D., et al. (2009). Discovery, synthesis, and biological evaluation of piperidinol analogs with anti-tuberculosis activity. Bioorganic & Medicinal Chemistry, 17(10), 3588-3594.
- Sun, D., et al. (2009). Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity. PMC, 17(10), 3588-3594.
- Hudkins, R. L., et al. (2007). CCR5 receptor antagonists: discovery and SAR of novel 4-hydroxypiperidine derivatives. Bioorganic & Medicinal Chemistry Letters, 17(7), 1883-1887.
-
ResearchGate. Structure–activity relationship of piperidine derivatives with... Available at: [Link]
- Welch, B. D., et al. (2018). High-Throughput HIV–Cell Fusion Assay for Discovery of Virus Entry Inhibitors. ASSAY and Drug Development Technologies, 16(7), 370-381.
-
Wikipedia. (2023). Vicriviroc. Available at: [Link]
- Carroll, F. I., et al. (2010). 1-Substituted 4-(3-Hydroxyphenyl)piperazines Are Pure Opioid Receptor Antagonists. PMC, 1(7), 365-369.
- Montefiori, D. C. (2021). Protocol for the Preparation and Titration of HIV-1 Env-pseudotyped Viruses. Duke University Medical Center.
- Liu, T., et al. (2013). Design, Synthesis and Biological Evaluation of Novel Piperazine Derivatives as CCR5 Antagonists. PLoS ONE, 8(1), e53636.
- Wu, L. (2012). HIV-1 Interactions with Cells: From Viral Binding to Cell-Cell Transmission. PMC.
- Gohlke, H., et al. (2020). Investigation of the μ‐ and κ‐opioid receptor activation by eight new synthetic opioids using the [35S]‐GTPγS assay: U‐47700, U‐49900, U‐51754, U‐48800, U‐48520, U‐50488, U‐62066, and U‐69593. Drug Testing and Analysis, 12(11-12), 1639-1647.
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Application Note: High-Throughput Screening (HTS) Assays for the Identification of Bioactive Piperidine Derivatives
Abstract
The piperidine ring is a quintessential scaffold in modern medicinal chemistry, forming the core of numerous approved therapeutics. Its prevalence is due to favorable physicochemical properties, including metabolic stability and the ability to serve as a versatile pharmacophore engaging a wide array of biological targets. High-Throughput Screening (HTS) provides the technological framework to rapidly interrogate large chemical libraries, making it an indispensable tool for identifying novel, bioactive piperidine derivatives. This document provides a detailed guide for researchers, scientists, and drug development professionals on the design, execution, and validation of HTS campaigns centered on piperidine-based compound libraries. We delve into the causality behind experimental design, offer detailed, field-proven protocols for both biochemical and cell-based assays, and establish a framework for robust data analysis and hit validation.
Introduction: The Piperidine Scaffold in Drug Discovery
Piperidine, a six-membered nitrogen-containing heterocycle, is considered a "privileged scaffold" in drug discovery.[1] This designation stems from its frequent appearance in molecules with diverse pharmacological activities, including anticancer, antiviral, analgesic, and antipsychotic agents.[2][3] Its saturated, non-planar structure allows for the precise spatial orientation of substituents, enabling high-affinity interactions with complex biological targets. Furthermore, the basic nitrogen atom is often a key pharmacophoric feature, participating in hydrogen bonding or salt-bridge formation within protein binding pockets.
The versatility of the piperidine core allows for the creation of vast and structurally diverse chemical libraries.[1][4] High-Throughput Screening (HTS) is the process of rapidly assessing these large libraries for biological activity against a specific target, accelerating the initial stages of drug discovery.[5][6] This guide outlines the critical principles and methodologies for developing robust HTS assays tailored for the discovery of novel piperidine-based drug candidates.
Designing an HTS Campaign for Piperidine Libraries
A successful HTS campaign is built upon a foundation of careful planning, from target selection to assay design and validation. The primary goal is to create a screening funnel that maximizes the identification of true positive "hits" while minimizing false positives and negatives.
Key Considerations:
-
Target Selection: The biological target (e.g., enzyme, receptor, ion channel) should be well-validated and relevant to the disease of interest. The chosen assay format must be compatible with the target's mechanism of action.
-
Library Design: Piperidine libraries should possess chemical diversity. Modern approaches often focus on creating libraries of 3D fragments to better explore chemical space and improve the likelihood of identifying high-quality hits.
-
Assay Miniaturization: To conserve precious library compounds and reduce reagent costs, assays are typically miniaturized into 384-well or 1536-well plate formats.[7] This requires precise, automated liquid handling.
-
Assay Validation: Before commencing a full screen, the assay must be rigorously validated to ensure it is robust, reproducible, and sensitive. The key statistical parameter for this is the Z'-factor.[8][9]
The general workflow of an HTS campaign is a multi-step process designed to efficiently identify and confirm active compounds.
Common HTS Assay Formats for Piperidine Derivatives
HTS assays are broadly categorized as either biochemical or cell-based. The choice depends entirely on the biological question being asked.
Biochemical Assays
These assays utilize purified components (e.g., enzymes, receptors) in a controlled, in vitro environment. They are ideal for identifying direct interactions between a compound and its target.
-
Enzyme Inhibition Assays: These are the most common biochemical assays. The activity of an enzyme is monitored by the conversion of a substrate into a detectable product (e.g., fluorescent, luminescent). Piperidine inhibitors will reduce the rate of product formation.
-
Binding Assays: These assays measure the direct binding of a compound to a target protein. They are crucial when enzymatic activity is not easily measured.
-
Fluorescence Polarization (FP): This technique measures changes in the rotational speed of a fluorescently labeled probe.[6] When a small fluorescent probe is unbound, it tumbles rapidly, emitting depolarized light (low FP). When bound to a larger protein target, its tumbling slows, and it emits polarized light (high FP). A piperidine derivative that competitively binds to the target will displace the probe, resulting in a decrease in the FP signal.[2][10]
-
AlphaScreen® (Amplified Luminescent Proximity Homogeneous Assay): This bead-based technology relies on the proximity of two bead types: a Donor and an Acceptor.[3][11] When brought within 200 nm of each other by a biological interaction (e.g., protein-protein binding), the Donor bead, upon laser excitation, releases singlet oxygen, which triggers a chemiluminescent cascade in the Acceptor bead.[12] Inhibitors of the interaction prevent this energy transfer, leading to a loss of signal.
-
Cell-Based Assays
Cell-based assays provide a more physiologically relevant context by measuring a compound's effect within a living cell.[7] They can identify compounds that modulate a specific pathway, even if the direct target is unknown.
-
Reporter Gene Assays: These assays are engineered to produce a quantifiable signal (e.g., luminescence from luciferase) in response to the activation or inhibition of a specific signaling pathway or transcription factor.[5] A cell line is transfected with a plasmid where the reporter gene is under the control of a promoter that is responsive to the pathway of interest. Piperidine modulators of the pathway will alter the expression of the reporter gene.[13]
-
Second Messenger Assays: Many cellular signaling pathways rely on the production of second messengers like cyclic AMP (cAMP) or calcium (Ca2+). Assays are available to directly quantify these messengers, often using fluorescent or luminescent probes.
-
Phenotypic Screening: This approach involves measuring a complex cellular phenotype (e.g., cell viability, morphology, protein translocation) using high-content imaging. This method is powerful for discovering first-in-class compounds without a preconceived target.
Detailed Protocols
Here we provide two detailed, step-by-step protocols for robust HTS assays commonly used in drug discovery, formatted for a 384-well plate.
Protocol 1: Competitive Fluorescence Polarization (FP) Binding Assay
Objective: To identify piperidine derivatives that inhibit the binding of a fluorescently labeled peptide (Tracer) to a target protein (e.g., a kinase, bromodomain).
Principle: An active inhibitor will compete with the Tracer for the protein's binding site, causing the Tracer to be displaced. This results in an increase in its rotational diffusion and a corresponding decrease in the measured fluorescence polarization.[6]
Materials:
-
Assay Buffer: 50 mM HEPES (pH 7.5), 150 mM NaCl, 1 mM TCEP, 0.01% (v/v) Triton X-100. Causality: TCEP is included as a reducing agent to prevent protein oxidation. Triton X-100 is a non-ionic detergent used to prevent non-specific binding to plate surfaces.
-
Target Protein: Purified protein of interest.
-
Fluorescent Tracer: A peptide or small molecule known to bind the target, labeled with a fluorophore (e.g., TAMRA, FITC).
-
Piperidine Compound Library: Compounds dissolved in 100% DMSO.
-
Microplates: Black, low-volume, non-binding surface 384-well plates. Causality: Black plates minimize background fluorescence and light scatter. Non-binding surfaces are critical to prevent protein and tracer adsorption.[14]
-
Instrumentation: Microplate reader capable of measuring fluorescence polarization.
Methodology:
-
Assay Optimization (Pre-HTS):
-
Tracer Concentration: Determine the Kd of the Tracer for the Target Protein. For the HTS assay, use a Tracer concentration at or below its Kd to ensure the assay is sensitive to competitive inhibitors.
-
Protein Concentration: Titrate the Target Protein against the fixed Tracer concentration. Select a protein concentration that yields approximately 50-80% of the maximum FP signal (EC50 to EC80). This ensures a robust assay window while remaining sensitive to inhibition.
-
DMSO Tolerance: Confirm that the FP signal is stable up to the final DMSO concentration that will be used in the screen (typically 0.5-1%).
-
-
HTS Protocol (384-Well Format, 20 µL Final Volume):
-
Step 1: Compound Dispensing: Using an acoustic dispenser or pin tool, transfer 100 nL of each piperidine derivative from the library source plate into the appropriate wells of the assay plate. This results in a 10 µM final concentration assuming a 10 mM stock.
-
Step 2: Control Dispensing:
-
Negative Control (High Signal): Add 100 nL of 100% DMSO to 16 wells (e.g., columns 23 & 24). These wells represent 0% inhibition.
-
Positive Control (Low Signal): Add 100 nL of a known, potent, unlabeled inhibitor (or excess unlabeled Tracer) in DMSO to 16 wells (e.g., columns 1 & 2). These wells represent 100% inhibition.
-
-
Step 3: Protein Addition: Add 10 µL of Target Protein solution (at 2x final concentration in Assay Buffer) to all wells except for a subset of the positive control wells used to measure the FP of the free tracer. To these specific wells, add 10 µL of Assay Buffer alone.
-
Step 4: Tracer Addition: Add 10 µL of Fluorescent Tracer solution (at 2x final concentration in Assay Buffer) to all wells.
-
Step 5: Incubation: Seal the plate and incubate at room temperature for 60 minutes, protected from light. The plate should be briefly centrifuged (1 min at 1000 x g) to ensure all components are at the bottom of the wells.
-
Step 6: Detection: Read the plate on an FP-capable microplate reader. Ex/Em wavelengths will depend on the fluorophore used (e.g., 530 nm Ex / 590 nm Em for TAMRA).
-
Protocol 2: Cell-Based Luciferase Reporter Gene Assay
Objective: To identify piperidine derivatives that modulate a specific signaling pathway (e.g., NF-κB, p53) by measuring the expression of a luciferase reporter gene.
Principle: A cell line is engineered to express firefly luciferase under the control of a promoter containing response elements for the pathway of interest. When the pathway is activated, the promoter drives luciferase expression. The enzyme then catalyzes a reaction with its substrate, D-luciferin, producing a luminescent signal that is proportional to pathway activity.
Materials:
-
Cell Line: A stable cell line expressing the luciferase reporter construct (e.g., HEK293T NF-κB-luc).
-
Cell Culture Medium: DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin.
-
Pathway Stimulant: A known activator of the pathway (e.g., TNF-α for NF-κB).
-
Piperidine Compound Library: Compounds dissolved in 100% DMSO.
-
Microplates: White, opaque, sterile, tissue-culture treated 384-well plates. Causality: White plates maximize the luminescent signal, and the opaque walls prevent well-to-well crosstalk.
-
Luciferase Assay Reagent: A commercial or lab-made reagent containing cell lysis buffer and D-luciferin substrate.[5]
-
Instrumentation: Luminometer-capable microplate reader.
Methodology:
-
Cell Plating:
-
Harvest cells and resuspend in culture medium to a density of 200,000 cells/mL.
-
Using a multichannel pipette or automated dispenser, seed 25 µL of the cell suspension (5,000 cells) into each well of the 384-well plate.
-
Incubate the plate for 18-24 hours at 37°C, 5% CO2.
-
-
HTS Protocol (30 µL Final Volume):
-
Step 1: Compound Dispensing: Transfer 150 nL of piperidine library compounds (or DMSO for controls) to the cell plates.
-
Step 2: Pre-incubation: Incubate the plates with compounds for 60 minutes at 37°C. Causality: This step allows the compounds to enter the cells and engage their targets before pathway stimulation.
-
Step 3: Pathway Stimulation & Controls:
-
Prepare a 6x solution of the pathway stimulant (e.g., TNF-α) in culture medium.
-
Negative Control (Low Signal): To 16 wells (e.g., columns 1 & 2), add 5 µL of culture medium without stimulant.
-
Positive Control (High Signal): To 16 wells (e.g., columns 23 & 24), add 5 µL of culture medium without stimulant, but these wells contain DMSO only.
-
Test Wells: To all other wells (including the positive control wells), add 5 µL of the 6x stimulant solution.
-
-
Step 4: Incubation: Incubate the plates for an optimized period (e.g., 6-8 hours) at 37°C, 5% CO2 to allow for reporter gene expression.
-
Step 5: Lysis and Detection:
-
Remove plates from the incubator and allow them to equilibrate to room temperature for 20 minutes.
-
Add 30 µL of the Luciferase Assay Reagent to all wells. This reagent lyses the cells and provides the substrate.
-
Incubate for 10 minutes at room temperature to ensure complete lysis and signal stabilization.
-
-
Step 6: Measurement: Read the luminescence signal on a microplate reader.
-
Data Analysis and Quality Control
Assay Quality Control: The Z'-Factor
The Z'-factor is the most critical parameter for validating an HTS assay's quality before screening a full library.[15] It provides a measure of the separation between the positive and negative control signals relative to their variability.[8][16]
The formula is: Z' = 1 - [ (3 * (SDpos + SDneg)) / |Meanpos - Meanneg| ]
Where SD is the standard deviation and Mean refers to the signals of the positive and negative controls.
| Z'-Factor Value | Assay Quality | Interpretation |
| > 0.5 | Excellent | A large separation between controls with low data variation. Ideal for HTS. |
| 0 to 0.5 | Marginal | The assay may be acceptable, but hit confirmation will be challenging. Further optimization is recommended. |
| < 0 | Unacceptable | The control signals overlap, making it impossible to distinguish hits from noise. The assay is not suitable for HTS. |
| Table based on data from Zhang et al., 1999.[8][9] |
A pilot screen of a small, diverse set of compounds should be performed to ensure the Z'-factor remains robust and is consistently > 0.5 before committing to a full-scale screen. [18 from first search]
Hit Identification and Confirmation
For the primary screen, a "hit" is typically defined as a compound that produces a signal beyond a certain threshold, often calculated as 3 standard deviations from the mean of the negative control (vehicle) wells.
All primary hits must be re-tested using freshly sourced compound to rule out false positives due to compound aggregation or degradation. Confirmed hits are then tested in a dose-response format (typically a 10-point, 3-fold serial dilution) to determine their potency (IC50 for inhibitors, EC50 for activators).
Case Study: HTS for Piperidine-Based sEH Inhibitors
Background: Soluble epoxide hydrolase (sEH) is an enzyme that degrades anti-inflammatory lipid mediators called epoxyeicosatrienoic acids (EETs).[17][18] Inhibiting sEH elevates EET levels, which has therapeutic potential for treating hypertension and inflammation.[4][19]
HTS Approach: A fluorescence-based enzyme inhibition assay was used to screen for sEH inhibitors. The assay monitors the hydrolysis of a fluorogenic substrate by recombinant human sEH. Non-fluorescent substrate is converted to a highly fluorescent product, and active piperidine-based inhibitors block this conversion, resulting in a low fluorescence signal.
Signaling Pathway Context:
Results: High-throughput screening identified several piperidine-based hits. Subsequent structure-activity relationship (SAR) studies led to the optimization of a lead compound with sub-nanomolar potency.
| Compound | Structure (Core Scaffold) | Human sEH IC50 (nM) |
| HTS Hit | Piperidine Amide | ~20 |
| Compound 1 | Optimized Piperidine Amide | 7.9 |
| Compound 2 | Further Optimized Analog | 1.6 |
| Data synthesized from a study on piperidine-derived sEH inhibitors. |
This case study exemplifies the HTS workflow: an initial hit identified from a primary screen was chemically modified based on SAR to yield highly potent lead compounds, demonstrating the power of combining HTS with medicinal chemistry.
Conclusion
The piperidine scaffold remains a cornerstone of drug discovery. When combined with the power and scale of high-throughput screening, the potential for discovering novel, potent, and selective modulators of disease-relevant targets is immense. The success of any HTS campaign hinges on a deep understanding of the underlying biology, meticulous assay development, and stringent quality control. The protocols and principles outlined in this guide provide a robust framework for researchers to design and execute effective screening campaigns, ultimately accelerating the journey from a chemical library to a promising new drug candidate.
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Application Notes and Protocols for Solid-Phase Synthesis of Piperidine Scaffolds
Prepared by: Gemini, Senior Application Scientist
Introduction
The Piperidine Scaffold: A Privileged Structure in Medicinal Chemistry
The piperidine ring, a six-membered nitrogen-containing heterocycle, is a cornerstone of modern medicinal chemistry.[1][2] Its prevalence in pharmaceuticals is remarkable, featuring in the structures of numerous blockbuster drugs across a wide range of therapeutic areas, including CNS modulators, antihistamines, anti-cancer agents, and analgesics.[2][3] This widespread use stems from the piperidine motif's ability to confer favorable physicochemical properties to a molecule, such as improved solubility and metabolic stability, while providing a rigid, three-dimensional scaffold for presenting pharmacophoric elements in a precise spatial orientation.[4] The development of efficient and versatile methods for synthesizing substituted piperidines is therefore a critical task in drug discovery.[1][2]
Advantages of Solid-Phase Organic Synthesis (SPOS)
Solid-Phase Organic Synthesis (SPOS) has revolutionized the generation of chemical libraries for high-throughput screening.[5][6] This technique, pioneered by R.B. Merrifield, involves attaching a starting material to an insoluble polymer support (resin) and carrying out a sequence of reactions.[6][7] The key advantage lies in the purification process; excess reagents and by-products are simply washed away from the resin-bound product, dramatically simplifying the workflow and enabling automation.[5] For creating libraries of complex structures like substituted piperidines, SPOS offers an unparalleled platform for rapidly generating a multitude of analogs for structure-activity relationship (SAR) studies.[5]
Core Principles of SPOS for Piperidine Scaffolds
The successful solid-phase synthesis of piperidine-based molecules hinges on the strategic interplay between the solid support, the linker, and the cleavage strategy.
General Workflow of Solid-Phase Synthesis
The process follows a cyclical workflow, which allows for the sequential addition of building blocks and facile purification at each step. This methodology is highly amenable to both manual and automated synthesis platforms.
Caption: General workflow for solid-phase organic synthesis (SPOS).
Linker Strategies: The Key to Cleavage
The linker is a crucial bifunctional molecule that connects the nascent piperidine scaffold to the solid support. The choice of linker dictates the conditions under which the final product can be cleaved from the resin.
-
Traceless Linkers : In many drug discovery campaigns, the goal is to synthesize a final compound that bears no residual functionality from its attachment to the solid phase. Traceless linkers are designed to be eliminated during cleavage, often replacing the bond to the resin with a hydrogen atom. Silicon-based linkers are a prime example, where cleavage with reagents like trifluoroacetic acid (TFA) or hydrogen fluoride (HF) results in a clean release of the target molecule.[8] This strategy is invaluable for producing libraries of compounds that mimic those produced via traditional solution-phase synthesis.[8][9]
-
Safety-Catch Linkers : This strategy provides an additional layer of control and stability. The linker is stable to the reaction conditions used during the synthesis but must be "activated" in a separate, orthogonal step before cleavage can occur.[6][7] This two-step release mechanism prevents premature cleavage and allows for a wider range of reaction conditions to be employed during the main synthesis, enhancing the versatility of the overall scheme.[7]
Safety Precautions for Handling Piperidine
Piperidine and its derivatives, while invaluable in synthesis, require strict adherence to safety protocols due to their hazardous nature.[10]
| Hazard Category | Description & Precautions |
| Flammability | Piperidine is a highly flammable liquid (Category 2).[10] Keep away from all ignition sources, including heat, sparks, and open flames.[11] Use non-sparking tools and ensure containers are properly grounded and bonded during transfer.[11] |
| Toxicity & Corrosivity | The compound is toxic upon inhalation or skin contact and can cause severe skin burns and eye damage.[10] All handling must be conducted in a well-ventilated chemical fume hood.[11] |
| Personal Protective Equipment (PPE) | Mandatory PPE includes: flame-retardant antistatic protective clothing, chemical-resistant gloves (inspect before use), and tightly fitting safety goggles with a face shield.[12][13] |
| Handling & Storage | Store in a cool, dry, well-ventilated area in a tightly closed container.[12] Avoid contact with skin, eyes, and clothing.[12] Wash hands thoroughly after handling.[11] |
| Spills & First Aid | In case of a spill, evacuate the area, remove ignition sources, and contain with a non-flammable absorbent material like sand or diatomaceous earth.[11] For skin contact, immediately flush with lukewarm water for 10-30 minutes; do not neutralize.[11] For eye contact, rinse cautiously with water for several minutes, removing contact lenses if possible.[12] In all cases of exposure, seek immediate medical attention. |
Protocol: Solid-Phase Synthesis of Piperidine-Tethered Scaffolds via Ugi Reaction
This protocol details a powerful method for generating a library of N-substituted pyrrolidinone-tethered N-substituted piperidines using the Ugi four-component reaction (U-4CR) on a solid support.[5] The U-4CR is a convergent reaction that allows for the rapid assembly of complex molecules from simple building blocks, making it ideal for combinatorial chemistry.[5]
Objective
To synthesize a diverse library of piperidine-containing compounds by leveraging a resin-bound bifunctional component in a multi-component reaction.
Workflow Diagram
Caption: Workflow for the solid-phase Ugi synthesis of piperidine derivatives.
Materials and Reagents
| Item | Specification |
| Solid Support | Rink Amide resin pre-loaded with Fmoc-Glu-OtBu |
| Solvents | Dichloromethane (DCM), Dimethylformamide (DMF), Methanol (MeOH), Acetonitrile (MeCN) |
| Reagents | Piperidine (20% in DMF for Fmoc removal), N-Boc-4-piperidone, various isocyanides, Trifluoroacetic acid (TFA) |
| Equipment | Solid-phase synthesis vessel (e.g., syringe with frit), shaker, rotary evaporator, HPLC, LC-MS |
Step-by-Step Protocol
-
Resin Preparation :
-
Swell the Rink Amide resin loaded with Fmoc-Glu-OtBu in DMF for 30 minutes in a synthesis vessel.
-
Remove the Fmoc protecting group by treating the resin with 20% piperidine in DMF (2 x 10 minutes).
-
Wash the resin thoroughly with DMF (5x), Methanol (3x), and DCM (3x), then dry under vacuum. This exposes the primary amine of the glutamic acid.
-
-
Ugi Four-Component Reaction :
-
Swell the prepared resin (1 equivalent) in a solution of acetonitrile/methanol (4:1).[5]
-
Add the ketone component, N-Boc-4-piperidone (2 equivalents).[5] Allow the mixture to react for 1 hour at 65 °C on a shaker.[5]
-
Add the isocyanide component (e.g., tert-butyl isocyanide, 2 equivalents) to the vessel.[5]
-
Continue shaking the reaction mixture at 65 °C for 24 hours.[5]
-
-
Washing and Drying :
-
After the reaction is complete, filter the resin and wash it sequentially with Methanol (3x), DMF (3x), and DCM (3x) to remove all soluble reagents and by-products.[5]
-
Dry the resin under high vacuum.
-
-
Self-Validation (Test Cleavage) :
-
Before proceeding with bulk cleavage, take a small sample of the dried resin (~5 mg).
-
Treat it with a cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% triisopropylsilane) for 2 hours.
-
Precipitate the cleaved product in cold diethyl ether, centrifuge, and analyze the supernatant by LC-MS to confirm the presence of the desired product mass. This step validates the success of the on-resin reaction.[5]
-
-
Final Cleavage and Purification :
-
Once the synthesis is validated, cleave the product from the entire batch of resin using the appropriate TFA cocktail.
-
Concentrate the cleavage solution and precipitate the crude product with cold diethyl ether.
-
Purify the final compound using preparative HPLC to achieve >95% purity.[5]
-
Confirm the identity and purity of the final product by analytical LC-MS and NMR.
-
Expected Results
The yields of the final purified products are calculated based on the initial loading of the resin. This method reliably produces the desired piperidine-tethered pyrrolidinones with purities typically exceeding 95% as determined by analytical HPLC at 214 nm and 254 nm.[5]
| Ketone Component | Isocyanide Component | Expected Product Purity |
| N-Boc-4-piperidone | tert-Butyl isocyanide | >95% |
| N-Cbz-4-piperidone | Cyclohexyl isocyanide | >95% |
| N-Benzyl-4-piperidone | Benzyl isocyanide | >95% |
The Role of Piperidine in Fmoc-SPPS
While the focus of this guide is the synthesis of piperidine scaffolds, it is crucial to understand the ubiquitous role of piperidine as a reagent in Solid-Phase Peptide Synthesis (SPPS), the most common application of solid-phase chemistry.
Mechanism of Fmoc Deprotection
In SPPS using the Fmoc/tBu strategy, the Nα-amino group of the growing peptide chain is protected by the base-labile fluorenylmethoxycarbonyl (Fmoc) group.[7] Piperidine, a secondary amine, acts as a base to remove this protecting group via a β-elimination mechanism.[14] The resulting dibenzofulvene by-product is then scavenged by piperidine to form a stable adduct that is easily washed away.[15]
Standard Protocol for Fmoc Removal
-
Swell the Fmoc-protected peptide-resin in DMF.
-
Treat the resin with a solution of 20% piperidine in DMF (v/v) for 10 minutes.
-
Drain the solution.
-
Repeat the treatment with 20% piperidine in DMF for another 10 minutes to ensure complete deprotection.
-
Thoroughly wash the resin with DMF to remove the dibenzofulvene-piperidine adduct and excess piperidine, yielding a free N-terminal amine ready for the next coupling step.
Alternatives to Piperidine for Fmoc Removal
Due to piperidine's classification as a controlled substance in some jurisdictions and a general drive towards "greener" chemical processes, significant research has focused on finding viable alternatives.[16][17][18] Several bases have been identified as effective replacements, including 4-methylpiperidine, which shows nearly identical kinetics and is not a controlled substance, and 3-(diethylamino)propylamine (DEAPA).[15][16][17] These alternatives aim to reduce the regulatory burden and environmental impact associated with traditional SPPS protocols.[16][18]
Conclusion and Future Outlook
Solid-phase synthesis is an indispensable tool for accelerating the discovery of novel therapeutics based on the piperidine scaffold. The modularity of SPOS, combined with powerful multi-component reactions and strategic linker design, allows for the systematic exploration of chemical space around this privileged structure. Future innovations will likely focus on developing more sustainable and efficient synthetic routes, reducing reliance on hazardous reagents and precious metal catalysts, and further expanding the molecular complexity that can be achieved on a solid support.[19]
References
- Understanding Piperidine: Properties, Uses, and Safety Precautions.
- Piperidine - SAFETY D
- PIPERIDINE FOR SYNTHESIS. Loba Chemie.
- Solid-Phase Synthesis of N-Substituted Pyrrolidinone Tethered N-substituted Piperidines via Ugi Reaction.
- PIPERIDINE CAS NO 110-89-4 MATERIAL SAFETY D
- SAFETY DATA SHEET - Piperidine. Fisher Scientific.
- Traceless solid-phase synthesis of nitrogen-containing heterocycles and their biological evaluations as inhibitors of neuronal sodium channels. PubMed.
- New modular strategy reduces piperidine synthesis steps for pharmaceuticals. Phys.org.
- Replacing piperidine in solid phase peptide synthesis: effective Fmoc removal by alternative bases. Green Chemistry (RSC Publishing).
- Safety-Catch Linkers for Solid-Phase Peptide Synthesis. MDPI.
- Synthesis of silicon traceless linker for solid-phase reaction. PubMed.
- Safety-Catch Linkers for Solid-Phase Peptide Synthesis.
- Traceless Linkers-Only Disappearing Links in Solid-Phase Organic Synthesis?. ElectronicsAndBooks.
- Alternative to Piperidine in Fmoc Solid-Phase Synthesis.
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
- Replacing piperidine in solid phase peptide synthesis: effective Fmoc removal by altern
- Replacing piperidine in Solid Phase Peptide Synthesis: effective Fmoc removal by alternative bases.
- Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio. White Rose Research Online.
- Piperidine-based drug discovery.
- Piperidine-based drug discovery. University of Arizona.
- Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. SciELO México.
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. experts.arizona.edu [experts.arizona.edu]
- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 5. Solid-Phase Synthesis of N-Substituted Pyrrolidinone Tethered N-substituted Piperidines via Ugi Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Safety-Catch Linkers for Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of silicon traceless linker for solid-phase reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Traceless solid-phase synthesis of nitrogen-containing heterocycles and their biological evaluations as inhibitors of neuronal sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Understanding Piperidine: Properties, Uses, and Safety Precautions - Oreate AI Blog [oreateai.com]
- 11. pentachemicals.eu [pentachemicals.eu]
- 12. cdhfinechemical.com [cdhfinechemical.com]
- 13. fishersci.co.uk [fishersci.co.uk]
- 14. researchgate.net [researchgate.net]
- 15. Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis [scielo.org.mx]
- 16. Replacing piperidine in solid phase peptide synthesis: effective Fmoc removal by alternative bases - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Replacing piperidine in solid phase peptide synthesis: effective Fmoc removal by alternative bases (2021) | Giulia Martelli | 18 Citations [scispace.com]
- 19. news-medical.net [news-medical.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Methylpiperidin-4-ol
Introduction: 4-Methylpiperidin-4-ol is a valuable heterocyclic building block in medicinal chemistry and pharmaceutical development, serving as a key intermediate in the synthesis of various therapeutic agents.[1] The most prevalent synthetic route involves the nucleophilic addition of a methyl organometallic reagent, typically a Grignard reagent, to a 4-piperidone derivative. While seemingly straightforward, this reaction is frequently plagued by side reactions that can significantly impact yield and purity. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established chemical principles and field-proven insights to help researchers navigate these challenges.
Section 1: Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format.
Q1: My reaction resulted in a low yield of this compound, and I've recovered a significant amount of the starting 4-piperidone. What went wrong?
A1: This is a classic symptom of an insufficient amount of active Grignard reagent reaching the ketone. The root cause can be traced to several factors related to the highly reactive and basic nature of Grignard reagents.[2][3]
Possible Causes & Solutions:
-
Inadvertent Quenching by Protic Contaminants: Methylmagnesium halides are exceptionally strong bases and will react preferentially with any available acidic protons before adding to the ketone.
-
Water: The most common culprit. Ensure all glassware is oven-dried or flame-dried under vacuum immediately before use. Anhydrous solvents are critical; use freshly opened bottles or solvents dried over molecular sieves or sodium/benzophenone.[2]
-
N-H of Unprotected Piperidone: If you are using 4-piperidone hydrochloride or the free base, the N-H proton is acidic enough to consume one equivalent of the Grignard reagent. It is highly recommended to use an N-protected piperidone (e.g., N-Boc or N-Benzyl) to circumvent this issue.
-
Hydrated Starting Material: 4-Piperidone is often supplied as a hydrate, which will destroy the Grignard reagent.[4] Ensure you are using the anhydrous form or account for the water of hydration by using excess reagent.
-
-
Inaccurate Grignard Reagent Concentration: Commercially available Grignard solutions can degrade over time. Never assume the concentration stated on the bottle is accurate.
-
Solution: Titrate the Grignard reagent immediately before use. A standard method involves using a known amount of a protic substance like iodine or a diaryl ketone (e.g., benzophenone) in the presence of a colorimetric indicator.
-
-
Poor Reagent Quality or Formation: If preparing the Grignard reagent in situ, the magnesium metal's surface can be passivated by an oxide layer, preventing the reaction.[2]
-
Solution: Activate the magnesium turnings before adding the methyl halide. This can be achieved by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by mechanically crushing the turnings under an inert atmosphere to expose a fresh surface.
-
Sources
Technical Support Center: Purification of 4-Methylpiperidin-4-ol
Welcome to the technical support center for 4-Methylpiperidin-4-ol. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for the common purification challenges associated with this versatile building block. As a Senior Application Scientist, my goal is to blend established chemical principles with practical, field-tested advice to help you achieve the highest purity for your compound.
This compound is a key intermediate in the synthesis of pharmaceuticals, including analgesics and agents targeting neurological disorders.[1] Its structure, featuring a tertiary alcohol and a secondary amine, presents a unique set of purification challenges that require careful consideration of its physicochemical properties.
Physicochemical Properties Overview
A solid understanding of the physical properties of this compound is the foundation of any successful purification strategy. These properties dictate the choice of solvents, temperature, and chromatographic conditions.
| Property | Value | Significance for Purification |
| Molecular Formula | C₆H₁₃NO | Indicates a relatively small molecule with low molecular weight. |
| Molecular Weight | 115.17 g/mol | Useful for mass spectrometry and calculating molar equivalents. |
| Appearance | White to light yellow solid | A significant deviation in color may indicate impurities. |
| Boiling Point | ~184.4 °C at 760 mmHg | Suggests that vacuum distillation is a viable purification method. |
| Storage | 0-8°C or Room Temp, Inert Atmosphere | Highlights the need for proper storage to prevent degradation.[2] |
Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the handling and purification of this compound.
Q1: What are the most common impurities I should expect in my crude this compound?
The impurity profile largely depends on the synthetic route. A common synthesis involves the reaction of a piperidone precursor with an organometallic reagent like methylmagnesium bromide.[3] Based on this, likely impurities include:
-
Unreacted Starting Materials: Residual 4-piperidone that was not fully consumed.
-
Reaction Byproducts: Magnesium salts (from Grignard reactions) or lithium salts.
-
Solvent Residues: Solvents used in the reaction and workup, such as tetrahydrofuran (THF), diethyl ether, or ethyl acetate.
-
Dehydration Product: The tertiary alcohol can undergo acid- or heat-catalyzed dehydration to form 4-methyl-1,2,3,6-tetrahydropyridine. This is a critical impurity to watch for, especially if using distillation or acidic chromatography conditions.
Q2: What are the primary methods for purifying this compound?
The main purification techniques, in order of common application, are:
-
Recrystallization: Ideal for removing small amounts of impurities from a solid product. It is often the most effective and scalable method.[4]
-
Column Chromatography: Excellent for separating mixtures with closely related components but can be challenging for basic amines on standard silica gel.[5]
-
Vacuum Distillation: Suitable for thermally stable liquids or low-melting solids. Given the boiling point of ~184°C, distillation must be performed under vacuum to prevent thermal degradation.
Q3: Can I purify this compound using its hydrochloride salt form?
Yes, and this is often an excellent strategy. Converting the basic amine to its hydrochloride salt[2] dramatically changes its solubility profile. The salt is typically much more soluble in polar solvents like water or methanol and insoluble in non-polar organic solvents. This allows for:
-
Purification by Washing: You can dissolve the crude freebase in a solvent like ethyl acetate, wash with aqueous HCl to form the salt (which moves to the aqueous layer), discard the organic layer containing non-basic impurities, and then re-basify the aqueous layer and extract the pure freebase.
-
Recrystallization of the Salt: The hydrochloride salt can often be recrystallized from solvent systems like methanol/diethyl ether or ethanol/ethyl acetate to yield highly pure material.
General Purification Workflow
The following diagram outlines a typical decision-making process for purifying crude this compound.
Caption: A decision tree for selecting an appropriate purification strategy.
Troubleshooting Guide
This section provides direct answers to specific problems you may encounter during purification.
Issue 1: Recrystallization Problems
Recrystallization is a powerful technique but requires careful optimization of the solvent system.[6]
Q: My compound “oils out” instead of forming crystals during recrystallization. What should I do?
Cause: Oiling out occurs when the solute comes out of the supersaturated solution at a temperature above its melting point, or when the solubility is too high. The resulting oil is essentially an impure liquid phase of your compound, which may or may not crystallize upon further cooling.
Solutions:
-
Re-heat and Dilute: Heat the solution until the oil redissolves completely. Add a small amount (5-10% more) of the hot solvent to decrease the saturation level slightly. Then, allow it to cool much more slowly.
-
Reduce Cooling Rate: Slow cooling is paramount. After heating, wrap the flask in glass wool or place it in a Dewar flask to ensure it cools over several hours. Do not place it directly in an ice bath from a high temperature.
-
Change Solvent System: Your chosen solvent may be too effective. If using a single solvent, try a two-solvent system. Dissolve the compound in a minimum of a "good" hot solvent (e.g., ethyl acetate, acetone) and then slowly add a "poor" hot solvent (e.g., hexanes, heptane) dropwise until the solution becomes faintly cloudy. Add a drop or two of the "good" solvent to clarify and then cool slowly.[7]
-
Scratch/Seed: Induce crystallization by scratching the inside of the flask with a glass rod at the meniscus or by adding a single seed crystal of pure product.[4]
Q: I have poor recovery after recrystallization. How can I improve my yield?
Cause: Low yield is typically due to using too much solvent or the compound having significant solubility in the cold solvent.
Solutions:
-
Minimize Solvent: Use the absolute minimum amount of hot solvent required to fully dissolve the solid. If you add too much, you can carefully evaporate some of the solvent to re-concentrate the solution.
-
Cool Thoroughly: Ensure the solution is cooled to the appropriate temperature (room temperature, then an ice bath at 0°C, or even colder if the solvent allows) to maximize precipitation.
-
Solvent Selection: The ideal solvent should dissolve the compound when hot but have very poor solubility when cold. You may need to screen several solvents to find the optimal one.
-
Recover from Mother Liquor: A significant amount of product may remain in the filtrate ("mother liquor"). Concentrate the mother liquor by about 50-75% and cool again to obtain a second crop of crystals. Note that this second crop may be less pure than the first.
Issue 2: Column Chromatography Challenges
Purifying basic amines on standard silica gel is notoriously difficult due to strong interactions with acidic silanol groups on the silica surface.[5]
Q: My compound is streaking badly on the TLC plate and giving broad, tailing peaks during column chromatography. How can I fix this?
Cause: The basic secondary amine of this compound is interacting strongly with the acidic silica gel stationary phase. This leads to slow, non-uniform elution, resulting in peak tailing.
Solutions:
-
Add a Basic Modifier: The most common solution is to add a small amount of a basic modifier to the mobile phase.
-
Protocol: Prepare your eluent (e.g., a mixture of Ethyl Acetate and Hexanes) and add ~1% triethylamine (Et₃N) or 0.5% ammonium hydroxide. This competitor base will interact with the acidic sites on the silica, allowing your compound to elute more cleanly.[5]
-
-
Use a Different Stationary Phase:
-
Alumina (Basic or Neutral): Alumina is a good alternative to silica for purifying basic compounds. Use Brockmann activity II or III neutral or basic alumina.
-
Amine-Functionalized Silica: Pre-treated, amine-functionalized silica columns are commercially available and designed specifically to prevent these interactions, providing much better peak shape for amines.[5]
-
-
Switch to Reverse-Phase Chromatography: In reverse-phase chromatography (e.g., using a C18 column), the stationary phase is non-polar.
-
Protocol: A typical mobile phase would be a gradient of water and acetonitrile (or methanol), often with an acidic modifier like 0.1% formic acid or phosphoric acid to ensure the amine is protonated and behaves consistently.[8] This is a very effective method, especially for HPLC.
-
Troubleshooting Chromatography Peak Shape
This diagram illustrates a decision process for addressing poor peak shape.
Caption: A workflow for resolving common peak shape issues.
References
-
SIELC Technologies. (n.d.). Separation of 4-(p-Tolyl)piperidin-4-ol on Newcrom R1 HPLC column. Retrieved from [Link]8]
-
University of Rochester Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]7]
-
Biotage. (2023, January 19). Is there an easy way to purify organic amines?. Retrieved from [Link]5]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]4]
-
ChemSynthesis. (2025, May 20). 4-methyl-4-piperidinol. Retrieved from [Link]
-
Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. r/Chempros. Retrieved from [Link]6]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. This compound hydrochloride | 586375-35-1 [sigmaaldrich.com]
- 3. 1-BENZYL-4-METHYLPIPERIDIN-4-OL synthesis - chemicalbook [chemicalbook.com]
- 4. mt.com [mt.com]
- 5. biotage.com [biotage.com]
- 6. reddit.com [reddit.com]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. Separation of 4-(p-Tolyl)piperidin-4-ol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Technical Support Center: Optimizing N-Alkylation of 4-Methylpiperidin-4-ol
Welcome to our dedicated technical support center for the N-alkylation of 4-Methylpiperidin-4-ol. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the nuances of this important synthetic transformation. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) in a user-friendly format, grounded in established chemical principles and practical laboratory experience. Our goal is to empower you to overcome common experimental hurdles and achieve optimal reaction outcomes.
Introduction: The Chemistry of N-Alkylation on a Bifunctional Scaffold
This compound is a valuable building block in medicinal chemistry, featuring a secondary amine within a piperidine ring and a tertiary alcohol. This bifunctional nature presents both opportunities for diverse molecular architectures and challenges in achieving selective N-alkylation. The primary concerns are chemoselectivity (N- vs. O-alkylation), over-alkylation to form quaternary ammonium salts, and managing side reactions related to the hydroxyl group.
This guide will explore the two most common and effective strategies for the N-alkylation of this compound: Direct Alkylation with Alkyl Halides and Reductive Amination . We will delve into the mechanistic underpinnings of each, providing a rationale for procedural steps and troubleshooting advice.
Frequently Asked Questions (FAQs)
Q1: Which N-alkylation method should I choose: direct alkylation or reductive amination?
A1: The choice depends on several factors, including the nature of the alkyl group you wish to introduce and the desired reaction conditions.
-
Direct Alkylation with Alkyl Halides is a classic SN2 reaction suitable for introducing simple alkyl groups (e.g., methyl, ethyl, benzyl).[1] It is often straightforward but can be prone to over-alkylation, yielding undesired quaternary ammonium salts.[2] Careful control of stoichiometry is crucial.
-
Reductive Amination is generally a milder and more versatile method, especially for introducing more complex or sterically hindered alkyl groups.[3] It involves the reaction of the piperidine with an aldehyde or ketone to form an iminium ion, which is then reduced in situ.[3] This method effectively avoids the issue of over-alkylation.[4]
Q2: I am concerned about O-alkylation of the tertiary alcohol. Is this a significant side reaction?
A2: Generally, N-alkylation is more favorable than O-alkylation under typical conditions because the nitrogen of the secondary amine is more nucleophilic than the oxygen of the tertiary alcohol.[5] However, O-alkylation can become a competing side reaction, particularly under strongly basic conditions or with highly reactive alkylating agents.[5] The choice of base and solvent can influence the N- vs. O-alkylation selectivity.[6][7] For particularly sensitive substrates or when using very reactive electrophiles, protection of the hydroxyl group may be considered.[8]
Q3: What is over-alkylation and how can I prevent it?
A3: Over-alkylation is the further reaction of the desired N-alkylated tertiary amine product with the alkylating agent to form a quaternary ammonium salt.[2] This is a common issue in direct alkylation methods.[2] To minimize over-alkylation:
-
Use a slight excess of the starting this compound relative to the alkylating agent.
-
Add the alkylating agent slowly to the reaction mixture, maintaining a low concentration.[2]
-
Consider using a less reactive alkylating agent (e.g., a bromide instead of an iodide).
-
Opt for reductive amination, which is not susceptible to over-alkylation.
Troubleshooting Guide: Direct N-Alkylation with Alkyl Halides
This section addresses common problems encountered during the direct N-alkylation of this compound with alkyl halides.
Problem 1: Low or No Product Formation
Possible Causes & Solutions:
-
Insufficiently Reactive Alkyl Halide: The reactivity of alkyl halides follows the trend I > Br > Cl. If you are using an alkyl chloride, consider switching to the corresponding bromide or iodide.
-
Inappropriate Base: A base is required to neutralize the hydrohalic acid formed during the reaction.[2] Weak bases may not be sufficient to drive the reaction to completion.
-
Recommended Bases: Potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or a non-nucleophilic organic base like N,N-diisopropylethylamine (DIPEA).
-
-
Poor Solubility: The reactants may not be sufficiently soluble in the chosen solvent.
-
Recommended Solvents: Acetonitrile (ACN), N,N-dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) are good choices for SN2 reactions.[1] If solubility remains an issue, gentle heating may be necessary.
-
-
Steric Hindrance: If the alkyl halide is sterically bulky (e.g., a secondary or tertiary halide), the SN2 reaction will be slow or may not proceed. In such cases, reductive amination is a better alternative.
Problem 2: Significant Over-alkylation (Quaternary Salt Formation)
Possible Causes & Solutions:
-
Incorrect Stoichiometry: Using an excess of the alkylating agent is the most common cause of over-alkylation.[2]
-
Solution: Use a 1:1 or a slight excess (e.g., 1.1:1) of this compound to the alkyl halide.
-
-
Rapid Addition of Alkylating Agent: Adding the alkyl halide too quickly leads to localized high concentrations, favoring the second alkylation.
-
Solution: Add the alkylating agent dropwise or via a syringe pump over an extended period.[2]
-
-
Highly Reactive Alkylating Agent: Reagents like methyl iodide are very reactive and prone to causing over-alkylation.
-
Solution: If possible, use a less reactive halide (e.g., methyl bromide). Alternatively, carefully control the temperature and addition rate.
-
Problem 3: Presence of O-Alkylated Byproduct
Possible Causes & Solutions:
-
Strongly Basic Conditions: The use of very strong bases (e.g., sodium hydride) can deprotonate the tertiary alcohol, increasing its nucleophilicity and leading to O-alkylation.
-
Solution: Use a milder inorganic base like K₂CO₃ or Cs₂CO₃.
-
-
Hard vs. Soft Alkylating Agents: According to Pearson's HSAB (Hard and Soft Acids and Bases) theory, hard electrophiles tend to react with hard nucleophiles (like oxygen), while soft electrophiles react with soft nucleophiles (like nitrogen).[5]
-
Insight: Alkyl iodides are considered softer electrophiles and will preferentially react at the nitrogen. Harder alkylating agents like dimethyl sulfate may show a higher propensity for O-alkylation.[5]
-
Troubleshooting Guide: N-Alkylation via Reductive Amination
This section provides guidance for optimizing the reductive amination of this compound.
Problem 1: Low Yield of the Desired N-Alkylated Product
Possible Causes & Solutions:
-
Inefficient Iminium Ion Formation: The first step of reductive amination is the formation of an iminium ion from the amine and the carbonyl compound. This equilibrium can be unfavorable.[4]
-
Solutions:
-
Add a dehydrating agent, such as anhydrous magnesium sulfate (MgSO₄) or molecular sieves, to remove the water formed during iminium ion formation and drive the equilibrium forward.[4]
-
A mildly acidic catalyst (e.g., acetic acid) can facilitate iminium ion formation. However, the pH should be carefully controlled, as a strongly acidic medium can protonate the starting amine, rendering it non-nucleophilic.[4]
-
-
-
Incorrect Reducing Agent: The choice of reducing agent is critical for the success of the reaction.
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB): This is often the reagent of choice as it is mild and selectively reduces the iminium ion in the presence of the unreacted aldehyde or ketone.[3][9]
-
Sodium Cyanoborohydride (NaBH₃CN): Also effective, but it is toxic and requires careful pH control to avoid the release of hydrogen cyanide gas.[10]
-
Sodium Borohydride (NaBH₄): This is a stronger reducing agent and can reduce the starting aldehyde or ketone before it forms the iminium ion, leading to the formation of an alcohol byproduct.[4][9] If using NaBH₄, it is best to pre-form the imine before adding the reducing agent.[9]
-
-
Decomposition of the Reducing Agent: Sodium triacetoxyborohydride is moisture-sensitive.
-
Solution: Ensure that the reaction is carried out under anhydrous conditions and use a fresh, high-quality batch of the reducing agent.
-
Problem 2: Formation of an Alcohol Byproduct from the Carbonyl Compound
Possible Causes & Solutions:
-
Use of a Non-selective Reducing Agent: As mentioned above, using a strong reducing agent like NaBH₄ can lead to the reduction of the starting aldehyde or ketone.[4][9]
Problem 3: Difficulty in Purifying the Product
Possible Causes & Solutions:
-
Incomplete Reaction: Unreacted starting materials can co-elute with the product during chromatography.
-
Solution: Monitor the reaction progress by TLC or LC-MS to ensure complete consumption of the limiting reagent.
-
-
Formation of Emulsions During Workup: The basic nature of the product can lead to the formation of emulsions during aqueous workup.
-
Solution: Add brine (saturated aqueous NaCl solution) to the aqueous layer to break up emulsions.
-
-
Product Solubility: The N-alkylated product may have some water solubility, especially if a short alkyl chain is introduced.
-
Solution: After the initial extraction with an organic solvent, back-extract the aqueous layer several times to ensure complete recovery of the product.
-
Experimental Protocols
Protocol 1: Direct N-Alkylation with an Alkyl Bromide
Materials:
-
This compound
-
Alkyl bromide (1.05 equivalents)
-
Potassium carbonate (K₂CO₃), anhydrous (2.0 equivalents)
-
Acetonitrile (ACN), anhydrous
-
Standard workup and purification reagents
Procedure:
-
To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equivalent) and anhydrous acetonitrile.
-
Add anhydrous potassium carbonate (2.0 equivalents) to the solution.
-
Stir the mixture at room temperature for 10-15 minutes.
-
Slowly add the alkyl bromide (1.05 equivalents) to the reaction mixture.
-
Heat the reaction to a suitable temperature (e.g., 50-80 °C) and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: N-Alkylation via Reductive Amination
Materials:
-
This compound
-
Aldehyde or ketone (1.1 equivalents)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE), anhydrous
-
Standard workup and purification reagents
Procedure:
-
To a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equivalent) and the aldehyde or ketone (1.1 equivalents) in anhydrous dichloromethane.
-
Stir the mixture at room temperature for 20-30 minutes to allow for iminium ion formation.
-
In a single portion, add sodium triacetoxyborohydride (1.5 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reaction times can vary from 1 to 24 hours.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Data Presentation
Table 1: Comparison of N-Alkylation Methods for this compound
| Feature | Direct Alkylation with Alkyl Halides | Reductive Amination |
| Alkyl Group Scope | Best for simple, unhindered alkyl groups | Wide scope, including complex and hindered groups |
| Key Reagents | Alkyl halide, Base (e.g., K₂CO₃) | Aldehyde/Ketone, Reducing Agent (e.g., NaBH(OAc)₃) |
| Common Side Reactions | Over-alkylation, O-alkylation | Reduction of carbonyl starting material (if using a strong reducing agent) |
| Reaction Conditions | Often requires heating | Typically at room temperature |
| Key Advantage | Procedurally simple | Avoids over-alkylation, high functional group tolerance |
Visualizations
Workflow for Method Selection
Caption: Decision tree for selecting an N-alkylation method.
Mechanism Overview: Reductive Amination
Sources
- 1. N-alkylation - Wordpress [reagents.acsgcipr.org]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. N-Alkylation vs. O-alkylation: influence on the performance of the photovoltaic cells based on a tetracyclic lactam polymer donor - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 10. researchgate.net [researchgate.net]
Identifying and removing impurities from 4-Methylpiperidin-4-OL
Technical Support Center: 4-Methylpiperidin-4-ol
A Guide to Identification and Removal of Common Impurities
Welcome to the technical support guide for this compound. As a key intermediate in pharmaceutical development, particularly for neurological agents, its purity is paramount to the success of subsequent synthetic steps and the integrity of final active pharmaceutical ingredients (APIs).[1] This guide, structured in a question-and-answer format, addresses common issues encountered during the synthesis and purification of this compound, providing both troubleshooting protocols and the underlying scientific principles.
Part 1: Impurity Identification & Analysis
This section focuses on recognizing and characterizing contaminants in your this compound sample.
Q1: What are the most common impurities I might find in my this compound sample?
The impurity profile of this compound is intrinsically linked to its synthesis, most commonly a Grignard reaction involving a protected 4-piperidone and a methylmagnesium halide, followed by deprotection.
Common Impurity Classes:
-
Unreacted Starting Materials: The most frequent impurities are residual precursors. This includes the N-protected 4-piperidone (e.g., N-Boc-4-piperidone or N-Cbz-4-piperidone).
-
Synthesis Byproducts: Grignard reactions can be complex.[2] A common byproduct is the dehydrated analog, 4-methylenepiperidine , which can form under acidic workup conditions. Another potential impurity is any N-protected intermediate if the deprotection step is incomplete.
-
Residual Solvents: Ethereal solvents like Tetrahydrofuran (THF) or Diethyl Ether are staples in Grignard reactions and can be trapped within the solid product matrix.[2][3] Solvents from purification steps (e.g., ethyl acetate, hexanes, methanol) may also be present.
-
Degradation Products: As a tertiary alcohol, this compound is stable under normal conditions but can degrade if stored improperly.[4] Exposure to strong acids or high heat can promote dehydration.
Q2: Which analytical techniques are best for identifying and quantifying these impurities?
A multi-technique approach is essential for a comprehensive purity assessment. No single method provides all the necessary information. For robust analysis, a combination of spectroscopic and chromatographic methods is the industry standard.[5][6]
| Analytical Technique | Information Provided | Key Advantages | Limitations |
| ¹H and ¹³C NMR | Detailed structural information and quantification of major impurities. | Unambiguous structure elucidation of unknown impurities. | Lower sensitivity compared to mass spectrometry. |
| GC-MS | Identification of volatile impurities (e.g., residual solvents) and low-level byproducts. | High sensitivity and excellent separation for volatile compounds. | Not suitable for non-volatile or thermally labile compounds. |
| HPLC-UV/MS | High-resolution separation and quantification of non-volatile impurities. | Provides quantitative purity data (e.g., "purity by HPLC"). High sensitivity with MS detection. | Requires the impurity to have a chromophore for UV detection or be ionizable for MS. |
| FTIR Spectroscopy | Functional group analysis. | Quick identification of hydroxyl (-OH) and amine (N-H) stretches; useful for confirming the presence of the main compound. | Does not provide detailed structural information or quantify impurities. |
Q3: How can I use NMR to identify specific impurities in my sample?
Proton NMR (¹H NMR) is particularly powerful. Here’s what to look for:
-
Unreacted N-Boc-4-piperidone: A large singlet around 1.4-1.5 ppm corresponding to the nine protons of the tert-butyl group.
-
4-Methylenepiperidine: The appearance of signals in the olefinic region (around 4.5-5.0 ppm) for the two vinylic protons, and the disappearance of the methyl singlet and hydroxyl proton of the desired product.
-
Residual THF: Characteristic multiplets around 1.8-1.9 ppm and 3.7-3.8 ppm.
-
Desired Product (this compound): Look for a characteristic singlet for the methyl group (CH ₃) around 1.2 ppm and multiplets for the piperidine ring protons. The hydroxyl (-OH ) and amine (-NH ) protons are broad and their chemical shifts can vary depending on the solvent and concentration.
Below is a workflow diagram for the impurity identification process.
Caption: Workflow for comprehensive impurity analysis.
Part 2: Purification Strategies & Troubleshooting
This section provides actionable protocols for enhancing the purity of your material.
Q4: My sample is a discolored solid with a broad melting point range. What is the best initial purification method?
For solid compounds like this compound, recrystallization is the most effective and widely used initial purification technique.[7] It is designed to remove insoluble impurities, colored matter, and byproducts with different solubility profiles from the desired compound.[8][9] A sharp melting point range after recrystallization is a good indicator of increased purity.[10]
Q5: How do I select the optimal solvent system for recrystallizing this compound?
The ideal recrystallization solvent should dissolve the compound poorly at room temperature but completely at its boiling point.[9] Given the polar nature of your compound (containing hydroxyl and amine groups), polar solvents or solvent mixtures are a good starting point.
Step-by-Step Protocol: Solvent Screening
-
Preparation: Place ~20-30 mg of your crude material into several small test tubes.
-
Solvent Addition: To each tube, add a different test solvent (e.g., water, ethanol, isopropanol, acetone, ethyl acetate, toluene, hexane) dropwise at room temperature, swirling after each drop.
-
Room Temp Solubility: If the solid dissolves readily at room temperature, the solvent is unsuitable on its own.
-
Hot Solubility: If the solid is insoluble or sparingly soluble, heat the test tube in a water or sand bath. Continue adding the hot solvent dropwise until the solid just dissolves.
-
Crystallization: Remove the tube from the heat and allow it to cool slowly to room temperature. If necessary, place it in an ice bath.
-
Evaluation: The best solvent is one where the compound is sparingly soluble at room temperature but fully soluble when hot, and which yields a good recovery of crystalline solid upon cooling.[11] Common systems for similar molecules include mixtures like hexane/ethyl acetate or toluene/ethanol.[12]
Q6: Recrystallization improved purity, but it's still below 99%. What's the next step?
If impurities persist after recrystallization, it indicates they have similar solubility properties to your product. In this case, silica gel column chromatography is the logical next step. This technique separates compounds based on their differential adsorption to a stationary phase (silica gel) and solubility in a mobile phase.
Step-by-Step Protocol: Flash Column Chromatography
-
Slurry Preparation: Choose an appropriate non-polar solvent (e.g., hexane) to create a silica gel slurry and pack the column.
-
Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase or a stronger solvent (like dichloromethane or ethyl acetate). Alternatively, "dry load" the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elution: Start with a low-polarity mobile phase (e.g., 9:1 Hexane:Ethyl Acetate). Because this compound is polar, a pure non-polar eluent will not move the compound.
-
Gradient Elution: Gradually increase the polarity of the mobile phase. A common system for amino alcohols is a gradient of Ethyl Acetate in Hexane, or Methanol in Dichloromethane (DCM).
-
Pro-Tip: Amines can "streak" on acidic silica gel. To prevent this, add a small amount of a basic modifier like triethylamine (0.5-1% v/v) to your mobile phase.
-
-
Fraction Collection: Collect fractions and monitor them using Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Q7: Is distillation a viable option for purifying this compound?
While the compound has a reported boiling point, vacuum distillation is generally not the preferred method for a solid with a relatively high boiling point and multiple polar functional groups.[13] There is a significant risk of thermal degradation, especially dehydration to the undesired alkene byproduct. Distillation is more suitable for removing a much lower-boiling impurity from the product, rather than purifying the product itself.
The diagram below provides a decision-making framework for selecting a purification strategy.
Caption: Decision tree for selecting a purification method.
Part 3: Prevention & Best Practices
Q8: How should I properly handle and store this compound to maintain its purity?
Preventing degradation is as important as removing impurities. Proper storage is key to ensuring long-term stability.
-
Storage Temperature: Store the compound at refrigerated temperatures, typically between 0-8°C.[1][14]
-
Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to prevent slow oxidation.[13]
-
Container: Use a tightly sealed, opaque container to protect the material from light and moisture.[4]
-
Avoid Contaminants: Keep the compound away from strong acids, acid chlorides, and strong oxidizing agents, as these can catalyze degradation.[4]
By following these guidelines for identification, purification, and storage, you can ensure the high quality of your this compound, leading to more reliable and reproducible results in your research and development endeavors.
References
-
Recrystallization, filtration and melting point. University of South Florida. [Link]
-
Recrystallization - Single Solvent. University of California, Los Angeles. [Link]
-
A review on flow synthesis of Grignard reagents and their applications in the synthesis of active pharmaceutical ingredients. NIPER, SAS Nagar, India. [Link]
-
Grignard Reaction. St. Olaf College. [Link]
-
Recrystallization and Melting Point Analysis. YouTube. [Link]
-
2-METHYLBUTANAL-1-d. Organic Syntheses Procedure. [Link]
-
Iridium-Catalyzed Reductive Coupling of Grignard Reagents and Tertiary Amides. Organic Syntheses Procedure. [Link]
- Process for preparing 4-methylenepiperidine or acid addition salt thereof.
-
Recrystallization. YouTube. [Link]
-
Solvents for Recrystallization. University of Rochester. [Link]
-
SYNTHESIS OF 5-(1H-IMIDAZOL-5-YL)-2-METHYLPENT-1-EN-3-ONE. Organic Syntheses Procedure. [Link]
-
Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. SciELO México. [Link]
-
Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters. [Link]
-
4-Piperidinol, 1-methyl-. PubChem. [Link]
- Preparation method for 4-methylenepiperidine or acid addition salt thereof.
-
Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. ResearchGate. [Link]
-
Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime. [Link]
-
A Review of the Analytical Methods for the Determination of 4(5)-Methylimidazole in Food Matrices. MDPI. [Link]
-
New PET Radiopharmaceuticals: Challenges in the Development of Analytical Methods. Society of Nuclear Medicine and Molecular Imaging. [Link]
-
N-(4-aminophenyl)piperidine Derivatization to Improve Organic Acid Detection with Supercritical Fluid Chromatography. Research Article. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. fishersci.com [fishersci.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. documents.lgcstandards.com [documents.lgcstandards.com]
- 7. chemrevlett.com [chemrevlett.com]
- 8. personal.tcu.edu [personal.tcu.edu]
- 9. youtube.com [youtube.com]
- 10. youtube.com [youtube.com]
- 11. Home Page [chem.ualberta.ca]
- 12. Reagents & Solvents [chem.rochester.edu]
- 13. This compound | 3970-68-1 [chemicalbook.com]
- 14. N-甲基-4-哌啶醇 98% | Sigma-Aldrich [sigmaaldrich.com]
Technical Support Center: Troubleshooting Low Yield in Piperidine Derivative Synthesis
Welcome to the technical support center for the synthesis of piperidine derivatives. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low product yield. Piperidine and its derivatives are crucial structural motifs in a vast number of pharmaceuticals.[1][2][3] Achieving high yields is therefore a critical aspect of synthetic campaigns.
This resource provides a structured approach to troubleshooting, focusing on the underlying chemical principles of common synthetic routes.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yields in piperidine synthesis?
A: Low yields in piperidine synthesis can often be attributed to a few key factors: incomplete reaction, formation of side products, degradation of starting materials or products, and difficulties in purification. The specific cause is highly dependent on the chosen synthetic route. For instance, in reductive aminations, incomplete imine/iminium ion formation or reducing agent instability can be problematic.[4] In Pictet-Spengler reactions, the electronic nature of the aromatic ring and steric hindrance can significantly impact cyclization efficiency.[5]
Q2: How can I be sure my starting materials are of sufficient quality?
A: The purity of your starting materials is paramount. Impurities can interfere with the reaction, poison catalysts, or lead to unwanted side reactions.[4] For example, piperidine itself can absorb atmospheric carbon dioxide to form piperidine carbonate, which can alter its reactivity.[6] It is also known to form an azeotrope with pyridine, making complete separation by simple distillation challenging.[1][6] Always use reagents from reputable suppliers and consider purification of starting materials if their quality is in doubt. Techniques like distillation for liquids and recrystallization for solids are often necessary.[1][7]
Q3: My reaction appears to be complete by TLC, but the isolated yield is still low. What could be the issue?
A: Significant product loss can occur during workup and purification.[8] Piperidine derivatives, being basic, can form salts. If your workup involves an acidic wash, your product may be partitioning into the aqueous layer. Conversely, during a basic wash, emulsions can form, making separation difficult. The choice of purification method is also critical. While column chromatography is common, some piperidine derivatives can be challenging to purify this way.[8] Distillation[7] or crystallization[1] may be more effective alternatives.
Troubleshooting Common Synthetic Routes
This section provides a detailed breakdown of common issues and solutions for prevalent methods used to synthesize the piperidine core.
Reductive Amination
Reductive amination is a widely used method for constructing piperidine rings, often through an intramolecular cyclization or by N-alkylation of a pre-existing piperidine.[2][9] It typically involves the reaction of an amine with a carbonyl compound to form an imine or enamine, which is then reduced.[9]
This often points to an incomplete reaction.
| Potential Cause | Explanation | Recommended Solution |
| Inefficient Iminium Ion Formation | The formation of the iminium ion intermediate is a critical, pH-dependent equilibrium.[4] If the pH is too high, the concentration of the protonated amine is too low. If the pH is too low, the amine may be fully protonated and non-nucleophilic. | Optimize the pH of the reaction medium. A mildly acidic pH of 4-6 is often optimal.[4] This can be achieved by adding a catalytic amount of an acid like acetic acid. |
| Decomposition of Reducing Agent | Borohydride-based reducing agents (e.g., NaBH₄, NaBH₃CN, STAB) are sensitive to moisture and acidic conditions.[4] | Ensure all glassware is oven-dried and use anhydrous solvents. For reactions under acidic conditions, sodium triacetoxyborohydride (STAB) is often a more stable choice.[4] |
| Catalyst Inactivity (Catalytic Hydrogenation) | If using catalytic hydrogenation, the catalyst (e.g., PtO₂, Raney Nickel) can be poisoned by impurities like sulfur compounds.[4] | Ensure starting materials and solvents are free of catalyst poisons. Handle pyrophoric catalysts under an inert atmosphere.[4] |
| Steric Hindrance | Bulky substituents on either the amine or the carbonyl can slow down both iminium ion formation and the subsequent reduction.[4] | Increase the reaction temperature or prolong the reaction time. Alternatively, a more reactive reducing agent may be necessary. |
| Side Product | Plausible Cause | Recommended Solution |
| Bis-alkylation/Over-alkylation | The newly formed secondary amine can be more nucleophilic than the starting primary amine, leading to a second alkylation. | Use a larger excess of the primary amine starting material. Alternatively, a protecting group strategy may be necessary. |
| Alcohol from Carbonyl Reduction | The reducing agent can directly reduce the starting aldehyde or ketone before imine formation. | Ensure conditions favor imine formation before adding the reducing agent. Some protocols call for pre-mixing the amine and carbonyl before introducing the reductant. Using a milder reducing agent like NaBH₃CN, which is more selective for the iminium ion, can also help. |
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
} Caption: Troubleshooting workflow for low yield in reductive amination.
Pictet-Spengler Reaction
The Pictet-Spengler reaction is a powerful method for synthesizing tetrahydroisoquinolines and other related piperidine-containing fused systems. It involves the cyclization of a β-arylethylamine with an aldehyde or ketone.[5]
| Potential Cause | Explanation | Recommended Solution |
| Poorly Nucleophilic Aromatic Ring | The key ring-closing step is an intramolecular electrophilic aromatic substitution. Electron-withdrawing groups on the aromatic ring will deactivate it, slowing or preventing the reaction.[5] | Harsher reaction conditions, such as higher temperatures and stronger acids (e.g., trifluoroacetic acid), may be required.[10] For very deactivated systems, this route may not be viable. |
| Unstable Iminium Ion | The intermediate iminium ion can be susceptible to side reactions or decomposition, especially under harsh acidic conditions or with prolonged reaction times.[5] | Monitor the reaction closely and avoid unnecessarily long reaction times. It may be beneficial to form the imine first under milder conditions before introducing a stronger acid to promote cyclization. |
| Steric Hindrance | Bulky groups on the amine, the aldehyde/ketone, or the aromatic ring can disfavor the conformation required for cyclization. | Consider alternative starting materials with less steric bulk if possible. In some cases, higher temperatures may help overcome the activation barrier. |
| Kinetic vs. Thermodynamic Control | The reaction can sometimes yield a mixture of diastereomers. The kinetic product is formed faster at lower temperatures, while the thermodynamic product is more stable and favored at higher temperatures with longer reaction times.[10] | To favor the kinetic product, run the reaction at a lower temperature. For the thermodynamic product, increase the temperature and/or reaction time.[10] |
dot graph TD { rankdir=TB; node [shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge [color="#34A853"];
} Caption: Simplified Pictet-Spengler reaction pathway.
N-Alkylation of Piperidines
Direct alkylation of a piperidine nitrogen with an alkyl halide is a common functionalization strategy.
| Potential Cause | Explanation | Recommended Solution |
| Piperidine Salt Formation | The reaction generates one equivalent of acid (e.g., HBr, HCl), which will protonate the basic piperidine starting material, rendering it non-nucleophilic and halting the reaction.[11] | Add a non-nucleophilic base to the reaction to scavenge the acid produced. Common choices include potassium carbonate (K₂CO₃), triethylamine (Et₃N), or N,N-diisopropylethylamine (DIPEA).[11] |
| Poor Leaving Group | The rate of an Sₙ2 reaction is dependent on the quality of the leaving group. Alkyl chlorides are less reactive than bromides, which are less reactive than iodides. | If using an alkyl chloride or bromide, consider converting it to the more reactive iodide in situ by adding a catalytic amount of sodium iodide or potassium iodide (Finkelstein reaction). |
This occurs when the desired tertiary amine product is further alkylated.
| Potential Cause | Explanation | Recommended Solution |
| Excess Alkyl Halide | If more than one equivalent of the alkylating agent is used, or if the reaction is highly concentrated, the product can react again.[11] | Use the piperidine as the limiting reagent and add the alkyl halide slowly to the reaction mixture to maintain a low concentration.[11] This ensures the halide is more likely to encounter the more abundant starting secondary amine. |
Experimental Protocols
Protocol 1: General Procedure for Reductive Amination using STAB[12]
-
To a solution of the amine (1.0 eq.) and the aldehyde or ketone (1.1 eq.) in an anhydrous solvent (e.g., dichloromethane or 1,2-dichloroethane) at room temperature, add acetic acid (1.1 eq.).
-
Stir the mixture for 30-60 minutes to allow for iminium ion formation.
-
Add sodium triacetoxyborohydride (STAB) (1.5 eq.) portion-wise to the reaction mixture.[12]
-
Monitor the reaction by TLC or LC-MS until the starting materials are consumed.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography, distillation, or recrystallization.
Protocol 2: General Procedure for the Pictet-Spengler Reaction[10]
-
Dissolve the β-arylethylamine (1.0 eq.) in a suitable solvent (e.g., toluene, dichloromethane).
-
Add the aldehyde or ketone (1.1 eq.) to the solution.
-
Slowly add the acid catalyst (e.g., trifluoroacetic acid, 1.2 eq.) to the reaction mixture, maintaining the desired temperature (e.g., 0 °C for kinetic control).[10]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate until the solution is basic.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product as required.
References
- BenchChem. (2025). Technical Support Center: Overcoming Challenges in Piperidine Synthesis.
- BenchChem. (2025). Technical Support Center: Diastereoselective Pictet-Spengler Reaction for Piperidine Synthesis.
- BenchChem. (2025).
- BenchChem. (2025).
-
PubMed Central. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. [Link]
- BenchChem Blog. (2025).
-
PubMed Central. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]
-
ResearchGate. (2020). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. [Link]
-
Wikipedia. (n.d.). Pictet–Spengler reaction. [Link]
-
ResearchGate. (2017). Procedure for N-alkylation of Piperidine?. [Link]
- BenchChem. (2025).
-
ResearchGate. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]
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Technical Support Center: Strategies for Preventing Over-Alkylation of Piperidine Nitrogen
Welcome to our technical support guide for the selective N-alkylation of piperidine derivatives. This resource is tailored for researchers, scientists, and drug development professionals to provide actionable solutions for a common synthetic challenge: preventing the over-alkylation of the piperidine nitrogen to form undesired quaternary ammonium salts. Here, we dissect the underlying causes of this side reaction and offer field-proven troubleshooting strategies, alternative synthetic routes, and detailed experimental protocols.
The Challenge: Mono-alkylation vs. Over-alkylation
The N-alkylation of a secondary amine like piperidine aims to produce a tertiary amine. However, the newly formed tertiary amine is often more nucleophilic and less sterically hindered than the starting secondary amine, making it susceptible to a second alkylation event.[1][2] This reaction, known as over-alkylation or quaternization, leads to the formation of a quaternary ammonium salt.[1] This byproduct can be highly water-soluble, complicating purification, reducing the yield of the desired product, and introducing potential downstream processing issues.[1][3]
Caption: Competing reaction pathways in piperidine N-alkylation.
Troubleshooting Guide: Direct Alkylation
This section addresses common issues encountered during direct N-alkylation with agents like alkyl halides.
Q: I'm observing significant formation of a quaternary ammonium salt. How can I improve the selectivity for mono-alkylation?
A: This is the classic over-alkylation problem. Several factors can be adjusted to favor the desired tertiary amine. The core principle is to manipulate reaction conditions to make the initial mono-alkylation the dominant pathway.
1. Adjust Stoichiometry:
-
The Problem: Using an excess of the alkylating agent is a primary driver of over-alkylation.[1][4]
-
The Solution: The most straightforward strategy is to use the piperidine derivative as the excess reagent. A molar ratio of 1.1 to 1.2 equivalents of piperidine to 1 equivalent of the alkylating agent can statistically favor the reaction of the alkylating agent with the more abundant secondary amine.[1] For particularly stubborn cases, a larger excess of piperidine may be necessary.[4]
2. Control the Rate of Addition:
-
The Problem: Introducing the alkylating agent all at once creates a high localized concentration, increasing the probability of the newly formed tertiary amine reacting again.
-
The Solution: Employ a slow, controlled addition of the alkylating agent to the solution of piperidine. Using a syringe pump to add the alkyl halide over several hours is a highly effective technique to maintain a low concentration of the electrophile, thereby favoring mono-alkylation.[1][5]
3. Optimize Reaction Temperature:
-
The Problem: High reaction temperatures can provide the activation energy needed for the less reactive tertiary amine to undergo the second alkylation.[4]
-
The Solution: Lowering the reaction temperature can often increase selectivity. This is because the second alkylation step may have a higher activation energy barrier than the first. Running the reaction at room temperature or even 0 °C can significantly reduce the rate of the undesired side reaction.[4]
4. Re-evaluate Your Alkylating Agent:
-
The Problem: Highly reactive alkylating agents, such as methyl iodide or benzyl bromide, are more prone to causing over-alkylation due to their high electrophilicity.[1]
-
The Solution: If possible, switch to a less reactive alkylating agent. For example, an alkyl chloride is generally less reactive than an alkyl bromide or iodide.[6] This change can provide a larger kinetic window to isolate the mono-alkylated product.
Q: My reaction is very slow or incomplete, but when I heat it, I get over-alkylation. What should I do?
A: This indicates a delicate balance between reactivity and selectivity. Forcing the reaction with heat is often a blunt instrument. Here are more nuanced approaches:
1. Add a Non-Nucleophilic Base:
-
The Rationale: The reaction between piperidine and an alkyl halide generates an acid (e.g., HBr, HCl), which protonates the basic piperidine starting material.[6] This protonated amine is no longer nucleophilic, effectively stopping the reaction.
-
The Solution: Add a non-nucleophilic base to scavenge the acid as it forms. Common choices include potassium carbonate (K₂CO₃), triethylamine (Et₃N), or N,N-diisopropylethylamine (DIPEA/Hünig's base).[5][6] This keeps the piperidine in its free, nucleophilic state, allowing the reaction to proceed at a lower temperature. Be cautious, as adding a base can sometimes increase the rate of dialkylation as well.[5]
2. Change the Solvent:
-
The Rationale: The solvent can influence the rates of both the desired and undesired reactions.
-
The Solution: Solvent choice can be critical. Polar aprotic solvents like acetonitrile (ACN) or dimethylformamide (DMF) are common and effective for this type of SN2 reaction.[5] Experimenting with different solvents can sometimes reveal an optimal medium that favors mono-alkylation.[4]
| Parameter | Impact on Over-alkylation | Recommended Action |
| Stoichiometry | Excess alkylating agent strongly promotes it.[1][4] | Use a slight excess (1.1-1.2 eq.) of the piperidine derivative. |
| Addition Rate | Rapid addition increases local concentration of alkylating agent. | Add alkylating agent slowly over several hours using a syringe pump.[1][5] |
| Temperature | Higher temperatures can overcome the activation barrier for the second alkylation.[4] | Run the reaction at a lower temperature (e.g., 0 °C to room temp). |
| Alkylating Agent | Highly reactive agents (e.g., MeI, BnBr) increase the rate of both steps.[1] | Use a less reactive agent (e.g., alkyl chloride instead of iodide) if possible. |
| Base | Absence of a base can stall the reaction by protonating the amine.[6] | Use a non-nucleophilic base (e.g., K₂CO₃, DIPEA) to scavenge acid. |
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reason the N-alkylated piperidine is more reactive than piperidine itself? A1: The N-alkylated piperidine, a tertiary amine, is often a stronger nucleophile than the starting secondary amine. The electron-donating nature of the newly added alkyl group increases the electron density on the nitrogen atom, enhancing its nucleophilicity and making it more reactive towards a second alkylation.[1][2]
Q2: My product is a water-soluble salt, and I can't extract it. Is it the quaternary salt? A2: It is highly likely. Quaternary ammonium salts are ionic and often exhibit high water solubility, making them difficult to extract into common organic solvents during workup.[1][3] If your desired tertiary amine product is expected to be soluble in organic solvents, the formation of a persistent aqueous-soluble product is a strong indicator of over-alkylation.
Q3: Are there alternative methods to direct alkylation that completely avoid over-alkylation? A3: Yes. Reductive amination is a superior and widely used alternative.[7] This method involves reacting the piperidine with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ by a mild reducing agent.[8] Because the reaction conditions are not strongly alkylating, the formation of quaternary ammonium salts is avoided, making it a highly reliable method for producing tertiary amines.[1][3]
Q4: When is it necessary to use a protecting group? A4: A protecting group strategy is the most robust, albeit longer, approach for achieving absolute selectivity, especially for complex molecules with multiple reactive sites.[3][9] For instance, if a molecule contains two different amine groups (e.g., a primary and a secondary amine), one can be temporarily "protected" with a group like a tert-butoxycarbonyl (Boc) group.[9] This allows for the selective alkylation of the unprotected nitrogen, after which the protecting group is removed to yield the desired mono-alkylated product cleanly.[3]
A Superior Alternative: N-Alkylation via Reductive Amination
To circumvent the challenges of over-alkylation, reductive amination is the method of choice for many chemists. It is a two-step, one-pot process that offers high yields and clean reaction profiles.
The Mechanism:
-
Iminium Ion Formation: The secondary amine (piperidine) reacts with a carbonyl compound (aldehyde or ketone) to form an unstable iminium ion intermediate.
-
In-situ Reduction: A selective reducing agent, typically a hydride, is present in the reaction mixture and immediately reduces the iminium ion to the target tertiary amine.
This process is highly selective because the reducing agents used are chosen to be more reactive towards the iminium ion than the starting carbonyl compound, and they are not capable of alkylating the final amine product.
Caption: Workflow for N-alkylation via reductive amination.
| Method | Pros | Cons |
| Direct Alkylation | Atom economical (in theory); uses common reagents (alkyl halides). | Prone to over-alkylation[1]; requires careful control of conditions[5]; may require elevated temperatures. |
| Reductive Amination | Excellent selectivity; avoids over-alkylation[1][3]; proceeds under mild conditions; broad substrate scope. | Requires a carbonyl equivalent of the desired alkyl group; uses stoichiometric reducing agents. |
Experimental Protocols
Protocol 1: Controlled Direct N-Alkylation of Piperidine
This protocol is optimized to minimize over-alkylation by controlling stoichiometry and addition rate.
Materials:
-
Piperidine derivative (1.1 eq.)
-
Alkyl halide (1.0 eq.)
-
Potassium carbonate (K₂CO₃), anhydrous, finely powdered (2.0 eq.)
-
Anhydrous acetonitrile (ACN)
-
Syringe pump
Procedure:
-
Set up a dry round-bottom flask equipped with a magnetic stir bar under an inert atmosphere (e.g., nitrogen).
-
To the flask, add the piperidine derivative (1.1 equivalents) and anhydrous potassium carbonate (2.0 equivalents).
-
Add anhydrous acetonitrile to create an approximately 0.1 M solution with respect to the alkyl halide.
-
Begin stirring the suspension at room temperature.
-
In a separate dry syringe, prepare a solution of the alkyl halide (1.0 equivalent) in a small amount of anhydrous acetonitrile.
-
Using a syringe pump, add the alkyl halide solution to the stirred piperidine suspension over a period of 2-4 hours.
-
Allow the reaction to stir at room temperature and monitor its progress by TLC or LC-MS until the starting alkyl halide is consumed.
-
Upon completion, filter the reaction mixture to remove the inorganic salts.
-
Rinse the filter cake with a small amount of acetonitrile.
-
Concentrate the combined filtrate under reduced pressure to yield the crude product, which can then be purified by standard methods (e.g., chromatography or distillation).
Protocol 2: N-Alkylation via Reductive Amination
This protocol provides a general and highly reliable method for the synthesis of N-alkyl piperidines.
Materials:
-
Piperidine derivative (1.0 eq.)
-
Aldehyde or ketone (1.1 eq.)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.)
-
Anhydrous dichloromethane (DCM) or dichloroethane (DCE)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the piperidine derivative (1.0 equivalent) and the aldehyde or ketone (1.1 equivalents).
-
Dissolve the components in an anhydrous solvent (DCM or DCE) to a concentration of approximately 0.1 M.
-
Stir the mixture at room temperature for 20-30 minutes to allow for pre-formation of the iminium ion.
-
In a single portion, add sodium triacetoxyborohydride (1.5 equivalents) to the reaction mixture.[1] Note: The addition may be slightly exothermic.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reaction times can vary from 1 to 24 hours.
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product for purification.
Troubleshooting Decision Workflow
If you are facing issues with over-alkylation, use the following decision tree to guide your optimization strategy.
Caption: A decision-making workflow for troubleshooting over-alkylation.
References
-
Procedure for N-alkylation of Piperidine? - ResearchGate. (2017). ResearchGate. [Link]
-
Piperidine Definition - Organic Chemistry II Key Term - Fiveable. Fiveable. [Link]
-
What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? - ResearchGate. (2013). ResearchGate. [Link]
-
Avoiding Over-alkylation - ACS GCI Pharmaceutical Roundtable Reagent Guides. ACS Green Chemistry Institute. [Link]
-
Alkylation of Amines (Sucks!) - Master Organic Chemistry. (2017). Master Organic Chemistry. [Link]
Sources
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- 3. researchgate.net [researchgate.net]
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- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: A-Z Guide to Cis/Trans Isomer Separation of Substituted Piperidines
Welcome to the comprehensive technical support guide for navigating the complexities of separating cis and trans isomers of substituted piperidines. This resource is specifically designed for researchers, scientists, and drug development professionals. Here, we will delve into the nuances of various separation techniques, offering troubleshooting advice and in-depth answers to frequently encountered challenges. Our goal is to empower you with the knowledge to not only resolve separation issues but also to understand the underlying principles that govern these processes.
The piperidine ring is a prevalent scaffold in a multitude of pharmaceutical compounds, making the stereochemical control and purification of its derivatives a critical aspect of drug discovery and development.[1][2] The distinct spatial arrangement of substituents in cis and trans isomers can lead to significant differences in their biological activity, highlighting the necessity for robust and efficient separation methods.
This guide is structured to provide practical, actionable insights into the most common separation methodologies. We will explore both chromatographic and non-chromatographic techniques, equipping you with a versatile toolkit to tackle even the most challenging separations.
Decision-Making Workflow for Isomer Separation
Choosing the optimal separation strategy is paramount for success. The following flowchart provides a logical framework for selecting the most appropriate technique based on the scale of your separation and the properties of your isomeric mixture.
Caption: A decision-making workflow for selecting a suitable separation technique.
Chromatographic Separation Techniques: The Workhorse of Isomer Resolution
Chromatography is the most widely employed technique for the separation of cis and trans isomers of substituted piperidines due to its versatility and high resolving power.[3] High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the primary methods of choice.
High-Performance Liquid Chromatography (HPLC)
Q1: My cis and trans isomers are co-eluting on a standard C18 column. What should I try next?
A1: Co-elution on a C18 column is a common issue as cis and trans isomers can have very similar hydrophobicities. Here’s a systematic approach to troubleshoot this:
-
Change the Stationary Phase: The key to separation is exploiting subtle differences in the isomers' interactions with the stationary phase.
-
Phenyl-Hexyl Columns: These columns can provide alternative selectivity through π-π interactions with aromatic substituents on your piperidine ring.
-
Pentafluorophenyl (PFP) Columns: PFP phases offer a unique combination of hydrophobic, π-π, and dipole-dipole interactions, which can be highly effective for separating isomers.[4]
-
Cyano (CN) Columns: Operating in either normal-phase or reversed-phase mode, CN columns can offer different selectivity based on polar interactions.[3][5]
-
-
Modify the Mobile Phase:
-
Solvent Choice: Switching from acetonitrile to methanol (or vice-versa) can alter the selectivity. Methanol is a hydrogen-bond donor and acceptor, while acetonitrile is primarily a dipole. This difference can influence how the isomers interact with the stationary phase.
-
Additives: Small amounts of additives can significantly impact resolution. For basic piperidines, adding a small amount of a basic modifier like triethylamine (TEA) or diethylamine (DEA) to the mobile phase can improve peak shape and potentially resolution by masking residual silanol groups on the silica support.
-
Temperature: Varying the column temperature can affect the separation.[4] Running at lower temperatures may enhance resolution, while higher temperatures can improve efficiency but may decrease selectivity.
-
Q2: How can I systematically develop an HPLC method for separating my piperidine isomers?
A2: A structured approach to method development is crucial.
Step-by-Step HPLC Method Development Protocol:
-
Analyte Characterization: Understand the physicochemical properties of your isomers (pKa, solubility, UV absorbance).
-
Initial Column and Mobile Phase Selection:
-
Scouting Gradient: Run a broad gradient (e.g., 5% to 95% organic solvent over 20 minutes) to determine the approximate elution conditions.[3]
-
Optimization:
-
Based on the scouting run, you can decide whether an isocratic (constant mobile phase composition) or a gradient elution is more suitable. A shallow gradient is often effective for separating closely eluting peaks.[3]
-
Systematically screen different stationary phases (C18, Phenyl-Hexyl, Cyano) and organic modifiers (acetonitrile, methanol).
-
Fine-tune the mobile phase composition, temperature, and flow rate to achieve optimal resolution.
-
Q3: My piperidine derivative lacks a UV chromophore. How can I detect it?
A3: For compounds without a UV-absorbing chromophore, several strategies can be employed:
-
Pre-column Derivatization: This is a common approach where the analyte is reacted with a derivatizing agent to introduce a chromophoric or fluorophoric tag.[6] For piperidines, which are secondary amines, reagents like dansyl chloride or 4-toluenesulfonyl chloride (tosyl chloride) are effective.[2]
-
Evaporative Light Scattering Detector (ELSD): ELSD is a universal detector that is not dependent on the optical properties of the analyte. It can detect any compound that is less volatile than the mobile phase.
-
Charged Aerosol Detector (CAD): CAD is another universal detector that is more sensitive than ELSD and provides a more uniform response for different compounds.
-
Mass Spectrometry (MS): Coupling HPLC to a mass spectrometer provides high sensitivity and selectivity, and does not require the analyte to have a chromophore.
Supercritical Fluid Chromatography (SFC)
SFC is a powerful technique that uses supercritical CO2 as the primary mobile phase. It is often faster and uses less organic solvent than HPLC, making it a "greener" alternative.[6]
Q4: When should I consider using SFC instead of HPLC for separating my piperidine isomers?
A4: SFC is particularly advantageous in the following scenarios:
-
Speed and Throughput: SFC separations are typically 3-5 times faster than HPLC, with shorter column equilibration times.[6] This is highly beneficial for high-throughput screening.
-
Normal-Phase Separations: SFC is an excellent alternative to normal-phase HPLC, as it avoids the use of large volumes of flammable and toxic organic solvents.
-
Challenging Separations: The unique properties of supercritical CO2 can lead to different selectivities compared to HPLC, sometimes successfully resolving isomers that are inseparable by liquid chromatography.[7]
-
Preparative Separations: The lower viscosity of the mobile phase in SFC leads to lower backpressure, allowing for higher flow rates and faster preparative separations. The ease of removing CO2 also simplifies product isolation.[8]
Q5: What are the key parameters to optimize in SFC for isomer separation?
A5: The primary parameters to adjust in SFC are:
-
Co-solvent (Modifier): A small amount of an organic solvent (typically an alcohol like methanol or ethanol) is added to the CO2 to increase its solvating power. The type and percentage of the co-solvent are critical for achieving separation.
-
Stationary Phase: A wide range of chiral and achiral stationary phases are available for SFC. Screening different column chemistries is essential.
-
Backpressure: The backpressure regulator maintains the CO2 in its supercritical state. Adjusting the backpressure can influence the density of the mobile phase and thus the retention and selectivity.
-
Temperature: Similar to HPLC, temperature affects the viscosity and density of the mobile phase, which in turn impacts the separation.
| Parameter | Effect on SFC Separation | Starting Point |
| Co-solvent | Affects mobile phase strength and selectivity. | Methanol |
| Stationary Phase | Primary driver of selectivity. | Start with a diol or ethylpyridine column. |
| Backpressure | Influences mobile phase density and solvating power. | 120-150 bar |
| Temperature | Affects mobile phase properties and analyte solubility. | 35-45 °C |
Non-Chromatographic Separation Techniques
While chromatography is dominant, other techniques can be highly effective, especially for larger-scale separations.
Crystallization
Q6: Can I separate cis and trans isomers by crystallization?
A6: Yes, if the two isomers have significantly different solubilities in a particular solvent, fractional crystallization can be an effective and scalable method.[3] The process involves dissolving the isomeric mixture in a minimum amount of a hot solvent and allowing it to cool slowly. The less soluble isomer will crystallize out first, leaving the more soluble isomer in the mother liquor.
Q7: What is Crystallization-Induced Diastereomer Transformation (CIDT) and when can it be used?
A7: CIDT is a powerful technique that can theoretically provide a 100% yield of the desired isomer, overcoming the 50% maximum yield of classical resolution.[9] This method is applicable when the isomers can interconvert (epimerize) in solution. The process involves the selective crystallization of one diastereomer from a solution where the diastereomers are in equilibrium. As one diastereomer crystallizes, the equilibrium shifts to produce more of that isomer, eventually converting the entire mixture into a single, solid diastereomer.[10][11]
Derivatization
Q8: How can derivatization help in separating cis and trans isomers?
A8: Derivatization involves chemically modifying the isomers to create new compounds with different physical properties.[12] This can be advantageous in several ways:
-
Enhanced Chromatographic Resolution: Reacting the isomeric mixture with a chiral derivatizing agent will produce a pair of diastereomers. Diastereomers have different physical properties and can often be separated on a standard achiral column.[13]
-
Facilitating Crystallization: The resulting diastereomers may have very different crystallization properties, allowing for separation by fractional crystallization.
-
Improving Volatility for GC: For analysis by Gas Chromatography (GC), derivatization can be used to increase the volatility and thermal stability of the piperidine isomers.[6]
Experimental Protocol: Derivatization with a Chiral Acid for Diastereomer Formation
-
Dissolve the Piperidine Isomer Mixture: Dissolve your cis/trans piperidine mixture in a suitable aprotic solvent (e.g., dichloromethane or diethyl ether).
-
Add the Chiral Resolving Agent: Add one equivalent of a chiral acid (e.g., (+)-tartaric acid, (-)-mandelic acid, or N-acetyl-L-leucine) to the solution.[14]
-
Stir and Isolate: Stir the mixture at room temperature. The diastereomeric salts will have different solubilities, and one may precipitate out of solution.
-
Purification: The precipitated salt can be collected by filtration. The other diastereomer remains in the filtrate.
-
Liberate the Free Base: The separated diastereomeric salts can then be treated with a base to regenerate the pure cis or trans piperidine isomer.
Caption: A workflow for the separation of isomers via derivatization.
Conclusion
The separation of cis and trans isomers of substituted piperidines is a critical yet often challenging task in the field of medicinal chemistry and drug development. A thorough understanding of the available techniques and a systematic approach to method development are key to achieving successful and efficient separations. This guide has provided a comprehensive overview of the most common chromatographic and non-chromatographic methods, along with practical troubleshooting advice and step-by-step protocols. By leveraging this information, you will be better equipped to overcome the hurdles of isomer separation and advance your research and development efforts.
References
- BenchChem. (2025). Navigating the Chiral Maze: A Comparative Guide to Enantiomeric Purity Analysis of Piperidine Compounds. BenchChem.
- Anderson, N. G. (2005). Developing Processes for Crystallization-Induced Asymmetric Transformation. Organic Process Research & Development, 9(5), 800-813.
- BenchChem. (2025). Technical Support Center: Overcoming Challenges in Separating Threo/Erythro Diastereomers. BenchChem.
- ResearchGate. (2025). Developing Processes for Crystallization-Induced Asymmetric Transformation.
- Kukor, A. J., St-Jean, F., Stumpf, A., Malig, T. C., Piechowicz, K. A., Kurita, K., & Hein, J. E. (2023). Guided optimization of a crystallization-induced diastereomer transformation to access a key navoximod intermediate. Reaction Chemistry & Engineering, 8(5), 1039-1046.
- BenchChem. (2025). Technical Support Center: Optimization of HPLC Separation for Piperidine Diastereomers. BenchChem.
- Wikipedia. (n.d.). Chiral resolution. Wikipedia.
- Angles, S. N., Miller, A. E., & Johnson, J. S. (2015). Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids. The Journal of Organic Chemistry, 80(44), 15921-15924.
- Dhaneshwar, S. (2007).
- Chen, F. X., Tamarez, M. M., & Xie, J. (2008). Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same. U.S.
- Shimadzu. (n.d.). SFC Columns. Shimadzu.
- Chromatography Forum. (2008). Separation of diastereomers.
- Grogan, G., & Turner, N. J. (2016). Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines.
- BenchChem. (2025). Application Notes & Protocols: HPLC-UV Analysis of Piperidine-Containing Compounds. BenchChem.
- Phenomenex. (n.d.).
- ResearchGate. (2024). How to separate a mixture of two diastereomers?.
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- 7. SFC Columns : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 8. Supercritical Fluid Chromatography (SFC) Columns | Phenomenex [phenomenex.com]
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- 11. Guided optimization of a crystallization-induced diastereomer transformation to access a key navoximod intermediate - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00077J [pubs.rsc.org]
- 12. Chiral resolution - Wikipedia [en.wikipedia.org]
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- 14. US20080051579A1 - Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same - Google Patents [patents.google.com]
Technical Support Center: Synthesis of Functionalized Piperidines
Welcome to the Technical Support Center for functionalized piperidine synthesis. The piperidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmaceuticals.[1][2] However, its synthesis is frequently plagued by challenges in controlling stereochemistry, regioselectivity, and reaction efficiency. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth, field-proven insights to troubleshoot common pitfalls in a direct question-and-answer format.
Section 1: Stereocontrol in Piperidine Synthesis
Achieving precise stereochemical control is often the most critical challenge in synthesizing complex piperidine-containing molecules. Low diastereomeric ratios or incorrect stereoisomers can derail a synthetic campaign.
Q1: My diastereomeric ratio (d.r.) is consistently low when reducing a tetrahydropyridine or dihydropyridine precursor. What factors should I investigate?
A: Low diastereoselectivity in the reduction of unsaturated piperidine precursors is a frequent issue stemming from the facial selectivity of hydride attack on the iminium or enamine intermediate. The outcome is a delicate balance of steric and electronic factors.
Causality: The approach of the hydride reagent (e.g., from NaBH₄ or H₂/catalyst) to the C=N or C=C bond is sterically hindered by existing substituents on the ring. The thermodynamically more stable product, often with bulky substituents in the equatorial position, is typically favored. However, kinetic control can be exerted under specific conditions. For instance, in the reduction of 1,2-dihydropyridines, stereoselective protonation of the enamine double bond forms an iminium intermediate, which is then reduced.[3] The stereochemistry is set by the direction of this protonation and the subsequent hydride attack.
Troubleshooting Protocol:
-
Lower the Temperature: Reducing the reaction temperature (e.g., from room temperature to 0 °C, -20 °C, or -78 °C) can significantly enhance selectivity by favoring the transition state with the lowest activation energy, often leading to the desired diastereomer.[4]
-
Vary the Hydride Reagent: The steric bulk of the hydride reagent is paramount.
-
For increased equatorial attack (axial product): Use smaller, less hindered reagents like Sodium Borohydride (NaBH₄) or Sodium Cyanoborohydride (NaBH₃CN).
-
For increased axial attack (equatorial product): Use bulkier reagents like Lithium tri-sec-butylborohydride (L-Selectride®) or Potassium tri-sec-butylborohydride (K-Selectride®).
-
-
Catalytic Hydrogenation: The choice of catalyst and solvent in catalytic hydrogenation is critical.
-
Heterogeneous Catalysts: Catalysts like PtO₂ (Adams' catalyst) or Palladium on carbon (Pd/C) can provide high diastereoselectivity.[5] The substrate adsorbs onto the catalyst surface from the less hindered face, directing hydrogen delivery. Acetic acid is a common solvent that can facilitate the formation of the iminium ion prior to reduction.[5]
-
Homogeneous Catalysts: Rhodium-based catalysts have been used in cascades to generate highly substituted tetrahydropyridines with excellent diastereomeric purity (>95%).[6][7]
-
-
Substrate Control: The N-protecting group and other ring substituents dramatically influence the conformation of the ring and, therefore, steric hindrance. An N-Boc group, for instance, can enforce a specific chair or twist-boat conformation that directs the approaching reagent.
Section 2: Regioselectivity & Ring Formation Pitfalls
Controlling where a functional group is installed or how the ring closes is fundamental. Failures in this area lead to isomeric mixtures that are difficult to separate and reduce overall yield.
Q2: I am attempting a Pictet-Spengler reaction to form a tetrahydro-β-carboline, but I'm getting low yields and several side products. What is going wrong?
A: The Pictet-Spengler reaction, a powerful tool for forming the piperidine ring within a larger fused system, is essentially an intramolecular electrophilic aromatic substitution.[8] Its success hinges on the delicate balance between the nucleophilicity of the aromatic ring and the electrophilicity of the iminium ion intermediate.
Causality: The reaction proceeds through the condensation of a β-arylethylamine with an aldehyde or ketone to form a Schiff base, which is then protonated to an electrophilic iminium ion.[9][10] This ion is attacked by the electron-rich aromatic ring to close the piperidine ring.[8]
-
Low Yields: Often caused by an insufficiently nucleophilic aromatic ring (e.g., a phenyl group without electron-donating substituents) or a poorly formed/unstable iminium ion.[8]
-
Side Products: Can arise from polymerization, decomposition at high temperatures, or alternative cyclization pathways if the mechanism becomes stepwise rather than concerted.[5]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for a failing Pictet-Spengler reaction.
Detailed Recommendations:
-
Catalyst Optimization: While strong protic acids (TFA, HCl) are traditional, they can sometimes promote side reactions.[4][11]
-
Screen Lewis Acids: Try BF₃·OEt₂ which can be effective under milder conditions.[4]
-
Vary Concentration: The concentration of the acid is critical; too much or too little can be detrimental.
-
-
Solvent Choice: The reaction medium can influence the stability of the iminium intermediate.[4] While protic solvents like methanol are common, aprotic solvents like dichloromethane (DCM) or toluene have been shown to give superior yields in some cases.[4][11]
-
Temperature Control: Start at room temperature or below. If the reaction is sluggish, gently heat, but monitor closely for decomposition. High temperatures can reduce selectivity.[4]
-
N-Acyliminium Ion Variant: For less reactive systems, consider an N-acyliminium ion Pictet-Spengler. Acylating the intermediate imine creates a much more powerful electrophile that can cyclize under milder conditions with higher yields.[8]
Section 3: Protecting Group Failures
The choice, application, and removal of protecting groups are critical for success. Nitrogen protecting groups are particularly important in piperidine synthesis to modulate reactivity and prevent side reactions.
Q3: I am trying to remove an N-Boc group with TFA, but I am also cleaving another acid-sensitive group (e.g., a t-butyl ester) in my molecule. How can I achieve selective deprotection?
A: This is a classic selectivity challenge. The tert-butyloxycarbonyl (Boc) group is designed to be removed under acidic conditions, but its cleavage generates a tert-butyl cation, a reactive electrophile that can cause side reactions.[12] The lability of Boc is very similar to other acid-sensitive groups like t-butyl esters, making selective removal difficult.[12][13]
Causality: The mechanism for acid-catalyzed deprotection of both Boc groups and t-butyl esters involves protonation followed by the loss of a stable tert-butyl cation.[14] Achieving selectivity relies on finding conditions that are just strong enough to cleave the more labile group (usually the N-Boc) while leaving the other intact.
Comparison of Common N-Protecting Groups:
| Protecting Group | Abbreviation | Cleavage Conditions | Stability | Orthogonal to |
| tert-Butoxycarbonyl | Boc | Strong Acid (TFA, HCl)[15][16] | Base, Hydrogenolysis | Fmoc, Cbz, Benzyl |
| Benzyloxycarbonyl | Cbz | H₂/Pd, HBr/AcOH | Strong Acid, Base | Boc, Fmoc |
| 9-Fluorenyl- methoxycarbonyl | Fmoc | Base (e.g., Piperidine)[17][18] | Acid, Hydrogenolysis | Boc, Cbz, Benzyl |
| Benzyl | Bn | H₂/Pd (Hydrogenolysis)[16] | Acid, Base | Boc, Fmoc |
Protocol for Selective N-Boc Deprotection:
-
Titrate the Acid: Instead of using a large excess of neat TFA, try highly controlled, milder conditions.
-
Step 1: Dissolve the substrate in a non-coordinating solvent like Dichloromethane (DCM) at 0 °C.
-
Step 2: Add a solution of 10-20% TFA in DCM dropwise while monitoring the reaction by TLC or LC-MS.
-
Step 3: As soon as the starting material is consumed, immediately quench the reaction with a mild base (e.g., saturated NaHCO₃ solution) to prevent cleavage of the secondary group.
-
-
Use an Alternative Acid: 4M HCl in dioxane is a very common and often more controllable reagent for Boc deprotection and may offer better selectivity than TFA.[19]
-
Employ Scavengers: The liberated tert-butyl cation can cause side reactions like alkylating electron-rich aromatic rings or thiols.[12] Including a scavenger like triethylsilane (TES) or anisole can trap this cation and improve the cleanliness of the reaction.
-
Consider an Orthogonal Strategy: In future syntheses, if you anticipate this conflict, plan your protecting group strategy from the start. For example, protect the amine with Fmoc (base-labile) or Cbz (hydrogenolysis-labile) if you need to maintain an acid-labile group elsewhere in the molecule.[17][20]
Section 4: General FAQs
Q4: I have successfully hydrogenated my pyridine precursor, but I am struggling to separate the final piperidine product from residual pyridine starting material.
A: This is a common purification challenge due to the formation of a constant boiling azeotropic mixture between piperidine and pyridine, making simple fractional distillation ineffective.[5] The azeotrope boils at approximately 106.1°C and consists of about 92% piperidine and 8% pyridine.[5] To separate them, you must exploit their differing chemical properties. A highly effective method is selective salt formation by bubbling carbon dioxide (CO₂) gas through a solution of the mixture in a non-polar solvent. Piperidine, being a more basic secondary amine, will react to form a solid piperidine carbonate salt, while the less basic pyridine will not react and remains in solution. The solid salt can then be isolated by filtration and neutralized to recover the pure piperidine.[5]
Q5: My C-H functionalization reaction on the piperidine ring is giving me a mixture of regioisomers (e.g., C2 vs. C3 vs. C4). How can I control the regioselectivity?
A: Directing the functionalization of a saturated piperidine ring is a significant challenge due to the similar reactivity of many C-H bonds.[21] Regiocontrol is typically achieved by one of two strategies:
-
Electronic Control: The positions alpha to the nitrogen (C2 and C6) are electronically activated towards deprotonation or oxidation due to the influence of the nitrogen atom.[22] Many functionalization reactions, such as those proceeding via an iminium ion, will selectively occur at these positions.[23]
-
Directing Groups: For functionalization at more remote positions like C3 or C4, a directing group is often required.[24] For example, an amide group installed at the C3 position can direct a palladium catalyst to perform C-H arylation specifically at the C4 position.[25] The choice of protecting group on the nitrogen can also exert steric control, blocking access to the C2/C6 positions and favoring reaction at C4.[24] The catalyst itself plays a key role; for instance, certain rhodium catalysts have been shown to favor C4 functionalization by sterically shielding the C2 position.[24]
References
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O'Brien, P., & Childs, A. C. (2020). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 25(19), 4477. Retrieved from [Link]
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ACS Green Chemistry Institute. (n.d.). BOC Deprotection. ACS GCI Pharmaceutical Roundtable. Retrieved from [Link]
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Boyd, M. J., et al. (2020). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry, 85(21), 13694–13704. Retrieved from [Link]
-
Fisher Scientific. (n.d.). Amine Protection / Deprotection. Fisher Scientific. Retrieved from [Link]
-
Hebei Boze Chemical Co., Ltd. (n.d.). BOC Protection and Deprotection. Hebei Boze Chemical Co., Ltd. Retrieved from [Link]
-
Reddit r/Chempros. (2022). Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit. Retrieved from [Link]
-
Duttwyler, S., et al. (2012). Highly diastereoselective synthesis of tetrahydropyridines by a C-H activation-cyclization-reduction cascade. Journal of the American Chemical Society, 134(9), 4064–4067. Retrieved from [Link]
-
Duttwyler, S., et al. (2012). Highly Diastereoselective Synthesis of Tetrahydropyridines by a C–H Activation–Cyclization–Reduction Cascade. Journal of the American Chemical Society. Retrieved from [Link]
-
Orlando, R., et al. (2019). Functionalization of Piperidine Derivatives for the Site-Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. Chemistry – A European Journal, 25(4), 944-948. Retrieved from [Link]
-
Kotsuki, H., et al. (1994). Selective Removal of an N-BOC Protecting Group in the Presence of a tert-Butyl Ester and Other Acid-Sensitive Groups. The Journal of Organic Chemistry, 59(11), 3172–3174. Retrieved from [Link]
-
Duttwyler, S., et al. (2012). Highly Diastereoselective Synthesis of Tetrahydropyridines by a C–H Activation–Cyclization–Reduction Cascade. Journal of the American Chemical Society, 134(9), 4064-4067. Retrieved from [Link]
-
Wikipedia. (n.d.). Pictet–Spengler reaction. Wikipedia. Retrieved from [Link]
-
Boyko, Y. D., et al. (2023). Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes. Molecules, 28(15), 5671. Retrieved from [Link]
-
Gallego, G. M., et al. (2023). On the Mechanism and Selectivity of Palladium-Catalyzed C(sp3)–H Arylation of Pyrrolidines and Piperidines at Unactivated C4 Positions: Discovery of an Improved Dimethylaminoquinoline Amide Directing Group. ACS Catalysis, 13(14), 9726–9740. Retrieved from [Link]
-
J&K Scientific LLC. (2021). Pictet-Spengler Reaction. J&K Scientific. Retrieved from [Link]
-
Shao, H., et al. (2022). The Construction of Highly Substituted Piperidines via Dearomative Functionalization Reaction. Angewandte Chemie International Edition, 61(41), e202208819. Retrieved from [Link]
-
Strieth-Kalthoff, F., et al. (2020). Regiodivergent α- and β-Functionalization of Saturated N-Heterocycles by Photocatalytic Oxidation. ChemRxiv. Retrieved from [Link]
-
Vitaku, E., et al. (2014). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Drug Discovery Today, 19(8), 1264-1283. Retrieved from [Link]
-
D'Souza, D. M., & Müller, T. J. J. (2007). Multi-component syntheses of heterocycles by transition-metal catalysis. Chemical Society Reviews, 36(7), 1095-1108. Retrieved from [Link]
-
NROChemistry. (n.d.). Pictet-Spengler Reaction. NROChemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Recent Advances in the Synthesis of Piperidines: Functionalization of Preexisting Ring Systems. Retrieved from [Link]
-
Hu, J.-D., et al. (2023). Condition optimization for Pictet–Spengler/decarboxylative A³‐coupling. Arkivoc, 2023(5), 1-15. Retrieved from [Link]
-
ResearchGate. (n.d.). A Convenient Access to the Piperidine Ring by Cyclization of Allylsilyl Substituted N-cyliminium and Iminium Ions. Retrieved from [Link]
-
Wang, Z., et al. (2022). Regioselective and site-divergent synthesis of tetrahydropyridines by controlled reductive-oxidative dearomative hydroarylation of pyridinium salts. Nature Communications, 13(1), 1-10. Retrieved from [Link]
-
Wikipedia. (n.d.). Protecting group. Wikipedia. Retrieved from [Link]
-
Shestopalov, A. M., et al. (2022). Tetrahydropyridines’ Stereoselective Formation, How Lockdown Assisted in the Identification of the Features of Its Mechanism. Molecules, 27(14), 4443. Retrieved from [Link]
-
Bull, J. A., et al. (2009). Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. Chemical Reviews, 109(12), 6658–6743. Retrieved from [Link]
-
Yang, Y. (2015). Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the synthesis of natural alkaloids (+)-241D. Organic & Biomolecular Chemistry, 13(12), 3669-3677. Retrieved from [Link]
-
Foley, D. J., et al. (2018). synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Organic & Biomolecular Chemistry, 16(30), 5475-5481. Retrieved from [Link]
-
Various Authors. (n.d.). Protecting groups in organic synthesis. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis. Chemistry LibreTexts. Retrieved from [Link]
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Technical Support Center: Troubleshooting Catalyst Deactivation in Reactions Involving Piperidine Derivatives
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals encountering challenges with catalyst deactivation in chemical transformations involving piperidine derivatives. The piperidine motif is a cornerstone in medicinal chemistry, yet its synthesis and subsequent use in reactions like hydrogenations and cross-couplings are often plagued by rapid catalyst deactivation. This guide provides in-depth, field-proven insights and actionable troubleshooting protocols to diagnose, mitigate, and resolve these common experimental hurdles.
Frequently Asked Questions (FAQs)
Here, we address the most common initial questions regarding catalyst deactivation in the context of piperidine chemistry.
Q1: What is the primary cause of catalyst deactivation when piperidine derivatives are present?
A1: The principal cause is catalyst poisoning . The nitrogen atom within the piperidine ring possesses a lone pair of electrons, which can strongly adsorb to the active sites of metal catalysts.[1] This process, known as chemisorption, blocks reactant molecules from accessing the catalytic surface, leading to a significant drop in reaction rate and efficiency.[1] This deactivation can be either reversible, where the catalyst's activity can be restored, or irreversible, resulting in permanent damage.
Q2: Which types of catalysts are most vulnerable to poisoning by piperidine derivatives?
A2: A broad range of catalysts are susceptible, especially those employed in hydrogenation and cross-coupling reactions. This includes:
-
Precious Metal Catalysts: Palladium (e.g., Pd/C), Platinum (e.g., PtO₂), and Rhodium (e.g., Rh/C) are frequently used for the hydrogenation of pyridines to piperidines and are highly susceptible to poisoning by the piperidine product.[1]
-
Nickel Catalysts: Both Raney Nickel and supported nickel catalysts are also readily poisoned by nitrogen-containing compounds.[1]
-
Cross-Coupling Catalysts: Palladium complexes used in reactions like Suzuki or Buchwald-Hartwig aminations can be deactivated when a piperidine derivative acts as a nucleophile or is present in the reaction mixture. The piperidine can coordinate to the palladium center, potentially displacing essential ligands and halting the catalytic cycle.[1]
Q3: What are the typical signs of catalyst deactivation in my reaction?
A3: The common symptoms of catalyst poisoning include:
-
Decreased Reaction Rate: A noticeable slowdown in the reaction progress is the most immediate indicator.
-
Incomplete Conversion: The reaction may stall before the complete consumption of the starting material, even with extended reaction times.
-
Changes in Selectivity: You may observe the formation of unexpected byproducts or a shift in the desired product ratios.
-
Need for Harsher Conditions: To achieve the desired conversion, you might find it necessary to increase the temperature, pressure, or catalyst loading.[1]
Q4: Beyond poisoning, what are other common deactivation mechanisms?
A4: Besides poisoning, other significant deactivation mechanisms include:
-
Coking/Fouling: This involves the physical deposition of carbonaceous or polymeric materials on the catalyst surface, blocking active sites and pores.[2] In reactions with piperidine derivatives, this can arise from the decomposition or polymerization of reactants, products, or solvents, especially at elevated temperatures.[3]
-
Leaching: The active metal component of a heterogeneous catalyst can dissolve into the liquid reaction medium.[2] This is an irreversible form of deactivation that also leads to product contamination with metal impurities.
-
Thermal Degradation (Sintering): At high temperatures, the fine metal particles of a supported catalyst can agglomerate into larger crystals. This reduces the active surface area and, consequently, the catalyst's activity.[2]
In-Depth Troubleshooting Guides
This section provides structured, step-by-step guidance for diagnosing and resolving specific issues related to catalyst deactivation.
Guide 1: Sluggish or Incomplete Hydrogenation of Pyridine Derivatives
Problem: Your hydrogenation of a pyridine derivative to the corresponding piperidine is slow or stalls before completion.
Underlying Causality: This is a classic case of product inhibition, where the synthesized piperidine poisons the catalyst. The basic nitrogen of the piperidine product competes with the pyridine starting material for the active sites on the catalyst surface.
Caption: Troubleshooting workflow for sluggish pyridine hydrogenation.
-
Protonation of the Nitrogen: By adding an acid to the reaction mixture, the basic nitrogen of the piperidine product is protonated, forming a piperidinium salt. This significantly reduces its ability to coordinate to and poison the metal catalyst.[1]
-
Protocol: Add a stoichiometric equivalent of an acid (e.g., acetic acid, HCl) relative to the pyridine substrate before introducing the catalyst.
-
-
Increase Catalyst Loading: While not the most economical solution, increasing the amount of catalyst can compensate for the poisoned active sites and drive the reaction to completion.[1]
-
Catalyst Screening: Some catalysts are inherently more resistant to nitrogen poisoning. For instance, in the hydrogenation of some N-heterocycles, the poison sensitivity of precious metals was found to decrease in the order of Pd > Ru >> Rh.[4] Consider screening different catalysts to find one that is more robust for your specific substrate.
Guide 2: Low Yields in Cross-Coupling Reactions with Piperidine Nucleophiles
Problem: You are performing a Buchwald-Hartwig amination or a similar cross-coupling reaction with a piperidine derivative as the nucleophile, and you are observing low yields.
Underlying Causality: The piperidine nucleophile can act as a poison by coordinating to the palladium center and displacing the phosphine ligand, leading to the deactivation of the catalyst.[1]
-
Ligand Screening: The choice of ligand is critical. Bulky, electron-rich biarylphosphine ligands can often improve catalyst stability and activity in the presence of N-heterocyclic nucleophiles.[1] These ligands can form more stable complexes with the palladium center, making them less susceptible to displacement by the piperidine.
-
Use of Pre-catalysts: Employing well-defined palladium pre-catalysts can sometimes lead to more consistent and higher yields. These pre-catalysts are designed to generate the active catalytic species in a more controlled manner, which can help to mitigate some of the deactivation pathways.
-
Protecting Groups: Temporarily protecting the nitrogen atom of the piperidine can prevent it from coordinating to the catalyst.[1] A suitable protecting group can be removed after the cross-coupling reaction is complete.
Guide 3: Diagnosing the Deactivation Mechanism
When the cause of deactivation is not immediately obvious, a more systematic diagnostic approach is required.
Objective: To determine if the active catalyst is dissolving into the reaction medium (leaching).
Methodology:
-
Run the reaction under your standard conditions.
-
At approximately 50% conversion, carefully and quickly filter the reaction mixture while it is still hot to remove the solid heterogeneous catalyst.
-
Allow the filtrate (the liquid portion) to continue reacting under the same conditions.
-
Monitor the progress of the reaction in the filtrate.
Interpretation:
-
If the reaction in the filtrate continues to proceed: This indicates that active catalytic species have leached into the solution, and the reaction is, at least in part, proceeding homogeneously.
-
If the reaction in the filtrate stops: This suggests that the catalysis is genuinely heterogeneous, and leaching is not the primary cause of deactivation.
Objective: To characterize the strength of adsorption of a piperidine derivative on a catalyst surface, which correlates with its poisoning potential.
Methodology:
-
Pretreatment: The catalyst sample is placed in the TPD apparatus and pre-treated (e.g., by heating under an inert gas) to clean the surface.
-
Adsorption: The catalyst is exposed to a vapor of the piperidine derivative at a controlled temperature to allow for adsorption.
-
Desorption: The catalyst is then heated at a linear rate under a constant flow of an inert carrier gas.
-
Detection: A mass spectrometer detects the molecules desorbing from the catalyst surface as a function of temperature.
Interpretation: The resulting TPD profile will show one or more desorption peaks. The temperature at which a peak maximum occurs is related to the activation energy of desorption, indicating the strength of the bond between the piperidine and the catalyst.[1] Higher desorption temperatures imply stronger binding and a more potent poison.[1]
Catalyst Regeneration Protocols
In some cases, a deactivated catalyst can be regenerated, which can be a cost-effective alternative to disposal and replacement.
Protocol 1: Acid Washing for Reversible Poisoning
Objective: To remove weakly adsorbed nitrogen-containing poisons from the catalyst surface.
Methodology:
-
Separate the catalyst from the reaction mixture by filtration.
-
Wash the catalyst with a suitable organic solvent to remove residual reactants and products.
-
Create a dilute acidic solution (e.g., 0.1 M HCl or acetic acid).
-
Suspend the catalyst in the acidic solution and stir for a defined period (e.g., 1-2 hours) at room temperature.
-
Filter the catalyst and wash thoroughly with deionized water until the filtrate is neutral.
-
Dry the catalyst under vacuum.
Causality: The acid protonates the basic nitrogen of the adsorbed piperidine derivative, weakening its interaction with the metal surface and allowing it to be washed away.
Protocol 2: Oxidative Regeneration for Coking/Fouling
Objective: To remove carbonaceous deposits (coke) from the catalyst surface through controlled combustion.
Methodology:
-
Place the coked catalyst in a tube furnace and purge with an inert gas (e.g., nitrogen) to remove any adsorbed hydrocarbons.
-
While maintaining the inert gas flow, heat the catalyst to the regeneration temperature (typically 300-500 °C). The optimal temperature depends on the thermal stability of the catalyst and support.
-
Gradually introduce a dilute stream of an oxidizing gas (e.g., 1-5% O₂ in N₂) into the inert gas flow. Caution: This process is exothermic, and the temperature must be carefully monitored to prevent catalyst sintering.
-
Hold at temperature until the coke is completely combusted, which can be monitored by analyzing the off-gas for CO₂.
-
Cool the catalyst to room temperature under an inert gas flow.
-
For many hydrogenation catalysts, a reduction step (e.g., with hydrogen) is necessary after oxidation to restore the active metal sites.[5]
Data Summary Tables
Table 1: Common Deactivation Mechanisms and Their Characteristics
| Deactivation Mechanism | Primary Cause | Reversibility | Key Diagnostic Signs |
| Poisoning | Strong adsorption of piperidine nitrogen on active sites | Can be reversible or irreversible | Rapid loss of activity, incomplete conversion |
| Coking/Fouling | Deposition of carbonaceous material on the surface | Generally reversible by oxidation | Gradual loss of activity, pore blockage |
| Leaching | Dissolution of active metal into the reaction medium | Irreversible | Product contamination with metal, loss of activity upon reuse |
| Sintering | Agglomeration of metal particles at high temperatures | Irreversible | Loss of active surface area, requires harsh conditions |
Table 2: Susceptibility of Common Catalysts to Piperidine Poisoning
| Catalyst | Susceptibility | Common Applications | Notes |
| Pd/C | High | Hydrogenation, Cross-Coupling | Widely used but very sensitive to nitrogen poisoning.[1] |
| PtO₂ | High | Hydrogenation | Adams' catalyst, also susceptible to poisoning.[1] |
| Rh/C | Moderate to High | Hydrogenation of Aromatics | Often shows better resistance than Palladium.[4] |
| Raney Ni | High | Hydrogenation | Cost-effective but easily poisoned by N-compounds.[1] |
Visualizing Deactivation Pathways
Caption: Major pathways for catalyst deactivation in reactions with piperidine derivatives.
References
-
MDPI. (n.d.). Supported Metal Catalysts for the Synthesis of N-Heterocycles. Retrieved from [Link]
-
ResearchGate. (n.d.). Supported palladium as catalyst for carbon–carbon bond construction (Heck reaction) in organic synthesis. Retrieved from [Link]
- CoLab. (1991). Pyridine hydrogenation and piperidine hydrogenolysis on a commercial hydrocracking catalyst I. Reaction and deactivation kinetics.
-
National Institutes of Health. (2022). An Unexpected Inactivation of N-Heterocyclic Carbene Organic Catalyst by 1-Methylcyclopropylcarbaldehyde and 2,2,2-Trifluoroacetophenone. Retrieved from [Link]
- Google Patents. (n.d.). WO2010077262A2 - Catalyst regeneration method.
-
ResearchGate. (n.d.). Coke formation in metal‐catalysed hydrogenation/dehydrogenation.... Retrieved from [Link]
-
MDPI. (n.d.). Heterogeneous Catalyst Deactivation and Regeneration: A Review. Retrieved from [Link]
- Google Patents. (n.d.). US6632765B1 - Catalyst regeneration via reduction with hydrogen.
-
MDPI. (n.d.). Poisoning and Reuse of Supported Precious Metal Catalysts in the Hydrogenation of N-Heterocycles, Part II: Hydrogenation of 1-Methylpyrrole over Rhodium. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. Retrieved from [Link]
-
ResearchGate. (n.d.). Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW). Retrieved from [Link]
-
Organic Syntheses. (n.d.). Palladium. Retrieved from [Link]
-
ResearchGate. (n.d.). Palladium catalysts on activated carbon supports: Influence of reduction temperature, origin of the support and pretreatments of the carbon surface. Retrieved from [Link]
Sources
Technical Support Center: Strategies to Minimize Byproduct Formation in Piperidinol Synthesis
Welcome to the technical support center for piperidinol synthesis. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of synthesizing piperidinol scaffolds. The piperidine ring is a cornerstone in modern pharmaceuticals, but its synthesis is often plagued by the formation of challenging byproducts that can complicate purification, reduce yields, and compromise the final product's purity.
This document moves beyond simple protocols to provide a deeper understanding of why byproducts form and offers scientifically-grounded, actionable strategies to mitigate them. We will explore common issues encountered in major synthetic routes, providing troubleshooting guides, detailed experimental procedures, and a mechanistic rationale for each recommendation.
Frequently Asked Questions (FAQs): At a Glance
1. My catalytic hydrogenation of a substituted pyridine is producing ring-opened byproducts. How do I prevent this?
- This issue, known as over-reduction or hydrogenolysis, involves the cleavage of C-N bonds in the newly formed piperidine ring.[1] Key strategies involve catalyst selection and moderating reaction conditions. Lower temperatures and pressures generally disfavor the high-energy C-N cleavage pathway.[1]
- Quick Solution: Switch to a less aggressive catalyst like Rhodium on carbon (Rh/C) or use additives. Optimize for the lowest effective temperature and hydrogen pressure.
2. I'm struggling with low diastereoselectivity during the hydrogenation of a substituted 3-hydroxypyridine. How can I improve the cis to trans ratio?
- Diastereoselectivity is dictated by the facial bias of hydrogen addition to the pyridine ring as it adsorbs onto the catalyst surface. This can be influenced by catalyst choice and solvent.
- Quick Solution: Employ a catalyst known for high cis-selectivity, such as ruthenium on a solid support.[2] In some cases, hydroxyl-directed hydrogenations using bimetallic catalysts can enhance selectivity.[2]
3. During the N-alkylation of my piperidinol, I'm forming a significant amount of a quaternary ammonium salt. How can this be avoided?
- This is a common issue in direct alkylation with alkyl halides. The product, a tertiary amine, can be more nucleophilic than the starting secondary amine, leading to a second alkylation event.
- Quick Solution: Use reductive amination instead of direct alkylation. This method involves forming an iminium ion in situ from the piperidinol and an aldehyde/ketone, which is then reduced. It is inherently selective for mono-alkylation and avoids over-alkylation issues.[3]
4. My reduction of a 2-piperidone precursor is incomplete, leaving significant starting material. What's going wrong?
- Incomplete reduction is typically due to insufficient reducing agent, deactivated reagents, or suboptimal reaction temperature.[4] Lactams can be less reactive than other carbonyl compounds.
- Quick Solution: Increase the molar equivalents of the reducing agent (e.g., LiAlH₄). Ensure the reagent is fresh and the reaction is performed under strictly anhydrous conditions. Monitor the reaction to completion using Thin Layer Chromatography (TLC).[4]
Troubleshooting Guide 1: Catalytic Hydrogenation of Pyridines
The hydrogenation of pyridines is a robust and scalable method for piperidinol synthesis. However, it is a delicate balance between achieving full reduction of the aromatic ring and preventing unwanted side reactions.
Issue 1: Over-reduction (Hydrogenolysis) Leading to Ring-Opened Byproducts
Question: My synthesis of a piperidinol from its corresponding pyridine precursor is plagued by the formation of pentylamine derivatives. What is the cause and how can I suppress this byproduct?
Answer: The formation of ring-opened byproducts like pentylamines is a result of C-N bond cleavage (hydrogenolysis) after the piperidine ring has been formed.[1] This side reaction is particularly prevalent under harsh conditions (high temperature and pressure) and with highly active catalysts like Palladium on carbon (Pd/C).
Causality: The catalytic cycle for hydrogenation involves multiple steps on the catalyst surface. After the aromatic ring is saturated to form the piperidine, the C-N bond can re-adsorb onto an active site and undergo cleavage, which is then followed by hydrogenation. This process is thermodynamically favored at higher energy inputs.
-
Catalyst Selection: The choice of catalyst is paramount. While Pd/C is common, it is often too aggressive.
-
Rhodium (Rh) Catalysts: Rhodium on carbon (Rh/C) or Rhodium(III) oxide (Rh₂O₃) are often more selective and show high activity under milder conditions, minimizing hydrogenolysis.[1][5]
-
Platinum (Pt) Catalysts: Platinum(IV) oxide (PtO₂) can also be effective but may require careful optimization of conditions.[1]
-
-
Reaction Condition Optimization:
-
Temperature: Lower temperatures (< 50°C) significantly disfavor C-N bond cleavage. Start with milder conditions and only increase temperature if the reaction rate is too low.[1]
-
Pressure: While high hydrogen pressure increases the reaction rate, it can also promote over-reduction. An optimal pressure (e.g., 5 bar) should be determined experimentally.[5]
-
Solvent: The use of an amine co-solvent, such as piperidine itself, can sometimes suppress the formation of undesired compounds during the catalytic hydrogenation of pyridine precursors.[4]
-
Caption: Troubleshooting workflow for over-reduction in pyridine hydrogenation.
Troubleshooting Guide 2: Reduction of Piperidone Precursors
Synthesizing piperidinols via the reduction of a piperidone (a cyclic amide or lactam) is a common strategy. The primary challenge here is achieving complete conversion.
Question: I am attempting to synthesize a 2-piperidinol by reducing 2-piperidone with Sodium Borohydride (NaBH₄), but my reaction stalls, leaving a large amount of starting material. Why is this happening?
Answer: This is a classic case of incomplete reduction. There are two primary reasons for this:
-
Reagent Reactivity: Lactams are significantly less electrophilic than ketones or aldehydes. While powerful reducing agents like Lithium Aluminum Hydride (LiAlH₄) are very effective, milder reagents like NaBH₄ may struggle to reduce the amide bond completely, often requiring elevated temperatures or additives.[4]
-
Reagent Quality and Stoichiometry: Hydride reducing agents are highly sensitive to moisture. If the reagent has degraded or if the solvent is not perfectly anhydrous, the effective concentration of the reducing agent will be lower than calculated.[4]
Table 1: Comparison of Reducing Agents for 2-Piperidone Reduction
| Reagent | Formula | Typical Solvent | Relative Reactivity | Key Considerations |
| Lithium Aluminum Hydride | LiAlH₄ | Anhydrous THF, Diethyl Ether | Very High | Highly reactive with water and protic solvents. Requires careful quenching.[4] |
| Sodium Borohydride | NaBH₄ | Alcohols (MeOH, EtOH), THF | Moderate | Safer and easier to handle than LiAlH₄, but may require forcing conditions for lactams.[4] |
| Sodium triacetoxyborohydride | NaBH(OAc)₃ | DCE, THF | Mild | Typically used for reductive amination; not ideal for direct lactam reduction.[3] |
This protocol outlines a general procedure. Always consult specific literature for your substrate and perform a risk assessment before starting.
-
Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add a stir bar and suspend 2-piperidone (1.0 eq) in anhydrous Tetrahydrofuran (THF).
-
Cooling: Cool the mixture to 0 °C using an ice-water bath.
-
Reagent Addition: Carefully and portion-wise, add Lithium Aluminum Hydride (LiAlH₄, 1.5 - 2.0 eq) to the cooled suspension. Caution: LiAlH₄ reacts violently with water and can generate hydrogen gas. Ensure proper ventilation and handling.
-
Reaction: Allow the reaction to slowly warm to room temperature, then heat to reflux (approx. 66 °C for THF) for 4-12 hours.
-
Monitoring: Monitor the reaction progress by TLC. The product (2-piperidinol) is typically more polar than the starting lactam.
-
Quenching: Once the reaction is complete, cool the flask back to 0 °C. Cautiously and sequentially, add water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ used in grams (Fieser workup). This procedure is designed to precipitate the aluminum salts into a granular solid.
-
Workup: Stir the resulting slurry at room temperature for 30 minutes, then filter it through a pad of Celite®, washing thoroughly with THF or Ethyl Acetate.
-
Purification: The filtrate contains the crude 2-piperidinol. It can be purified by distillation or column chromatography. For chromatography, consider using deactivated silica gel or alumina to prevent streaking of the basic amine product.[4]
Troubleshooting Guide 3: N-Alkylation of Piperidinols
Functionalizing the nitrogen atom of a piperidinol is a key step for modulating its biological properties. The primary challenge is achieving selective mono-alkylation.
Question: When I react my 4-hydroxypiperidine with benzyl bromide and potassium carbonate, I get a mixture of my desired N-benzyl product and a significant amount of a second, much more polar byproduct, which I believe is the N,N-dibenzyl quaternary salt. How do I stop this?
Answer: You are correct; the byproduct is almost certainly the over-alkylated quaternary ammonium salt. This occurs because the product of the first alkylation, an N-benzyl-4-hydroxypiperidine (a tertiary amine), can compete with the starting secondary amine for the remaining benzyl bromide.[3]
Causality: While sterically more hindered, the lone pair on the tertiary amine product is still nucleophilic and can displace the bromide from benzyl bromide to form the quaternary salt. Using a large excess of the piperidine starting material can favor mono-alkylation, but a more robust solution is to change the synthetic strategy.
Reductive amination is a two-step, one-pot process that is highly selective for mono-alkylation. It avoids the use of alkyl halides and the problem of over-alkylation.[3] The process involves the reaction of the piperidinol with an aldehyde or ketone to form an iminium ion, which is immediately reduced by a mild and selective hydride reagent.
Mechanism:
-
Iminium Ion Formation: The secondary amine of the piperidinol attacks the carbonyl of the aldehyde (e.g., benzaldehyde) to form a hemiaminal, which then dehydrates to an iminium ion.
-
Reduction: A selective reducing agent, typically Sodium Triacetoxyborohydride (NaBH(OAc)₃), delivers a hydride to the electrophilic iminium carbon, yielding the N-alkylated product. NaBH(OAc)₃ is ideal because it is mild enough not to reduce the aldehyde starting material but reactive enough to reduce the iminium ion.[3]
Caption: Comparison of Direct Alkylation vs. Reductive Amination pathways.
-
Setup: To a solution of the piperidinol (1.0 eq) and an aldehyde or ketone (1.1 eq) in a suitable solvent like Dichloromethane (DCM) or 1,2-Dichloroethane (DCE), add a stir bar.
-
Reagent Addition: Add Sodium Triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) to the mixture in one portion. The reaction is typically run at room temperature.
-
Reaction: Stir the mixture at room temperature for 2-18 hours. The reaction can be monitored by TLC or LC-MS for the disappearance of the starting piperidinol.
-
Workup: Once complete, quench the reaction by the slow addition of a saturated aqueous solution of Sodium Bicarbonate (NaHCO₃).
-
Extraction: Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous Sodium Sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by standard methods such as column chromatography or recrystallization.
References
- Common side reactions and byproducts in 2-Piperidinol synthesis. (n.d.). BenchChem.
- What are the purification methods for piperidines? (2025). BenchChem Blog.
-
Optimization of the reaction conditions for the synthesis of 4a. (n.d.). ResearchGate. Retrieved from [Link]
- Technical Support Center: Synthesis of Piperidine from Pyridine. (n.d.). BenchChem.
- Minimizing by-product formation in 4-Methyl-2-(piperidin-2-yl)oxazole synthesis. (n.d.). BenchChem.
- Application Notes and Protocols for N-Alkylation of 2-Substituted Piperidines. (n.d.). BenchChem.
-
Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. (2024). Organic & Biomolecular Chemistry. Retrieved from [Link]
- How to avoid epimerization in 3-piperidinol synthesis. (n.d.). BenchChem.
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2021). Molecules. Retrieved from [Link]
-
Procedure for N-alkylation of Piperidine? (2017). ResearchGate. Retrieved from [Link]
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- 5. Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01860A [pubs.rsc.org]
Technical Support Center: Optimizing Solvent Selection for Piperidine-Based Reactions
Welcome to the Technical Support Center dedicated to enhancing your success in piperidine-based reactions. As a cornerstone of synthetic organic chemistry, piperidine serves as a versatile base and nucleophilic catalyst in numerous critical transformations, from Knoevenagel condensations to Michael additions.[1] However, the success of these reactions is profoundly influenced by the choice of solvent, a variable that can dictate reaction rate, yield, selectivity, and even the mechanism itself.[2][3]
This guide is structured to provide direct, actionable insights into the challenges you may face. We will move beyond simple procedural lists to explain the underlying chemical principles, empowering you to make informed decisions in your experimental design.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems encountered during piperidine-based reactions, linking them directly to solvent selection and providing clear, step-by-step protocols to resolve them.
Problem 1: Low or No Reaction Yield
A low yield is one of the most common frustrations in synthesis. Before re-evaluating reagents or catalysts, a critical look at the solvent system is often the most fruitful first step.[4][5]
Potential Cause (Solvent-Related):
The solvent's primary role is to solubilize reactants and stabilize transition states. An inappropriate solvent can fail at either of these tasks.[2]
-
Poor Reactant Solubility: If reactants are not fully dissolved, the reaction becomes a heterogeneous mixture, drastically slowing the rate. This is often an issue when using non-polar solvents for polar substrates.
-
Transition State Destabilization: Many piperidine-catalyzed reactions, like the Knoevenagel condensation, proceed through charged intermediates or transition states (e.g., iminium or enolate ions).[6][7][8] A non-polar solvent cannot effectively stabilize these charged species, increasing the activation energy barrier and reducing the reaction rate.[2][3]
Diagnostic Steps & Recommended Solvent Strategy:
-
Assess Reactant Solubility: Before starting the reaction, perform a simple solubility test. Add your starting materials to your chosen solvent at the intended reaction concentration and temperature. If everything doesn't dissolve, a different solvent is necessary.
-
Evaluate Solvent Polarity: The polarity of the solvent is a critical parameter.[2]
-
For reactions involving charged intermediates (e.g., Knoevenagel, Michael), a polar aprotic solvent like DMF, DMSO, acetonitrile, or THF is often a superior choice. These solvents possess high dielectric constants and dipole moments, enabling them to solvate charged species effectively without interfering with the catalyst's basicity.[8]
-
In some cases, polar protic solvents like ethanol or methanol can be effective, particularly as they can participate in the mechanism, for instance, by facilitating proton transfer.[2][6][7] However, they can also hydrogen-bond with the piperidine catalyst, potentially reducing its nucleophilicity.[3]
-
Workflow for Solvent Screening:
Caption: Troubleshooting workflow for low reaction yield.
Problem 2: Formation of Side Products / Poor Selectivity
The appearance of unexpected spots on a TLC plate or peaks in a GC-MS trace indicates side reactions are competing with your desired transformation. Solvent choice can significantly influence which reaction pathway is favored.
Potential Cause (Solvent-Related):
-
Promotion of Competing Pathways: The solvent can selectively stabilize the transition state of an undesired reaction. For example, in the synthesis of certain piperidine rings via cyclization, the choice between methanol and acetonitrile can determine whether the reaction follows a 6-endo or 5-exo pathway, leading to completely different products.[9]
-
Catalyst Deactivation: Protic solvents, especially water, can react with intermediates or the piperidine catalyst itself. For instance, piperidine can form hydrates or carbonates, reducing the concentration of the active base.[10] While some reactions are robust in water, others require anhydrous conditions.[9][11]
Diagnostic Steps & Recommended Solvent Strategy:
-
Characterize Side Products: If possible, identify the structure of the major side products. This provides crucial clues about the competing reaction pathways.
-
Review the Mechanism: Consider how the solvent might influence different steps of the reaction mechanism. Could it favor a competing E2 elimination over an SN2 substitution? Could it promote polymerization?
-
Implement a Solvent Screen: Test a range of solvents with varying properties.
-
Aprotic Non-Polar: Toluene, Hexane
-
Aprotic Polar: THF, Dichloromethane (DCM), Acetonitrile (MeCN), DMF
-
Protic Polar: Ethanol, Methanol, Water
-
Solvent-Free: In some cases, particularly for Knoevenagel condensations, running the reaction neat (solvent-free) at an elevated temperature can provide excellent yields and purity, representing a greener alternative.[12][13]
-
Experimental Protocol: Parallel Solvent Screening
-
Setup: In a series of identical reaction vials, place your primary substrate (e.g., 0.2 mmol).
-
Solvent Addition: To each vial, add 1.0 mL of a different test solvent.
-
Reagent Addition: Add the other reagents and the piperidine catalyst (e.g., 10 mol%) to each vial.
-
Reaction: Stir all vials under identical conditions (temperature, time).
-
Analysis: Withdraw a small aliquot from each vial at set time points (e.g., 1h, 4h, 12h). Analyze by TLC, LC-MS, or GC-MS to determine conversion and selectivity.
-
Evaluation: Compare the product-to-side-product ratio across the different solvents to identify the optimal medium.
Frequently Asked Questions (FAQs)
Q1: How does solvent polarity specifically affect the rate of a Knoevenagel condensation?
In a piperidine-catalyzed Knoevenagel condensation, piperidine first reacts with the aldehyde to form an iminium ion.[6][7] This iminium ion is more electrophilic than the starting aldehyde. Separately, piperidine acts as a base to deprotonate the active methylene compound, forming an enolate.[6] The rate-determining step is often the attack of this enolate on the iminium ion.[6][7][8]
-
Polar Aprotic Solvents (e.g., DMF, DMSO): These are often ideal. They effectively stabilize the charged iminium ion and the enolate intermediate, lowering the activation energy of the C-C bond-forming step.[8]
-
Polar Protic Solvents (e.g., Methanol): These solvents can also work well and may even participate by mediating proton transfers.[6][7] However, their hydrogen-bonding capability can sometimes solvate the piperidine catalyst too strongly, slightly impeding its activity.[3]
-
Non-Polar Solvents (e.g., Toluene): These are generally poor choices as they cannot stabilize the charged intermediates, leading to a high activation energy and slow reaction rates.[2]
Caption: Influence of solvent polarity on Knoevenagel intermediates.
Q2: Are there "green" solvent alternatives for piperidine-based reactions?
Yes. The principles of green chemistry encourage minimizing the use of hazardous solvents.[14]
-
Ethanol: Derived from renewable resources like fermentation, ethanol can be an excellent choice. Studies have shown it can accelerate reaction rates compared to methanol in some piperidine syntheses.[2]
-
Water: For certain reactions like the synthesis of N-substituted piperidines from 1,5-dichloropentane, water can be a highly effective and environmentally benign solvent, especially under microwave irradiation.[9][11] In some Knoevenagel condensations, using water as the solvent with piperidine as the catalyst can lead to excellent yields.[15]
-
Solvent-Free Conditions: As mentioned, eliminating the solvent entirely is the greenest option. This is particularly effective for Knoevenagel condensations where neat reactants are heated with a catalytic amount of piperidine.[12][13]
Q3: My reaction involves Fmoc deprotection in peptide synthesis. Does solvent choice matter?
Absolutely. For Fmoc deprotection, the standard is a 20% solution of piperidine in a polar aprotic solvent.[1]
-
Dimethylformamide (DMF): This is the most common and effective solvent. It readily dissolves the protected peptide-resin and the dibenzofulvene-piperidine adduct byproduct, allowing for efficient removal during washing steps.[1]
-
N-Methyl-2-pyrrolidone (NMP): A common alternative to DMF.
-
Greener Alternatives: Recent research focuses on reducing solvent waste in peptide synthesis.[16] One strategy involves adding a weak acid like OxymaPure to the washing solvent (e.g., DMF) to more effectively remove residual piperidine, thereby reducing the total volume of solvent required for washing.[16]
Quick Reference Data
For your convenience, the table below summarizes the properties of common solvents used in piperidine-based reactions.[17][18][19][20][21]
| Solvent | Formula | Boiling Point (°C) | Dielectric Constant (20°C) | Polarity Index | Type |
| Polar Aprotic | |||||
| Dimethylformamide (DMF) | C₃H₇NO | 153 | 36.7 | 6.4 | Polar Aprotic |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 189 | 46.7 | 7.2 | Polar Aprotic |
| Acetonitrile (MeCN) | C₂H₃N | 82 | 37.5 | 5.8 | Polar Aprotic |
| Tetrahydrofuran (THF) | C₄H₈O | 66 | 7.5 | 4.0 | Polar Aprotic |
| Dichloromethane (DCM) | CH₂Cl₂ | 40 | 9.1 | 3.1 | Polar Aprotic |
| Polar Protic | |||||
| Ethanol (EtOH) | C₂H₅OH | 78 | 24.6 | 5.2 | Polar Protic |
| Methanol (MeOH) | CH₃OH | 65 | 32.7 | 5.1 | Polar Protic |
| Water (H₂O) | H₂O | 100 | 80.1 | 10.2 | Polar Protic |
| Non-Polar | |||||
| Toluene | C₇H₈ | 111 | 2.4 | 2.4 | Non-Polar |
| Hexane | C₆H₁₄ | 69 | 1.9 | 0.1 | Non-Polar |
References
-
Common Organic Solvents: Table of Properties. (n.d.). Scribd. Retrieved January 11, 2026, from [Link]
-
Common Solvents Used in Organic Chemistry: Table of Properties. (2020, August 9). Chemistry LibreTexts. Retrieved January 11, 2026, from [Link]
-
COMMON SOLVENT PROPERTIES. (n.d.). University of Wisconsin-Madison. Retrieved January 11, 2026, from [Link]
-
Solvent Polarity and Hydrogen Bond Effects on Nucleophilic Substitution Reaction of 2-Bromo-5-nitrothiophene with Piperidine. (2011). ResearchGate. Retrieved January 11, 2026, from [Link]
-
The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. (2017). Taylor & Francis Online. Retrieved January 11, 2026, from [Link]
-
Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. (2017). ACS Publications. Retrieved January 11, 2026, from [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2022). PubMed Central. Retrieved January 11, 2026, from [Link]
-
Synthesis of Curcumin Derivatives via Knoevenagel Reaction Within a Continuously Driven Microfluidic Reactor Using Polymeric Networks Containing Piperidine as a Catalyst. (2023). MDPI. Retrieved January 11, 2026, from [Link]
-
Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. (2017). PubMed. Retrieved January 11, 2026, from [Link]
-
Mechanism of Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. (2017). ResearchGate. Retrieved January 11, 2026, from [Link]
-
Synthesis and Recovery of Pyridine- and Piperidine-based Camphorsulfonamide Organocatalysts Used for Michael Addition Reaction. (2018). ResearchGate. Retrieved January 11, 2026, from [Link]
-
The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. (2017). Pure. Retrieved January 11, 2026, from [Link]
-
Optimization of the conditions for the reaction of 1 with piperidine. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
-
Troubleshooting: How to Improve Yield. (n.d.). University of Rochester. Retrieved January 11, 2026, from [Link]
-
Aza-Michael addition reaction between piperidine and n-butyl acrylate. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
-
Green Chemistry - In situ Fmoc removal. (n.d.). Royal Society of Chemistry. Retrieved January 11, 2026, from [Link]
-
A mechanistic insight into the effect of piperidine as an organocatalyst on the [3 + 2] cycloaddition reaction of benzalacetone with phenyl azide from a computational study. (2016). Organic & Biomolecular Chemistry. Retrieved January 11, 2026, from [Link]
-
Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies. (2024). PubMed Central. Retrieved January 11, 2026, from [Link]
-
Greener Solvents. (n.d.). Queen's University. Retrieved January 11, 2026, from [Link]
-
What could be reason for getting a very low yield in organic chemistry? (2015). Quora. Retrieved January 11, 2026, from [Link]
-
Piperazine-Based Mixed Solvents for CO2 Capture in Bubble-Column Scrubbers and Regeneration Heat. (2022). ResearchGate. Retrieved January 11, 2026, from [Link]
-
Optimizing Solvent Selection and Processing Conditions to Generate High Bulk-Density, Co-Precipitated Amorphous Dispersions of Posaconazole. (2021). MDPI. Retrieved January 11, 2026, from [Link]
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- 9. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Work-up and Purification for Piperidine-Containing Reactions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the effective work-up and purification of reactions involving piperidine and its derivatives. As a Senior Application Scientist, my goal is to synthesize established chemical principles with practical, field-proven insights to help you navigate common challenges and ensure the integrity of your final product.
Part 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the use and removal of piperidine in organic synthesis.
Q1: What is piperidine and why is it a double-edged sword in synthesis?
Piperidine is a cyclic secondary amine that is widely used as a base in organic synthesis. Its most prominent application is as the reagent of choice for the removal of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group in Solid-Phase Peptide Synthesis (SPPS).[1][2][3] The deprotection occurs via a base-catalyzed β-elimination mechanism. Piperidine first abstracts the acidic proton on the fluorene ring, leading to an elimination that liberates the free amine of the peptide and dibenzofulvene (DBF).[2][3] Critically, the excess piperidine then acts as a scavenger, trapping the highly reactive DBF electrophile to form a stable adduct, preventing it from reacting with the newly deprotected peptide chain.[1][2][3]
However, its basicity (pKa of conjugate acid ≈ 11.1), nucleophilicity, and relatively high boiling point (106 °C) can complicate reaction work-ups.[2][4] Incomplete removal can lead to side reactions in subsequent steps, act as a catalyst for undesired transformations, or result in product contamination.
Q2: What are the primary strategies for removing residual piperidine?
The choice of removal strategy depends on the properties of your desired product and the reaction solvent. The four most common methods are:
-
Aqueous Acid Wash (Liquid-Liquid Extraction): This is the most common method for solution-phase reactions. Piperidine is converted to its water-soluble hydrochloride or ammonium salt, which is then extracted into the aqueous phase.
-
Thorough Washing (for SPPS): In Solid-Phase Peptide Synthesis, extensive washing of the resin with a solvent like N,N-dimethylformamide (DMF) is crucial to remove piperidine and the DBF-piperidine adduct.[5]
-
Distillation/Evaporation: Due to its boiling point, piperidine can sometimes be removed under reduced pressure, especially if the desired product is non-volatile. Azeotropic distillation with solvents like toluene can also be used to remove piperidine, particularly in the context of removing water from it.[6][7]
-
Chromatography & Recrystallization: For final purification, flash column chromatography is effective.[8] If your product is a solid, recrystallization can be an excellent method to exclude piperidine and other impurities.[9]
Q3: Are there less toxic or easier-to-remove alternatives to piperidine for Fmoc deprotection?
Yes, concerns over piperidine's toxicity and handling have led to the investigation of several alternatives.
-
4-Methylpiperidine (4-MP): This reagent shows nearly identical efficacy to piperidine for Fmoc removal and is not a controlled substance, making it a viable replacement.[10][11]
-
Piperazine (PZ): Often used in combination with a stronger, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). A cocktail of 2% DBU and 5% piperazine in N-methyl-2-pyrrolidone (NMP) has been shown to be highly effective and can suppress side reactions like diketopiperazine formation.[5][12][13]
-
Pyrrolidine: With a lower boiling point (87 °C), pyrrolidine is easier to remove by evaporation and has been explored as an alternative, particularly in automated microwave SPPS.[4][14]
Part 2: Troubleshooting Guides
This section provides specific, actionable advice for common experimental challenges in a question-and-answer format.
Scenario A: Solid-Phase Peptide Synthesis (SPPS) Work-up
Q: My final peptide is pure, but the yield is low after cleavage. I suspect incomplete Fmoc removal at some steps. How can I confirm this during the synthesis?
A: This is a classic problem stemming from inefficient deprotection, which leads to deletion sequences.[2] You must validate the completion of each deprotection step. The two most common methods are the Kaiser test and UV-Vis spectrophotometry.
-
The Kaiser Test: This is a highly sensitive qualitative test for free primary amines.[15] After your deprotection and washing steps, a small sample of resin beads is tested. A deep blue color indicates the presence of free amines, confirming successful Fmoc removal. A yellow or colorless result means the deprotection is incomplete.[15]
-
UV-Vis Spectrophotometry: This quantitative method involves monitoring the release of the DBF-piperidine adduct, which has a characteristic UV absorbance around 301 nm.[3][15] By collecting the piperidine effluent and measuring its absorbance, you can quantify the extent of Fmoc removal.
-
Prepare Reagents:
-
Reagent A: 5 g ninhydrin in 100 mL ethanol.
-
Reagent B: 80 g phenol in 20 mL ethanol.
-
Reagent C: 2 mL of 0.001 M KCN diluted in 100 mL of pyridine.
-
-
Procedure:
-
After the final DMF wash post-deprotection, collect a small sample of resin beads (5-10 mg) in a small glass test tube.
-
Add 2-3 drops of each reagent (A, B, and C).
-
Heat the tube at 100-120 °C for 3-5 minutes.
-
-
Interpretation:
-
Intense Blue Beads & Solution: Positive result. Deprotection is successful.
-
Yellow/Colorless Beads & Solution: Negative result. Deprotection is incomplete. Extend deprotection time or check reagent quality.
-
Q: I'm observing significant aspartimide formation in my Asp-Gly sequences. How can I modify my piperidine work-up to prevent this?
A: Aspartimide formation is a notorious side reaction catalyzed by bases like piperidine, where the backbone amide attacks the aspartic acid side-chain.[5] To mitigate this, you can modify your deprotection cocktail.
-
Use Additives: Adding 0.1 M of 1-hydroxybenzotriazole (HOBt) to the 20% piperidine/DMF solution can significantly suppress aspartimide formation.[5]
-
Use Alternative Bases: Switching to a bulkier or different base system can help. A common and effective alternative is a solution of 2% DBU and 5% piperazine in NMP.[5][12] This combination is often more effective at preventing both aspartimide and diketopiperazine formation.
Scenario B: Solution-Phase Reaction Work-up
Q: How do I effectively remove piperidine from a reaction in an organic solvent like Dichloromethane (DCM) or Ethyl Acetate (EtOAc)?
A: A standard aqueous acid wash is the most robust method. The principle is to perform an acid-base reaction to form the piperidinium salt, which is highly soluble in water and will partition out of the organic layer.
Caption: Acid-base extraction workflow for piperidine removal.
-
Dilution: Dilute your reaction mixture with the organic solvent used (e.g., DCM, EtOAc) in a separatory funnel.
-
First Wash: Add an equal volume of dilute aqueous acid (e.g., 1 M HCl or 5% citric acid solution). Stopper the funnel, invert, and vent frequently to release any pressure. Shake vigorously for 1-2 minutes.
-
Separation: Allow the layers to separate completely. Drain the lower (aqueous) layer.
-
Expert Tip: To be certain which layer is aqueous, add a few drops of water and observe where they go.
-
-
Repeat: Repeat the acid wash one or two more times to ensure complete removal.
-
Neutralization Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any excess acid, followed by a wash with brine (saturated NaCl) to remove bulk water.
-
Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent in vacuo to isolate your crude product.
Q: My desired product also contains an amine and is extracted into the aqueous layer during the acid wash. What should I do?
A: This is a common challenge when separating basic compounds.[16] You have a few options:
-
Use a Milder Acid: Instead of a strong acid like HCl, use a saturated solution of ammonium chloride (NH₄Cl). Its milder acidity may be sufficient to protonate piperidine without fully protonating your less basic product amine.
-
Column Chromatography: This is often the most practical solution. Piperidine is quite polar and tends to stick to a silica gel column. A standard silica gel column using a gradient of ethyl acetate in hexanes, often with a small percentage (0.5-1%) of triethylamine (TEA) added to the mobile phase to prevent streaking of basic compounds, can effectively separate your product from residual piperidine.[8]
-
Boc Protection: If applicable, protect your product's amine group (e.g., as a Boc-carbamate) before performing the work-up. The protected compound will be less basic and will not be extracted by the acid wash. The protecting group can be removed in a subsequent step.
Scenario C: Purification of a Solid Product
Q: My crude solid product is an oil because of residual piperidine. How can I purify it to get a crystalline solid?
A: Recrystallization is an excellent and scalable purification technique for solid compounds, provided a suitable solvent system can be found.[9][17] The goal is to find a solvent that dissolves your product well at high temperatures but poorly at low temperatures, while impurities (like piperidine) remain soluble at all temperatures.[18][19]
-
Solvent Screening: In small test tubes, test the solubility of your crude product (10-20 mg) in various solvents (e.g., ethanol, isopropanol, acetonitrile, water). A good solvent will dissolve the compound when hot but cause it to crash out upon cooling.
-
Dissolution: Place the crude product in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture (e.g., on a hot plate) with stirring until the solid fully dissolves. Add the solvent in small portions until a clear, saturated solution is obtained.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a pre-heated funnel to remove them.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. To promote larger crystal growth, do not disturb the flask. Once at room temperature, you can place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[19]
-
Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals under vacuum to remove all residual solvent.
| Solvent | Polarity | Boiling Point (°C) | Common Uses |
| Water | Very High | 100 | Good for polar, hydrogen-bonding compounds like some carboxylic acids.[18] |
| Ethanol | High | 78 | Excellent general-purpose solvent for moderately polar compounds.[18] |
| Isopropanol | High | 82 | Similar to ethanol but with slightly different solvency properties. |
| Ethyl Acetate | Medium | 77 | Good for less polar compounds. |
| Hexanes/Heptane | Low | ~69 / ~98 | Often used as an "anti-solvent" in mixed-solvent systems. |
Part 3: Workflow Visualization
The following diagrams illustrate logical decision-making processes for handling piperidine in your work-ups.
Caption: Decision workflow for choosing a piperidine removal method.
References
-
Al-Sha'er, M. A., et al. (2023). Innovative Green Approach for Extraction of Piperine from Black Pepper Based on Response Surface Methodology. MDPI. [Link]
-
Fields, G. B. (n.d.). Methods for Removing the Fmoc Group. Springer Nature Experiments. [Link]
-
Isidro-Llobet, A., et al. (2019). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? PMC - NIH. [Link]
-
ResearchGate. (2018). How to remove piperidine and PEG(3)-amine from solution without removing product that also contains amine groups? ResearchGate. [Link]
-
ResearchGate. (2016). How can ı remove Fmoc from solution phase peptide? ResearchGate. [Link]
-
Sabatino, G., et al. (2021). Replacing piperidine in solid phase peptide synthesis: effective Fmoc removal by alternative bases. Green Chemistry (RSC Publishing). [Link]
-
Loffet, A., et al. (2007). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. SciELO México. [Link]
-
ResearchGate. (2018). How to remove excess 4-amino piperidine from reaction medium? ResearchGate. [Link]
-
Lin, G., et al. (2022). Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. American Chemical Society. [Link]
-
Kumar, A., et al. (2022). In situ Fmoc removal – a sustainable solid-phase peptide synthesis approach. AAPPTec. [Link]
-
Kumar, A., et al. (2022). In situ Fmoc removal – a sustainable solid-phase peptide synthesis approach. Green Chemistry. [Link]
-
Lebl, M., et al. (2007). Alternative to Piperidine in Fmoc Solid-Phase Synthesis. ACS Publications. [Link]
-
Royal Society of Chemistry. (n.d.). Supplementary Information. The Royal Society of Chemistry. [Link]
-
Lin, G., et al. (2022). Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. PMC - NIH. [Link]
- Britton, E. C., & Horsley, L. H. (1944). Process for purifying piperidine.
-
Wikipedia. (n.d.). Piperine. Wikipedia. [Link]
- CN104311530A. (n.d.). Method for extracting high-purity piperine with low pollution.
- CN113461596A. (n.d.). Method for treating mixed liquid containing piperidine and water.
-
DWSIM. (n.d.). Design and Control of Heterogeneous Azeotropic Column System for the Separation of Pyridine and Water. DWSIM. [Link]
-
Collins, J. M., et al. (2023). Total wash elimination for solid phase peptide synthesis. PMC - NIH. [Link]
-
Fields, G. B. (n.d.). (PDF) Methods for Removing the Fmoc Group. ResearchGate. [Link]
-
Isidro-Llobet, A., et al. (2019). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? MDPI. [Link]
-
De Mey, E. (2015). (PDF) Piperidine and piperine: extraction and content assessment in black pepper. ResearchGate. [Link]
-
Kenya Forestry Research Institute. (n.d.). OPTIMIZATION OF PIPERINE EXTRACTION FROM BLACK PEPPER (PIPER NIGRUM) USING DIFFERENT SOLVENTS FOR CONTROL OF BEDBUGS. Kenya Forestry Research Institute. [Link]
- Britton, E. C., & Horsley, L. H. (1944). Purification of piperidine.
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]
-
CUNY. (2025). Purification by Recrystallization. CUNY. [Link]
-
cdn. (n.d.). azeotropic data for binary mixtures. cdn. [Link]
-
Huang, W., et al. (2022). Innovative Green Approach for Extraction of Piperine from Black Pepper Based on Response Surface Methodology. MDPI. [Link]
-
ResearchGate. (2014). What are the best methods for Piperidine purification alternatives to distillation? ResearchGate. [Link]
-
Jad, Y. E., et al. (2021). Fmoc-Removal with Pyrrolidine Expands the Available Solvent Space in Green Solid-Phase Peptide Synthesis. ACS Sustainable Chemistry & Engineering. [Link]
-
Organic Chemistry Portal. (n.d.). Piperidine synthesis. Organic Chemistry Portal. [Link]
-
DTIC. (2025). Piperidine Synthesis. DTIC. [Link]
-
Bakunov, S. A., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC - PubMed Central. [Link]
-
White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. White Rose eTheses Online. [Link]
Sources
- 1. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 2. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Total wash elimination for solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. US2363157A - Process for purifying piperidine - Google Patents [patents.google.com]
- 7. CN113461596A - Method for treating mixed liquid containing piperidine and water - Google Patents [patents.google.com]
- 8. rsc.org [rsc.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis [scielo.org.mx]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. mt.com [mt.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
Validation & Comparative
A Comparative Analysis of 4-Methylpiperidin-4-ol and 4-Piperidinol Reactivity: A Guide for Researchers
In the landscape of pharmaceutical and specialty chemical synthesis, the piperidine scaffold remains a cornerstone for the development of a vast array of bioactive molecules. Among the functionalized piperidines, 4-piperidinol and its derivatives are pivotal intermediates. This guide provides an in-depth comparative analysis of the reactivity of two key analogues: 4-piperidinol, a secondary alcohol, and 4-methylpiperidin-4-ol, a tertiary alcohol. Understanding the nuanced differences in their chemical behavior is paramount for researchers, scientists, and drug development professionals in designing efficient synthetic routes and predicting reaction outcomes.
Structural and Physicochemical Properties: The Foundation of Reactivity
At first glance, this compound and 4-piperidinol share a common piperidine framework, with a hydroxyl group at the C4 position. The critical distinction lies in the presence of a methyl group at the same carbon in this compound, classifying it as a tertiary alcohol, whereas 4-piperidinol is a secondary alcohol. This seemingly minor structural modification has profound implications for their reactivity, stemming from differing electronic and steric environments.
| Property | This compound | 4-Piperidinol |
| CAS Number | 3970-68-1 | 5382-16-1 |
| Molecular Formula | C₆H₁₃NO | C₅H₁₁NO |
| Molecular Weight | 115.17 g/mol [1] | 101.15 g/mol [2] |
| Appearance | White to light yellow solid[3] | Colorless to pale yellow liquid or solid[4] |
| Boiling Point | 184.4 ± 15.0 °C at 760 mmHg[1] | 108-114 °C/10 mmHg |
| pKa (of protonated amine) | ~11 | ~11.22 |
The basicity of the piperidine nitrogen is a crucial factor in many of its reactions. The pKa of the protonated amine is similar for both compounds, indicating that the C4-methyl group has a minimal electronic effect on the nitrogen's basicity. However, the steric hindrance around the nitrogen and the hydroxyl group is significantly different, which will be a recurring theme in their comparative reactivity.
Diagram of the core structures of this compound and 4-Piperidinol.
Caption: Chemical structures of this compound and 4-Piperidinol.
Comparative Reactivity at the Hydroxyl Group
The primary difference in reactivity between the two compounds is centered around the hydroxyl group. The secondary hydroxyl in 4-piperidinol and the tertiary hydroxyl in this compound exhibit distinct behaviors in key organic transformations.
Oxidation: A Tale of Two Alcohols
The oxidation of the hydroxyl group is a fundamental reaction for introducing a carbonyl functionality. Here, the difference in reactivity is stark.
-
4-Piperidinol (Secondary Alcohol): Readily undergoes oxidation to form the corresponding ketone, 4-piperidone. This transformation can be achieved using a variety of common oxidizing agents.
-
This compound (Tertiary Alcohol): Is resistant to oxidation under standard conditions. This is because the carbon atom bearing the hydroxyl group lacks a hydrogen atom, which is necessary for the elimination step in most oxidation mechanisms.
Experimental Evidence: A kinetic study on the oxidation of various piperidinols by vanadium(V) demonstrated that N-methyl-piperidin-4-ol (a close analog of 4-piperidinol) is readily oxidized, while tertiary alcohols are generally unreactive under similar conditions. The mechanism for the oxidation of secondary piperidinols is proposed to involve a C-H bond fission at the hydroxyl-bearing carbon.
Experimental Protocol: Jones Oxidation of 4-Piperidinol
This protocol describes a classic method for the oxidation of a secondary alcohol to a ketone.
-
Dissolution: Dissolve 4-piperidinol (1.0 eq) in acetone in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.
-
Reagent Preparation: Prepare the Jones reagent by dissolving chromium trioxide (CrO₃) in concentrated sulfuric acid and water.
-
Addition: Slowly add the Jones reagent dropwise to the stirred solution of 4-piperidinol. The color of the reaction mixture will change from orange to green, indicating the reduction of Cr(VI) to Cr(III).
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching: Once the starting material is consumed, quench the reaction by adding isopropanol until the orange color disappears completely.
-
Work-up: Neutralize the mixture with a saturated solution of sodium bicarbonate. Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude 4-piperidone can be further purified by distillation or chromatography.
Diagram of the oxidation reaction.
Caption: Oxidation of 4-Piperidinol and this compound.
Esterification: Steric Hindrance Takes Center Stage
Esterification of the hydroxyl group is another common transformation. While both alcohols can be esterified, the reaction rates and equilibrium positions are significantly influenced by steric hindrance.
-
4-Piperidinol: Being a secondary alcohol, it undergoes esterification with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) with relative ease.
-
This compound: The tertiary nature of the hydroxyl group, coupled with the adjacent methyl group, creates significant steric hindrance. This makes esterification more challenging, often requiring more forcing conditions, longer reaction times, and potentially leading to lower yields compared to 4-piperidinol. In acid-catalyzed esterifications (Fischer esterification), the tertiary alcohol is also more prone to elimination side reactions to form an alkene.
Experimental Protocol: Fischer Esterification of 4-Piperidinol
This protocol outlines the acid-catalyzed esterification of 4-piperidinol with acetic acid.
-
Mixing: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine 4-piperidinol (1.0 eq), a large excess of acetic acid (which also acts as the solvent), and a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or p-toluenesulfonic acid).
-
Reflux: Heat the mixture to reflux. The water formed during the reaction will be collected in the Dean-Stark trap, driving the equilibrium towards the ester product.
-
Monitoring: Monitor the reaction progress by TLC.
-
Work-up: After completion, cool the reaction mixture and carefully neutralize the excess acid with a base (e.g., sodium bicarbonate solution).
-
Extraction: Extract the product with an organic solvent.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting ester can be purified by distillation or chromatography.
Reactivity at the Piperidine Nitrogen: A Question of Nucleophilicity and Steric Accessibility
The lone pair of electrons on the piperidine nitrogen atom imparts nucleophilic and basic properties to both molecules. These properties are crucial for reactions such as N-alkylation, N-acylation, and salt formation.
N-Alkylation: The Impact of the C4-Substituent
N-alkylation is a key reaction for introducing substituents on the nitrogen atom. While the electronic environment of the nitrogen is similar in both compounds, the steric hindrance posed by the C4-substituents can influence the reaction rate.
-
4-Piperidinol: The nitrogen is readily accessible for nucleophilic attack on an alkyl halide.
-
This compound: The presence of the axial methyl group in one of the chair conformations can create some steric hindrance for the approach of an electrophile to the nitrogen atom, potentially leading to a slightly slower reaction rate compared to 4-piperidinol under identical conditions. However, for many common alkylating agents, this difference may be negligible.
Experimental Protocol: N-Alkylation of 4-Piperidinol
This protocol describes a general procedure for the N-alkylation of 4-piperidinol.
-
Mixing: In a suitable solvent (e.g., acetonitrile, DMF), dissolve 4-piperidinol (1.0 eq) and a base (e.g., potassium carbonate, triethylamine; 1.5-2.0 eq).
-
Addition of Alkylating Agent: Add the alkyl halide (e.g., benzyl bromide, ethyl iodide; 1.1 eq) to the mixture.
-
Heating: Heat the reaction mixture to an appropriate temperature (e.g., 50-80 °C) and stir until the reaction is complete (monitored by TLC).
-
Work-up: Cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate.
-
Extraction and Purification: Dissolve the residue in an organic solvent, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate. The product can be purified by chromatography.
Diagram of the N-alkylation reaction.
Caption: General scheme for N-alkylation of the piperidine nitrogen.
Conclusion: A Summary of Reactivity Differences
The seemingly subtle difference of a single methyl group at the C4 position leads to significant and predictable differences in the reactivity of this compound and 4-piperidinol.
| Reaction Type | This compound (Tertiary Alcohol) | 4-Piperidinol (Secondary Alcohol) | Key Differentiating Factor |
| Oxidation of -OH | Generally unreactive | Readily oxidized to 4-piperidone | Presence/absence of α-hydrogen |
| Esterification of -OH | Slower, requires harsher conditions, prone to elimination | Faster, proceeds under milder conditions | Steric hindrance |
| N-Alkylation | Slightly slower due to potential steric hindrance | Generally faster | Steric accessibility of the nitrogen lone pair |
This comparative guide serves as a foundational resource for chemists to make informed decisions in the selection and application of these versatile piperidine building blocks, ultimately enabling more efficient and predictable synthetic strategies.
References
-
Chemsrc. 4-Methyl-4-piperidinol. [Link]
-
PubChem. Piperidin-4-ol. [Link]
- Selvaraj, K., Senthilkumar, V. P., & Ramarajan, K. (1983). Kinetics of oxidation of epimeric piperidin-4-ols by vanadium(V). Journal of the Chemical Society, Perkin Transactions 2, (6), 827-831.
-
Organic Syntheses. Cycloöctanone. [Link]
-
OperaChem. Fischer Esterification-Typical Procedures. [Link]
Sources
The Pivotal Role of the 4-Methylpiperidin-4-ol Scaffold: A Comparative Guide to Structure-Activity Relationships
The 4-Methylpiperidin-4-ol Core: A Versatile Template for Drug Discovery
The this compound scaffold is a synthetically accessible and conformationally constrained building block. The presence of the methyl and hydroxyl groups at the C4 position creates a quaternary center, which can influence the orientation of substituents on the piperidine nitrogen and their interaction with biological targets. This steric hindrance can be exploited to enhance selectivity and reduce off-target effects. Furthermore, the hydroxyl group can act as a hydrogen bond donor or acceptor, a critical feature for molecular recognition at receptor binding sites.
Structure-Activity Relationship of this compound Derivatives as Opioid Receptor Modulators
A significant body of research has focused on the development of this compound derivatives as modulators of opioid receptors, particularly the mu (µ), delta (δ), and kappa (κ) subtypes. These receptors are central to pain perception, and their modulation is the basis for the action of many clinically used analgesics.
The Influence of N-Substituents
The nature of the substituent on the piperidine nitrogen is a key determinant of the pharmacological profile of this compound derivatives. Variations in the N-substituent can dramatically alter binding affinity, receptor selectivity, and functional activity (agonist vs. antagonist).
A comparative analysis of N-substituted 4-alkyl-4-(m-hydroxyphenyl)-piperidines reveals that increasing the bulk of the N-substituent can modulate analgesic potency.[1] For instance, in a series of 4-methyl-4-(m-hydroxyphenyl)-piperidines, the N-phenethyl substituent generally confers higher agonist potency compared to N-methyl or N-allyl substituents.[1] This is likely due to the N-phenethyl group engaging in additional favorable interactions within the opioid receptor binding pocket.
| Compound ID | N-Substituent | 4-Alkyl Substituent | Analgesic Potency (Mouse Writhing Test, ED50 mg/kg) | µ-Opioid Receptor Binding (Ki, nM) |
| 1a | Methyl | Methyl | 1.5 | 10 |
| 1b | Allyl | Methyl | 3.2 | 15 |
| 1c | Phenethyl | Methyl | 0.8 | 5 |
| 2a | Methyl | n-Propyl | 2.1 | 12 |
| 2c | Phenethyl | n-Propyl | 1.1 | 7 |
| 3a | Methyl | t-Butyl | >10 | 50 |
| 3c | Phenethyl | t-Butyl | 5.6 | 25 |
Data synthesized from multiple sources for illustrative comparison.
The data suggest that a phenethyl group on the nitrogen is generally favorable for potent µ-opioid agonism in this series. However, excessive steric bulk at the C4 position, such as a t-butyl group, can be detrimental to activity, likely by preventing optimal binding orientation.
The Role of the 4-Aryl Group
The presence and substitution pattern of an aryl group at the C4 position are also critical for activity. In many potent opioid analgesics, a 3-hydroxyphenyl group is a key pharmacophoric element, mimicking the tyrosine moiety of endogenous opioid peptides. The hydroxyl group is believed to form a crucial hydrogen bond with a histidine residue in the µ-opioid receptor.
Experimental Protocols
Synthesis of N-Substituted 4-Methyl-4-hydroxypiperidine Derivatives
The synthesis of N-substituted 4-methyl-4-hydroxypiperidines can be achieved through a multi-step process. A general and adaptable synthetic route is outlined below.
Diagram of the Synthetic Workflow
Caption: General synthetic scheme for N-substituted 4-methyl-4-hydroxypiperidines.
Step-by-Step Protocol:
-
Protection of the Piperidine Nitrogen: 4-Piperidone is reacted with a suitable protecting group, such as di-tert-butyl dicarbonate (Boc anhydride), in the presence of a base like triethylamine in a solvent like dichloromethane (DCM) to yield N-Boc-4-piperidone. This step is crucial to prevent side reactions at the nitrogen during the subsequent Grignard reaction.
-
Grignard Reaction: The N-Boc-4-piperidone is then treated with a Grignard reagent, such as methylmagnesium bromide (MeMgBr), in an anhydrous ethereal solvent like tetrahydrofuran (THF) at low temperature (e.g., 0 °C) to introduce the methyl group at the C4 position and form the tertiary alcohol, yielding N-Boc-4-methyl-4-hydroxypiperidine.
-
Deprotection: The Boc protecting group is removed by treatment with a strong acid, such as trifluoroacetic acid (TFA), in DCM to afford 4-methyl-4-hydroxypiperidine.
-
N-Substitution: The final N-substituted derivatives are prepared by reacting 4-methyl-4-hydroxypiperidine with an appropriate aldehyde or ketone via reductive amination using a reducing agent like sodium triacetoxyborohydride, or with an alkyl halide in the presence of a base.
In Vitro Mu-Opioid Receptor Binding Assay
The affinity of the synthesized compounds for the µ-opioid receptor can be determined using a competitive radioligand binding assay.[2] This assay measures the ability of a test compound to displace a radiolabeled ligand that is known to bind to the receptor with high affinity.
Diagram of the Binding Assay Workflow
Caption: Workflow for the in vitro µ-opioid receptor binding assay.
Step-by-Step Protocol:
-
Membrane Preparation: Cell membranes expressing the human µ-opioid receptor are prepared from cultured cells.
-
Assay Setup: In a 96-well plate, the cell membranes (typically 10-20 µg of protein) are incubated with a fixed concentration of a radiolabeled µ-opioid agonist, such as [³H]-DAMGO, and varying concentrations of the unlabeled test compound.[2]
-
Incubation: The mixture is incubated at a controlled temperature (e.g., 25°C) for a specific duration (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Scintillation Counting: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand, and the radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition binding data. The inhibitory constant (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[2]
Concluding Remarks and Future Perspectives
The this compound scaffold continues to be a highly valuable template in the design of novel therapeutic agents. The structure-activity relationships discussed herein, particularly in the context of opioid receptor modulation, highlight the profound impact that subtle structural modifications can have on pharmacological activity. The interplay between the N-substituent, the C4-substituents, and the overall conformational rigidity of the piperidine ring dictates the affinity, selectivity, and functional efficacy of these derivatives.
Future research in this area will likely focus on the development of biased agonists that selectively activate desired signaling pathways (e.g., G-protein signaling for analgesia) while avoiding pathways associated with adverse effects (e.g., β-arrestin recruitment). The principles of SAR outlined in this guide will be instrumental in the rational design of such next-generation therapeutics. Furthermore, the application of the this compound scaffold to other CNS targets remains a promising avenue for the discovery of new treatments for a range of neurological and psychiatric disorders.
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A Comparative Efficacy Analysis of Analgesics Derived from 4-Methylpiperidin-4-OL
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methylpiperidin-4-ol is a versatile chemical intermediate recognized for its role as a foundational building block in the synthesis of complex pharmaceutical agents.[1] Its unique structure is particularly valuable in the development of potent analgesics, most notably within the 4-anilidopiperidine class of synthetic opioids.[2][3] This guide provides a comparative analysis of the efficacy of prominent fentanyl analogs synthesized from this precursor. By examining key preclinical and in vivo data, we aim to elucidate the structure-activity relationships that govern their analgesic potency and therapeutic profiles, offering a critical resource for researchers in pain management and opioid drug development.
The primary mechanism of action for these compounds is the activation of the mu-opioid receptor (MOR), a G-protein coupled receptor (GPCR).[4] This interaction initiates a signaling cascade that ultimately leads to profound analgesia. However, subtle modifications to the core structure, often originating from the foundational piperidine ring, can dramatically alter a compound's potency, efficacy, and safety profile. Understanding these nuances is paramount for the rational design of next-generation analgesics with improved therapeutic windows.
Comparative Efficacy of Fentanyl Analogs
The 4-anilidopiperidine scaffold, derived from precursors like this compound, is the cornerstone of fentanyl and its analogs.[3][5] These synthetic opioids are characterized by their high potency and rapid onset of action.[3][6] The table below summarizes critical efficacy and potency data from preclinical studies, providing a quantitative basis for comparison.
Table 1: Quantitative Comparison of Fentanyl Analog Activity
| Analog | In Vitro Potency (EC₅₀, nM) [³⁵S]GTPγS | In Vivo Antinociceptive Potency (ED₅₀, mg/kg) | Protective Index (PI = TD₅₀/ED₅₀) |
| Fentanyl | 17.9 | 0.08 | 12 |
| Furanylfentanyl | 2.52 | 0.0279 | - |
| Acetylfentanyl | - | 0.021 (p.o.) | - |
| ortho-Fluorofentanyl | - | 0.03 | 2.81 |
| 2'-Fluoro ortho-fluorofentanyl | - | 0.02 | 17.6 |
| Valerylfentanyl | - | - | 3.46 |
| 4'-Fluorofentanyl | - | - | 2.74 |
| ortho-Fluorobutyrylfentanyl | - | - | 1.64 |
| para-Fluorobutyrylfentanyl | - | - | 1.73 |
Data compiled from multiple sources. Note that experimental conditions may vary between studies.[4]
Analysis of Efficacy Data:
-
Potency: The in vitro data, measured by the [³⁵S]GTPγS binding assay, shows that Furanylfentanyl (EC₅₀ = 2.52 nM) is significantly more potent than Fentanyl (EC₅₀ = 17.9 nM) at activating the MOR.[4] This heightened potency is also reflected in its in vivo antinociceptive effect.
-
In Vivo Efficacy: The antinociceptive potency, determined by the dose required to produce a maximal analgesic effect in 50% of animal subjects (ED₅₀), highlights the profound strength of these analogs. Acetylfentanyl and 2'-Fluoro ortho-fluorofentanyl demonstrate particularly high in vivo potency.[4]
-
Therapeutic Window: The Protective Index (PI) provides a crucial, albeit preclinical, measure of a drug's relative safety. It represents the ratio of the toxic dose (TD₅₀) to the effective dose (ED₅₀). A higher PI suggests a wider margin of safety. Notably, 2'-Fluoro ortho-fluorofentanyl exhibits a PI of 17.6, which is superior to that of Fentanyl (PI = 12), indicating a potentially more favorable safety profile in this specific model.[4]
Mechanistic Insights: Mu-Opioid Receptor Signaling
The analgesic effects of fentanyl and its analogs are mediated by their agonist activity at the mu-opioid receptor (MOR). This interaction triggers a cascade of intracellular events characteristic of Gi/o-protein coupled receptors. The primary signaling pathway involves the inhibition of adenylyl cyclase, which leads to a reduction in intracellular cyclic AMP (cAMP) levels.[4] This modulation of downstream effectors, including ion channels, results in hyperpolarization of the neuronal membrane and reduced neuronal excitability, thereby dampening the transmission of pain signals.
Caption: Mu-Opioid Receptor (MOR) Signaling Pathway.
Experimental Protocols for Efficacy Evaluation
The quantitative data presented in this guide are derived from standardized, validated assays. The choice of assay is critical for accurately determining the potency and efficacy of a given compound. Below are detailed methodologies for two cornerstone experiments in opioid research.
[³⁵S]GTPγS Binding Assay (In Vitro Potency & Efficacy)
This functional assay measures the activation of G-proteins upon receptor stimulation by an agonist, providing a direct measure of a compound's potency (EC₅₀) and intrinsic efficacy (Eₘₐₓ).[4] The rationale is that an active MOR promotes the exchange of GDP for GTP on the Gα subunit, and using a radiolabeled, non-hydrolyzable GTP analog ([³⁵S]GTPγS) allows for quantification of this activation.
Methodology:
-
Membrane Preparation:
-
Culture cells stably expressing the human mu-opioid receptor (e.g., CHO-hMOR cells).
-
Homogenize cells in ice-cold buffer (50 mM Tris-HCl, pH 7.4) and centrifuge at low speed to remove nuclei.
-
Centrifuge the supernatant at high speed (e.g., 48,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration via a Bradford or BCA assay.
-
-
Assay Reaction:
-
In a 96-well plate, incubate the cell membranes with various concentrations of the test compound (fentanyl analog).
-
Add GDP to the reaction mixture to ensure G-proteins are in their inactive state.
-
Initiate the reaction by adding [³⁵S]GTPγS.
-
Incubate at 30°C for 60 minutes to allow for agonist-stimulated binding.
-
-
Termination and Scintillation Counting:
-
Rapidly filter the reaction mixture through glass fiber filters to separate bound from free [³⁵S]GTPγS.
-
Wash the filters with ice-cold buffer to remove non-specific binding.
-
Place filters in scintillation vials with scintillation fluid.
-
Quantify the amount of bound [³⁵S]GTPγS using a liquid scintillation counter.
-
-
Data Analysis:
-
Plot the specific binding (total binding minus non-specific binding) against the logarithm of the agonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (concentration for 50% of maximal effect) and Eₘₐₓ (maximal effect).
-
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A Comparative Guide to Alternatives for 4-Methylpiperidin-4-ol in Pharmaceutical Synthesis
The piperidine scaffold is a cornerstone of modern medicinal chemistry, present in a remarkable number of approved pharmaceuticals.[1][2] Its prevalence stems from its ability to confer favorable physicochemical properties, such as improved solubility and bioavailability, and to present functional groups in a defined three-dimensional orientation for optimal target engagement. Within this privileged class of heterocycles, 4-Methylpiperidin-4-ol serves as a particularly versatile building block, valued for its role in creating tertiary alcohol moieties that can act as crucial hydrogen bond donors or serve as a stable anchor point for further functionalization.[3]
However, the pursuit of novel chemical matter, improved ADME (Absorption, Distribution, Metabolism, and Excretion) properties, and freedom to operate within a complex intellectual property landscape necessitates a broader perspective. This guide provides an in-depth comparison of viable alternatives to this compound, offering experimental insights and a decision-making framework for researchers in drug development.
The Rationale for Seeking Alternatives
While this compound is a robust and reliable building block, several factors drive the exploration of alternatives:
-
Modulating Physicochemical Properties: Small structural changes can have a profound impact on a drug candidate's properties. Replacing the 4-methyl-4-hydroxy-piperidine motif can alter a molecule's lipophilicity (LogP), basicity (pKa), and metabolic stability.
-
Intellectual Property (IP) Navigation: In the competitive landscape of drug discovery, utilizing novel, structurally distinct scaffolds can provide a clear path to new patents.
-
Improving Metabolic Stability: The piperidine ring itself, particularly at positions adjacent to the nitrogen, can be susceptible to metabolic oxidation.[1] Introducing different substituents or ring systems can block these metabolic "soft spots."
-
Exploring New Chemical Space: "Scaffold hopping"—the replacement of a core molecular framework with a bioisosteric equivalent—is a powerful strategy for discovering compounds with novel biological activities or improved selectivity.[4]
Comparative Analysis of Key Alternatives
The alternatives to this compound can be broadly categorized into direct structural analogs and alternative scaffolds.
Direct Structural Analogs
These compounds retain the core piperidin-4-ol framework but vary the substitution at the C4 position. They represent the most conservative and predictable modifications.
| Compound | Structure | Key Differentiating Features | Synthetic Considerations |
| This compound (Baseline) | ![]() | Tertiary alcohol, provides a quaternary center. | Readily available commercially. Synthesized from 4-piperidone and a methyl Grignard reagent. |
| Piperidin-4-ol | ![]() | Secondary alcohol, introduces a hydrogen bond donor and acceptor. Lacks the C4-methyl group, reducing steric bulk. | Commercially available. Can be synthesized via reduction of 4-piperidone.[5] |
| 4-Ethylpiperidin-4-ol | ![]() | Increased lipophilicity and steric bulk compared to the methyl analog. May enhance metabolic stability by shielding adjacent positions. | Synthesized from 4-piperidone and an ethyl Grignard reagent. Availability may be lower than the methyl analog. |
| 4-Phenylpiperidin-4-ol | ![]() | Significantly increased lipophilicity and potential for π-π stacking interactions. Common in CNS-active agents.[6][7] | Synthesis involves the reaction of 4-piperidone with a phenyl Grignard or phenyllithium reagent. |
Experimental Insight: N-Arylation via Buchwald-Hartwig Amination
The N-arylation of these piperidine cores is a fundamental transformation in pharmaceutical synthesis. A comparative analysis highlights the subtle yet significant impact of the C4-substituent on reactivity.
Caption: Generalized workflow for Buchwald-Hartwig N-arylation.
Protocol: General Procedure for Buchwald-Hartwig Coupling
-
To an oven-dried Schlenk tube under an inert atmosphere (Argon), add the aryl halide (1.0 mmol), Pd₂(dba)₃ (0.02 mmol), XPhos (0.04 mmol), and NaOtBu (1.4 mmol).
-
Add the respective piperidin-4-ol alternative (1.2 mmol).
-
Add anhydrous toluene (5 mL).
-
Seal the tube and heat the reaction mixture to 100 °C for 12-24 hours, monitoring by TLC or LC-MS.
-
After cooling to room temperature, quench the reaction with saturated aqueous NH₄Cl solution and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, dry over Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Expected Performance & Causality:
-
Piperidin-4-ol: Typically exhibits good reactivity due to the lower steric hindrance around the nitrogen atom.
-
This compound: Serves as a reliable baseline. The methyl group presents minimal steric challenge to the coupling reaction.
-
4-Ethyl/4-Phenyl-piperidin-4-ol: The increased steric bulk of the ethyl and, more significantly, the phenyl group can modestly decrease the reaction rate. This may necessitate longer reaction times, higher catalyst loading, or the use of more active catalyst systems (e.g., bulkier phosphine ligands) to achieve comparable yields. The choice of ligand is critical to accommodate the increased steric demand.
Alternative Scaffolds: Scaffold Hopping & Bioisosterism
Scaffold hopping offers a more profound departure from the parent structure, aiming to replicate the key pharmacophoric features in a novel chemical entity.[4]
| Alternative Scaffold | Structure Example | Key Differentiating Features | Synthetic Considerations |
| Pyrrolidines | (+/-)-3-(4-hydroxyphenyl)pyrrolidine | 5-membered ring leads to a different 3D geometry (less puckered) and alters the vector of substituents. Can modulate pKa and LogP.[8] | Synthesis often starts from pyroglutamic acid, malic acid, or via multi-step sequences involving cyclization reactions. |
| Azetidines | 3-Hydroxy-3-methylazetidine | The strained 4-membered ring significantly alters bond angles and conformational flexibility. Often used to decrease lipophilicity and improve solubility. | Synthetically more challenging due to ring strain. Routes often involve photochemical reactions or cyclization of amino alcohols. |
| Azepanes (Homopiperidines) | 4-Hydroxy-4-phenylazepane | 7-membered ring provides greater conformational flexibility. This can be advantageous for fitting into larger binding pockets but may come at an entropic cost.[9] | Synthesized via ring-expansion strategies or from substituted pimelic acid derivatives through multi-step sequences. |
| Bicyclic Scaffolds | 2-Azabicyclo[2.2.1]heptane | Rigid, conformationally locked structures. Precisely orient substituents in space, which can dramatically increase potency and selectivity but requires precise design.[10] | Often requires more complex, multi-step syntheses, such as Diels-Alder reactions followed by functional group manipulations. |
Decision-Making Framework for Selecting an Alternative
The optimal choice of a building block is context-dependent, guided by the specific goals of the drug discovery program.
Caption: Decision workflow for selecting a this compound alternative.
Conclusion
While this compound remains an invaluable tool in the pharmaceutical scientist's arsenal, a thorough evaluation of its alternatives is crucial for modern drug discovery. Direct analogs like piperidin-4-ol or 4-ethylpiperidin-4-ol offer a low-risk strategy for fine-tuning physicochemical properties with predictable synthetic outcomes. In contrast, scaffold hopping to pyrrolidine, azetidine, or bicyclic systems represents a more exploratory approach, opening doors to novel intellectual property and potentially superior biological profiles. The choice ultimately depends on a careful balance of project goals, synthetic tractability, and the desired pharmacological profile. By leveraging the comparative data and decision framework presented here, researchers can make more informed choices, accelerating the journey toward safer and more effective medicines.
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- Cia, S., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry.
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- ResearchGate. 4-Substituted and 1,4-Disubstituted Piperidines.
- Kumar, A., et al. (2005). Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives. Chemical & Pharmaceutical Bulletin.
- Tamiz, A. P., et al. (2000). Synthesis of N-substituted 4-(4-hydroxyphenyl)piperidines, 4-(4-hydroxybenzyl)piperidines, and (+/-)-3-(4-hydroxyphenyl)pyrrolidines: selective antagonists at the 1A/2B NMDA receptor subtype. Journal of Medicinal Chemistry.
- Fields, G. B. (1999). Alternative to Piperidine in Fmoc Solid-Phase Synthesis.
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- Al-Fayoumi, S., et al. (2001). Design, Synthesis, and Evaluation of Metabolism-Based Analogues of Haloperidol Incapable of Forming MPP+-like Species. Journal of Medicinal Chemistry.
- Sigma-Aldrich. 4-Hydroxypiperidine, 98%. Sigma-Aldrich.
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A Senior Application Scientist's Guide to Cross-Reactivity Studies of 4-Methylpiperidin-4-OL Derivatives
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and evaluate the cross-reactivity of 4-Methylpiperidin-4-OL derivatives. We will delve into the causal factors behind experimental design, present detailed methodologies for robust assessment, and interpret the resulting data to inform drug discovery and development programs.
Introduction: The Significance of the this compound Scaffold and the Imperative of Cross-Reactivity Assessment
The this compound moiety is a key structural component in a variety of pharmacologically active compounds, valued for its role in synthesizing analgesics and other therapeutic agents.[1] Its derivatives are prevalent in medicinal chemistry, making it a critical area of study.[2][3][4]
Cross-reactivity, in the context of immunoassays, is the phenomenon where an antibody binds to substances other than the specific target analyte.[5] These non-target molecules often share structural similarities with the intended analyte.[5][6] In drug development, particularly for therapeutic drug monitoring and toxicology screening, understanding the cross-reactivity of drug metabolites and structurally related compounds is paramount. Uncharacterized cross-reactivity can lead to inaccurate quantification of the target analyte, potentially resulting in false-positive results or misinterpretation of pharmacokinetic data.[6]
This guide will walk through a comparative study of a series of hypothetical this compound derivatives to illustrate the principles and methodologies of cross-reactivity assessment.
Designing a Comparative Cross-Reactivity Study
To investigate the structure-activity relationships (SAR) that govern antibody recognition, we will consider a parent compound, this compound, and a series of its hypothetical derivatives with systematic modifications. The choice of derivatives is crucial for elucidating how different chemical features impact antibody binding.
Hypothetical Test Compounds:
-
Compound A: this compound (Parent Compound)
-
Compound B: 4-Ethylpiperidin-4-OL (Alkyl chain elongation)
-
Compound C: 4-Propylpiperidin-4-OL (Further alkyl chain elongation)
-
Compound D: 1-Benzyl-4-methylpiperidin-4-ol (Addition of a bulky aromatic group at the nitrogen)
-
Compound E: 4-(4-Chlorophenyl)-4-methylpiperidin-4-ol (Addition of a substituted aromatic group at C4)
The rationale behind selecting these derivatives is to probe the antibody's binding pocket for steric and electronic tolerance. By systematically altering the substitution at key positions, we can map the structural features that are critical for antibody recognition. The conformation of these haptens plays a significant role in determining antibody specificity.[7][8][9]
Methodologies for Cross-Reactivity Assessment
A multi-faceted approach is recommended for a thorough cross-reactivity assessment. Competitive Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used method for screening and quantifying cross-reactivity, while Surface Plasmon Resonance (SPR) can provide more detailed kinetic information.
Competitive ELISA
Competitive ELISA is a highly sensitive immunoassay format well-suited for detecting and quantifying small molecules like our target derivatives.[10] The principle relies on the competition between the analyte in the sample and a labeled antigen for a limited number of antibody binding sites.
Below is a diagram illustrating the workflow of a competitive ELISA for cross-reactivity assessment.
Caption: Workflow of a Competitive ELISA for Cross-Reactivity Assessment.
This protocol provides a general framework. Optimization of antibody and antigen concentrations, as well as incubation times and temperatures, is essential.[11]
-
Antibody Coating:
-
Dilute the primary antibody against this compound to a pre-determined optimal concentration in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).
-
Add 100 µL of the diluted antibody to each well of a 96-well microtiter plate.
-
Incubate overnight at 4°C.
-
-
Washing:
-
Aspirate the coating solution from the wells.
-
Wash the plate three times with 200 µL of wash buffer (e.g., PBS with 0.05% Tween-20) per well.
-
-
Blocking:
-
Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well to block any remaining non-specific binding sites.[12]
-
Incubate for 1-2 hours at room temperature.
-
-
Competitive Reaction:
-
Wash the plate three times with wash buffer.
-
Prepare serial dilutions of the parent compound (standard curve) and the test derivatives in assay buffer.
-
Add 50 µL of the standard or test derivative solution to the appropriate wells.
-
Add 50 µL of the enzyme-labeled this compound conjugate (e.g., HRP-conjugate) at its optimal dilution to each well.
-
Incubate for 1-2 hours at room temperature.
-
-
Detection:
-
Wash the plate five times with wash buffer.
-
Add 100 µL of the enzyme substrate (e.g., TMB for HRP) to each well and incubate in the dark until sufficient color develops.
-
Stop the reaction by adding 50 µL of a stop solution (e.g., 2N H₂SO₄).
-
-
Data Analysis:
-
Measure the optical density (OD) at the appropriate wavelength (e.g., 450 nm for TMB).
-
Plot a standard curve of OD versus the concentration of the parent compound.
-
Determine the concentration of each derivative that causes 50% inhibition of the maximal signal (IC50).
-
Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of Parent Compound / IC50 of Test Derivative) x 100 [13]
-
Surface Plasmon Resonance (SPR)
SPR is a powerful, label-free technique for studying biomolecular interactions in real-time.[14] It provides valuable data on binding affinity and kinetics (association and dissociation rates), which can complement the findings from ELISA.[15][16] For small molecule analysis, SPR requires high sensitivity.[17][18][19]
In a typical SPR experiment for cross-reactivity analysis, the antibody is immobilized on the sensor chip surface, and the different this compound derivatives are passed over the surface at various concentrations. The change in the refractive index at the surface, which is proportional to the mass of the bound analyte, is measured and recorded in a sensorgram.
Below is a conceptual diagram of how structural modifications can influence antibody binding, which is the basis of structure-activity relationship studies.
Caption: Structure-Activity Relationship in Antibody Binding.
Data Presentation and Interpretation
The data obtained from the competitive ELISA should be summarized in a clear and concise table to facilitate comparison.
Table 1: Hypothetical Cross-Reactivity of this compound Derivatives
| Compound | Derivative | Modification | IC50 (ng/mL) | % Cross-Reactivity |
| A | This compound | Parent Compound | 10 | 100% |
| B | 4-Ethylpiperidin-4-OL | C4-Methyl to C4-Ethyl | 25 | 40% |
| C | 4-Propylpiperidin-4-OL | C4-Methyl to C4-Propyl | 80 | 12.5% |
| D | 1-Benzyl-4-methylpiperidin-4-ol | N-Benzylation | 200 | 5% |
| E | 4-(4-Chlorophenyl)-4-methylpiperidin-4-ol | C4-H to C4-(p-Cl-Phenyl) | >1000 | <1% |
Analysis of Hypothetical Data:
-
Effect of Alkyl Chain Length (Compounds B and C): The decrease in cross-reactivity with increasing alkyl chain length at the C4 position (from methyl to ethyl to propyl) suggests that the antibody's binding pocket has limited space in this region. The bulkier alkyl groups likely introduce steric hindrance, leading to a weaker binding affinity.
-
Effect of N-Substitution (Compound D): The significant drop in cross-reactivity upon the addition of a benzyl group at the nitrogen atom indicates that this position is either directly involved in a critical binding interaction or that the bulky benzyl group prevents the molecule from adopting the correct conformation for optimal binding.
-
Effect of Aromatic Substitution at C4 (Compound E): The negligible cross-reactivity of the derivative with a p-chlorophenyl group at the C4 position highlights the high specificity of the antibody for the small alkyl substituent in the parent compound. This major structural change completely disrupts the binding interaction.
These findings underscore the importance of the substitution pattern around the piperidine ring in dictating antibody recognition. Such analyses are crucial for predicting the potential for cross-reactivity with metabolites or other structurally related compounds.
Regulatory Considerations and Assay Validation
It is imperative that immunoassays used in regulated environments are properly validated to ensure their performance characteristics are well-understood. Regulatory bodies like the U.S. Food and Drug Administration (FDA) provide guidance on the validation of immunogenicity assays, which includes assessments of specificity, selectivity, precision, and accuracy.[20][21][22][23] When assessing cross-reactivity, it is important to test a wide range of structurally related compounds that may be present in clinical samples.[24]
Conclusion
The systematic evaluation of the cross-reactivity of this compound derivatives provides critical insights into the specificity of antibody-based assays. Through a combination of techniques like competitive ELISA and SPR, researchers can build a comprehensive understanding of the structure-activity relationships that govern molecular recognition. This knowledge is essential for the development of highly specific and reliable immunoassays for therapeutic drug monitoring, toxicology, and other applications in drug development, ultimately contributing to the safety and efficacy of new pharmaceutical agents.
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Four Specific Hapten Conformations Dominating Antibody Specificity: Quantitative Structure–Activity Relationship Analysis for Quinolone Immunoassay. Analytical Chemistry. [Link]
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Modulating Linker Composition of Haptens Resulted in Improved Immunoassay for Histamine. MDPI. [Link]
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Biacore SPR for small-molecule discovery. Cytiva Life Sciences. [Link]
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Investigation of Charged Small Molecule–Aptamer Interactions with Surface Plasmon Resonance. ACS Publications. [Link]
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Characterization of Hapten–Protein Conjugates: Antibody Generation and Immunoassay Development for Pesticides Monitoring. PubMed Central. [Link]
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A Comparative Guide to the Validated Scale-Up Synthesis of 4-Methylpiperidin-4-ol
This guide provides an in-depth comparison and validation of a synthesis protocol for 4-Methylpiperidin-4-ol, a key building block in the development of pharmaceuticals and specialty chemicals.[1] We will bridge the gap between a standard laboratory-scale procedure and a validated, robust pilot-scale protocol, focusing on the critical scientific principles and practical challenges inherent in chemical scale-up. Our objective is to furnish researchers, chemists, and drug development professionals with a comprehensive, experience-driven framework for transitioning this synthesis from the bench to a larger scale safely and efficiently.
The Strategic Importance of this compound and Its Synthesis
This compound is a tertiary alcohol embedded within a piperidine ring. This structural motif is of significant interest in medicinal chemistry, often serving as a key intermediate in the synthesis of analgesics and other therapeutic agents targeting the central nervous system.[1][2] The most direct and common synthetic route involves the nucleophilic addition of a methyl organometallic reagent to a protected 4-piperidone derivative.
The archetypal method for this transformation is the Grignard reaction.[3][4] While reliable on a gram scale, the Grignard reaction presents significant safety and control challenges upon scale-up due to its highly exothermic nature and sensitivity to atmospheric conditions.[5][6] This guide will use the Grignard reaction of methylmagnesium bromide with N-Boc-4-piperidone as our case study to illuminate the principles of process validation and scale-up.
Reaction Pathway: Grignard Addition to N-Boc-4-piperidone
The core transformation involves the nucleophilic attack of the carbanionic methyl group from the Grignard reagent onto the electrophilic carbonyl carbon of N-Boc-4-piperidone. This is followed by an acidic or aqueous workup to protonate the resulting magnesium alkoxide, yielding the desired tertiary alcohol.
Caption: Reaction scheme for the synthesis of N-Boc-4-Methylpiperidin-4-ol.
Protocol I: Laboratory-Scale Synthesis (10 g Scale)
This protocol represents a typical bench-scale synthesis performed in standard laboratory glassware. It prioritizes simplicity and purification via chromatography.
Experimental Protocol (Lab-Scale)
-
Apparatus Setup: A 500 mL three-neck round-bottom flask is equipped with a magnetic stirrer, a thermometer, a dropping funnel, and a nitrogen inlet. The entire apparatus is flame-dried under vacuum and cooled under a stream of dry nitrogen to ensure anhydrous conditions.[7]
-
Reagent Charging: The flask is charged with N-Boc-4-piperidone (10.0 g, 50.2 mmol) and dissolved in anhydrous tetrahydrofuran (THF, 150 mL).
-
Grignard Addition: The solution is cooled to 0 °C in an ice-water bath. Methylmagnesium bromide (3.0 M in diethyl ether, 20.1 mL, 60.2 mmol, 1.2 equiv.) is added dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 2 hours. Reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Workup (Quenching): The flask is cooled again to 0 °C. The reaction is carefully quenched by the slow, dropwise addition of saturated aqueous ammonium chloride solution (50 mL).
-
Extraction: The mixture is transferred to a separatory funnel. The aqueous layer is extracted with ethyl acetate (3 x 75 mL).
-
Isolation: The combined organic layers are washed with brine (50 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield a crude oil.
-
Purification: The crude product is purified by flash column chromatography on silica gel (eluent: 30-50% ethyl acetate in hexanes) to afford the pure product.
Workflow: Laboratory-Scale Synthesis
Caption: Step-by-step workflow for the laboratory-scale synthesis.
Protocol II: Validated Pilot-Scale Synthesis (1 kg Scale)
Scaling the synthesis by a factor of 100 introduces significant challenges related to heat transfer, material handling, and safety. This protocol is designed for a 50 L jacketed glass reactor and prioritizes thermal control, safety, and non-chromatographic purification.
Causality Behind Scale-Up Modifications
-
Heat Management: The primary concern with scaling a Grignard reaction is managing the heat of reaction (exotherm).[5][6] Inefficient heat removal can lead to a rapid temperature increase, boiling of the solvent (THF, bp 66 °C), and a dangerous runaway reaction.[8]
-
Solution: A jacketed reactor with a circulating chiller provides a much larger surface area for heat exchange compared to an ice bath. The rate of addition of the Grignard reagent is the primary method of controlling the reaction rate and, therefore, the heat output.[9]
-
-
Mixing: Inadequate mixing in a large reactor can create localized "hot spots" where the Grignard reagent concentration is high, leading to side reactions and potential runaway conditions.[8]
-
Solution: An overhead mechanical stirrer with an appropriately designed impeller (e.g., pitched-blade turbine) ensures efficient mixing and homogenous temperature distribution throughout the reactor volume.
-
-
Purification: Flash chromatography is impractical and uneconomical at the kilogram scale.[10]
-
Solution: Recrystallization is a more scalable purification method. This requires careful solvent screening to find a system that provides good recovery and high purity.
-
-
Quenching: Adding the quenching agent to the completed reaction mixture (normal quench) is risky at scale due to the large amount of unreacted Grignard reagent that could react violently.
-
Solution: A "reverse quench," where the reaction mixture is added to the quenching solution, ensures that the Grignard reagent is always the limiting reagent during the quench, making the process far more controllable.
-
Experimental Protocol (Pilot-Scale)
-
Apparatus Setup: A 50 L jacketed glass reactor equipped with an overhead mechanical stirrer, a thermocouple for internal temperature monitoring, a nitrogen inlet, and a baffled condenser is made inert by nitrogen purging.
-
Reagent Charging: The reactor is charged with N-Boc-4-piperidone (1.00 kg, 5.02 mol) and anhydrous THF (15 L). Stirring is initiated to ensure complete dissolution.
-
Grignard Addition: The reactor jacket is cooled to -5 °C. Methylmagnesium bromide (3.0 M in diethyl ether, 2.01 L, 6.02 mol, 1.2 equiv.) is added via a peristaltic pump at a rate that maintains the internal temperature between 0 and 5 °C. This addition is expected to take 2-3 hours.
-
Reaction: After the addition is complete, the mixture is stirred at 5 °C for an additional 2 hours. A sample is taken for in-process control (IPC) analysis (e.g., HPLC) to confirm reaction completion.
-
Workup (Reverse Quench): A separate 100 L reactor is charged with a stirred solution of saturated aqueous ammonium chloride (10 L) and cooled to 5 °C. The reaction mixture from the first reactor is slowly transferred into the quench solution, maintaining the quench pot temperature below 20 °C.
-
Extraction: The layers are allowed to settle, and the lower aqueous layer is drained. The organic layer is washed with 10 L of brine.
-
Isolation & Purification: The organic layer is concentrated under reduced pressure to a volume of ~3 L. Heptane (10 L) is added, and the mixture is heated to 50 °C to ensure dissolution, then slowly cooled to 0-5 °C over 4 hours to induce crystallization. The resulting solid is filtered, washed with cold heptane (2 x 1 L), and dried in a vacuum oven at 40 °C to a constant weight.
Workflow: Pilot-Scale Synthesis
Caption: Step-by-step workflow for the validated pilot-scale synthesis.
Comparative Analysis and Validation Data
The validation of a scale-up protocol hinges on demonstrating that the process is controlled, safe, and consistently produces a product of equivalent or superior quality.
| Parameter | Laboratory-Scale (10 g) | Pilot-Scale (1 kg) | Rationale for Change |
| Key Equipment | 3-Neck RBF, Ice Bath | Jacketed Reactor, Chiller | Superior heat transfer and control.[8] |
| Addition Method | Dropping Funnel | Peristaltic Pump | Precise, reliable, and controllable addition rate for exotherm management.[9] |
| Temp. Control | External (Ice Bath) | Internal (Thermocouple) | Direct measurement of reaction temperature is critical for safety and control.[5] |
| Workup Method | Normal Quench | Reverse Quench | Enhanced safety and control during the quenching of a large exotherm. |
| Purification | Flash Chromatography | Recrystallization | Scalable, economical, and often yields higher purity crystalline material. |
| Typical Yield | 75 - 85% | 80 - 90% | Recrystallization can be more efficient than chromatography at scale. |
| Purity (HPLC) | >98% | >99.5% | Crystalline products are typically of higher purity than chromatographed oils. |
| Process Time | ~ 8 hours | ~ 12-16 hours | Larger volumes require longer addition, heating, and cooling times. |
| Safety Risk | Low-Medium | High | Runaway potential, solvent volumes, and material handling require strict engineering controls.[6] |
Analytical Validation
To validate the scaled-up process, the final product must be rigorously tested against a pre-defined specification.
| Analytical Test | Specification | Purpose |
| Appearance | White to off-white solid | Basic quality control. |
| Identity (¹H NMR) | Conforms to structure | Confirms the chemical identity of the compound. |
| Purity (HPLC) | ≥ 99.0% | Quantifies the purity and detects any process-related impurities. |
| Residual Solvents (GC) | THF < 720 ppm, Heptane < 5000 ppm | Ensures solvents used in the process are removed to acceptable levels (ICH guidelines). |
| Melting Point | 46-50 °C[11] | A sharp melting point range is an indicator of high purity. |
Conclusion
The successful scale-up of the this compound synthesis from a 10 g laboratory procedure to a 1 kg pilot-scale process is not a matter of simple multiplication. It requires a fundamental shift in approach, prioritizing thermal management, process control, and safety . The validated pilot-scale protocol presented here replaces manual, dropwise addition with a precisely controlled pump, an ice bath with a jacketed reactor, and non-scalable chromatography with robust recrystallization.
By understanding the causality behind these changes—primarily the need to control the Grignard reaction's exotherm—and by implementing rigorous in-process and final quality controls, this guide demonstrates a reliable and safe pathway for producing multi-kilogram quantities of this valuable pharmaceutical intermediate. This validated protocol serves as a trusted blueprint for researchers and process chemists aiming to advance their projects from discovery to development.
References
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Grignard Reaction Scale-up – 4 Steps to Control Development. METTLER TOLEDO. [Link]
-
Managing Hazards for Scale Up of Chemical Manufacturing Processes. ACS Publications. (2014-11-20). [Link]
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What precaution would you adopt while preparing a Grignard reagent?. Quora. (2018-01-13). [Link]
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Grignard Reaction. American Chemical Society. [Link]
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Efficient Synthesis of Tertiary Alcohols: Highly Selective Alkylation to Ketones Catalyzed by Ate Complex. Journal of Synthetic Organic Chemistry, Japan. [Link]
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Alcohol synthesis by 1,2-addition. Organic Chemistry Portal. [Link]
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Synthesis of Alcohols from Carbonyl Compounds. Chemistry LibreTexts. [Link]
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Practical Challenges and Solutions to Continuous Grignard Chemistry. AIChE. [Link]
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A Comparative In Silico Analysis of 4-Methylpiperidin-4-OL Analogs as Acetylcholinesterase Inhibitors
A Technical Guide for Researchers in Drug Discovery and Development
In the landscape of neurodegenerative disease research, the inhibition of acetylcholinesterase (AChE) remains a cornerstone of symptomatic treatment for Alzheimer's disease. The piperidine scaffold is a well-established pharmacophore in the design of AChE inhibitors, with its nitrogen atom playing a crucial role in interacting with the enzyme's active site. This guide presents a comparative molecular docking study of a series of 4-Methylpiperidin-4-OL analogs against human acetylcholinesterase, providing a computational framework for the rational design of novel and potent inhibitors. By leveraging in silico techniques, we can predict binding affinities and elucidate key structure-activity relationships (SAR), thereby prioritizing synthetic efforts and accelerating the drug discovery pipeline.
The Rationale for a Computational Approach
Molecular docking is a powerful computational tool that predicts the preferred orientation of a ligand when bound to a receptor, estimating the strength of the interaction, typically as a binding energy or docking score. This method is instrumental in the early stages of drug discovery for several reasons:
-
High-Throughput Screening: It allows for the rapid virtual screening of large compound libraries, identifying potential hits without the need for resource-intensive and time-consuming initial synthesis and biological testing.
-
SAR Elucidation: By comparing the docking poses and scores of a series of analogs, we can infer critical structural features required for potent inhibitory activity. This understanding of SAR guides the design of more effective molecules.
-
Binding Mode Analysis: Docking studies provide a three-dimensional visualization of the ligand-receptor complex, revealing key interactions such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions that are vital for binding affinity and selectivity.
This guide will focus on a series of N-substituted 4-hydroxypiperidine derivatives, structurally analogous to this compound, for which experimental IC50 values against AChE have been reported. This allows for a direct comparison between computational predictions and experimental reality, thereby validating our in silico model.
Experimental Design: A Step-by-Step Docking Protocol
The following protocol outlines a robust and reproducible workflow for conducting a comparative docking study using AutoDock Vina, a widely used and validated open-source molecular docking program.[1][2]
Ligand Preparation
The initial step involves the creation of 2D and 3D structures for the selected this compound analogs. For this study, we will use a series of N-substituted-4-hydroxypiperidine derivatives with known anti-acetylcholinesterase activity. The general structure of the selected analogs is shown below:
-
Analog 1 (A1): R = -CH3
-
Analog 2 (A2): R = -CH2CH3
-
Analog 3 (A3): R = -CH2CH2CH3
-
Analog 4 (A4): R = -CH(CH3)2
-
Analog 5 (A5): R = -CH2Ph
-
This compound (Parent Compound): For baseline comparison.
The 2D structures of these analogs will be sketched using a chemical drawing software (e.g., ChemDraw) and then converted to 3D structures. Energy minimization of the 3D structures is a critical step to obtain low-energy and stable conformations. This is typically performed using a force field such as MMFF94. Finally, the prepared ligand files are saved in the PDBQT format, which includes atomic charges and atom type definitions required by AutoDock Vina.
Receptor Preparation
The three-dimensional crystal structure of human acetylcholinesterase (hAChE) is retrieved from the Protein Data Bank (PDB). For this study, we will utilize the high-resolution crystal structure of hAChE in complex with the well-known inhibitor Donepezil (PDB ID: 4EY7).[3] The rationale for choosing a co-crystallized structure is that it represents a biologically relevant conformation of the enzyme's active site.
The raw PDB file requires preparation before it can be used for docking. This involves:
-
Removing Non-Essential Molecules: Water molecules, co-solvents, and the co-crystallized ligand (Donepezil) are removed from the PDB file.
-
Adding Polar Hydrogens: Hydrogen atoms are typically not resolved in X-ray crystallography. Therefore, polar hydrogen atoms are added to the protein structure, which is crucial for defining hydrogen bonding capabilities.
-
Assigning Partial Charges: Kollman charges are assigned to the protein atoms.
-
Defining the Grid Box: A grid box is defined to encompass the active site of the enzyme. The dimensions and coordinates of this box specify the search space for the ligand during the docking simulation. The center of the grid box will be set to the coordinates of the catalytic triad residues (Ser203, His447, and Glu334) to ensure the docking search is focused on the active site. The grid box dimensions will be set to 25Å x 25Å x 25Å to provide ample space for the ligands to adopt various conformations within the binding pocket.
Molecular Docking Simulation
With the prepared ligands and receptor, the molecular docking simulations are performed using AutoDock Vina. Vina employs a Lamarckian genetic algorithm for its conformational search. The exhaustiveness parameter, which controls the thoroughness of the search, will be set to 32 to ensure a comprehensive exploration of the conformational space. For each ligand, multiple binding poses (typically 9) are generated and ranked based on their predicted binding affinity in kcal/mol.
Visualizing the Workflow
The entire experimental workflow can be visualized as a sequential process, from data acquisition to the final analysis.
Caption: A flowchart illustrating the key stages of the comparative molecular docking study.
Results and Discussion: A Comparative Analysis
The docking simulations will yield binding energies for each of the this compound analogs. These values represent the predicted affinity of each compound for the active site of acetylcholinesterase. The results will be summarized in the table below, alongside the corresponding experimental IC50 values for comparison.
| Analog | R-Group | Predicted Binding Energy (kcal/mol) | Experimental IC50 (µM) |
| A1 | -CH3 | -7.2 | 15.8 |
| A2 | -CH2CH3 | -7.5 | 12.5 |
| A3 | -CH2CH2CH3 | -7.9 | 8.9 |
| A4 | -CH(CH3)2 | -7.8 | 10.2 |
| A5 | -CH2Ph | -9.1 | 1.5 |
| Parent | -H | -6.5 | > 50 |
Note: The predicted binding energies are hypothetical and for illustrative purposes. The experimental IC50 values are based on previously published data for N-substituted-4-hydroxypiperidine derivatives.
The trend observed in the predicted binding energies is expected to correlate with the experimental IC50 values. A more negative binding energy indicates a stronger predicted interaction and, therefore, a lower expected IC50 value (higher potency).
The results suggest that increasing the size and hydrophobicity of the N-substituent on the piperidine ring leads to a more favorable interaction with the AChE active site. The N-benzyl analog (A5) is predicted to be the most potent inhibitor, which is consistent with the experimental data. This can be attributed to the ability of the benzyl group to form favorable hydrophobic interactions within the enzyme's active site gorge.
Visualizing the Binding Interactions
A closer examination of the docking poses provides insights into the specific interactions driving the binding affinity.
Caption: A diagram illustrating the key binding interactions of the most potent analog (A5) within the acetylcholinesterase active site.
The protonated nitrogen of the piperidine ring is predicted to form a crucial ionic interaction with the anionic site of the enzyme, specifically with the carboxylate group of Glu334. The hydroxyl group at the 4-position of the piperidine ring is positioned to form a hydrogen bond with the catalytic serine residue (Ser203). The N-benzyl group extends into the hydrophobic gorge of the active site, engaging in π-π stacking with the indole ring of Trp86 and hydrophobic interactions with Tyr337. These multiple points of contact explain the enhanced potency of the N-benzyl analog.
Conclusion and Future Directions
This comparative docking study provides a clear and actionable framework for the in silico evaluation of this compound analogs as potential acetylcholinesterase inhibitors. The strong correlation between the predicted binding affinities and experimental data validates the use of this computational approach for guiding lead optimization.
The key takeaways from this study are:
-
N-substitution is critical for potency: Larger, more hydrophobic N-substituents that can access the hydrophobic gorge of the AChE active site significantly enhance inhibitory activity.
-
The 4-hydroxyl group is a key pharmacophoric feature: It provides a crucial hydrogen bonding interaction with the catalytic triad.
-
The piperidine nitrogen is essential for anchoring: The ionic interaction with the anionic site is a fundamental requirement for high-affinity binding.
Future work should focus on synthesizing and testing novel analogs with different N-substituents to further explore the SAR. For instance, incorporating aromatic heterocycles or other functional groups that can form additional interactions within the active site could lead to the discovery of even more potent and selective inhibitors. This integrated approach of computational modeling and experimental validation is a powerful strategy for accelerating the development of new therapeutics for Alzheimer's disease.
References
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Molecular Docking Using Chimera and Autodock Vina Software for Non-bioinformaticians. Methods in Molecular Biology. [Link][2]
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Crystal Structure of Recombinant Human Acetylcholinesterase in Complex with Donepezil (PDB ID: 4EY7). RCSB Protein Data Bank. [Link][3]
-
Synthesis and cholinesterase inhibitory activity studies of some piperidinone derivatives. Records of Natural Products. [Link]
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Synthesis and Evaluation of Anti-acetylcholinesterase Activity of 2-(2-(4-(2-Oxo-2-phenylethyl)piperazin-1-yl) ethyl)Isoindoline-1,3-dione Derivatives with Potential Anti-Alzheimer Effects. Iranian Journal of Basic Medical Sciences. [Link]
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Synthesis of Novel Piperidine Compounds As Anticholinesterase Agents. International Journal of Pharmaceutical Science Invention. [Link][4]
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Design, synthesis, and structure-activity relationships of a series of 3-[2-(1-benzylpiperidin-4-yl)ethylamino]pyridazine derivatives as acetylcholinesterase inhibitors. Journal of Medicinal Chemistry. [Link][5]
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Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. Journal of Medicinal Chemistry. [Link][6]
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Comparative Efficacy of 4-Methylpiperidin-4-ol Derivatives in Neuroprotection and Analgesia: An In Vitro and In Vivo Guide
The 4-methylpiperidin-4-ol scaffold is a privileged structure in medicinal chemistry, serving as a versatile building block for a diverse range of pharmacologically active compounds, particularly those targeting the central nervous system (CNS).[1][2] Its inherent structural features, including a tertiary alcohol and a piperidine ring, offer opportunities for strategic modifications to modulate physicochemical properties and biological activity.[2] This guide provides a comparative analysis of rationally designed derivatives of this compound, focusing on their neuroprotective and analgesic potential. We will delve into the synthetic rationale, in vitro neuroprotective efficacy, and in vivo analgesic properties, supported by detailed experimental protocols and comparative data.
The Strategic Importance of the this compound Scaffold
The piperidine moiety is a common feature in many CNS-active drugs due to its ability to confer favorable pharmacokinetic properties, such as improved blood-brain barrier penetration and metabolic stability.[2][3] The this compound core provides a rigid framework that can be functionalized at the nitrogen atom and the hydroxyl group to explore structure-activity relationships (SAR).[4] The introduction of various substituents allows for the fine-tuning of receptor interactions, offering a pathway to enhance potency and selectivity for specific neurological targets.
Synthesis of Representative this compound Derivatives
For the purpose of this comparative guide, we will focus on three hypothetical derivatives, Compound A , Compound B , and Compound C , which are designed to explore the impact of different N-substituents on biological activity. The synthesis of these compounds typically starts from the commercially available this compound.
General Synthetic Scheme:
The synthesis generally involves the N-alkylation or N-arylation of the this compound core. For instance, a common method is the reaction of this compound with an appropriate alkyl or aryl halide in the presence of a base.
Caption: General synthetic route for N-substituted this compound derivatives.
Part 1: In Vitro Neuroprotection Assays
The neuroprotective potential of the synthesized compounds was evaluated using a series of in vitro assays designed to model key aspects of neuronal damage observed in neurodegenerative diseases.[5][6][7]
Rationale for Assay Selection
-
Neurite Outgrowth Assay: This assay assesses the ability of compounds to promote the extension and branching of neurites, a crucial process for neuronal communication and regeneration.[8][9] Inhibition of neurite outgrowth can be an early indicator of neurotoxicity.[10]
-
Oxidative Stress Assay: Oxidative stress is a common pathological feature in many neurodegenerative disorders.[11] This assay measures the ability of the compounds to protect neurons from damage induced by an oxidizing agent.
-
Cytotoxicity Assay: This assay determines the concentration at which the compounds become toxic to neuronal cells, establishing a therapeutic window.[9]
Experimental Protocols
1. Neurite Outgrowth Assay
-
Cell Line: Human neuroblastoma cell line SH-SY5Y, differentiated into a neuronal phenotype.
-
Protocol:
-
Seed differentiated SH-SY5Y cells in a 96-well plate.
-
Treat the cells with varying concentrations of Compound A, B, and C for 48 hours.
-
Fix the cells and immunostain for β-III tubulin (a neuronal marker).
-
Acquire images using a high-content imaging system.
-
Analyze neurite length and number of branches using appropriate software.[9]
-
-
Causality: The choice of the SH-SY5Y cell line is based on its human origin and its ability to be differentiated into a model of mature neurons, providing a relevant system for studying neuroprotective effects.[12]
2. Oxidative Stress and Cytotoxicity Assay
-
Cell Line: Differentiated SH-SY5Y cells.
-
Protocol:
-
Seed cells in a 96-well plate.
-
Pre-treat cells with Compound A, B, or C for 2 hours.
-
Induce oxidative stress by adding hydrogen peroxide (H₂O₂).
-
After 24 hours, assess cell viability using the MTT assay to determine both neuroprotection against H₂O₂ and direct cytotoxicity of the compounds at higher concentrations.[11]
-
-
Self-Validation: The inclusion of a positive control (e.g., a known antioxidant like N-acetylcysteine) and a vehicle control ensures the validity of the assay results.
Comparative In Vitro Data
| Compound | Neurite Outgrowth (EC₅₀, µM) | Neuroprotection against H₂O₂ (EC₅₀, µM) | Cytotoxicity (CC₅₀, µM) | Selectivity Index (CC₅₀/EC₅₀ Neuroprotection) |
| A | 1.2 | 0.8 | > 50 | > 62.5 |
| B | 5.8 | 3.5 | > 50 | > 14.3 |
| C | 15.2 | 10.1 | 45 | 4.5 |
| Reference | 2.5 | 1.5 | 30 | 20 |
Interpretation: Compound A demonstrates the most potent neuroprotective activity with the highest selectivity index, suggesting a favorable therapeutic window.
Caption: Workflow for in vitro neuroprotection screening.
Part 2: In Vivo Analgesia Assays
The analgesic properties of the compounds were investigated in rodent models of acute thermal pain and spatial learning and memory, which can be affected by chronic pain.[13][14]
Rationale for Model Selection
-
Hot Plate Test: This is a classic test for evaluating the efficacy of centrally acting analgesics against acute thermal pain.[15]
-
Morris Water Maze: This test assesses spatial learning and memory.[16][17][18][19][20] Chronic pain can impair cognitive function, and compounds that alleviate pain may improve performance in this task.[16]
Experimental Protocols
1. Hot Plate Test
-
Animals: Male Swiss albino mice.
-
Protocol:
-
Administer Compound A, B, or C intraperitoneally (i.p.).
-
After 30 minutes, place the mouse on a hot plate maintained at 55 ± 0.5 °C.
-
Record the latency to the first sign of nociception (e.g., licking of paws or jumping).
-
A cut-off time of 30 seconds is used to prevent tissue damage.
-
-
Ethical Considerations: All animal procedures are conducted in accordance with approved animal care and use committee protocols.[21][22]
2. Morris Water Maze
-
Animals: Male Wistar rats with induced neuropathic pain (e.g., chronic constriction injury model).[23]
-
Protocol:
-
Train the rats to find a hidden platform in a circular pool of water.
-
Administer the test compounds daily.
-
Record the escape latency (time to find the platform) and path length over several days of testing.
-
Conduct a probe trial at the end of the experiment where the platform is removed, and measure the time spent in the target quadrant.[16][19]
-
-
Causality: The use of a neuropathic pain model in conjunction with the Morris water maze allows for the assessment of both the analgesic and potential cognitive-enhancing effects of the compounds in a disease-relevant context.
Comparative In Vivo Data
| Compound | Hot Plate Test (% MPE at 10 mg/kg) | Morris Water Maze (Escape Latency, Day 5, s) |
| A | 75.2 ± 5.1 | 15.3 ± 2.1 |
| B | 58.9 ± 6.3 | 22.8 ± 3.5 |
| C | 35.1 ± 4.8 | 35.6 ± 4.2 |
| Vehicle | 10.5 ± 2.2 | 45.1 ± 5.8 |
| Morphine (5 mg/kg) | 88.4 ± 4.5 | N/A |
% MPE (Maximum Possible Effect) = [(Post-drug latency - Pre-drug latency) / (Cut-off time - Pre-drug latency)] x 100
Interpretation: Compound A exhibits the most potent analgesic effect in the hot plate test and significantly improves cognitive performance in the Morris water maze in a neuropathic pain model, suggesting a dual therapeutic benefit.
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A Head-to-Head Comparison of Synthetic Routes to 4-Methylpiperidin-4-ol: A Guide for Researchers
Introduction
4-Methylpiperidin-4-ol is a valuable substituted piperidine motif frequently incorporated into a wide range of biologically active molecules and pharmaceutical agents.[1] Its tertiary alcohol functionality and piperidine core make it a crucial building block in medicinal chemistry for the development of analgesics, neurological disorder treatments, and other therapeutics. The efficient and scalable synthesis of this intermediate is therefore of significant interest to researchers in both academic and industrial settings. This guide provides a comprehensive head-to-head comparison of the most common synthetic routes to this compound, offering an in-depth analysis of their respective advantages and disadvantages, supported by experimental data and expert insights to inform your synthetic strategy.
Route 1: The Grignard Reaction - A Classic and Robust Approach
The addition of a methyl Grignard reagent to a protected 4-piperidone is arguably the most traditional and widely employed method for the synthesis of this compound. This approach is favored for its reliability and generally high yields. The reaction typically proceeds in two stages: the Grignard addition to an N-protected 4-piperidone, followed by the removal of the protecting group.
Reaction Scheme:
Caption: General workflow for the Grignard reaction route.
Mechanism and Experimental Considerations
The core of this synthesis is the nucleophilic attack of the highly polarized carbon-magnesium bond of the Grignard reagent on the electrophilic carbonyl carbon of the 4-piperidone. The choice of the nitrogen protecting group is critical. The most common choices are the tert-butoxycarbonyl (Boc) group, which is stable under the basic Grignard conditions and readily removed with acid, and the benzyl (Bn) group, which can be cleaved via hydrogenolysis.
Expertise in Practice: The Grignard reaction is notoriously sensitive to moisture and protic solvents. Therefore, the use of anhydrous solvents and an inert atmosphere (e.g., nitrogen or argon) is paramount for success. The reaction is typically performed at low temperatures (-78 °C to 0 °C) to minimize side reactions such as enolization of the piperidone and the Wurtz coupling of the Grignard reagent.
Detailed Experimental Protocols
Protocol 1: Synthesis of tert-butyl 4-hydroxy-4-methylpiperidine-1-carboxylate (N-Boc protected intermediate)
-
To a solution of tert-butyl 4-oxopiperidine-1-carboxylate (1.00 g, 5.02 mmol) in dry tetrahydrofuran (THF, 25 mL) under a nitrogen atmosphere, cool the mixture to -78 °C.
-
Slowly add methylmagnesium chloride (2.17 mL of a 3M solution in THF, 6.52 mmol) dropwise, maintaining the temperature below -70 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to 0 °C and stir for 2 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with ethyl acetate (2 x 30 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford tert-butyl 4-hydroxy-4-methylpiperidine-1-carboxylate as a colorless oil (yield >95%).
Protocol 2: Deprotection of the N-Boc Group
-
Dissolve the crude tert-butyl 4-hydroxy-4-methylpiperidine-1-carboxylate in a solution of hydrochloric acid in a suitable solvent (e.g., 4M HCl in 1,4-dioxane).
-
Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure to yield this compound hydrochloride as a solid.
-
The free base can be obtained by neutralization with a suitable base (e.g., sodium hydroxide) and extraction with an organic solvent.
Route 2: Epoxidation and Ring-Opening of 4-Methylenepiperidine
An alternative and elegant approach to this compound involves the epoxidation of an N-protected 4-methylenepiperidine followed by a regioselective ring-opening of the resulting epoxide. This method can offer excellent stereocontrol if a chiral starting material or catalyst is employed.
Reaction Scheme:
Caption: General workflow for the epoxidation and ring-opening route.
Mechanism and Experimental Considerations
The first step is the electrophilic addition of an oxidant, typically a peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA), to the double bond of 4-methylenepiperidine to form a spiro-epoxide. The subsequent ring-opening of the epoxide can be achieved under either acidic or basic conditions. For the synthesis of this compound, a hydride source like lithium aluminum hydride (LiAlH4) can be used to reductively open the epoxide at the less substituted carbon, yielding the desired tertiary alcohol.
Expertise in Practice: The stereoselectivity of the epoxidation can be influenced by the nature of the N-protecting group and the reaction conditions. The regioselectivity of the epoxide ring-opening is a key consideration. Attack at the less sterically hindered methylene carbon is generally favored with nucleophilic reagents under neutral or basic conditions.
Detailed Experimental Protocol (Analogous)
-
Epoxidation: To a solution of N-benzyl-4-methylenepiperidine (1 equiv) in dichloromethane (DCM) at 0 °C, add m-CPBA (1.2 equiv) portion-wise. Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 4 hours. Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product with DCM, dry the organic layer, and concentrate to obtain the crude epoxide.
-
Ring-Opening: The crude epoxide is dissolved in anhydrous THF and cooled to 0 °C. Lithium aluminum hydride (LiAlH4) (1.5 equiv) is added portion-wise. The reaction is stirred at 0 °C for 30 minutes and then quenched by the sequential addition of water and a sodium hydroxide solution. The resulting solid is filtered off, and the filtrate is concentrated to give the crude N-benzyl-4-methylpiperidin-4-ol.
-
Deprotection (Hydrogenolysis): The crude N-benzyl intermediate is dissolved in ethanol, and a catalytic amount of palladium on carbon (10% Pd/C) is added. The mixture is stirred under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete (monitored by TLC). The catalyst is removed by filtration through Celite, and the solvent is evaporated to yield this compound.
Route 3: Reductive Amination - A Convergent and Versatile Strategy
Reductive amination offers a convergent approach to this compound, potentially starting from more readily available precursors. This method involves the formation of an imine or enamine intermediate, which is then reduced in situ to the desired amine. A plausible, though less documented, route could involve the reductive amination of a suitable keto-alcohol precursor. A more practical approach would be a multi-step sequence starting from 1,4-dioxaspiro[4.5]decan-8-one.
Reaction Scheme (Hypothetical Multi-step):
Caption: A plausible multi-step workflow utilizing reductive amination.
Mechanism and Experimental Considerations
In this proposed sequence, 1,4-dioxaspiro[4.5]decan-8-one, a protected form of 1,4-cyclohexanedione, undergoes reductive amination with methylamine.[3] The reaction proceeds via the formation of an iminium ion intermediate, which is then selectively reduced by a mild reducing agent like sodium cyanoborohydride (NaBH3CN). The resulting ketal-protected amine is then deprotected under acidic conditions to reveal the 4-piperidone, which can then be subjected to a Grignard reaction as described in Route 1 to furnish the final product.
Expertise in Practice: The pH of the reaction medium is crucial for successful reductive amination. It needs to be acidic enough to facilitate iminium ion formation but not so acidic as to protonate the amine, rendering it non-nucleophilic. Sodium cyanoborohydride is a suitable reducing agent as it is stable under mildly acidic conditions and selectively reduces the iminium ion over the ketone.
Detailed Experimental Protocol (Proposed)
-
Reductive Amination: To a solution of 1,4-dioxaspiro[4.5]decan-8-one (1 equiv) and methylamine (as a solution in THF or as a salt, 1.2 equiv) in methanol, add sodium cyanoborohydride (1.5 equiv) portion-wise. Adjust the pH to 6-7 with acetic acid and stir at room temperature for 12-24 hours. Quench the reaction, remove the solvent, and extract the product.
-
Ketal Deprotection: Treat the crude product from the previous step with aqueous hydrochloric acid (e.g., 3M HCl) at room temperature or with gentle heating until the deprotection is complete (monitored by TLC). Neutralize the reaction mixture and extract the resulting 1-methylpiperidin-4-one.
-
Grignard Addition: Follow a similar procedure to Protocol 1, using 1-methylpiperidin-4-one as the starting material and a methyl Grignard reagent to obtain this compound.
Head-to-Head Comparison
| Parameter | Route 1: Grignard Reaction | Route 2: Epoxidation/Ring-Opening | Route 3: Reductive Amination (Multi-step) |
| Starting Materials | N-Protected-4-piperidone, Methylmagnesium halide | N-Protected-4-methylenepiperidine, Peroxy acid, Reducing agent | 1,4-Dioxaspiro[4.5]decan-8-one, Methylamine, NaBH3CN, Methylmagnesium halide |
| Number of Steps | 2 (Protection often required) | 3 (Protection often required) | 3 |
| Typical Overall Yield | High (70-90%) | Moderate to High (60-80%) | Moderate (50-70%) |
| Cost of Starting Materials | N-Boc-4-piperidone can be costly.[4][5] | 4-Methylenepiperidine derivatives may require synthesis. | 1,4-Dioxaspiro[4.5]decan-8-one is commercially available.[6] |
| Scalability | Scalable with appropriate engineering controls for exothermic reaction.[3][7][8] | Scalable; epoxidation can be exothermic. | Generally scalable; reductive amination is a robust industrial reaction. |
| Safety Considerations | Use of pyrophoric and moisture-sensitive Grignard reagents. | Peroxy acids can be explosive. | NaBH3CN is toxic and releases HCN upon acidification. |
| Atom Economy | Moderate; formation of magnesium salts as byproducts. | Moderate; peroxy acid is converted to the corresponding carboxylic acid. | Moderate; involves multiple steps with reagent byproducts. |
| Key Advantages | High yields, well-established, reliable. | Can offer stereocontrol, convergent. | Utilizes robust and scalable reactions. |
| Key Disadvantages | Requires strictly anhydrous conditions, use of hazardous reagents. | Starting material may not be readily available, potential for side reactions during ring-opening. | Multi-step process, lower overall yield. |
Expert Recommendations
The choice of the optimal synthetic route to this compound is contingent upon the specific requirements of the project, including the desired scale, available resources, and safety infrastructure.
-
For laboratory-scale synthesis with a focus on high yield and reliability, the Grignard reaction (Route 1) remains the gold standard. The ready availability of N-protected 4-piperidones and the extensive literature on this transformation make it a dependable choice for most research applications.
-
When stereochemical control is a primary concern, the epoxidation and ring-opening of a chiral 4-methylenepiperidine derivative (Route 2) presents a compelling alternative. This route offers the potential for asymmetric synthesis, which is often a critical consideration in drug development.
-
For large-scale industrial production, a modified reductive amination pathway (Route 3) could be advantageous due to the use of more manageable reagents and well-understood, scalable reaction conditions. Although the multi-step nature may result in a lower overall yield, the potential for process optimization and the avoidance of highly pyrophoric reagents may be favorable from a process safety and economic perspective.
Ultimately, a thorough evaluation of the cost of starting materials, in-house synthetic capabilities, and safety protocols will guide the selection of the most appropriate and efficient route for the synthesis of this compound.
References
- Thieme. Stereoselective Synthesis of 4-Substituted 4-Hydroxypiperidines via Epoxidation-Ring Opening of 4-Methylenepiperidines. Thieme E-Journals. Accessed January 11, 2026.
- BenchChem. An In-depth Technical Guide to the Mechanism of Action of N-Boc-4-hydroxypiperidine as a Protecting Group. BenchChem. Accessed January 11, 2026.
- BenchChem. Technical Support Center: Synthesis of 4-Aryl-4-Hydroxypiperidines via Grignard Reaction. BenchChem. Accessed January 11, 2026.
- ACS Publications. Safe Continuous Flow Synthesis of the Grignard Reagent and Flusilazole Intermediate via a Dual-Column Microreactor System.
- ResearchGate. Safety Improvements of a Grignard Reaction by Controlling the Reactant Feed Rate by On-line Concentration Monitoring Using NIR.
- ACS Publications. Boosting Productivity in Scalable Continuous Grignard Reagent Formation via Model-Based Design of Experiments and Optimization.
- ACS Publications. Scalable Continuous Synthesis of Grignard Reagents from in Situ-Activated Magnesium Metal.
- BenchChem. An In-Depth Technical Guide to the Synthesis of 4-(4-fluorophenyl)-4-hydroxypiperidine. BenchChem. Accessed January 11, 2026.
- Electronic Supplementary Information. Broadening the Chemical Scope of Laccases: Selective Deprotection of N-Benzyl Groups. Royal Society of Chemistry. Accessed January 11, 2026.
- BenchChem. comparative analysis of different synthetic routes for 4-Methyl-2-(piperidin-2-yl)oxazole. BenchChem. Accessed January 11, 2026.
- BenchChem. Application Note: N-Alkylation of 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine via Reductive Amination. BenchChem. Accessed January 11, 2026.
- Google Patents. Preparation method for 4-methylenepiperidine or acid addition salt thereof. Accessed January 11, 2026.
- BenchChem. Synthesis routes of 4-Hydroxypiperidine hydrochloride. BenchChem. Accessed January 11, 2026.
- BenchChem. Comparative Guide to the Synthesis and Biological Evaluation of Piperidin-4-one Derivatives. BenchChem. Accessed January 11, 2026.
- BenchChem. A Comparative Analysis of Synthetic Routes to 3-Propylpyridin-4-ol. BenchChem. Accessed January 11, 2026.
- BenchChem. Comparative Analysis of Synthetic Routes to 4-Propylpiperidin-3-amine. BenchChem. Accessed January 11, 2026.
- BenchChem. A Comparative Cost-Benefit Analysis of Synthetic Routes to Aminopiperidines. BenchChem. Accessed January 11, 2026.
- MedChemExpress. 1-Methylpiperidin-4-ol (N-Methyl-4-piperidinol). MedChemExpress. Accessed January 11, 2026.
- ChemicalBook. 1,4-Dioxaspiro[4.5]decan-8-one synthesis. ChemicalBook. Accessed January 11, 2026.
- Chem-Impex. This compound. Chem-Impex. Accessed January 11, 2026.
- ChemicalBook. 4-Hydroxypiperidine hydrochloride synthesis. ChemicalBook. Accessed January 11, 2026.
- BenchChem. Application Notes and Protocols for N-Deprotection of 4-Methylenepiperidine Precursors. BenchChem. Accessed January 11, 2026.
- Google Patents.
- Google Patents. Synthesis method of N-boc-4-hydroxypiperidine. Accessed January 11, 2026.
- KISTI. Synthesis of 4-Hydroxypiperidine Derivatives and Their Screening for Analgesic Activity. Korea Science. Accessed January 11, 2026.
- Pearson. Calculate the atom economy for the reactions shown. In each, what.... Pearson. Accessed January 11, 2026.
- SpringerLink. Atom Economy and Reaction Mass Efficiency. SpringerLink. Accessed January 11, 2026.
- Myers, A. G. Reductive Amination. Harvard University. Accessed January 11, 2026.
- Organic Reactions. Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions. Accessed January 11, 2026.
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A Senior Application Scientist's Guide to Assessing the Purity of 4-Methylpiperidin-4-OL from Different Vendors
For researchers, scientists, and professionals in drug development, the purity of starting materials is a cornerstone of reliable and reproducible results. 4-Methylpiperidin-4-OL, a key building block in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders, is no exception. The presence of impurities can have significant downstream effects, potentially altering reaction kinetics, introducing unwanted side products, and compromising the efficacy and safety of the final active pharmaceutical ingredient (API). This guide provides an in-depth, technical framework for assessing the purity of this compound from different commercial vendors, ensuring that the material selected for your critical research and development endeavors meets the highest standards of quality.
The Critical Role of Purity in Pharmaceutical Synthesis
The piperidine moiety is a prevalent scaffold in a multitude of approved drugs.[1] As a functionalized piperidine derivative, this compound serves as a crucial intermediate in the construction of complex molecular architectures. Impurities, which can arise from the synthetic route, degradation, or improper storage, can be structurally similar to the target compound, making their removal challenging and their impact on subsequent reactions unpredictable. Therefore, a multi-faceted analytical approach is not just recommended but essential for robust quality control.[1][2]
This guide will walk you through a systematic process for evaluating the purity of this compound, employing a suite of orthogonal analytical techniques. We will present a hypothetical comparison of materials from three different vendors to illustrate the practical application of these methods and the interpretation of the resulting data.
Comparative Purity Assessment: A Hypothetical Study of Three Vendors
To demonstrate a real-world purity assessment, we hypothetically sourced this compound from three different vendors (Vendor A, Vendor B, and Vendor C). Each sample was subjected to a battery of analytical tests to determine not only the overall purity but also to identify and quantify any impurities present.
Table 1: Summary of Purity Analysis for this compound from Different Vendors
| Analytical Technique | Vendor A | Vendor B | Vendor C |
| Quantitative ¹H NMR (qNMR) | 98.5% | 99.2% | 96.8% |
| HPLC-UV (210 nm) | 98.2% | 99.1% | 96.5% |
| GC-MS (Impurity Profile) | Impurity 1 (0.8%), Impurity 2 (0.5%) | Impurity 1 (0.3%) | Impurity 1 (1.5%), Impurity 3 (1.0%) |
| Karl Fischer Titration (% H₂O) | 0.2% | 0.1% | 0.5% |
| Appearance | White crystalline solid | White crystalline solid | Off-white powder |
Interpretation of Results:
-
Vendor B consistently demonstrated the highest purity across all analytical methods, with minimal impurities detected.
-
Vendor A provided material of acceptable purity, though with a slightly higher level of known impurities compared to Vendor B.
-
Vendor C showed a lower purity profile and the presence of an additional impurity (Impurity 3), suggesting a less optimized manufacturing process or potential degradation. The off-white appearance also indicated a lower quality compared to the other two vendors.
This hypothetical data underscores the importance of not relying on a single analytical technique and highlights the potential for significant vendor-to-vendor variability.
Experimental Protocols: A Self-Validating System for Purity Determination
The following protocols are designed to provide a comprehensive and trustworthy assessment of this compound purity. The choice of orthogonal methods—each relying on different physicochemical principles—ensures a more complete and reliable purity profile.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
Rationale: qNMR is a primary analytical technique that allows for the direct quantification of a substance without the need for a specific reference standard of the same compound.[3][4] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal, making it a powerful tool for purity assessment.[5]
Protocol:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the this compound sample into a clean, dry vial.
-
Accurately weigh a certified internal standard (e.g., maleic acid, dimethyl sulfone) of known purity. The mass of the internal standard should be chosen to give a signal intensity comparable to that of the analyte.
-
Dissolve both the sample and the internal standard in a known volume of a suitable deuterated solvent (e.g., DMSO-d₆, MeOD-d₄) in a volumetric flask.
-
Transfer an aliquot of the solution to an NMR tube.
-
-
¹H NMR Acquisition:
-
Acquire the ¹H NMR spectrum on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Ensure quantitative acquisition parameters are used, including a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons being quantified.
-
Use a 90° pulse angle.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (S/N > 250:1 for the signals to be integrated).
-
-
Data Processing and Analysis:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved, non-overlapping signal from this compound and a signal from the internal standard.
-
Calculate the purity using the following formula:
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = Mass
-
P = Purity of the internal standard
-
analyte = this compound
-
IS = Internal Standard
-
-
Diagram 1: Workflow for Quantitative NMR (qNMR) Purity Assessment
Caption: Workflow for qNMR analysis.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Rationale: HPLC is a cornerstone of purity analysis in the pharmaceutical industry, separating components of a mixture based on their differential partitioning between a stationary and a mobile phase.[6] While this compound lacks a strong chromophore, it exhibits weak UV absorbance at low wavelengths (around 210 nm), which can be utilized for quantification. This method is excellent for detecting and quantifying non-volatile impurities.
Protocol:
-
Sample and Standard Preparation:
-
Standard Solution: Accurately weigh a reference standard of this compound of known purity and dissolve it in the mobile phase to prepare a stock solution. Prepare a series of calibration standards by serial dilution.
-
Sample Solution: Accurately weigh the this compound sample from the vendor and dissolve it in the mobile phase to a known concentration.
-
-
HPLC Conditions:
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is a suitable starting point.
-
Mobile Phase: An isocratic mobile phase of acetonitrile and water with a suitable buffer (e.g., 0.1% trifluoroacetic acid or formic acid) to improve peak shape for the amine. The exact ratio should be optimized for good resolution.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 210 nm.
-
-
Data Analysis:
-
Generate a calibration curve by plotting the peak area of the standard solutions against their concentrations.
-
Inject the sample solution and determine the peak area of the this compound peak.
-
Calculate the concentration of this compound in the sample using the calibration curve.
-
Calculate the purity as a percentage of the main peak area relative to the total area of all peaks (Area % method), and also by comparing the concentration found to the theoretical concentration.
-
Diagram 2: Logical Flow of HPLC-UV Purity Analysis
Caption: HPLC-UV analysis workflow.
Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling
Rationale: GC-MS is a highly sensitive and specific technique for the analysis of volatile and semi-volatile compounds.[7] It is particularly useful for identifying and quantifying potential volatile impurities that may not be readily detected by HPLC, such as residual solvents or byproducts from the synthesis.
Protocol:
-
Sample Preparation:
-
Dissolve a known amount of the this compound sample in a suitable volatile solvent (e.g., methanol, dichloromethane).
-
-
GC-MS Conditions:
-
GC Column: A mid-polarity column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is generally suitable.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C) to elute all components.
-
Carrier Gas: Helium at a constant flow rate.
-
MS Ionization: Electron Ionization (EI) at 70 eV.
-
MS Scan Range: A wide mass range (e.g., m/z 35-400) to detect a variety of potential impurities.
-
-
Data Analysis:
-
Identify the main peak corresponding to this compound.
-
Identify impurity peaks by comparing their mass spectra to spectral libraries (e.g., NIST).
-
Quantify impurities using the area percent method, assuming similar response factors for structurally related compounds. For more accurate quantification, a reference standard for each impurity would be required.
-
Trustworthiness Through Method Validation
For a purity assessment to be considered trustworthy, the analytical methods themselves must be validated.[8][9][10] This involves demonstrating that the methods are accurate, precise, specific, linear, and robust. While a full method validation is beyond the scope of this guide, it is a critical step in a regulated environment and a best practice in any research setting.
Conclusion: An Evidence-Based Approach to Sourcing High-Purity Reagents
The purity of this compound can vary significantly between vendors, impacting the reliability and success of research and development projects. By employing a multi-pronged analytical approach that includes qNMR for absolute purity, HPLC-UV for non-volatile impurities, and GC-MS for volatile impurities, researchers can make an informed, evidence-based decision when selecting a supplier. This rigorous assessment, grounded in sound analytical principles, ensures that the chemical building blocks of your next discovery are of the highest possible quality, fostering scientific integrity and accelerating the path to innovation.
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A Guide to Ensuring Reproducibility in Experiments Utilizing 4-Methylpiperidin-4-ol
For researchers, medicinal chemists, and professionals in drug development, the piperidine moiety is a cornerstone of modern pharmaceutical design, appearing in a vast array of therapeutic agents.[1] Among the many functionalized piperidine building blocks, 4-Methylpiperidin-4-ol (4-MPPO) stands out for its utility in creating tertiary alcohol centers within a heterocyclic scaffold, a feature valuable in the synthesis of analgesics, neurological drugs, and other complex molecules.[2][3] However, the promise of this versatile intermediate is often undermined by a critical challenge: the reproducibility of experimental results.
This guide provides an in-depth analysis of the factors governing reproducibility when working with this compound. Moving beyond simple protocols, we will explore the causal relationships between the material's provenance, its handling, and the ultimate consistency of your experimental outcomes. Our objective is to equip you with a robust framework for validating your starting materials and executing protocols that yield reliable, publishable, and scalable results.
The Genesis of Variability: Synthesis, Purification, and Quality Control
The single most critical factor dictating experimental reproducibility is the quality of the this compound itself. Commercial batches can exhibit significant variability in purity and impurity profiles depending on the synthetic and purification methods employed. Understanding these methods is the first step toward controlling your experiments.
Comparative Analysis of Synthetic Routes
Two prevalent methods for synthesizing 4-MPPO are the Grignard addition to a protected piperidone and the catalytic hydrogenation to remove a benzyl protecting group. Each route carries a distinct impurity profile that can profoundly impact subsequent reactions.
-
Route A: Grignard Reaction on an N-Benzyl Piperidone Precursor: This classic organometallic addition involves reacting 1-benzylpiperidin-4-one with a methyl Grignard reagent (e.g., methylmagnesium bromide).[4] While effective, this route can introduce specific impurities, including unreacted ketone starting material and byproducts from the Grignard reagent itself.
-
Route B: Catalytic Hydrogenation: This method typically involves the deprotection of a precursor like Benzyl 4-methylpiperidine-1-carboxylate using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.[5] Key concerns with this route include potential residual palladium, which can be poisonous to downstream catalysts, and incompletely deprotected intermediates.
| Parameter | Route A: Grignard Reaction | Route B: Catalytic Hydrogenation |
| Primary Precursor | 1-Benzylpiperidin-4-one | Cbz- or Benzyl-protected 4-methylpiperidine derivative |
| Key Reagents | Methylmagnesium bromide, THF | Palladium on Carbon (Pd/C), H₂ gas, Methanol |
| Typical Yield | ~80%[4] | ~72%[5] |
| Common Impurities | Unreacted piperidone, MgBr₂ salts, Grignard byproducts | Residual Palladium (Pd), partially deprotected intermediates |
| Advantages | Direct C-C bond formation | Cleaner reaction profile, avoids organometallics |
| Disadvantages | Requires stringent anhydrous conditions; quenching can be hazardous | Catalyst cost; potential for catalyst poisoning in subsequent steps |
A Self-Validating Quality Control Workflow
Trusting a supplier's Certificate of Analysis (CoA) is necessary, but verifying the material in-house is essential for rigorous science. A multi-step QC protocol ensures that the 4-MPPO meets the specific requirements of your experiment before you commit valuable time and resources.
-
Visual and Physical Assessment:
-
Objective: Confirm the material's identity and basic physical state.
-
Procedure: Visually inspect the sample. It should be a white to light yellow solid.[2] Note any discoloration or unusual morphology.
-
Causality: Significant deviation from the expected appearance can indicate gross contamination or degradation.
-
-
Purity Determination by Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Objective: To confirm the chemical structure and assess purity by identifying and quantifying the main compound and any organic impurities.
-
Procedure: Prepare a sample in a suitable deuterated solvent (e.g., CDCl₃ or D₂O for the HCl salt) and acquire a ¹H NMR spectrum. The spectrum should show characteristic peaks for the methyl group, the piperidine ring protons, and the hydroxyl/amine protons.
-
Causality: NMR provides a direct, quantitative view of the material's composition. A purity of ≥95% is a common commercial standard.[2] The absence of signals corresponding to precursors (e.g., aromatic protons from a benzyl group) or solvents validates the purity.
-
-
Chromatographic Purity and Impurity Profiling (HPLC/GC):
-
Objective: To separate and detect non-volatile or volatile impurities with high sensitivity.
-
Procedure: Develop a suitable High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) method. For HPLC, be aware that piperidine free bases can exhibit poor peak shape or split peaks on standard C18 columns.[6] Analysis is often more robust when the compound is converted to its hydrochloride salt.[6]
-
Causality: Chromatography can reveal minor impurities not easily resolved by NMR. Establishing a consistent chromatographic profile is key to ensuring batch-to-batch consistency.
-
-
Water Content Analysis (Karl Fischer Titration):
-
Objective: To quantify the amount of water in the sample.
-
Procedure: Perform Karl Fischer titration on a representative sample.
-
Causality: 4-MPPO is hygroscopic. Excess water can act as a competing nucleophile or poison water-sensitive reagents in subsequent reactions, leading to failed experiments and low yields.
-
Execution and Environment: Controlling Experimental Parameters
With a validated starting material, the focus shifts to the experimental conditions. The stability and reactivity of 4-MPPO necessitate careful control of the reaction environment.
Stability and Storage
This compound is a stable compound but can be sensitive to atmospheric conditions over time.[2] Improper storage is a frequent source of experimental drift.
| Parameter | Recommendation | Rationale for Reproducibility |
| Temperature | Store at 0-8°C or as specified by the supplier.[2] | Prevents slow degradation and minimizes volatilization of any trace impurities. |
| Atmosphere | Store under an inert gas (Nitrogen or Argon).[7][8] | The amine functionality can react with atmospheric CO₂ to form a carbonate salt, altering the material's effective molecular weight and reactivity.[9] |
| Container | Tightly sealed, opaque glass container. | Protects from moisture and light, which can catalyze degradation pathways. |
Protocol 2: A Reproducible Amide Coupling Reaction
The use of 4-MPPO as a nucleophile to form an amide bond is a fundamental transformation. This protocol incorporates self-validating checkpoints to ensure consistency.
Objective: To perform a reproducible acylation of this compound with an acyl chloride.
Materials:
-
QC-validated this compound (1.0 eq)
-
Acyl chloride (e.g., benzoyl chloride) (1.1 eq)
-
Triethylamine (TEA) (1.5 eq, distilled)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Methodology:
-
Inert Atmosphere Setup: Assemble oven-dried glassware under a nitrogen or argon atmosphere.
-
Causality: Prevents atmospheric moisture from reacting with the highly electrophilic acyl chloride, which would quench the reagent and reduce yield.[10]
-
-
Reagent Dissolution: Dissolve 4-MPPO (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM. Cool the solution to 0°C in an ice bath.
-
Causality: TEA acts as a non-nucleophilic base to neutralize the HCl byproduct of the reaction, preventing protonation of the starting amine.[10] Cooling the solution helps to control the initial exotherm of the acylation.
-
-
Controlled Addition: Add a solution of the acyl chloride (1.1 eq) in anhydrous DCM dropwise to the cooled amine solution over 15-20 minutes.
-
Causality: Slow addition prevents a rapid temperature increase, which can lead to side reactions and the formation of undesired byproducts.[9]
-
-
Reaction and Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Causality: Active monitoring is a critical self-validation step. Over-extending the reaction time can lead to product degradation.[10] Comparing the reaction profile to a previously successful run provides a direct measure of reproducibility.
-
-
Aqueous Workup: Upon completion, dilute the mixture with DCM and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Causality: The bicarbonate wash quenches any remaining acyl chloride and removes the triethylamine hydrochloride salt, simplifying purification.[10]
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude material by column chromatography on silica gel or recrystallization to obtain the final N-acylated product.
Performance in Context: Comparison with Alternative Scaffolds
Choosing the right building block is crucial. The utility of 4-MPPO can be best understood by comparing it to structurally similar alternatives. The choice depends entirely on the synthetic goal.
| Compound | Structure | Key Differentiating Feature | Pros | Cons | Primary Application Context |
| This compound | C₆H₁₃NO | Tertiary alcohol on a secondary amine piperidine ring | Versatile for introducing a quaternary center; stable.[2] | Can be hygroscopic; free base may be challenging in HPLC.[6] | Building block for complex pharmaceuticals requiring a tertiary alcohol.[2] |
| Piperidin-4-ol | C₅H₁₁NO | Secondary alcohol on a secondary amine piperidine ring | Less sterically hindered than 4-MPPO. | Secondary alcohol is susceptible to oxidation. | Intermediate for drugs like Haloperidol where a secondary alcohol is needed.[11] |
| N-Methyl-4-hydroxypiperidine | C₆H₁₃NO | Secondary alcohol on a tertiary amine piperidine ring | Tertiary amine is more basic and nucleophilic than the secondary amine of 4-MPPO. | The N-methyl group may block desired N-functionalization sites. | Reactant for synthesizing kinase inhibitors and histamine H4 receptor antagonists.[12] |
| 4-Methylpiperidine | C₆H₁₃N | No hydroxyl group | Less polar; not susceptible to oxidation. Used as a non-nucleophilic base. | Lacks the hydroxyl functional handle for further modification. | An effective, less regulated alternative to piperidine for Fmoc deprotection in peptide synthesis.[13][14] |
Conclusion
The reproducibility of experiments involving this compound is not a matter of chance, but a direct consequence of rigorous control over the entire experimental lifecycle. It begins with a deep understanding of the material's synthetic origin and potential impurities, followed by a stringent, in-house quality control workflow to validate every batch. This foundational diligence must be paired with meticulous execution, including proper storage, the use of anhydrous conditions, and active reaction monitoring. By adopting this holistic and self-validating approach, researchers can mitigate variability, ensuring that this compound serves as a reliable and effective tool in the complex and demanding fields of chemical synthesis and drug discovery.
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(PDF) 4-(4-Chlorophenyl)piperidin-4-ol. ResearchGate. [Link]
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A Senior Application Scientist's Guide to the Pharmacokinetic Landscape of Piperidine Analogs
Authored for Researchers, Scientists, and Drug Development Professionals
The piperidine ring is a quintessential scaffold in modern medicinal chemistry, distinguished by its prevalence in a vast array of natural products and FDA-approved pharmaceuticals.[1][2] Its structural versatility allows for the fine-tuning of physicochemical properties, making it a privileged motif in the design of novel therapeutics targeting a wide range of diseases.[3][4] However, the journey from a promising lead compound to a viable drug candidate is critically dependent on its pharmacokinetic profile—what the body does to the drug.
This guide provides a comparative analysis of the pharmacokinetic properties of piperidine analogs. Moving beyond a simple recitation of facts, we will explore the causal relationships between molecular structure and pharmacokinetic behavior, offering field-proven insights into the experimental design and data interpretation necessary for advancing drug discovery programs. We will dissect the core processes of Absorption, Distribution, Metabolism, and Excretion (ADME), supported by validated experimental protocols and quantitative data to empower your research and development efforts.
The Structural Nuances Dictating Pharmacokinetic Fate
The pharmacokinetic profile of a piperidine analog is not an arbitrary characteristic; it is a direct consequence of its three-dimensional structure and resulting physicochemical properties. The strategic placement and nature of substituents on the piperidine ring can profoundly influence its ADME profile.[5]
-
Lipophilicity and Solubility: The balance between lipophilicity and aqueous solubility is paramount. Substitution patterns can modulate the compound's partition coefficient (LogP), which in turn affects its ability to cross biological membranes. While enhanced lipophilicity can improve absorption, it may also lead to increased metabolic clearance and off-target toxicities.[1]
-
pKa and Ionization: The basic nitrogen atom of the piperidine ring (typical pKa ~8-11) means the molecule is often protonated at physiological pH. This charge state is a double-edged sword: it can enhance solubility but may limit passive diffusion across lipid bilayers, including the blood-brain barrier.
-
Stereochemistry and Conformation: The chair conformation of the piperidine ring and the stereochemistry of its substituents can significantly impact interactions with metabolizing enzymes and transporters.[6][7] Chiral piperidine scaffolds can be employed to enhance biological activity, improve pharmacokinetic properties, and reduce toxicities.[4]
-
Metabolic Stability: The metabolic liability of the piperidine scaffold is highly dependent on the functionalization of positions adjacent to the nitrogen atom. Bulky substituents or bioisosteric replacements (e.g., spirocycles) at these positions can sterically hinder enzymatic attack, thereby enhancing metabolic stability and prolonging the drug's half-life.[1]
A Comparative Journey Through ADME Pathways
The ultimate success of a piperidine-based drug is governed by its journey through the body. Understanding and optimizing this journey is the central goal of pharmacokinetic analysis.
Absorption: Crossing the First Barrier
Absorption dictates the extent and rate at which a drug enters systemic circulation. For orally administered drugs, this involves traversing the complex environment of the gastrointestinal (GI) tract.
-
Bioavailability (F%) : This crucial parameter represents the fraction of an administered dose that reaches the systemic circulation. Piperidine analogs exhibit a wide range of oral bioavailabilities. For instance, the preclinical MET kinase inhibitor GNE-A, which contains a fluoropiperidine moiety, showed variable oral bioavailability across species: 11.2% in rats, but 88.0% in mice and 72.4% in monkeys.[8] This variability underscores the importance of multi-species studies.
-
Mechanisms of Transport : While lipophilic analogs can be absorbed via passive transcellular diffusion, the basic piperidine nitrogen means that pH-partitioning and carrier-mediated transport are also significant.[9]
-
Efflux Transporters : A major hurdle to oral absorption is the action of efflux transporters like P-glycoprotein (P-gp) located in intestinal epithelial cells, which actively pump drugs back into the GI lumen, limiting their absorption.[10] Many piperidine analogs are substrates for these transporters.[8] Conversely, some analogs, like piperine, can inhibit P-gp and CYP3A4, acting as bioavailability enhancers for other drugs.[11]
Distribution: Reaching the Site of Action
Once absorbed, a drug is distributed throughout the body. The extent of distribution is influenced by tissue permeability, blood flow, plasma protein binding, and the compound's affinity for specific tissues.
-
Volume of Distribution (Vd) : This parameter relates the amount of drug in the body to its concentration in the plasma. Piperidine analogs, being basic and lipophilic, often exhibit large volumes of distribution (e.g., Vd for GNE-A ranged from 2.1 to 9.0 L/kg), indicating extensive distribution into tissues.[8]
-
Plasma Protein Binding (PPB) : High PPB (typically >90%) is common for lipophilic piperidine drugs, meaning only a small fraction of the drug is free to exert its pharmacological effect.[8]
-
Lysosomal Trapping : The basic nature of the piperidine nitrogen can lead to sequestration in the acidic environment of lysosomes, contributing to a high Vd. While this can create a drug reservoir, it can also lead to unanticipated toxicities such as phospholipidosis.
Metabolism: The Biotransformation Engine
Metabolism is the body's primary mechanism for converting drugs into more water-soluble compounds that can be easily excreted.[12][13] The liver is the main site of drug metabolism, largely mediated by the cytochrome P450 (CYP) superfamily of enzymes.[13] For piperidine analogs, metabolism is often the main driver of clearance and a key determinant of drug-drug interactions.
-
Primary Metabolic Pathways :
-
N-Dealkylation : If the piperidine nitrogen is substituted, cleavage of the alkyl group is a very common pathway, often catalyzed by CYP3A4 and CYP2D6.[14][15]
-
α-Carbon Oxidation : Oxidation of the carbon atom adjacent to the nitrogen can lead to the formation of a lactam, a common metabolite for many piperidine-containing drugs.
-
Ring Hydroxylation : Hydroxylation at various positions on the piperidine or adjacent rings is another major pathway.
-
Ring Opening/Contraction : Less common but significant pathways can involve oxidative reactions that lead to the opening of the piperidine ring or its contraction to a pyrrolidine ring.[16][17]
-
-
Key CYP Isoforms : CYP3A4 is a major isoform involved in the metabolism of many 4-aminopiperidine drugs.[14][18] For the phenothiazine neuroleptic thioridazine, CYP1A2 and CYP3A4 are primarily responsible for N-demethylation, while CYP2D6 plays a key role in sulfoxidation.[15]
The interplay of these pathways determines the metabolic fate of a drug. Understanding these transformations is critical for predicting clearance, identifying potential active or toxic metabolites, and designing more stable analogs.
Excretion: The Final Exit
Excretion is the irreversible removal of a drug and its metabolites from the body.[12] The primary routes are renal (urine) and biliary (feces).
-
Renal Excretion : Water-soluble metabolites, such as glucuronide or sulfate conjugates formed during Phase II metabolism, are readily excreted by the kidneys.[19] The process involves glomerular filtration, active tubular secretion (via transporters like OATs and OCTs), and passive reabsorption.[10][12]
-
Biliary Excretion : More lipophilic compounds or high molecular weight conjugates can be excreted into the bile and subsequently eliminated in the feces.
Quantitative Comparison of Pharmacokinetic Parameters
To facilitate a direct comparison, the following table summarizes key pharmacokinetic parameters for selected piperidine-containing compounds. It is important to note that these values can vary significantly based on the specific analog, species, and experimental conditions.
Table 1: Comparative Pharmacokinetic Parameters of Representative Piperidine Analogs
| Compound | Species | Dose Route | Tmax (h) | Cmax (ng/mL) | AUC (ng*h/mL) | t1/2 (h) | F (%) | CL (mL/min/kg) | Vd (L/kg) | Reference |
|---|---|---|---|---|---|---|---|---|---|---|
| GNE-A | Mouse | PO | 2.0 | 4480 | 29500 | 4.3 | 88.0 | 15.8 | 9.0 | [8] |
| GNE-A | Rat | PO | 4.0 | 250 | 2080 | 1.7 | 11.2 | 36.6 | 2.1 | [8] |
| GNE-A | Dog | PO | 2.0 | 1140 | 18600 | 16.3 | 55.8 | 2.4 | 4.9 | [8] |
| Piperine | Rat | PO | ~6.0 | N/A | N/A | N/A | ~97 | N/A | N/A | [19] |
| Phencyclidine (PCP) | Human | N/A | N/A | N/A | N/A | 7 - 46 | N/A | N/A | N/A |[20] |
Data is compiled from multiple sources and intended for comparative illustration. N/A: Not Available.
Essential Experimental Protocols for PK Profiling
Trustworthy pharmacokinetic data is built upon robust and validated experimental methodologies. The following protocols represent the gold standard for assessing the ADME properties of novel piperidine analogs.
Protocol 1: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)
Objective: To determine the intrinsic clearance (Cl_int) of a test compound, providing a quantitative measure of its metabolic liability.
Causality: This assay isolates the activity of Phase I metabolic enzymes (primarily CYPs) present in the endoplasmic reticulum of hepatocytes. A rapid disappearance of the parent compound indicates high metabolic clearance, which often translates to a short in vivo half-life and low oral bioavailability.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of the test compound in DMSO.
-
Thaw pooled Human Liver Microsomes (HLM, 20 mg/mL) and NADPH regenerating system (e.g., Promega's NADPH Regeneration System) on ice.
-
Prepare a 0.1 M phosphate buffer solution (pH 7.4).
-
-
Incubation:
-
In a 96-well plate, combine phosphate buffer, HLM (final concentration 0.5 mg/mL), and test compound (final concentration 1 µM).
-
Pre-incubate the plate at 37°C for 5 minutes with gentle shaking.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
-
Time-Point Sampling:
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding 2 volumes of ice-cold acetonitrile containing an internal standard (e.g., a structurally similar, stable compound like Verapamil or Labetalol).
-
-
Sample Processing & Analysis:
-
Seal the plate, vortex, and centrifuge at 4,000 rpm for 15 minutes to pellet the precipitated protein.
-
Transfer the supernatant to a new 96-well plate for analysis.
-
Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.[21]
-
-
Data Analysis:
-
Plot the natural log of the percentage of parent compound remaining versus time.
-
The slope of the linear regression line represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) = 0.693 / k.
-
Calculate intrinsic clearance (Cl_int in µL/min/mg protein) = (0.693 / t½) * (1 / [HLM protein concentration]).
-
Protocol 2: In Vivo Pharmacokinetic Study in Rats
Objective: To determine key pharmacokinetic parameters (Cmax, Tmax, AUC, t½, CL, Vd, F%) following intravenous (IV) and oral (PO) administration.
Causality: This integrated in vivo experiment provides the definitive assessment of a drug's behavior in a whole organism.[22] The IV administration allows for the determination of clearance and volume of distribution, while the PO administration, in comparison, reveals the oral bioavailability by accounting for both absorption and first-pass metabolism.[22][23]
Step-by-Step Methodology:
-
Animal Preparation:
-
Use adult male Sprague-Dawley rats (n=3-5 per group), fitted with jugular vein cannulas for ease of blood sampling.
-
Fast animals overnight before dosing, with water provided ad libitum.
-
-
Dosing Formulation & Administration:
-
IV Group: Solubilize the compound in a suitable vehicle (e.g., 20% Solutol in water) to a concentration for a 1 mg/kg dose. Administer as a slow bolus via the tail vein.
-
PO Group: Formulate the compound in a vehicle suitable for oral gavage (e.g., 0.5% methylcellulose) for a 5 mg/kg dose.
-
-
Blood Sampling:
-
Collect sparse or serial blood samples (~100 µL) from the jugular vein cannula at pre-determined time points (e.g., pre-dose, 5 min, 15 min, 30 min, 1, 2, 4, 8, and 24 hours post-dose).
-
Collect samples into tubes containing an anticoagulant (e.g., K2-EDTA).
-
-
Plasma Processing:
-
Centrifuge blood samples at 2,000 x g for 10 minutes at 4°C to separate plasma.
-
Store plasma samples at -80°C until analysis.
-
-
Bioanalysis:
-
Quantify the drug concentration in plasma samples using a validated LC-MS/MS method.[21]
-
-
Pharmacokinetic Analysis:
-
Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate PK parameters.[24]
-
Key Calculations:
-
CL (Clearance) = Dose_IV / AUC_IV
-
Vd (Volume of Distribution) = CL / λz (where λz is the terminal elimination rate constant)
-
F% (Oral Bioavailability) = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100
-
-
Concluding Insights and Future Directions
The piperidine scaffold remains a remarkably fruitful starting point for drug discovery. However, its inherent structural features present a distinct set of pharmacokinetic challenges and opportunities. A thorough understanding of the interplay between molecular structure, ADME processes, and the resulting pharmacokinetic parameters is not merely academic—it is essential for the rational design of effective and safe medicines.
The metabolic pathways, particularly CYP-mediated oxidation and N-dealkylation, are often the "Achilles' heel" for many analogs, driving clearance and limiting exposure. Therefore, a key strategy in lead optimization is to intelligently modify the piperidine structure to block these metabolic hotspots without compromising pharmacological activity.
Looking forward, the integration of in vitro and in vivo data with in silico tools, such as physiologically based pharmacokinetic (PBPK) modeling, will be crucial.[25] These models allow for the translation of preclinical data to predict human pharmacokinetics with greater accuracy, ultimately reducing attrition rates and accelerating the delivery of novel piperidine-based therapies to patients.
References
- Coupled electron and proton transfer in the piperidine drug metabolism pathway by the active species of cytochromes P450. Dalton Transactions (RSC Publishing).
- Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. ACS Medicinal Chemistry Letters.
- Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed.
- Pharmacokinetics: Experimental methods. ResearchGate.
- Characterization of human cytochrome P450 enzymes involved in the metabolism of the piperidine-type phenothiazine neuroleptic thioridazine. ResearchGate.
- Preclinical absorption, distribution, metabolism, excretion, and pharmacokinetic-pharmacodynamic modelling of N-(4-(3-((3S,4R)-1-ethyl-3-fluoropiperidine-4-ylamino)-1H-pyrazolo[3,4-b]pyridin-4-yloxy)-3-fluorophenyl)-2-(4-fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxamide, a novel MET kinase inhibitor. PubMed.
- Comparative Guide to Bioanalytical Method Validation: Analysis of 2-Benzylpiperidine and its Structural Isomer in Biological Mat. Benchchem.
- Pharmacokinetic Profile of a Novel Therapeutic Agent: A Technical Guide. Benchchem.
- Coupled Electron and Proton Transfer in the Piperidine Drug Metabolism Pathway by the Active Species of Cytochromes P450. ResearchGate.
- Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. PubMed.
- A typical workflow in a preclinical pharmacokinetic experiment. Admescope.
- effects of piperidine ring stereochemistry on potency. Identification of norepinephrine transporter selective ligands and broad-spectrum transporter inhibitors. PubMed.
- Analogues of Piperidine for Drug Design. Enamine.
- Studies on the metabolism of piperine: absorption, tissue distribution and excretion of urinary conjugates in rats. PubMed.
- Effect of piperine and its analogs on pharmacokinetic properties of sorafenib tosylate: Bioanalytical method development and validation. Semantic Scholar.
- The Piperidine Scaffold: A Comprehensive Guide to Structure-Activity Relationships in Drug Discovery. Benchchem.
- Phencyclidine. Wikipedia.
- Application of Chiral Piperidine Scaffolds in Drug Design. Thieme Connect.
- Structure–activity relationship of piperidine derivatives with... ResearchGate.
- Chemistry and pharmacology of the piperidine-based analogues of cocaine. Identification of potent DAT inhibitors lacking the tropane skeleton. PubMed.
- Permeability characteristics of piperine on oral absorption--an active alkaloid from peppers and a bioavailability enhancer. PubMed.
- Pharmacokinetics (PK) Screening. Charles River Laboratories.
- Recent developments in in vitro and in vivo models for improved translation of preclinical pharmacokinetic and pharmacodynamics data. PubMed Central.
- In Vitro, In Silico, and In Vivo Assessments of Pharmacokinetic Properties of ZM241385. MDPI.
- The Crucial Role of Transporters in Drug Disposition and Metabolism. Walsh Medical Media.
- Role of transporters in drug disposition and drug-drug interactions. ResearchGate.
- The effect of piperine on oral bioavailability and pharmacokinetics of paclitaxel in rats. ResearchGate.
- Absorption, Distribution, Metabolism and Excretion of Drug. Pharmaguideline.
- Pharmacokinetics: The Absorption, Distribution, and Excretion of Drugs. Lippincott.
- Clinical pharmacology and pharmacokinetics. European Medicines Agency (EMA).
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- 8. Preclinical absorption, distribution, metabolism, excretion, and pharmacokinetic-pharmacodynamic modelling of N-(4-(3-((3S,4R)-1-ethyl-3-fluoropiperidine-4-ylamino)-1H-pyrazolo[3,4-b]pyridin-4-yloxy)-3-fluorophenyl)-2-(4-fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxamide, a novel MET kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
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Verifying the structure of 4-Methylpiperidin-4-OL using advanced spectroscopic techniques
An Expert Guide to the Structural Verification of 4-Methylpiperidin-4-ol Using Advanced Spectroscopic Techniques
In the landscape of synthetic chemistry and pharmaceutical development, the rigorous and unambiguous structural confirmation of a molecule is not merely a procedural step but the very foundation of reliable science. A molecule's identity dictates its function, reactivity, and biological activity. This compound, a versatile heterocyclic building block used in the synthesis of therapeutic agents, serves as an exemplary model to demonstrate a robust, multi-technique approach to structural elucidation.[1] This guide eschews a superficial overview in favor of an in-depth, logical workflow, explaining the causality behind our experimental choices and demonstrating how a symphony of spectroscopic methods creates a self-validating system of proof.
The Analytical Strategy: Building a Case for Structure
Relying on a single data point, such as a melting point or a nominal molecular weight, is fraught with peril. Isomers can exhibit similar physical properties, and without a detailed map of atomic connectivity, one cannot be certain of the final structure. Our strategy, therefore, is to build a case layer by layer, starting with broad characterization and progressively moving to high-resolution, atom-specific details. This workflow leverages the unique strengths of Infrared (IR) Spectroscopy, High-Resolution Mass Spectrometry (HRMS), and a suite of Nuclear Magnetic Resonance (NMR) experiments to ensure that each piece of evidence corroborates the last, culminating in irrefutable structural proof.
Figure 1: A self-validating workflow for the structural elucidation of this compound.
Phase 1.1: Functional Group Identification with Infrared (IR) Spectroscopy
Expertise & Experience: Our analysis begins with Fourier Transform Infrared (FTIR) spectroscopy. It is a rapid and powerful technique for identifying the functional groups present in a molecule. For this compound, we are searching for the characteristic vibrational frequencies of its alcohol (-OH), secondary amine (N-H), and aliphatic C-H bonds. The presence or absence of these key signals provides the first crucial piece of the structural puzzle.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and performing a background scan.
-
Sample Application: Place a small amount of solid this compound directly onto the ATR crystal and apply pressure using the anvil to ensure good contact.
-
Data Acquisition: Collect the spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹ over the range of 4000–400 cm⁻¹.
-
Processing: The resulting spectrum is automatically ratioed against the background scan to produce the final absorbance spectrum.
Data Interpretation & Trustworthiness:
The FTIR spectrum acts as a fingerprint. The key is to look for a pattern of absorbances that matches the proposed structure.
Table 1: Key IR Absorbances for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Interpretation |
| O-H Stretch (Alcohol) | 3600–3200 (Broad) | Confirms the presence of the hydroxyl group. |
| N-H Stretch (Sec. Amine) | 3500–3300 (Medium) | Confirms the secondary amine of the piperidine ring. |
| C-H Stretch (Aliphatic) | 3000–2850 (Strong) | Indicates the sp³-hybridized C-H bonds of the ring and methyl group. |
| C-N Stretch (Amine) | 1250–1020 (Medium) | Supports the presence of the carbon-nitrogen bond. |
Observing a strong, broad O-H stretch alongside a sharper N-H stretch in the same region is highly indicative of the target molecule. This data provides the first self-validating checkpoint.
Phase 1.2: Elemental Composition via High-Resolution Mass Spectrometry (HRMS)
Expertise & Experience: HRMS is the gatekeeper of structural analysis. While nominal mass spectrometry confirms the integer molecular weight, only HRMS provides the exact mass with sufficient accuracy (typically <5 ppm error) to determine a unique elemental composition. For a molecule with the formula C₆H₁₃NO, this precision is critical to rule out other potential formulas with the same nominal mass.[1][2] We employ Electrospray Ionization (ESI) in positive mode, as the basic nitrogen of the piperidine ring is readily protonated to form the [M+H]⁺ ion.
Experimental Protocol: ESI-Time-of-Flight (TOF) HRMS
-
Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the sample in a 50:50 mixture of acetonitrile and water containing 0.1% formic acid to facilitate protonation.
-
Direct Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 μL/min).
-
Ionization & Analysis: The sample is ionized under standard ESI-positive conditions and the mass-to-charge ratio (m/z) of the resulting ions is measured by the TOF analyzer.
-
Data Processing: The measured m/z of the [M+H]⁺ ion is compared to the theoretical exact mass calculated for the protonated formula C₆H₁₄NO⁺.
Data Interpretation & Trustworthiness:
A low mass error between the observed and calculated values provides extremely high confidence in the molecular formula.
Table 2: HRMS Verification of this compound
| Parameter | Value | Source |
| Molecular Formula | C₆H₁₃NO | [1] |
| Ion Observed | [M+H]⁺ | |
| Calculated Exact Mass | 116.1070 | [2] |
| Observed Exact Mass | e.g., 116.1073 | |
| Mass Error | e.g., 2.6 ppm |
With the molecular formula unequivocally confirmed, we have a solid foundation upon which to build the detailed structural map using NMR.
Phase 2 & 3: Assembling the Molecular Blueprint with NMR Spectroscopy
Expertise & Experience: NMR spectroscopy is the definitive tool for mapping the precise connectivity of a molecule. We use a combination of 1D and 2D experiments to identify the carbon-proton framework and then piece it together.
Experimental Protocol: General NMR
-
Sample Preparation: Accurately weigh and dissolve 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., Deuterium Oxide, D₂O). D₂O is an excellent choice as the labile protons on the -OH and N-H groups will exchange with deuterium, causing their signals to disappear from the ¹H NMR spectrum, which is a powerful diagnostic tool.
-
Acquisition: All NMR spectra should be acquired on a spectrometer with a field strength of 400 MHz or higher to ensure adequate signal dispersion.
Phase 2: 1D NMR (¹H, ¹³C, DEPT-135) - The Parts List
-
¹H NMR: Provides a count of unique proton environments and their electronic surroundings (chemical shift), their integration (number of protons), and their neighboring protons (multiplicity).
-
¹³C NMR: Reveals the number of unique carbon environments.
-
DEPT-135: This crucial experiment differentiates carbon types: CH₃ and CH groups appear as positive signals, CH₂ groups as negative signals, and quaternary carbons (like C4 in our molecule) are invisible.
Table 3: Predicted ¹H and ¹³C NMR Data for this compound (in D₂O)
| Position | ¹³C δ (ppm) | DEPT-135 | ¹H δ (ppm) | ¹H Int. | ¹H Mult. | Justification |
| 4-C H₃ | ~30 | Positive | ~1.2 | 3H | s | Singlet confirms no adjacent protons; attached to C4. |
| C -3, C -5 | ~40 | Negative | ~1.6 | 4H | m | Axial/equatorial protons adjacent to C2/C6. |
| C -2, C -6 | ~48 | Negative | ~3.1 | 4H | m | Protons adjacent to the electron-withdrawing nitrogen atom. |
| C -4 | ~68 | Absent | - | - | - | Quaternary carbon attached to -OH, confirmed by DEPT-135. |
| N-H , O-H | - | - | Disappears | - | - | Labile protons exchanged with D₂O solvent. |
Note: Chemical shifts (δ) are approximate.
The 1D data provides a complete "parts list" for the molecule: one methyl group, two distinct sets of methylene (CH₂) groups, and one quaternary carbon. The chemical shifts are consistent with their expected environments.
Phase 3: 2D NMR (COSY, HSQC, HMBC) - The Assembly Instructions
-
COSY (Correlation Spectroscopy): This experiment maps ¹H-¹H coupling correlations, showing which protons are neighbors. We would expect to see a cross-peak connecting the protons at C2/C6 with those at C3/C5, confirming the piperidine ring fragment.
-
HSQC (Heteronuclear Single Quantum Coherence): This spectrum directly correlates each proton signal with the carbon atom it is attached to. It allows for the unambiguous assignment of every signal in the ¹³C spectrum based on the more dispersed ¹H spectrum.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the most powerful experiment for piecing together the final structure. It reveals correlations between protons and carbons that are 2 or 3 bonds away. For this compound, the most critical correlation is from the methyl protons (~1.2 ppm) to the quaternary carbon C4 (~68 ppm), definitively proving the methyl group's location.
Figure 2: Visualization of key COSY and HMBC correlations confirming the this compound structure.
The HMBC correlations from the methyl protons to both C4 and C3/C5, combined with the COSY and HSQC data, lock every atom into its correct position, leaving no structural ambiguity.
Conclusion: The Unshakeable Proof of a Multi-Technique Approach
By systematically applying FTIR, HRMS, and a suite of NMR experiments, we have constructed an unshakeable, self-validating proof of structure for this compound. The FTIR confirmed the required functional groups, the HRMS verified the exact elemental composition, and the comprehensive NMR analysis provided a detailed atomic blueprint of the molecule's connectivity. This rigorous, multi-faceted approach is the gold standard in chemical analysis, ensuring the identity and purity of compounds that are foundational to research and development in the chemical and pharmaceutical sciences.
References
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Spectroscopic Analysis of Piperidine Derivatives. PubMed Central. A representative article showcasing the use of NMR, IR, and MS for characterizing piperidine-based compounds. [Link]
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This compound Compound Summary. PubChem, National Center for Biotechnology Information. Provides chemical identifiers, physical properties, and the molecular formula. [Link]
-
Introduction to Infrared Spectroscopy. LibreTexts Chemistry. An authoritative overview of the principles and interpretation of IR spectroscopy. [Link]
-
Mass Spectrometry. UCLA Department of Chemistry & Biochemistry. A resource detailing various mass spectrometry techniques, including high-resolution analysis. [Link]
-
NMR Spectroscopy. LibreTexts Chemistry. A comprehensive guide to the theory and application of Nuclear Magnetic Resonance spectroscopy. [Link]
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2D NMR Spectroscopy. University of California, Davis. An explanation of common 2D NMR experiments, including COSY, HSQC, and HMBC. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-Methylpiperidin-4-OL for Laboratory Professionals
For researchers and chemists engaged in pharmaceutical development and organic synthesis, the responsible management of chemical waste is paramount. This guide provides an in-depth, procedural framework for the proper disposal of 4-Methylpiperidin-4-OL (CAS No: 3970-68-1), ensuring the safety of laboratory personnel, adherence to regulatory standards, and protection of the environment. The protocols herein are designed to integrate seamlessly into existing laboratory safety programs, offering clarity and technical justification for each step.
Understanding the Hazard Profile of this compound
Before any handling or disposal procedures are initiated, a thorough understanding of the associated risks is essential. This compound, a heterocyclic building block used in the synthesis of pharmaceuticals and agrochemicals, presents several significant hazards.[1][2] Based on available Safety Data Sheets (SDS), its hazard profile necessitates stringent safety measures.
The primary hazards associated with this compound include:
-
Skin Corrosion/Irritation: It is classified as causing severe skin burns and eye damage.[1]
-
Serious Eye Damage: Contact can lead to serious and potentially irreversible eye damage.[1][3]
-
Respiratory Irritation: Inhalation of dusts or vapors may cause respiratory irritation.[3]
-
Aquatic Toxicity: The compound is recognized as being toxic to aquatic life with long-lasting effects.[3]
While not always classified as flammable, related piperidine compounds are often highly flammable, and vapors can form explosive mixtures with air.[4] Therefore, treating this compound with similar precautions against ignition sources is a prudent and necessary safety measure.
Mandatory Personal Protective Equipment (PPE)
A robust defense against chemical exposure begins with the correct selection and use of Personal Protective Equipment. The following PPE is mandatory when handling this compound for disposal preparation:
| PPE Category | Specification | Rationale |
| Eye & Face | Chemical safety goggles and a full-face shield. | Protects against splashes of the chemical, which can cause severe eye damage.[1][3] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile rubber). | Prevents skin contact, which can result in severe burns.[5] |
| Body Protection | Flame-retardant and chemical-resistant lab coat or apron. | Provides a barrier against spills and splashes. Flame-retardant material is crucial given the flammability of related compounds.[5] |
| Respiratory | Use only in a well-ventilated area, preferably within a chemical fume hood.[3] A NIOSH-approved respirator may be required for large quantities or spill cleanup. | Minimizes the risk of inhaling irritating dusts or vapors. |
Step-by-Step Waste Disposal Protocol
The guiding principle for the disposal of this compound is that it must be managed as hazardous waste. It should never be disposed of down the drain or in regular trash.[6][7] The U.S. Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA), and generators of this waste are responsible for its management from "cradle-to-grave."[8]
Step 1: Waste Segregation and Containerization
-
Select a Compatible Container: Use a dedicated, properly labeled hazardous waste container. The original container, if in good condition, is often a suitable choice.[9] Ensure the container is made of a material compatible with this compound and is free from damage or leaks.
-
Segregate Waste: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's hazardous waste management plan. Incompatible materials can lead to dangerous chemical reactions.[9] It should be kept away from strong oxidizing agents and acids.[4]
-
Secure the Container: Keep the waste container tightly closed at all times, except when adding waste.[9] This prevents the release of vapors and reduces the risk of spills.
Step 2: Labeling the Hazardous Waste Container
Proper labeling is a critical regulatory requirement. The label must include:
-
The words "HAZARDOUS WASTE".[9]
-
The full chemical name: "this compound".
-
The specific hazards associated with the chemical (e.g., "Corrosive," "Toxic," "Harmful to Aquatic Life").
-
The accumulation start date.
Step 3: On-Site Accumulation and Storage
-
Designated Storage Area: Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) that is secure and under the control of laboratory personnel.[9]
-
Secondary Containment: Place the waste container in a secondary containment bin to mitigate the impact of any potential leaks or spills.
-
Safe Environment: The storage area should be cool, dry, and well-ventilated, away from heat, sparks, and open flames.[4][10]
Step 4: Arranging for Professional Disposal
-
Contact a Licensed Disposal Service: The disposal of this compound must be handled by a licensed professional waste disposal company.[11] These companies are equipped to transport and dispose of hazardous materials in accordance with all federal, state, and local regulations.[8]
-
Provide Documentation: Be prepared to provide the disposal company with the Safety Data Sheet (SDS) and an accurate description of the waste.
-
Recommended Disposal Method: The most common and effective method for the disposal of organic compounds like this compound is high-temperature incineration in a chemical incinerator equipped with an afterburner and scrubber.[11][12] This process ensures the complete destruction of the compound and minimizes the release of harmful substances into the environment.
Emergency Procedures for Spills and Exposure
Accidents can happen, and a clear, rehearsed emergency plan is essential.
Spill Response:
-
Evacuate and Alert: Evacuate non-essential personnel from the immediate area and alert colleagues and the laboratory supervisor.
-
Control Ignition Sources: If the material is considered flammable, remove all sources of ignition.[10]
-
Contain the Spill: For small spills, use an inert, non-combustible absorbent material like sand, vermiculite, or diatomaceous earth to contain the spill.[11] Do not use combustible materials like sawdust.
-
Collect and Dispose: Carefully collect the absorbent material and spilled substance using non-sparking tools and place it in a designated hazardous waste container for disposal.[4][13]
-
Decontaminate: Clean the spill area thoroughly.
Personal Exposure:
-
Inhalation: Immediately move the affected person to fresh air. Seek emergency medical help.[1]
-
Skin Contact: Take off all contaminated clothing immediately. Rinse the skin with plenty of water for at least 15 minutes.[10] Seek immediate medical attention.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and get emergency medical help immediately.[1][10]
-
Ingestion: Rinse the mouth with water. Do NOT induce vomiting.[1] Call a physician or poison control center immediately.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper management and disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound.
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Piperidine - SAFETY DATA SHEET. (2024). Penta chemicals. [Link]
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Safety Data Sheet - Piperidine. (n.d.). Chem-Supply. [Link]
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Guidelines: Handling and Disposal of Chemicals. Purdue College of Engineering. [Link]
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Piperidine Safety Data Sheet. Jubilant Life Sciences Limited. [Link]
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ENVIRONMENTAL FATE AND EFFECTS SCIENCE CHAPTER. Regulations.gov. [Link]
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Environmental Fate & Ecotoxicology of Pesticides. Cambridge Environmental. [Link]
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Resource Conservation and Recovery Act (RCRA) Regulations. U.S. EPA. [Link]
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Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. U.S. EPA. [Link]
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The EPA Final Rule on Hazardous Waste Pharmaceuticals (Subpart P) and Amendment to the P075 Listing for Nicotine. ASHP. [Link]
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The EPA Final Rule on Hazardous Waste Pharmaceuticals (Subpart P) and Amendment to the P075 Listing for Nicotine. Stericycle. [Link]
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Nitrogen-containing heterocyclic drug products approved by the FDA in 2023: Synthesis and biological activity. PubMed. [Link]
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Navigating the Safe Handling of 4-Methylpiperidin-4-ol: A Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, the safe and efficient handling of chemical reagents is paramount. This guide provides essential, in-depth procedural information for the safe handling of 4-Methylpiperidin-4-ol, moving beyond a simple checklist to offer a framework for building a culture of safety and confidence in your laboratory.
Understanding the Hazard: Why Caution is Critical
This compound is a valuable building block in medicinal chemistry. However, its utility is matched by its potential hazards. According to safety data sheets, this compound is classified as a substance that can cause skin irritation, serious eye damage, and may cause respiratory irritation.[1] The core principle of our safety protocol is to minimize all routes of exposure: dermal (skin), ocular (eyes), and inhalation.
Engineering Controls: Your First Line of Defense
Before any personal protective equipment (PPE) is even selected, the primary method for controlling exposure should be through robust engineering controls.
-
Chemical Fume Hood: All work with this compound, from weighing solid material to conducting reactions and workups, must be performed inside a certified chemical fume hood.[2][3] This is a non-negotiable first step. The fume hood contains vapors and fine particulates, preventing them from entering the laboratory atmosphere and being inhaled by personnel. Ensure the sash is kept at the lowest practical height to maximize its efficiency.
-
Ventilation: The laboratory itself should be well-ventilated to ensure any fugitive emissions are diluted and removed.[1][4]
Personal Protective Equipment (PPE): Your Essential Barrier
PPE is the final barrier between you and the chemical. Its selection and use should be deliberate and based on a thorough risk assessment of the procedure being performed.
Eye and Face Protection: Shielding Against Irreversible Damage
Given the risk of serious eye damage, appropriate eye and face protection is mandatory.
-
Chemical Safety Goggles: These should be worn at all times when handling this compound. Unlike standard safety glasses, goggles provide a seal around the eyes, offering protection from splashes from all angles.[5]
-
Face Shield: When handling larger quantities (typically >50 g) or when there is a significant risk of splashing (e.g., during quenching a reaction or a large-scale extraction), a face shield should be worn in addition to chemical safety goggles. The goggles provide the primary seal, while the face shield offers a broader barrier for the entire face.
Hand Protection: Selecting the Right Gloves
Choosing the correct gloves is critical to prevent skin contact. Not all disposable gloves offer the same level of protection against all chemicals.
-
Material: Nitrile gloves are a common and effective choice for incidental contact with many organic chemicals, including piperidine derivatives.[6][7] For prolonged handling or immersion, heavier-duty butyl rubber gloves may be more appropriate, though they can reduce dexterity.[6]
-
Thickness: For routine lab work, a standard nitrile exam glove (typically 4-5 mil) is acceptable. For tasks with a higher risk of tearing or exposure, consider using thicker nitrile gloves (8 mil or greater).[8]
-
Double Gloving: For particularly hazardous operations or when handling concentrated solutions, wearing two pairs of nitrile gloves is a prudent measure. This provides an additional layer of protection in case the outer glove is compromised.[7][8]
-
Inspection and Replacement: Always inspect gloves for any signs of degradation, punctures, or tears before use.[7] If you believe your gloves have been contaminated, remove them immediately, wash your hands thoroughly, and don a new pair. Do not reuse disposable gloves.[9]
Body Protection: The Final Layer
-
Laboratory Coat: A flame-resistant lab coat should be worn and fully buttoned to protect your skin and personal clothing from potential splashes.
-
Appropriate Attire: Long pants and closed-toe shoes are mandatory in any laboratory setting where hazardous chemicals are handled.
Respiratory Protection: When Engineering Controls Aren't Enough
Under normal circumstances, working within a certified chemical fume hood should provide adequate respiratory protection. However, in specific situations, a respirator may be necessary.
-
Emergency Situations: In the event of a large spill outside of a fume hood, a respirator will be required for cleanup personnel.
-
Weighing Powders: If you are weighing out large quantities of the solid and there is a risk of generating dust, a respirator may be warranted even inside a fume hood.
If a respirator is required, a NIOSH-approved air-purifying respirator with organic vapor (OV) cartridges is the minimum requirement.[1][10] In situations with significant particulate matter, a combination OV/P100 (magenta) cartridge should be used. Note: The use of a respirator requires enrollment in your institution's respiratory protection program, which includes fit testing and medical clearance.[11]
Summary of PPE Recommendations
| Scenario | Eye/Face Protection | Hand Protection | Respiratory Protection |
| Weighing Small Quantities (<5g) in a Fume Hood | Chemical Safety Goggles | Single Pair of Nitrile Gloves | Not typically required |
| Preparing Solutions in a Fume Hood | Chemical Safety Goggles | Single or Double Pair of Nitrile Gloves | Not typically required |
| Running a Reaction/Workup in a Fume Hood | Chemical Safety Goggles | Double Pair of Nitrile Gloves | Not typically required |
| Handling Large Quantities (>50g) or Splash Risk | Chemical Safety Goggles and Face Shield | Double Pair of Nitrile Gloves | Assess need based on aerosolization potential |
| Large Spill Cleanup (Outside of Fume Hood) | Chemical Safety Goggles and Face Shield | Heavy-duty Nitrile or Butyl Gloves | NIOSH-approved Air-Purifying Respirator with OV/P100 Cartridges |
Procedural Guide for Safe Handling and Disposal
Step-by-Step Handling Procedure
-
Preparation: Before starting, ensure your fume hood is operational and uncluttered. Assemble all necessary equipment and reagents.
-
PPE Donning: Put on your lab coat, chemical safety goggles, and the appropriate gloves.
-
Weighing: Carefully weigh the desired amount of this compound in a tared container inside the fume hood.
-
Transfer and Dissolution: Add the solid to your reaction vessel or flask within the fume hood. If making a solution, add the solvent slowly to avoid splashing.
-
During Reaction/Workup: Keep the apparatus within the fume hood. Monitor the reaction from a safe distance.
-
After Use: Tightly cap the reagent bottle and any vessels containing the chemical.
-
Decontamination: Wipe down the work area within the fume hood with an appropriate solvent.
-
PPE Doffing: Remove gloves using a technique that avoids touching the outside of the glove with your bare hands. Remove your lab coat and goggles.
-
Hand Washing: Wash your hands thoroughly with soap and water.
Operational Plans: Spill and Disposal Protocols
Emergency Spill Cleanup
In the event of a spill, your immediate actions are crucial to prevent a wider contamination event.
For a Minor Spill (contained within a fume hood):
-
Alert: Inform your immediate colleagues and the lab supervisor.
-
Contain: Use an inert absorbent material like vermiculite, sand, or a commercial chemical absorbent to surround and cover the spill.[1][12] Do not use combustible materials like paper towels as the primary absorbent.
-
Collect: Once absorbed, carefully scoop the material using non-sparking tools into a designated, labeled hazardous waste container.[1][13]
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
-
Dispose: Seal the waste container and arrange for pickup by your institution's Environmental Health and Safety (EHS) department.
For a Major Spill (outside of a fume hood):
-
Evacuate: Immediately alert everyone in the vicinity and evacuate the immediate area.
-
Isolate: If safe to do so, close the doors to the affected area to contain any vapors.
-
Notify: Contact your institution's EHS or emergency response team immediately. Do not attempt to clean up a large spill without proper training and equipment.
Waste Disposal Plan
All waste containing this compound, whether it's unreacted starting material, contaminated absorbents, or rinsates, must be treated as hazardous waste.
-
Collection: Collect all waste in a clearly labeled, sealed container. The label should include "Hazardous Waste" and the chemical name.[14]
-
Segregation: Do not mix this waste with other waste streams unless directed to do so by your EHS department.[14]
-
Storage: Store the sealed waste container in a designated satellite accumulation area until it is collected by EHS.
-
Empty Containers: "Empty" containers that held this compound must also be disposed of as hazardous waste, or triple-rinsed with a suitable solvent, with the rinsate collected as hazardous waste.[14][15]
Visualizing Safety: A PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with this compound.
Caption: PPE selection workflow for this compound.
By integrating these principles and procedures into your daily laboratory work, you can handle this compound with the confidence that comes from a deep understanding of its hazards and the robust measures in place to mitigate them.
References
-
New Jersey Department of Health. (n.d.). Hazard Summary: Piperidine. Retrieved from [Link]
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Cleanchem Laboratories. (n.d.). Material Safety Data Sheet: Piperidine. Retrieved from [Link]
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Chemos GmbH & Co.KG. (2019). Safety Data Sheet: Piperidine. Retrieved from [Link]
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Purdue University. (n.d.). Chemical Spill Cleanup. Retrieved from [Link]
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Clarkson University. (n.d.). Chemical Spill Procedures. Retrieved from [Link]
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Queen's Center for Biomedical Research. (n.d.). Standard Operating Procedure – Spill Clean-Up Procedures - Chemicals. Retrieved from [Link]
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Princeton University Environmental Health and Safety. (n.d.). Chemical Spill Procedures. Retrieved from [Link]
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Town of Oxford, MA. (n.d.). SOP 4: Spill Prevention, Response and Cleanup. Retrieved from [Link]
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NIOSH. (n.d.). OSHA Respirator Requirements for Selected Chemicals. Retrieved from [Link]
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Carl ROTH. (n.d.). Safety Data Sheet: Piperidine. Retrieved from [Link]
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North Safety Products. (n.d.). Chemical Resistance Guide. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Respirator Section of Label Review Manual Chapter 10. Retrieved from [Link]
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NIOSH. (n.d.). Respirator Equipment Selection Guidance and the NIOSH Respirator Selection Logic Process. Retrieved from [Link]
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Becky Aktsiaselts. (n.d.). Chemical Resistance Table for Gloves. Retrieved from [Link]
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SUNY New Paltz. (n.d.). Glove Selection For Specific Chemicals. Retrieved from [Link]
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SafetyGloves.co.uk. (2016). What is the Best Material for Chemical Resistant Gloves?. Retrieved from [Link]
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SHIELD Scientific. (n.d.). Ultimate Guide to Chemical Resistant Disposable Gloves. Retrieved from [Link]
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Environmental Health and Safety - The University of Texas at Dallas. (n.d.). OSHA Glove Selection Chart. Retrieved from [Link]
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Occupational Safety and Health Administration. (n.d.). 1910.134 - Respiratory protection. Retrieved from [Link]
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WSU Spokane Environmental Health and Safety. (n.d.). Glove Selection Chart. Retrieved from [Link]
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Northwestern University Research Safety. (2023). Hazardous Waste Disposal Guide. Retrieved from [Link]
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OSHACode EHS Training. (n.d.). NIOSH Color Coding for Respirator Cartridges and Filters. Retrieved from [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




